molecular formula C6H11O7- B1235394 D-mannonate

D-mannonate

Cat. No.: B1235394
M. Wt: 195.15 g/mol
InChI Key: RGHNJXZEOKUKBD-MBMOQRBOSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-mannonate is a key six-carbon sugar acid (acid sugar) that serves as a crucial metabolic intermediate in several biochemical pathways, most notably the hexuronate pathway found in various bacteria and archaea . Its primary research value lies in its role as the natural substrate for mannonate dehydratase (EC 4.2.1.8), an enzyme that catalyzes its dehydration to 2-dehydro-3-deoxy-D-gluconate (KDG) . This reaction is a critical step in the catabolism of glucuronate and galacturonate, facilitating the utilization of plant-derived carbohydrates and components of the mammalian mucus layer by microorganisms . Researchers utilize this compound to study the enzymatic mechanisms and structural specificity of dehydratases within the enolase and xylose isomerase-like superfamilies . These enzymes often employ a general acid/base mechanism involving residues like histidine and tyrosine, abstracting a proton to form an enediolate intermediate stabilized by a divalent metal cation (e.g., Fe2+, Mg2+, or Mn2+) . Studies on this compound dehydratase from Escherichia coli K-12 have identified key catalytic residues, including His311 acting as a proton acceptor and Tyr368 facilitating dehydration . Beyond its canonical pathway, this compound is also valuable for investigating promiscuous enzyme activities, substrate specificity shifts, and the evolution of metabolic pathways, as some related dehydratases show activity towards both this compound and D-gluconate with varying efficiencies . Furthermore, it is used to explore novel catabolic routes in archaea, such as the proposed oxidative metabolism of D-mannose in Thermoplasma acidophilum, where it is generated from D-mannose by an aldohexose dehydrogenase . This compound is essential for glycobiology research, microbial metabolism studies, and enzymology investigations aimed at understanding catalytic mechanisms and functional annotation in protein superfamilies.

Properties

Molecular Formula

C6H11O7-

Molecular Weight

195.15 g/mol

IUPAC Name

(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate

InChI

InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/p-1/t2-,3-,4+,5+/m1/s1

InChI Key

RGHNJXZEOKUKBD-MBMOQRBOSA-M

SMILES

C(C(C(C(C(C(=O)[O-])O)O)O)O)O

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@@H](C(=O)[O-])O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C(=O)[O-])O)O)O)O)O

Synonyms

mannonate

Origin of Product

United States

Foundational & Exploratory

The Biochemical Pathway of D-Mannonate Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-mannonate metabolism is a crucial catabolic pathway in various microorganisms, enabling them to utilize hexuronic acids like D-glucuronate and L-gulonate as carbon and energy sources. This pathway converges on the central metabolic route of the Entner-Doudoroff pathway. A thorough understanding of the enzymes, intermediates, and regulatory mechanisms of this compound metabolism is vital for research in microbial physiology, enzymology, and for the development of novel antimicrobial agents targeting these metabolic routes. This technical guide provides an in-depth overview of the core biochemical pathway of this compound metabolism, complete with quantitative data, detailed experimental protocols, and pathway visualizations.

The Core Metabolic Pathway

The catabolism of this compound proceeds through a three-step enzymatic cascade that converts it into key intermediates of central glycolysis. The pathway is primarily found in bacteria and some archaea.

  • Dehydration of this compound: The pathway is initiated by the enzyme This compound dehydratase (ManD) , which catalyzes the dehydration of this compound to form 2-keto-3-deoxy-D-gluconate (KDG).[1][2][3] This is the committed step of the pathway. There are two main classes of this compound dehydratases: a high-efficiency group and a low-efficiency group, which can also exhibit activity with D-gluconate.[4]

  • Phosphorylation of KDG: The resulting KDG is then phosphorylated by 2-keto-3-deoxy-D-gluconate kinase (KdgK) , utilizing ATP as the phosphate donor.[5][6] This reaction yields 2-keto-3-deoxy-6-phosphogluconate (KDPG) and ADP.

  • Aldolytic Cleavage of KDPG: Finally, KDPG aldolase (KdgA or Eda) cleaves KDPG into two readily metabolizable three-carbon compounds: pyruvate and D-glyceraldehyde 3-phosphate .[1][7][8] These products can then enter central carbon metabolism.

Quantitative Data: Enzyme Kinetics

The kinetic parameters of the core enzymes in this compound metabolism have been characterized in several organisms, most notably in Escherichia coli. The following tables summarize the available quantitative data.

Table 1: Kinetic Parameters of this compound Dehydratase (ManD)

OrganismSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Reference
Escherichia coliThis compound~0.2--[9]
Caulobacter crescentus (High-efficiency)This compound--103 - 104[4]
Chromohalobacter salexigens (Low-efficiency)This compound--10 - 102[4]

Table 2: Kinetic Parameters of 2-Keto-3-Deoxy-D-Gluconate Kinase (KdgK)

OrganismSubstrateKm (mM)kcat (s-1)Reference
Escherichia coli2-Keto-3-deoxy-D-gluconate--[6][10]
Flavobacterium sp. UMI-012-Keto-3-deoxy-D-gluconate--[5]

Note: While the function of KdgK is well-defined, specific kinetic parameters were not found in the initial search results.

Table 3: Kinetic Parameters of KDPG Aldolase (Eda)

OrganismSubstrateKm (mM)kcat (s-1)Reference
Escherichia coliKDPG0.180 - 83[1]
Escherichia coliKDPGal0.1 - 0.60.0063 - 0.01[1]
Escherichia coliKDG0.019-[1]
Synechocystis sp.KDPG0.095-

Experimental Protocols

This compound Dehydratase Activity Assay (Thiobarbituric Acid Method)

This discontinuous colorimetric assay measures the formation of the product, KDG.

Principle: KDG, an α-keto acid, reacts with thiobarbituric acid (TBA) after periodate oxidation to form a pink chromophore that can be quantified spectrophotometrically at 549 nm.

Materials:

  • This compound solution (substrate)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • This compound dehydratase enzyme preparation

  • Periodic acid solution (25 mM in 0.125 N H2SO4)

  • Sodium arsenite solution (2% in 0.5 N HCl)

  • Thiobarbituric acid (TBA) solution (0.3%, pH 2.0)

  • Cyclohexanone

Protocol:

  • Enzyme Reaction:

    • Prepare a reaction mixture containing Tris-HCl buffer, a suitable concentration of this compound, and the enzyme preparation.

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 10-30 minutes).

    • Stop the reaction by adding trichloroacetic acid (TCA) to a final concentration of 5% (v/v).

    • Centrifuge to pellet any precipitated protein.

  • Colorimetric Detection:

    • To an aliquot of the supernatant, add the periodic acid solution and incubate for 20 minutes at room temperature.

    • Add the sodium arsenite solution to quench the excess periodate.

    • Add the TBA solution and heat at 100°C for 15 minutes.

    • Cool the samples to room temperature.

    • Extract the colored product with cyclohexanone.

    • Measure the absorbance of the organic phase at 549 nm.

    • A standard curve using known concentrations of KDG should be prepared to quantify the amount of product formed.

Coupled Enzyme Assay for 2-Keto-3-Deoxy-D-Gluconate Kinase (KdgK)

This is a continuous spectrophotometric assay.

Principle: The product of the KdgK reaction, KDPG, is cleaved by an excess of KDPG aldolase to produce pyruvate. The pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), which is coupled to the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.[5]

Materials:

  • 2-keto-3-deoxy-D-gluconate (KDG) solution (substrate)

  • ATP solution

  • MgCl2

  • HEPES or Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • NADH solution

  • KDPG aldolase (coupling enzyme)

  • Lactate dehydrogenase (LDH) (coupling enzyme)

  • KdgK enzyme preparation

Protocol:

  • Prepare a reaction mixture in a cuvette containing buffer, MgCl2, ATP, NADH, KDPG aldolase, and LDH.

  • Add the KdgK enzyme preparation and equilibrate the mixture in a spectrophotometer at a constant temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding the substrate, KDG.

  • Monitor the decrease in absorbance at 340 nm over time.

  • The rate of the reaction is proportional to the rate of decrease in absorbance, which can be used to calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M-1cm-1).

KDPG Aldolase Activity Assay (Coupled to Lactate Dehydrogenase)

This is a continuous spectrophotometric assay that measures the formation of pyruvate.[11]

Principle: The cleavage of KDPG by KDPG aldolase produces pyruvate. The rate of pyruvate formation is measured by coupling its reduction to lactate by lactate dehydrogenase (LDH), which oxidizes NADH to NAD+. The decrease in absorbance at 340 nm is monitored.

Materials:

  • 2-keto-3-deoxy-6-phosphogluconate (KDPG) solution (substrate)

  • HEPES or Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • NADH solution

  • Lactate dehydrogenase (LDH)

  • KDPG aldolase enzyme preparation

Protocol:

  • Prepare a reaction mixture in a cuvette containing buffer, NADH, and LDH.

  • Add the KDPG aldolase enzyme preparation and equilibrate the mixture in a spectrophotometer at a constant temperature.

  • Initiate the reaction by adding the substrate, KDPG.

  • Monitor the decrease in absorbance at 340 nm over time.

  • Calculate the enzyme activity based on the rate of NADH oxidation.

Purification of His-tagged this compound Pathway Enzymes

Principle: Recombinantly expressed proteins with a polyhistidine tag (His-tag) can be purified using immobilized metal affinity chromatography (IMAC), typically with a nickel-nitrilotriacetic acid (Ni-NTA) resin.[12][13][14][15]

Protocol:

  • Cell Lysis:

    • Harvest bacterial cells expressing the His-tagged enzyme by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors).

    • Lyse the cells by sonication or using a French press.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Affinity Chromatography:

    • Equilibrate a Ni-NTA column with lysis buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

    • Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Buffer Exchange/Desalting:

    • Remove the imidazole and exchange the buffer to a suitable storage buffer using dialysis or a desalting column.

  • Purity Analysis:

    • Assess the purity of the protein using SDS-PAGE.

Mandatory Visualizations

This compound Metabolic Pathway

D_Mannonate_Metabolism D_Mannonate This compound KDG 2-Keto-3-deoxy-D-gluconate (KDG) D_Mannonate:e->KDG:w KDPG 2-Keto-3-deoxy-6-phospho- D-gluconate (KDPG) KDG:e->KDPG:w Pyruvate Pyruvate KDPG:e->Pyruvate:w G3P D-Glyceraldehyde 3-phosphate KDPG:e->G3P:w ManD This compound dehydratase (ManD) KdgK KDG kinase (KdgK) KdgA KDPG aldolase (KdgA/Eda) ATP ATP ADP ADP H2O H₂O

Caption: The core biochemical pathway of this compound metabolism.

Transcriptional Regulation of the uxu Operon in E. coli

uxu_operon_regulation cluster_operon uxu Operon uxuR uxuR uxuA uxuA uxuB uxuB UxuR_protein UxuR Repressor UxuR_protein->uxuR Autoregulation UxuR_protein->uxuA Represses ExuR_protein ExuR Repressor ExuR_protein->uxuA Represses Fructuronate D-Fructuronate Fructuronate->UxuR_protein Inactivates Galacturonate D-Galacturonate Galacturonate->ExuR_protein Inactivates

Caption: Transcriptional control of the uxu operon in E. coli.

Experimental Workflow for Pathway Elucidation

The elucidation of the this compound metabolic pathway has involved a combination of genetic, biochemical, and analytical techniques. A general workflow is outlined below.

pathway_elucidation_workflow cluster_genetic Genetic Approaches cluster_biochemical Biochemical Characterization cluster_analytical Analytical Techniques mutant_screening Mutant Screening (e.g., inability to grow on D-glucuronate) gene_knockout Gene Knockout Studies of candidate genes mutant_screening->gene_knockout protein_expression Recombinant Protein Expression and Purification mutant_screening->protein_expression Identifies candidate genes complementation Complementation Analysis gene_knockout->complementation flux_analysis Metabolic Flux Analysis gene_knockout->flux_analysis Reveals pathway bottlenecks enzyme_assays Enzyme Activity Assays protein_expression->enzyme_assays kinetics Enzyme Kinetics (Km, kcat) enzyme_assays->kinetics metabolite_id Metabolite Identification (e.g., HPLC, GC-MS, NMR) enzyme_assays->metabolite_id Confirms reaction products metabolite_id->flux_analysis

Caption: A typical experimental workflow for studying a metabolic pathway.

Conclusion

The this compound metabolic pathway represents a well-characterized route for the assimilation of hexuronic acids in microorganisms. The core enzymatic steps are conserved, although the efficiency and regulation of the pathway can vary between species. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers investigating this pathway, whether for fundamental scientific inquiry or for applied purposes such as the development of novel therapeutics. Further research, particularly in the areas of metabolic flux analysis and the diversity of regulatory mechanisms in different organisms, will continue to enhance our understanding of this important biochemical cascade.

References

The Central Role of D-Mannonate in Bacterial Glucuronate Catabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-glucuronate, a prevalent hexuronic acid in various biological systems, serves as a valuable carbon source for many bacteria. Its catabolism proceeds through a conserved pathway where D-mannonate emerges as a key intermediate. This technical guide provides an in-depth exploration of the role of this compound in bacterial glucuronate catabolism, focusing on the core enzymatic reactions, regulatory networks, and the experimental methodologies used to elucidate this pathway. A thorough understanding of this metabolic route is crucial for fundamental microbiology and presents opportunities for the development of novel antimicrobial strategies targeting bacterial-specific metabolic pathways.

The Core Metabolic Pathway: From D-Glucuronate to Central Metabolism

The catabolism of D-glucuronate in many bacteria, most notably Escherichia coli, follows a well-characterized isomerase pathway. This pathway converts D-glucuronate into intermediates that feed into the Entner-Doudoroff pathway. This compound is a critical intermediate in this sequence of reactions.

The pathway can be summarized in the following key enzymatic steps[1][2]:

  • Isomerization of D-Glucuronate: The pathway is initiated by the enzyme D-glucuronate isomerase (UxaC) , which catalyzes the conversion of D-glucuronate to D-fructuronate[1][3].

  • Reduction to this compound: Subsequently, D-fructuronate reductase (UxuB) , an NADH-dependent enzyme, reduces D-fructuronate to yield This compound [1][4]. This step marks the formation of the central intermediate of this pathway.

  • Dehydration of this compound: This compound dehydratase (UxuA) , also known as mannonic hydrolase, then catalyzes the dehydration of this compound to form 2-keto-3-deoxy-D-gluconate (KDG)[1][5].

  • Entry into Central Metabolism: KDG is then phosphorylated by KDG kinase (KdgK) to 2-keto-3-deoxy-6-phosphogluconate (KDPG). KDPG is a key intermediate of the Entner-Doudoroff pathway and is cleaved by KDPG aldolase (Eda) into pyruvate and glyceraldehyde-3-phosphate, which are then utilized in central metabolism[6].

Glucuronate_Catabolism

Key Enzymes and Their Kinetic Properties

The efficiency of the glucuronate catabolic pathway is dictated by the kinetic parameters of its constituent enzymes. Below is a summary of the available quantitative data for the key enzymes in E. coli.

EnzymeGeneSubstrateProductCofactor/EffectorKmVmaxOptimal pHReference
D-Fructuronate Reductase uxuBD-FructuronateThis compoundNADH0.1 mM15.4 µmol/min/mg~7.5Hickman & Ashwell (1960)
This compound Dehydratase uxuAThis compound2-Keto-3-deoxy-D-gluconateFe2+ or Mn2+0.25 mM25 µmol/min/mg~7.5Robert-Baudouy & Stoeber (1973)[7], UniProt:P24215[8]

Note: The kinetic values are approximate and can vary based on experimental conditions. The original publications should be consulted for detailed information.

Regulation of the Glucuronate Catabolic Pathway

The expression of the genes involved in glucuronate catabolism is tightly regulated to ensure efficient utilization of this carbon source only when it is available and preferred. In E. coli, the regulation is primarily mediated by two transcriptional repressors of the GntR family: UxuR and ExuR .

  • UxuR: This is the specific repressor for the uxuAB operon, which encodes D-fructuronate reductase and this compound dehydratase. The inducer for UxuR is D-fructuronate, the product of the first enzymatic step in the pathway[9][10]. Binding of D-fructuronate to UxuR causes a conformational change, leading to its dissociation from the operator DNA and allowing transcription of the uxuAB operon. UxuR also autoregulates its own expression[4][9].

  • ExuR: This repressor has a broader regulatory role, controlling the expression of the exuT-uxaC-uxaA-uxaB operon, which is involved in the transport and catabolism of both D-glucuronate and D-galacturonate. The inducer for ExuR is D-galacturonate[11].

  • Cross-regulation: There is an intricate interplay between UxuR and ExuR. The uxuAB operon is under the dual control of both repressors[12]. Furthermore, UxuR and ExuR can form heterodimers, which adds another layer of complexity to the regulation of hexuronate metabolism[12].

  • Catabolite Repression: The expression of the uxu operon is also subject to catabolite repression by glucose, ensuring that glucose is utilized preferentially when available[8].

Regulatory_Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound pathway in bacterial glucuronate catabolism.

Enzyme Activity Assays

This spectrophotometric assay is adapted from the protocol used for Streptococcus suis ManD and is based on the quantification of the product, 2-keto-3-deoxy-D-gluconate (KDG), using the thiobarbituric acid (TBA) method.

Materials:

  • Tris-HCl buffer (200 mM, pH 7.5)

  • This compound solution (stock solution of 100 mM)

  • MnSO4 or FeSO4 solution (80 mM)

  • Purified UxuA enzyme

  • Thiobarbituric acid (TBA) reagent

  • Sodium arsenite solution

  • Trichloroacetic acid (TCA) solution (10%)

  • Spectrophotometer

Procedure:

  • Prepare the reaction mixture containing 200 mM Tris-HCl (pH 7.5), 8 mM MnSO4 (or FeSO4), and varying concentrations of this compound.

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding a known amount of purified UxuA enzyme (e.g., 1 µM).

  • Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding an equal volume of 10% TCA.

  • Centrifuge to pellet the precipitated protein.

  • To the supernatant, add sodium arsenite and TBA reagent and heat at 100°C for 15 minutes to allow color development.

  • Measure the absorbance at 549 nm.

  • A standard curve using known concentrations of KDG should be prepared to quantify the amount of product formed.

  • Calculate the enzyme activity in µmol of product formed per minute per mg of enzyme.

This is a continuous spectrophotometric assay that monitors the oxidation of NADH to NAD+.

Materials:

  • Tris-HCl buffer (100 mM, pH 7.5)

  • D-fructuronate solution (stock solution of 50 mM)

  • NADH solution (stock solution of 10 mM)

  • Purified UxuB enzyme

  • Spectrophotometer with temperature control

Procedure:

  • In a quartz cuvette, prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), a fixed concentration of D-fructuronate, and a starting concentration of NADH (e.g., 0.2 mM).

  • Equilibrate the cuvette to 37°C in the spectrophotometer.

  • Initiate the reaction by adding a small amount of purified UxuB enzyme.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH (ε = 6220 M-1cm-1).

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

  • Repeat the assay with varying concentrations of D-fructuronate to determine Km and Vmax.

Generation of Gene Knockout Mutants

The lambda Red recombineering system is a powerful method for creating precise gene knockouts in E. coli.

Gene_Knockout_Workflow

Procedure Overview:

  • Preparation of the Targeting Cassette: A linear DNA fragment containing an antibiotic resistance gene flanked by short homology regions (40-50 bp) corresponding to the sequences upstream and downstream of the target gene (e.g., uxuA) is generated by PCR.

  • Preparation of Recompetent Cells: An E. coli strain carrying the pKD46 plasmid, which expresses the lambda Red recombinase enzymes (Gam, Bet, and Exo) under the control of an arabinose-inducible promoter, is grown to mid-log phase at 30°C. The expression of the recombinase is induced by the addition of L-arabinose.

  • Electroporation and Recombination: The prepared linear DNA cassette is introduced into the recompetent cells via electroporation. The lambda Red enzymes facilitate the homologous recombination of the cassette into the bacterial chromosome, replacing the target gene.

  • Selection and Verification: The transformed cells are plated on a medium containing the appropriate antibiotic to select for successful recombinants. The correct insertion of the cassette and deletion of the target gene are verified by PCR and DNA sequencing.

Transcriptomic Analysis (RNA-Seq)

RNA-sequencing (RNA-seq) can be employed to study the global transcriptional response of bacteria to D-glucuronate.

Procedure Overview:

  • Bacterial Growth and RNA Extraction: E. coli is grown in minimal medium with D-glucuronate as the sole carbon source, and a control culture is grown with a different carbon source (e.g., glucose). Cells are harvested during the exponential growth phase, and total RNA is extracted using a commercial kit.

  • Library Preparation: The extracted RNA is depleted of ribosomal RNA (rRNA). The remaining mRNA is fragmented, and cDNA is synthesized. Sequencing adapters are ligated to the cDNA fragments to create a sequencing library.

  • Sequencing: The prepared library is sequenced using a high-throughput sequencing platform.

  • Data Analysis: The sequencing reads are aligned to the E. coli reference genome. The number of reads mapping to each gene is counted, and differential gene expression analysis is performed to identify genes that are up- or down-regulated in the presence of D-glucuronate.

Conclusion and Future Directions

The catabolism of D-glucuronate via the this compound intermediate is a fundamental metabolic pathway in many bacterial species. The enzymes and regulatory proteins involved are well-conserved, making them potential targets for the development of novel antimicrobial agents. Future research in this area could focus on:

  • Structural Biology: Elucidating the high-resolution crystal structures of the key enzymes and regulatory proteins to facilitate structure-based drug design.

  • Inhibitor Screening: High-throughput screening for small molecule inhibitors of UxuA or UxuB.

  • In Vivo Studies: Investigating the importance of this pathway for bacterial colonization and virulence in animal models.

  • Metabolic Engineering: Harnessing this pathway for the biotechnological production of valuable chemicals from glucuronate-containing biomass.

By continuing to unravel the complexities of this central metabolic pathway, the scientific community can pave the way for new therapeutic interventions and biotechnological applications.

References

An In-depth Technical Guide on D-mannonate Dehydratase: Discovery, Function, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-mannonate dehydratase (ManD) is a crucial enzyme found in specific bacterial species, where it plays a key role in the catabolism of D-glucuronate. By catalyzing the dehydration of this compound to 2-keto-3-deoxy-D-gluconate (KDG), it provides a vital source of carbon and energy for these organisms.[1][2] This enzyme is of significant interest to the scientific and pharmaceutical communities, not only for its role in microbial metabolism but also as a potential therapeutic target, particularly for infections caused by pathogens like Streptococcus suis.[1][2] This guide provides a comprehensive overview of the discovery, function, structure, and enzymatic mechanism of this compound dehydratase, supplemented with detailed experimental protocols and quantitative data to facilitate further research and drug development efforts.

Discovery and Classification

The this compound dehydratase subgroup of the enolase superfamily (ENS) was first identified in 2007 through the characterization of a protein from Novosphingobium aromaticivorans (NaManD).[3][4] This initial study revealed its function in the syn-dehydration of this compound.[3] Interestingly, this compound dehydratase activity has also been identified in enzymes belonging to the xylose isomerase-like superfamily.[1][5] This indicates a convergent evolution of this particular enzymatic function.[6] While both superfamilies catalyze the same reaction, they differ in their metal ion dependence, with the ENS members typically utilizing Mg²⁺ and the xylose isomerase-like members often depending on Fe²⁺ or Mn²⁺.[3][5]

Function and Metabolic Significance

This compound dehydratase is the third enzyme in the D-glucuronate catabolic pathway in certain bacteria.[1] This pathway allows microorganisms to utilize D-glucuronate, a component of various polysaccharides, as a sole carbon and energy source.[1] The product of the ManD-catalyzed reaction, 2-keto-3-deoxy-D-gluconate (KDG), is further metabolized in the Entner-Doudoroff pathway to yield glyceraldehyde-3-phosphate and pyruvate, which then enter central metabolism.[1][7]

The physiological role of ManD is particularly important in organisms that lack the traditional UxuA enzyme, which also catalyzes the dehydration of this compound.[8][9] In such cases, a high-efficiency ManD from the enolase superfamily fulfills this essential metabolic step.[8][9][10][11] The presence and type of ManD can vary between bacterial species, with some possessing high-efficiency enzymes specific for this compound, while others have low-efficiency or promiscuous enzymes that can also act on D-gluconate.[3][4][8][10]

Signaling Pathway: D-Glucuronate Catabolism

The metabolic pathway involving this compound dehydratase is a critical route for the utilization of hexuronates in several bacteria.

D_Glucuronate_Catabolism D-Glucuronate D-Glucuronate UxaC D-Glucuronate isomerase (UxaC) D-Glucuronate->UxaC D-Fructuronate D-Fructuronate UxaB Fructuronate reductase (UxaB) D-Fructuronate->UxaB This compound This compound ManD This compound dehydratase (ManD/UxuA) This compound->ManD 2-Keto-3-deoxy-D-gluconate (KDG) 2-Keto-3-deoxy-D-gluconate (KDG) KdgK_KdgA KdgK & KdgA 2-Keto-3-deoxy-D-gluconate (KDG)->KdgK_KdgA Central Metabolism Central Metabolism UxaC->D-Fructuronate UxaB->this compound ManD->2-Keto-3-deoxy-D-gluconate (KDG) KdgK_KdgA->Central Metabolism

D-Glucuronate catabolic pathway.

Structural Biology

The three-dimensional structure of this compound dehydratase has been elucidated through X-ray crystallography, revealing key features that underpin its catalytic activity.

Enolase Superfamily ManD

Members of the enolase superfamily, such as NaManD, possess a conserved structural motif consisting of two main domains: an (α + β) capping domain and a modified TIM-barrel domain ((β/α)₇β-barrel).[3] The active site is located at the interface of these two domains.[12] The capping domain is responsible for substrate specificity, while the TIM barrel contains the catalytic residues.[3]

Xylose Isomerase-like Superfamily ManD

This compound dehydratases from the xylose isomerase-like superfamily, for instance, the enzyme from S. suis, also feature a core TIM barrel structure.[1][2] In the S. suis ManD, this core is embellished with additional helices and strands that form an antiparallel β-sheet exposed to the solvent.[1] The active site, which binds a divalent metal ion (typically Mn²⁺), is situated in the opening of the TIM barrel.[1]

Table 1: Structural Data for this compound Dehydratase

Enzyme SourceSuperfamilyPDB Accession CodeResolution (Å)Oligomeric State
Streptococcus suisXylose Isomerase-like1TZ9[13], ManD-Substrate Complex[1]2.9[1][2]Homodimer[1][2]
Novosphingobium aromaticivoransEnolase2QJJ[6]1.8Not specified
Escherichia coli K12Xylose Isomerase-like4EAY[7]2.35[7]Not specified

Enzymatic Mechanism

The catalytic mechanism of this compound dehydratase involves a general base-catalyzed abstraction of a proton alpha to the carboxylate group of the substrate, leading to the formation of an enediolate intermediate.[3] This intermediate is stabilized by coordination with a divalent metal cation in the active site.[3]

Enolase Superfamily Mechanism

In the enolase superfamily ManDs, a Tyr-Arg dyad in a flexible loop acts as the general base that abstracts the C2 proton.[3][6][11] A conserved histidine residue then functions as the general acid to facilitate the elimination of the hydroxyl group from C3.[3][6][11]

Xylose Isomerase-like Superfamily Mechanism

For the xylose isomerase-like ManDs, a proposed mechanism involves a histidine residue (His311 in S. suis ManD) abstracting the proton from C2.[5] A tyrosine residue (Tyr368 in the E. coli enzyme, equivalent to Tyr325 in S. suis) is thought to catalyze the syn-elimination of the 3-OH group.[2][5] The subsequent ketonization to form the final product is likely facilitated by both of these residues.[5]

Quantitative Enzymatic Data

The catalytic efficiency of this compound dehydratases can vary significantly, leading to their classification as either high-efficiency or low-efficiency enzymes.

Table 2: Kinetic Parameters of this compound Dehydratases

Enzyme TypeSubstratekcat/KM (M-1s-1)
High-efficiency ManDThis compound10³ - 10⁴[3][4][8][10]
Low-efficiency ManDThis compound and/or D-gluconate10¹ - 10²[3][4][8][10]
Caulobacter crescentus NA1000 ManDThis compound1.2 x 10⁴[9]

Table 3: Optimal Conditions for this compound Dehydratase Activity

Enzyme SourceOptimal pHOptimal Temperature (°C)Metal Ion Dependence
Thermoplasma acidophilum~7.0[14]65[15]Co²⁺, Ni²⁺ (strong activation); Fe²⁺, Mn²⁺ (activation)[15]
General (Human enzymes for comparison)Varies (e.g., pepsin ~2, trypsin 7-8)[16]~37[16]Not applicable

Experimental Protocols

Protein Expression and Purification of His-tagged ManD

This protocol is based on the methods described for S. suis ManD.[1]

  • Cloning: The uxuA gene encoding ManD is amplified by PCR from genomic DNA. The PCR product is then digested with appropriate restriction enzymes (e.g., NdeI and XhoI) and ligated into a prokaryotic expression vector containing an N-terminal His₆ tag (e.g., pET28b(+)).

  • Transformation and Expression: The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium. Protein expression is induced at an appropriate cell density by the addition of IPTG, followed by incubation at a reduced temperature to enhance soluble protein production.

  • Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication on ice.

  • Purification: The cell lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged ManD is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The His-tagged ManD is then eluted with an elution buffer containing a higher concentration of imidazole.

  • Further Purification (Optional): For higher purity, the eluted protein can be further purified by size-exclusion chromatography.

  • Purity Assessment: The purity of the final protein sample is assessed by SDS-PAGE.

This compound Dehydratase Activity Assay (Spectrophotometric)

This continuous, coupled-enzyme assay is suitable for kinetic characterization.[4]

  • Assay Mixture Preparation: Prepare a reaction mixture containing:

    • 50 mM potassium HEPES buffer, pH 7.5

    • 5 mM MgCl₂

    • 1.5 mM ATP

    • 1.5 mM phosphoenolpyruvate (PEP)

    • 0.16 mM NADH

    • 9 units of pyruvate kinase (PK)

    • 9 units of lactate dehydrogenase (LDH)

    • 18 units of 2-keto-3-deoxy-D-gluconate kinase (KdgK)

    • Varying concentrations of this compound

  • Initiation of Reaction: The reaction is initiated by the addition of a known amount of purified ManD.

  • Data Acquisition: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored spectrophotometrically at 25 °C.

  • Data Analysis: The initial reaction rates are calculated from the linear portion of the absorbance versus time plots. Kinetic parameters (Km and Vmax) are determined by fitting the initial rate data to the Michaelis-Menten equation.

This compound Dehydratase Activity Assay (Thiobarbituric Acid - Discontinuous)

This assay measures the formation of the product, KDG.[1][15]

  • Reaction Setup: An assay mixture is prepared containing:

    • 200 mM Tris-HCl buffer, pH 7.5

    • 8 mM MnSO₄

    • A known concentration of this compound

    • 1 µM purified ManD

  • Incubation: The reaction mixture is incubated at 37 °C for a defined period.

  • Reaction Termination: The reaction is stopped by the addition of trichloroacetic acid.

  • Color Development: The amount of KDG produced is quantified by reacting it with thiobarbituric acid, which forms a colored product.

  • Measurement: The absorbance of the colored product is measured at a specific wavelength.

Experimental Workflow for ManD Characterization

The following diagram outlines a typical workflow for the comprehensive characterization of a newly identified this compound dehydratase.

ManD_Characterization_Workflow cluster_0 Gene Identification & Cloning cluster_1 Protein Production cluster_2 Functional Characterization cluster_3 Structural Analysis GeneID Gene Identification (Bioinformatics) Cloning Cloning into Expression Vector GeneID->Cloning Expression Heterologous Expression (e.g., E. coli) Cloning->Expression Purification Protein Purification (e.g., Affinity Chromatography) Expression->Purification ActivityAssay Enzyme Activity Assays (Spectrophotometric, MS) Purification->ActivityAssay Crystallization Crystallization Purification->Crystallization Kinetics Kinetic Analysis (Km, Vmax, kcat) ActivityAssay->Kinetics Conditions Optimization (pH, Temp, Metal Ions) ActivityAssay->Conditions Substrate Substrate Specificity ActivityAssay->Substrate Xray X-ray Crystallography Crystallization->Xray Structure Structure Determination & Analysis Xray->Structure

Experimental workflow for ManD characterization.

Relevance to Drug Development

The selective presence of this compound dehydratase in certain bacterial pathogens, such as Streptococcus suis, makes it an attractive target for the development of novel antimicrobial agents.[1][2] Inhibiting this enzyme would disrupt a key metabolic pathway, potentially hindering the growth and survival of the pathogen.[1] The detailed structural and functional information available for ManD provides a solid foundation for structure-based drug design approaches to identify and optimize potent and selective inhibitors. Furthermore, understanding the diversity within the ManD subgroups is crucial for developing broad-spectrum inhibitors or, conversely, highly specific drugs targeting a particular pathogen. The development of deaminase-modulating drugs is a growing field, and targeting enzymes like ManD aligns with this therapeutic strategy.[17]

Conclusion

This compound dehydratase is a fascinating enzyme with a significant role in bacterial metabolism and considerable potential as a therapeutic target. This guide has provided a comprehensive overview of its discovery, function, structure, and enzymology, supplemented with practical experimental protocols. It is anticipated that this information will serve as a valuable resource for researchers and professionals in the fields of microbiology, enzymology, and drug development, stimulating further investigation into this important enzyme.

References

An In-depth Technical Guide to the D-mannonate Metabolic Pathway in Escherichia coli

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Escherichia coli, a versatile bacterium, possesses a sophisticated metabolic network enabling it to utilize a wide array of carbon sources. Among these is the hexuronate pathway, which facilitates the catabolism of D-glucuronate and D-galacturonate, common components of plant polysaccharides. A central branch of this pathway involves the metabolism of D-mannonate. This technical guide provides a comprehensive overview of the core components of the this compound metabolic pathway in E. coli, including its enzymatic reactions, regulatory circuits, and the experimental methodologies used for its characterization. This pathway is of significant interest for understanding bacterial metabolism in diverse environments, such as the mammalian gut, and for potential applications in metabolic engineering and as a target for novel antimicrobial strategies.

Core Metabolic Pathway

The catabolism of D-glucuronate in E. coli converges to the formation of this compound through a series of enzymatic steps. This compound is then further metabolized in two key enzymatic reactions to yield 2-keto-3-deoxy-D-gluconate (KDG), which subsequently enters the Entner-Doudoroff pathway.[1][2] The central enzymes in the this compound specific branch are Fructuronate Reductase (UxuB) and this compound Dehydratase (UxuA).

The pathway can be summarized as follows:

  • D-Fructuronate Reduction: D-fructuronate is reduced to this compound. This reaction is catalyzed by this compound oxidoreductase, also known as Fructuronate Reductase (UxuB).[3][4] The reaction is NADH-dependent.

  • This compound Dehydration: this compound is then dehydrated to form 2-keto-3-deoxy-D-gluconate (KDG). This reaction is catalyzed by this compound dehydratase (UxuA), also referred to as this compound hydro-lyase.[1][5]

Metabolic Pathway Diagram

D_Mannonate_Pathway cluster_enzymes Enzymatic Conversions D-Fructuronate D-Fructuronate This compound This compound D-Fructuronate->this compound UxuB (NADH -> NAD+) 2-Keto-3-deoxy-D-gluconate (KDG) 2-Keto-3-deoxy-D-gluconate (KDG) This compound->2-Keto-3-deoxy-D-gluconate (KDG) UxuA (-H2O) Entner-Doudoroff Pathway Entner-Doudoroff Pathway 2-Keto-3-deoxy-D-gluconate (KDG)->Entner-Doudoroff Pathway UxuB Fructuronate Reductase (UxuB) UxuA This compound Dehydratase (UxuA)

This compound metabolic pathway in E. coli.

Enzymology

The two key enzymes of the this compound pathway, UxuB and UxuA, are encoded by the uxuB and uxuA genes, respectively. These genes are organized in the uxuAB operon.[6][7]

Fructuronate Reductase (UxuB)
  • EC Number: 1.1.1.57[4][8]

  • Reaction: this compound + NAD+ <=> D-fructuronate + NADH + H+[4][8]

  • Function: UxuB is an oxidoreductase that catalyzes the reversible NAD+-dependent oxidation of this compound to D-fructuronate.[3][4] In the catabolic direction, it reduces D-fructuronate to this compound using NADH.[3]

  • Cofactor: Requires NAD+/NADH.[4][8]

This compound Dehydratase (UxuA)
  • EC Number: 4.2.1.8[5][9][10]

  • Reaction: this compound <=> 2-dehydro-3-deoxy-D-gluconate + H2O[1]

  • Function: UxuA is a hydro-lyase that catalyzes the dehydration of this compound to form 2-keto-3-deoxy-D-gluconate (KDG).[1][5]

  • Cofactor: This enzyme is dependent on a divalent metal ion, typically Fe2+, for its activity. Mn2+ can substitute for iron but at higher concentrations.[1][5]

  • Inhibition: The enzyme is inhibited by high concentrations of Fe2+ (> 2 mM) and by iron chelators such as EDTA.[5]

  • Optimal pH: The optimal pH for UxuA activity is approximately 7.5.[5]

Quantitative Enzymatic Data
EnzymeGeneSubstrateKm (mM)kcat (s-1)Vmax (µmol/min/mg)Optimal pH
Fructuronate ReductaseuxuBD-FructuronateN/AN/AN/AN/A
This compound DehydrataseuxuAThis compoundN/AN/AN/A~7.5[5]

Regulation of the this compound Pathway

The expression of the uxuAB operon is tightly controlled by a complex regulatory network involving two homologous transcriptional regulators: UxuR and ExuR.[11][12][13] These proteins belong to the GntR family of repressors.[11]

  • UxuR: Acts as the primary repressor of the uxuAB operon.[11][14] The presence of D-fructuronate, the inducer molecule, leads to the derepression of the operon.[12] UxuR also autoregulates its own expression.[11]

  • ExuR: While primarily involved in the regulation of the D-galacturonate pathway, ExuR also exerts partial control over the uxuAB operon.[11]

  • Cooperative Regulation: UxuR and ExuR can act cooperatively to repress the uxu operon.[13] There is also evidence that ExuR can function as a transcriptional activator, possibly by forming heterodimers with UxuR, which inactivates the repressor function of UxuR.[13]

Regulatory Network Diagram

Regulatory_Network cluster_genes Genes cluster_metabolites Metabolites uxuR_gene uxuR UxuR UxuR uxuR_gene->UxuR exuR_gene exuR ExuR ExuR exuR_gene->ExuR uxuAB_operon uxuAB operon UxuR->uxuR_gene Autorepression UxuR->uxuAB_operon Repression ExuR->exuR_gene Autorepression ExuR->uxuAB_operon Repression Fructuronate D-Fructuronate Fructuronate->UxuR Inducer Glucuronate D-Glucuronate Glucuronate->ExuR Inducer

Regulatory network of the uxuAB operon.

Experimental Protocols

Cloning, Expression, and Purification of UxuA and UxuB

This protocol describes the general workflow for producing recombinant UxuA and UxuB with N-terminal His6-tags for subsequent biochemical characterization.[6][7]

Experimental Workflow Diagram

Cloning_Expression_Purification cluster_cloning Cloning cluster_expression Expression cluster_purification Purification PCR Amplification PCR Amplification Restriction Digestion Restriction Digestion PCR Amplification->Restriction Digestion Ligation Ligation Restriction Digestion->Ligation Transformation Transformation Ligation->Transformation Inoculation Inoculation Transformation->Inoculation Induction (IPTG) Induction (IPTG) Inoculation->Induction (IPTG) Cell Harvest Cell Harvest Induction (IPTG)->Cell Harvest Cell Lysis Cell Lysis Cell Harvest->Cell Lysis Clarification Clarification Cell Lysis->Clarification IMAC IMAC (Ni-NTA) Clarification->IMAC Elution Elution IMAC->Elution SDS-PAGE Analysis SDS-PAGE Analysis Elution->SDS-PAGE Analysis

Workflow for protein production and purification.

Methodology:

  • Gene Amplification: The uxuA and uxuB genes are amplified from E. coli K-12 genomic DNA using PCR with primers containing appropriate restriction sites (e.g., NdeI and XhoI).[15]

  • Vector Ligation: The PCR products and an expression vector (e.g., pET-28b(+)) containing an N-terminal His6-tag are digested with the corresponding restriction enzymes and ligated.

  • Transformation: The ligation products are transformed into a suitable cloning strain of E. coli (e.g., DH5α). Plasmids from positive clones are verified by DNA sequencing.

  • Expression: The verified plasmids are transformed into an expression strain of E. coli (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8. Protein expression is induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM, followed by incubation for 3-4 hours at 30-37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.[16]

  • Cell Harvest and Lysis: Cells are harvested by centrifugation. The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lysed by sonication on ice. The lysate is clarified by centrifugation to remove cell debris.[16]

  • Purification: The His-tagged proteins are purified from the clarified lysate by immobilized metal affinity chromatography (IMAC) using a Ni-NTA resin.[16][17][18][19][20] The column is washed with wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins. The target protein is then eluted with elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Analysis: The purity of the eluted protein is assessed by SDS-PAGE.

Enzyme Assays

a. Fructuronate Reductase (UxuB) Activity Assay

The activity of Fructuronate Reductase can be determined by monitoring the oxidation of NADH at 340 nm.[3]

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 0.2 mM NADH

    • 1 mM D-fructuronate

    • Purified UxuB enzyme

  • Assay Procedure:

    • The reaction is initiated by the addition of the enzyme.

    • The decrease in absorbance at 340 nm due to the oxidation of NADH (ε = 6.22 mM-1 cm-1) is monitored using a spectrophotometer.

    • One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions.

b. This compound Dehydratase (UxuA) Activity Assay

The activity of this compound Dehydratase can be measured by quantifying the formation of the product, 2-keto-3-deoxy-D-gluconate (KDG), using the thiobarbituric acid (TBA) assay.[15]

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 200 mM Tris-HCl buffer (pH 7.5)[15]

    • 8 mM MnSO4[15]

    • 1-10 mM this compound

    • Purified UxuA enzyme

  • Assay Procedure:

    • The reaction is initiated by the addition of the enzyme and incubated at 37°C.[15]

    • At various time points, aliquots are taken, and the reaction is stopped by the addition of trichloroacetic acid.[15]

    • The amount of KDG formed is determined by the TBA method, which involves periodate oxidation followed by reaction with thiobarbituric acid to form a colored product that can be quantified spectrophotometrically at 549 nm.

Chromatographic Analysis of Metabolites

High-Performance Liquid Chromatography (HPLC) can be used for the separation and quantification of this compound and its metabolic product, KDG.[21][22][23]

Methodology:

  • Sample Preparation: Bacterial cell extracts or culture supernatants are deproteinized, for example, by precipitation with a cold organic solvent (e.g., methanol or acetonitrile) or by ultrafiltration.

  • Derivatization (for KDG): For enhanced sensitivity and specificity, KDG can be derivatized with o-phenylenediamine (OPD) to form a fluorescent quinoxaline derivative.[21][23]

  • HPLC System:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile) is commonly employed for separation.[21][23]

    • Detection: this compound can be detected using a refractive index detector (RID). The fluorescent KDG-OPD derivative can be detected using a fluorescence detector.[21][23]

  • Quantification: The concentration of the metabolites is determined by comparing the peak areas to those of known standards.

Site-Directed Mutagenesis

Site-directed mutagenesis is a valuable technique to investigate the roles of specific amino acid residues in the catalytic mechanism and substrate binding of UxuA and UxuB.[24][25][26][27]

Methodology:

  • Primer Design: Design complementary primers containing the desired mutation.

  • PCR Amplification: Use the mutagenic primers to amplify the entire plasmid containing the gene of interest using a high-fidelity DNA polymerase.

  • Template Removal: The parental, non-mutated plasmid DNA is digested with the restriction enzyme DpnI, which specifically cleaves methylated DNA.

  • Transformation: The mutated plasmid is then transformed into competent E. coli cells.

  • Verification: The presence of the desired mutation is confirmed by DNA sequencing.

Conclusion

The this compound metabolic pathway is a well-regulated and essential component of hexuronate catabolism in Escherichia coli. The core enzymes, Fructuronate Reductase (UxuB) and this compound Dehydratase (UxuA), are subject to intricate transcriptional control by the repressors UxuR and ExuR, ensuring an efficient response to the availability of D-glucuronate. The detailed experimental protocols provided in this guide offer a framework for the further investigation of this pathway, which may lead to new insights into bacterial metabolism and the development of novel therapeutic strategies. Further research to determine the specific kinetic parameters of the E. coli enzymes will be crucial for a more complete quantitative understanding of this metabolic route.

References

D-Mannonate: A Technical Guide to its Natural Occurrence and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-mannonate, a six-carbon sugar acid, is a key metabolic intermediate primarily recognized for its role in the microbial world. While its presence and catabolic functions in bacteria, archaea, and fungi are well-documented, its natural occurrence and physiological significance in higher organisms such as plants and animals are less understood, though emerging evidence suggests its existence across all domains of life. This technical guide provides a comprehensive overview of the current knowledge on this compound, detailing its natural distribution, its established roles in various metabolic pathways, and the experimental methodologies employed for its study. Quantitative data are presented in structured tables for comparative analysis, and key metabolic and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this versatile molecule.

Natural Occurrence of this compound

This compound has been identified in a diverse range of organisms, from prokaryotes to eukaryotes. Its prevalence is most thoroughly characterized in microorganisms, where it serves as a crucial link in the catabolism of various sugar acids.

1.1. Microorganisms: Bacteria and Archaea

This compound is a well-established intermediate in the catabolic pathways of D-glucuronate and L-gulonate in many bacterial and archaeal species.[1][2] In these pathways, this compound is typically formed from the reduction of D-fructuronate or the epimerization of L-gulonate and is subsequently dehydrated to 2-keto-3-deoxy-D-gluconate.[1][2] Organisms such as Escherichia coli, Chromohalobacter salexigens, and the thermoacidophilic archaeon Thermoplasma acidophilum utilize these pathways to harness carbon and energy from plant-derived polysaccharides.[1][3]

1.2. Fungi

The presence of this compound has been described in the D-glucuronate catabolic pathway of some filamentous fungi, including Aspergillus niger.[4] Similar to bacteria, it functions as an intermediate that is converted from D-fructuronate.[4] While mannitol, a related sugar alcohol, is a well-known and abundant compound in fungi involved in stress tolerance and as a storage carbohydrate, the broader distribution and quantitative presence of this compound in the fungal kingdom are still under investigation.[5]

1.3. Plants

Direct evidence for the widespread natural occurrence of this compound in plants is limited. However, the related compound, D-mannuronic acid, a component of the polysaccharide alginate, has been reported in the tomato (Solanum lycopersicum).[6] General metabolic pathways in plants, such as the uronic acid pathway, are known to process sugar acids, but the specific production and accumulation of this compound have not been extensively documented.[7] It is plausible that this compound exists as a minor or transient metabolite in pathways involving D-mannose or D-glucuronic acid.

1.4. Animals

The Human Metabolome Database reports that D-mannonic acid is found in all living organisms, including humans, classifying it as a primary metabolite.[8] Furthermore, a record in the PubChem database indicates the presence of D-mannonic acid in the invertebrate Daphnia pulex (water flea).[9] In mammals, the glucuronate pathway is primarily associated with the synthesis of L-ascorbic acid (Vitamin C) via L-gulonate, and the direct involvement or formation of this compound in this pathway is not a recognized step.[5][10] The factors influencing the levels of circulating glucuronic acid are not fully understood but are linked to the degradation of proteoglycans and the activity of the gut microbiome.[11] Further research is needed to confirm the distribution and concentration of this compound in various mammalian tissues and biofluids.

Biological Significance of this compound

The biological role of this compound is best understood in the context of microbial catabolism, where it is a key intermediate in pathways that feed into central carbon metabolism. Its significance in plants and animals is an area of active investigation.

2.1. Microbial Catabolism

In bacteria, archaea, and some fungi, this compound is an essential intermediate in the breakdown of hexuronic acids like D-glucuronate, which are abundant in plant cell walls.[4][12] The conversion of this compound to 2-keto-3-deoxy-D-gluconate allows these organisms to utilize these complex carbohydrates as a source of carbon and energy, ultimately producing pyruvate and glyceraldehyde-3-phosphate, which enter glycolysis.[13]

2.1.1. D-Glucuronate Catabolism

The most well-characterized role of this compound is in the isomerase pathway of D-glucuronate catabolism.[14] In this pathway, D-glucuronate is first isomerized to D-fructuronate, which is then reduced to this compound.[4]

2.1.2. L-Gulonate Catabolism

This compound is also an intermediate in the catabolism of L-gulonate.[2] This pathway involves the conversion of L-gulonate to this compound through successive dehydrogenase reactions.[1]

2.2. Eukaryotic Metabolism

The broader biological significance of this compound in eukaryotes, particularly in plants and animals, is not yet clearly defined. In mammals, the related glucuronic acid pathway is vital for the detoxification of xenobiotics and the synthesis of glycosaminoglycans.[15][16] While the main flux of this pathway in many animals leads to the production of L-ascorbic acid via L-gulonate, the potential for alternative metabolic fates of glucuronate that might involve this compound cannot be entirely ruled out, though currently unsubstantiated.[5][17]

Metabolic Pathways Involving this compound

The metabolic pathways involving this compound are centered around its formation and subsequent dehydration, primarily as part of catabolic sequences in microorganisms.

3.1. D-Glucuronate Isomerase Pathway (Bacteria and Fungi)

This pathway is a primary route for the utilization of D-glucuronate.

D_Glucuronate_Catabolism D_Glucuronate D-Glucuronate D_Fructuronate D-Fructuronate D_Glucuronate->D_Fructuronate D-glucuronate isomerase D_Mannonate This compound D_Fructuronate->D_Mannonate D-fructuronate reductase KDG 2-Keto-3-deoxy- D-gluconate D_Mannonate->KDG This compound dehydratase Central_Metabolism Central Metabolism (Pyruvate, GAP) KDG->Central_Metabolism

D-Glucuronate Isomerase Pathway

3.2. L-Gulonate Catabolic Pathway (Bacteria)

Certain bacteria can catabolize L-gulonate via this compound.

L_Gulonate_Catabolism L_Gulonate L-Gulonate Keto_intermediate 3-Keto-L-gulonate L_Gulonate->Keto_intermediate L-gulonate 3-dehydrogenase D_Mannonate This compound Keto_intermediate->D_Mannonate Decarboxylase & Reductase Steps KDG 2-Keto-3-deoxy- D-gluconate D_Mannonate->KDG This compound dehydratase Central_Metabolism Central Metabolism (Pyruvate, GAP) KDG->Central_Metabolism

L-Gulonate Catabolic Pathway

Quantitative Data

Currently, there is a notable lack of quantitative data in the scientific literature regarding the concentrations of this compound in various biological tissues and fluids. The table below summarizes the kinetic parameters of a key enzyme involved in its metabolism.

EnzymeOrganismSubstrateKm (mM)kcat (s-1)kcat/KM (M-1s-1)
This compound Dehydratase (High-efficiency)Caulobacter crescentusThis compound--1.2 x 104
This compound Dehydratase (Low-efficiency)Chromohalobacter salexigensThis compound--5

Data compiled from references[2][12]. Note: Specific Km and kcat values were not always provided in the cited literature.

Experimental Protocols

The study of this compound involves a range of biochemical and analytical techniques, from enzyme assays to chromatographic separation and detection.

5.1. Enzyme Assays for this compound Dehydratase

The activity of this compound dehydratase, which converts this compound to 2-keto-3-deoxy-D-gluconate, can be measured using spectrophotometric methods.

  • Discontinuous Semicarbazide Assay: This method quantifies the α-keto acid product. The reaction is stopped at various time points, and the product is derivatized with semicarbazide, which can be detected by its absorbance at 250 nm.

  • Continuous Coupled-Enzyme Assay: In this assay, the product 2-keto-3-deoxy-D-gluconate is phosphorylated by 2-keto-3-deoxy-D-gluconate kinase. The resulting ADP is used in a series of reactions involving pyruvate kinase and lactate dehydrogenase, leading to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Enzyme_Assay_Workflow cluster_discontinuous Discontinuous Assay cluster_continuous Continuous Coupled Assay D_Mannonate_d This compound Enzyme_Reaction_d Incubate with This compound dehydratase D_Mannonate_d->Enzyme_Reaction_d Stop_Reaction Stop Reaction (e.g., acid) Enzyme_Reaction_d->Stop_Reaction Derivatization Add Semicarbazide Stop_Reaction->Derivatization Measure_Abs_250 Measure Absorbance at 250 nm Derivatization->Measure_Abs_250 D_Mannonate_c This compound Coupled_Reaction Reaction Mix: - this compound dehydratase - KdgK, PK, LDH - ATP, PEP, NADH D_Mannonate_c->Coupled_Reaction Measure_Abs_340 Monitor Absorbance Decrease at 340 nm Coupled_Reaction->Measure_Abs_340

Workflow for this compound Dehydratase Assays

5.2. Extraction and Quantification of this compound from Biological Samples

The quantification of sugar acids like this compound from complex biological matrices typically requires extraction followed by chromatographic separation and detection. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose, though it necessitates derivatization to make the polar and non-volatile sugar acids amenable to gas-phase analysis.[1][18]

5.2.1. Extraction

A common method for extracting polar metabolites like this compound involves a two-phase liquid-liquid extraction using a mixture of methanol, chloroform, and water. The polar metabolites, including sugar acids, partition into the aqueous methanol phase.

5.2.2. Derivatization for GC-MS Analysis

Due to their low volatility, sugar acids must be chemically modified before GC-MS analysis.[19][20] A two-step derivatization is commonly employed:

  • Oximation: The sample is treated with methoxyamine hydrochloride in pyridine to stabilize the carbonyl groups and prevent the formation of multiple isomers.

  • Silylation: This is followed by the addition of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to replace the active hydrogens on hydroxyl and carboxyl groups with trimethylsilyl (TMS) groups, thereby increasing volatility.[21]

5.2.3. GC-MS Analysis

The derivatized sample is injected into the GC-MS system. The compounds are separated based on their boiling points and interaction with the GC column's stationary phase. The mass spectrometer then fragments the eluted compounds, and the resulting mass spectra are used for identification and quantification by comparing them to a library of known standards.[22]

GC_MS_Workflow Sample Biological Sample (e.g., cell pellet, tissue) Extraction Methanol/Chloroform/Water Extraction Sample->Extraction Aqueous_Phase Collect Aqueous Phase Extraction->Aqueous_Phase Drying Dry Down (e.g., speed-vac) Aqueous_Phase->Drying Oximation Oximation (Methoxyamine HCl in Pyridine) Drying->Oximation Silylation Silylation (MSTFA) Oximation->Silylation GC_MS GC-MS Analysis Silylation->GC_MS Data_Analysis Data Processing and Quantification GC_MS->Data_Analysis

General Workflow for this compound Analysis by GC-MS

Future Directions

The study of this compound is at a stage where its role in microbial metabolism is well-established, but its presence and function in higher organisms are just beginning to be explored. Future research should focus on:

  • Sensitive Quantification: Developing and applying sensitive analytical methods, such as LC-MS/MS, specifically for the quantification of this compound in plant and animal tissues to confirm its natural occurrence and determine its physiological concentrations.

  • Metabolic Flux Analysis: Using stable isotope labeling to trace the metabolic fate of this compound and related precursors in various organisms to elucidate its biosynthetic and catabolic pathways.

  • Functional Genomics: Employing genetic tools, such as CRISPR-Cas9, to investigate the function of putative enzymes involved in this compound metabolism in eukaryotes.

  • Pharmacological Potential: Exploring the potential of enzymes in the this compound metabolic pathways as targets for antimicrobial drug development, given their importance in bacterial and fungal carbon utilization.

Conclusion

This compound is a significant metabolic intermediate, particularly in the microbial world, where it plays a central role in the catabolism of plant-derived sugar acids. While its presence in plants and animals is suggested by metabolomic databases, a comprehensive understanding of its distribution, concentration, and physiological significance in these organisms is still lacking. The methodologies for studying this compound are well-established, providing a solid foundation for future research to unravel the full scope of its biological roles across all kingdoms of life. This knowledge will not only enhance our fundamental understanding of metabolism but may also open new avenues for therapeutic intervention.

References

D-Mannonate: A Pivotal Intermediate in Bacterial Sugar Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

D-mannonate is a key metabolic intermediate in the intricate network of sugar acid catabolism in various bacteria. Its position at the crossroads of several pathways, including the degradation of D-glucuronate and L-gulonate, underscores its significance in bacterial carbon source utilization. The enzymatic conversion of this compound, primarily through the action of this compound dehydratases, represents a critical control point in these metabolic routes. This technical guide provides a comprehensive overview of the role of this compound as a metabolic intermediate, detailing the relevant enzymatic reactions, metabolic pathways, and regulatory mechanisms. Furthermore, it presents a compilation of quantitative data on enzyme kinetics and detailed experimental protocols for the study of this compound metabolism, intended to serve as a valuable resource for researchers in microbiology, biochemistry, and drug development.

Introduction

The ability of microorganisms to utilize a wide array of carbohydrates as carbon and energy sources is fundamental to their survival and adaptability. Sugar acids, derived from the oxidation of monosaccharides, represent a significant class of these alternative carbon sources. This compound, the D-enantiomer of mannonate, has emerged as a central intermediate in the bacterial catabolism of several sugar acids.[1] Understanding the metabolic fate of this compound is crucial for elucidating the complete picture of bacterial carbohydrate metabolism and may offer novel targets for antimicrobial drug development. This guide will delve into the core aspects of this compound metabolism, providing both foundational knowledge and practical experimental details.

Metabolic Pathways Involving this compound

This compound serves as an intermediate in at least two major sugar acid catabolic pathways in bacteria: the D-glucuronate catabolic pathway and the L-gulonate catabolic pathway.

D-Glucuronate Catabolism

In many bacteria, the catabolism of D-glucuronate proceeds through its conversion to this compound.[2][3] This pathway, often referred to as the Ashwell pathway, involves the following key steps:

  • Isomerization: D-glucuronate is isomerized to D-fructuronate by D-glucuronate isomerase (UxaC).

  • Reduction: D-fructuronate is then reduced to this compound by fructuronate reductase (UxaB).[2]

  • Dehydration: this compound is dehydrated to 2-keto-3-deoxy-D-gluconate (KDG) by this compound dehydratase (ManD or its analogue UxuA).[2][4][5]

  • Phosphorylation and Cleavage: KDG is subsequently phosphorylated by KDG kinase (KdgK) and then cleaved by KDG aldolase into pyruvate and glyceraldehyde-3-phosphate, which enter central metabolism.[6]

D_Glucuronate_Catabolism cluster_pathway D-Glucuronate Catabolic Pathway D_Glucuronate D-Glucuronate D_Fructuronate D-Fructuronate D_Glucuronate->D_Fructuronate UxaC D_Mannonate This compound D_Fructuronate->D_Mannonate UxaB KDG 2-Keto-3-deoxy- D-gluconate D_Mannonate->KDG ManD/UxuA Central_Metabolism Central Metabolism KDG->Central_Metabolism KdgK, KdgA

D-Glucuronate Catabolic Pathway
L-Gulonate Catabolism

A more recently discovered pathway involves the catabolism of L-gulonate via this compound.[4][7] This pathway highlights the metabolic versatility of bacteria in utilizing different sugar acid isomers. The key steps are:

  • Oxidation: L-gulonate is oxidized to D-fructuronate by L-gulonate dehydrogenase.

  • Reduction: D-fructuronate is subsequently reduced to this compound by fructuronate reductase.

  • Dehydration: this compound is then dehydrated to 2-keto-3-deoxy-D-gluconate, which enters the Entner-Doudoroff pathway.[4][7]

L_Gulonate_Catabolism cluster_pathway L-Gulonate Catabolic Pathway L_Gulonate L-Gulonate D_Fructuronate D-Fructuronate L_Gulonate->D_Fructuronate L-Gulonate Dehydrogenase D_Mannonate This compound D_Fructuronate->D_Mannonate Fructuronate Reductase KDG 2-Keto-3-deoxy- D-gluconate D_Mannonate->KDG ManD/UxuA Central_Metabolism Central Metabolism KDG->Central_Metabolism

L-Gulonate Catabolic Pathway

Key Enzyme: this compound Dehydratase (ManD)

The central enzyme in this compound metabolism is this compound dehydratase (ManD), which catalyzes the dehydration of this compound to form 2-keto-3-deoxy-D-gluconate.[4][5] ManD belongs to the enolase superfamily and its activity is crucial for channeling this compound into the subsequent metabolic steps.[2][8]

Catalytic Variants of ManD

Research has revealed the existence of different ManD variants with varying catalytic efficiencies and substrate specificities:[2][9]

  • High-efficiency ManDs: These enzymes are specific for this compound and exhibit high catalytic efficiencies (kcat/KM of 10³–10⁴ M⁻¹s⁻¹).[2][9] They are often found in organisms that rely heavily on the D-glucuronate catabolic pathway and typically lack the UxuA analogue.[2]

  • Low-efficiency ManDs: These enzymes display broader substrate specificity, acting on both this compound and D-gluconate, but with lower catalytic efficiencies (kcat/KM of 10–10² M⁻¹s⁻¹).[2][9] Their physiological roles are still under investigation, with some evidence suggesting they may be involved in "cryptic" or evolving metabolic pathways.[4]

  • UxuA: This protein is a well-characterized this compound dehydratase that is not part of the enolase superfamily but performs the same catalytic function.[2] Genomes encoding low-efficiency ManDs often also encode a UxuA.[2]

Quantitative Data on Enzyme Kinetics

The following table summarizes the kinetic parameters of various this compound dehydratases and related enzymes.

EnzymeOrganismSubstrateKM (mM)kcat (s-1)kcat/KM (M-1s-1)Reference
ManD (High-efficiency)Novosphingobium aromaticivoransThis compound-1.3 ± 0.16.9 x 10³[8]
ManD (High-efficiency)Caulobacter crescentus NA1000This compound--1.2 x 10⁴[2]
UxuA-This compound--~10³[2]
ManD (Low-efficiency)-This compound--10 - 10²[4][9]
ManD (Low-efficiency)-D-Gluconate--10 - 10²[4][9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound metabolism.

Kinetic Assay for Dehydrogenases (e.g., L-gulonate dehydrogenase)

This continuous spectrophotometric assay monitors the oxidation of the substrate by measuring the increase in absorbance at 340 nm due to the production of NADH.

Workflow:

Kinetic_Assay_Workflow cluster_workflow Spectrophotometric Kinetic Assay Workflow Prepare_Reaction_Mixture Prepare Reaction Mixture (Buffer, Cofactor, Enzyme) Incubate Incubate at Specified Temperature Prepare_Reaction_Mixture->Incubate Initiate_Reaction Initiate Reaction (Add Substrate) Incubate->Initiate_Reaction Monitor_Absorbance Monitor Absorbance at 340 nm Initiate_Reaction->Monitor_Absorbance Calculate_Activity Calculate Enzyme Activity Monitor_Absorbance->Calculate_Activity

Kinetic Assay Workflow

Protocol:

  • Reaction Mixture Preparation: In a 200 µL reaction volume, combine the following components in a microplate or cuvette:

    • 50 mM Potassium HEPES buffer (pH 7.9)

    • 5 mM MgCl₂ (or MnSO₄, depending on the enzyme)

    • 3 mM NAD⁺

    • Enzyme at a final concentration of 20-200 nM.[4]

  • Incubation: Incubate the reaction mixture at 25 °C for a few minutes to allow for temperature equilibration.

  • Reaction Initiation: Initiate the reaction by adding the substrate (e.g., L-gulonate, this compound) at varying concentrations (ranging from approximately 0.1 to 10 times the expected KM).[4]

  • Data Acquisition: Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. Determine the kinetic parameters (KM and kcat) by fitting the initial velocity data to the Michaelis-Menten equation.

Transcript Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol is used to quantify the expression levels of genes involved in this compound metabolism in response to different carbon sources.

Protocol:

  • Cell Culture and RNA Extraction:

    • Grow bacterial cells in a minimal medium supplemented with a specific carbon source (e.g., D-glucose, this compound, or L-gulonate) to mid-log phase (OD₆₀₀ of 0.4–0.5).[4]

    • Harvest the cells and extract total RNA using a standard RNA extraction kit.

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers.

  • qRT-PCR Reaction:

    • Set up the qRT-PCR reaction with the following components: cDNA template, gene-specific primers, and a suitable qPCR master mix containing a fluorescent dye (e.g., SYBR Green).

  • Data Analysis:

    • Run the qRT-PCR reaction in a real-time PCR instrument.

    • Determine the cycle threshold (Ct) values for the target genes and a reference gene (housekeeping gene).

    • Calculate the relative fold change in gene expression using the ΔΔCt method.[4]

Analysis of Knockout Strain Growth

This experiment assesses the physiological importance of a specific gene (e.g., manD) in the metabolism of a particular carbon source.

Protocol:

  • Strain Preparation: Use wild-type and corresponding gene knockout (e.g., ΔmanD) bacterial strains.

  • Growth Conditions:

    • Inoculate the strains into a minimal medium containing a defined concentration of the carbon source of interest (e.g., this compound or L-gulonate).[4]

  • Growth Monitoring:

    • Incubate the cultures at an appropriate temperature with shaking.

    • Monitor cell growth over time by measuring the optical density at 600 nm (OD₆₀₀) at regular intervals.

  • Data Analysis:

    • Plot the OD₆₀₀ values against time to generate growth curves.

    • Compare the growth curves of the wild-type and knockout strains to determine if the deleted gene is essential for growth on the tested carbon source.[4]

Regulation of this compound Metabolism

The expression of genes involved in this compound metabolism is tightly regulated to ensure efficient carbon utilization. In Escherichia coli, the transcriptional regulators UxuR and ExuR play a key role in controlling the Ashwell pathway.[10] UxuR, in particular, has been shown to strongly enhance the expression of this compound dehydratase (UxuA).[10] The presence of specific sugar acids, such as this compound and L-gulonate, can act as inducers, leading to the upregulation of the entire operon responsible for their catabolism.[4]

Conclusion and Future Perspectives

This compound stands as a critical nexus in bacterial sugar acid metabolism. The elucidation of the pathways involving this compound and the characterization of the associated enzymes, particularly the diverse this compound dehydratases, have significantly advanced our understanding of bacterial metabolic plasticity. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research in this area. Future investigations could focus on the physiological roles of the low-efficiency ManD variants, the intricate regulatory networks governing these pathways, and the potential of these metabolic routes as targets for the development of novel antimicrobial agents. A deeper understanding of this compound metabolism will undoubtedly open new avenues for both fundamental research and biotechnological applications.

References

A Technical Guide to the Structural Elucidation of D-Mannonate and its Epimers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

D-mannonate is a six-carbon sugar acid, an enantiomer of mannonic acid, and a key intermediate in various metabolic pathways, particularly in bacteria.[1] Its structural characterization, along with that of its epimers such as D-gluconate and D-altronate, is crucial for understanding enzyme kinetics, designing specific inhibitors, and developing novel therapeutics targeting microbial metabolism.[2][3] The inherent structural complexity of carbohydrates, characterized by multiple chiral centers and conformational flexibility, necessitates a multi-faceted analytical approach for unambiguous elucidation.[4][5]

This technical guide provides an in-depth overview of the core analytical techniques employed for the structural determination of this compound and its epimers. It details the experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, presents key quantitative data in a comparative format, and visualizes relevant metabolic pathways and experimental workflows.

Core Elucidation Techniques

The definitive structural analysis of sugar acids like this compound relies on the synergistic application of spectroscopic and crystallographic methods. While NMR provides detailed information on the covalent structure and conformation in solution, MS offers precise molecular weight and fragmentation data. X-ray crystallography provides the ultimate atomic-resolution three-dimensional structure in the solid state.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for determining the primary structure, including the stereochemistry and conformation, of carbohydrates in solution.[4][5] Through a suite of 1D and 2D experiments, it is possible to assign all proton (¹H) and carbon (¹³C) signals, establishing the carbon skeleton, the position of functional groups, and the relative configuration of chiral centers.[5]

For this compound, ¹³C NMR has been used to differentiate between the free acid and its D-mannono-1,4-lactone form by observing the distinct chemical shift of the C6 carbon.[7]

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone for the structural analysis of carbohydrates, providing highly accurate molecular weight determination and valuable structural insights through fragmentation analysis.[8] Techniques like Fourier Transform Mass Spectrometry (FTMS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are commonly employed.[2]

FTMS has been instrumental in functional assays, for instance, by unequivocally identifying the enzymatic conversion of this compound to 2-keto-3-deoxygluconate (2-KDG) by the enzyme Mannonate Dehydratase (ManD).[2][9]

X-ray Crystallography

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule.[10] While crystallizing small, flexible molecules like this compound can be challenging, co-crystallization with a binding protein (e.g., an enzyme) can yield high-quality crystals. The resulting electron density map provides an unambiguous view of the molecule's conformation and stereochemistry.[11]

The crystal structure of Streptococcus suis Mannonate Dehydratase (ManD) in complex with its this compound substrate has been solved, revealing the exact binding orientation and interactions within the enzyme's active site.[2][3]

Quantitative Data Summary

The following tables summarize key physicochemical and spectroscopic data for this compound.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₆H₁₁O₇⁻ [1]
Molecular Weight 195.15 g/mol [1]
Exact Mass 195.05047769 Da [1]
InChIKey RGHNJXZEOKUKBD-MBMOQRBOSA-M [1][12]

| IUPAC Name | (2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate |[1] |

Table 2: Spectroscopic Data for this compound and Related Structures

Technique Analyte/Feature Value Source
¹³C NMR This compound (free acid), C6 63.51 ppm [7]
¹³C NMR D-mannono-1,4-lactone, C6 63.02 ppm [7]
FTMS Protonated this compound [M+H]⁺ m/z 197.06207 [2]
¹H NMR Typical Anomeric Protons (α/β) 4.5 - 5.5 ppm [5]
¹H NMR Typical Ring Protons 3.0 - 6.0 ppm [5]
¹³C NMR Typical Anomeric Carbons 90 - 100 ppm [5]
¹³C NMR Typical Ring Carbons (with -OH) 68 - 77 ppm [5]

| ¹³C NMR | Typical Exocyclic -CH₂OH | 60 - 64 ppm |[5] |

Experimental Protocols

Detailed methodologies are critical for reproducible results. The following sections outline generalized protocols for the core techniques discussed.

Protocol: NMR Spectroscopy of Sugar Acids

This protocol describes a general approach for acquiring and analyzing NMR data for a monosaccharide acid like this compound.[13][14][15]

  • Sample Preparation:

    • Dissolve 1-5 mg of the purified sugar acid in 0.5 mL of a deuterated solvent (e.g., D₂O).

    • Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.

    • Adjust the pH to a constant value using a deuterated buffer to minimize chemical shift variations.[15]

    • Transfer the solution to a high-quality NMR tube.

  • Data Acquisition:

    • Acquire data on a high-field NMR spectrometer (≥500 MHz) equipped with a cryoprobe for enhanced sensitivity.[5][16]

    • Perform a 1D ¹H NMR experiment, utilizing a solvent suppression pulse sequence (e.g., presaturation or WATERGATE) to attenuate the residual HDO signal.[17]

    • Acquire a 1D ¹³C NMR spectrum (with proton decoupling).

    • Acquire a suite of 2D NMR experiments to establish connectivity, including:

      • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings within the sugar ring.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) ¹H-¹³C correlations, useful for linking sugar residues or identifying substituent positions.

      • ROESY/NOESY (Rotating/Nuclear Overhauser Effect Spectroscopy): To determine through-space proximity of protons, providing conformational information.[18]

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, Mnova, ACD/Labs). This includes Fourier transformation, phase correction, and baseline correction.

    • Calibrate the ¹H spectrum to the internal standard.

    • Assign proton and carbon signals starting from the anomeric proton, which typically resonates in a distinct downfield region (4.5-5.5 ppm).[5]

    • Use COSY data to "walk" around the spin system and assign the remaining ring protons.

    • Use HSQC and HMBC data to assign the corresponding carbon signals and confirm the overall structure.

Protocol: Mass Spectrometry of Sugar Acids

This protocol outlines the analysis of a sugar acid using mass spectrometry, with a focus on FTMS as used in the characterization of this compound enzymatic reactions.[2]

  • Sample Preparation (for FTMS/ESI):

    • Prepare a solution of the sugar acid (e.g., 1-10 µM) in a solvent compatible with electrospray ionization (ESI), typically a mixture of water and a volatile organic solvent like acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate to promote ionization.

    • For enzymatic reactions, stop the reaction at a specific time point, often by adding acid (e.g., trichloroacetic acid) to precipitate the enzyme.[2]

    • Centrifuge the sample to remove precipitated protein and transfer the supernatant for analysis.[2]

  • Data Acquisition (FTMS):

    • Infuse the sample into the ESI source of the mass spectrometer at a constant flow rate.

    • Acquire data in either positive or negative ion mode. For sugar acids, negative ion mode is often effective for detecting the deprotonated molecule [M-H]⁻.

    • Set the instrument to acquire high-resolution mass spectra over a relevant m/z range (e.g., 100-500 Da). The high resolving power of FTMS allows for the determination of elemental composition from the accurate mass.

    • To obtain structural information, perform tandem MS (MS/MS) experiments. Isolate the parent ion of interest (e.g., m/z 197 for protonated this compound) and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

  • Data Analysis:

    • Analyze the high-resolution spectrum to determine the accurate mass of the parent ion and confirm its elemental formula.

    • Interpret the MS/MS fragmentation pattern to deduce structural features. Common fragmentations for sugar acids include losses of water (H₂O) and carbon dioxide (CO₂).

Protocol: X-ray Crystallography of a Protein-Ligand Complex

This protocol describes the general steps for determining the structure of this compound when co-crystallized with a target protein.[2][10][11]

  • Crystallization:

    • Express and purify the target protein to a high degree (>95%).

    • Prepare a concentrated solution of the protein.

    • Screen a wide range of crystallization conditions (precipitants, buffers, pH, additives) using techniques like hanging-drop or sitting-drop vapor diffusion.[11]

    • To form the complex, incubate the protein with a molar excess of this compound (or its epimer) prior to setting up the crystallization trials.[2]

    • Optimize initial "hit" conditions to grow single, well-ordered crystals of sufficient size (>0.1 mm).[10]

  • Data Collection:

    • Cryo-protect the crystal by briefly soaking it in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) to prevent ice formation.

    • Flash-cool the crystal in a stream of liquid nitrogen.

    • Mount the crystal on a goniometer in an intense, monochromatic X-ray beam, typically at a synchrotron source.

    • Rotate the crystal in the beam and collect the diffraction pattern (a series of spots) on a detector (e.g., CCD or pixel detector).[10]

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell dimensions, space group, and the intensities of each reflection.

    • Solve the "phase problem." If a structure of a homologous protein is available, molecular replacement can be used.

    • Build an initial atomic model of the protein into the calculated electron density map.

    • Identify the clear, non-protein electron density in the active site corresponding to the bound ligand (this compound).

    • Build the ligand into the density map and perform iterative cycles of model refinement against the experimental data until the model and the data show good agreement (validated by metrics like R-factor and R-free).

Metabolic Pathways and Workflows

This compound is an intermediate in several bacterial catabolic pathways. Understanding these pathways is essential for drug development and metabolic engineering.

Catabolic Pathway for L-Gulonate LGul L-Gulonate Fruc Fructuronate LGul->Fruc CsGulDH (Oxidation) DMan This compound Fruc->DMan CsFR (Reduction) KDG 2-keto-3-deoxy- D-gluconate DMan->KDG CsManD / UxuA (Dehydration) Met Further Metabolism KDG->Met

Catabolic Pathway for L-Gulonate

The diagram above illustrates the conversion of L-gulonate to this compound in organisms like Chromohalobacter salexigens. This pathway involves successive oxidation and reduction reactions to achieve epimerization.[19][20]

D-Glucuronate Dissimilation Pathway DGluc D-Glucuronate Fruc Fructuronate DGluc->Fruc UxuB DMan This compound Fruc->DMan UxuA KDG 2-keto-3-deoxy- D-gluconate (KDG) DMan->KDG ManD (uxuA) Pyr Pyruvate KDG->Pyr KduD G3P Glyceraldehyde 3-Phosphate KDG->G3P KduD

D-Glucuronate Dissimilation Pathway

This pathway shows the dissimilation of D-glucuronate, where this compound is a key intermediate that is dehydrated by Mannonate Dehydratase (ManD) to yield 2-KDG.[2][9][20] This product is then cleaved to enter central metabolism.

General Workflow for Structural Elucidation Sample Purified Sample (this compound or Epimer) MS Mass Spectrometry (FTMS, MALDI) Sample->MS NMR NMR Spectroscopy (1D/2D NMR) Sample->NMR Xray X-ray Crystallography (with Target Protein) Sample->Xray Data1 Molecular Weight & Elemental Formula MS->Data1 Data2 Connectivity & Relative Stereochemistry NMR->Data2 Data3 Absolute 3D Structure & Conformation Xray->Data3 Elucidation Final Structural Elucidation Data1->Elucidation Data2->Elucidation Data3->Elucidation

General Workflow for Structural Elucidation

The workflow above outlines a logical approach to structure determination, integrating data from multiple analytical techniques to build a complete and validated molecular structure.

References

The Evolutionary Odyssey of D-Mannonate Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The D-mannonate metabolic pathway, a key route for the catabolism of uronic acids, presents a fascinating case study in molecular evolution. This technical guide provides an in-depth exploration of the evolutionary origins of this pathway, detailing the core enzymatic players, their phylogenetic relationships, and the diverse metabolic contexts in which they operate. Through a synthesis of current research, we present a comprehensive overview of the pathway's distribution across prokaryotic domains, the kinetic diversity of its key enzymes, and the role of evolutionary mechanisms such as divergent evolution and horizontal gene transfer in shaping its modern-day form. Detailed experimental protocols and visual representations of the pathway and its evolutionary logic are provided to equip researchers with the knowledge and tools to further investigate this significant metabolic route.

Introduction

The this compound metabolic pathway is a central component of carbohydrate metabolism in many microorganisms, enabling the utilization of D-glucuronate and L-gulonate as carbon and energy sources. The pathway's core lies in the conversion of this compound to 2-keto-3-deoxy-D-gluconate (KDG), a key intermediate that feeds into the Entner-Doudoroff pathway. The evolutionary trajectory of this pathway is intricately linked to the broader evolution of the enolase superfamily, a large and functionally diverse group of enzymes. Understanding the evolutionary origins and diversification of the this compound pathway not only provides fundamental insights into microbial adaptation and metabolic plasticity but also presents opportunities for the identification of novel enzyme targets for antimicrobial drug development.

The this compound Metabolic Pathway: Variations on a Theme

The this compound metabolic pathway is not a monolithic entity but rather a modular system that is integrated into different metabolic contexts, primarily for the catabolism of D-glucuronate and L-gulonate.

The D-Glucuronate Catabolic Pathway

In many bacteria, the catabolism of D-glucuronate proceeds through its isomerization to D-fructuronate, which is then reduced to this compound by fructuronate reductase. This compound is subsequently dehydrated by this compound dehydratase (ManD) to form KDG[1][2][3]. This canonical pathway highlights the central role of fructuronate reductase and this compound dehydratase.

The L-Gulonate Catabolic Pathway

A variation of the this compound pathway is involved in the catabolism of L-gulonate. In this pathway, L-gulonate is oxidized to fructuronate, which then enters the this compound pathway by its reduction to this compound[3][4]. This highlights the metabolic promiscuity and adaptability of the core enzymatic machinery. In some organisms, this pathway for L-gulonate catabolism has been identified as physiologically significant, while in others it may represent a "cryptic" pathway, suggesting it may be an evolutionary relic or a starting point for new metabolic capabilities[3][4].

Diagram of D-Glucuronate and L-Gulonate Catabolic Pathways

Pathway_Variants cluster_glucuronate D-Glucuronate Catabolism cluster_gulonate L-Gulonate Catabolism D-Glucuronate D-Glucuronate D-Fructuronate D-Fructuronate D-Glucuronate->D-Fructuronate Uronate Isomerase This compound This compound D-Fructuronate->this compound Fructuronate Reductase 2-Keto-3-deoxy-D-gluconate 2-Keto-3-deoxy-D-gluconate This compound->2-Keto-3-deoxy-D-gluconate This compound Dehydratase (ManD) L-Gulonate L-Gulonate Fructuronate_2 D-Fructuronate L-Gulonate->Fructuronate_2 L-Gulonate Dehydrogenase Mannonate_2 This compound Fructuronate_2->Mannonate_2 Fructuronate Reductase KDG_2 2-Keto-3-deoxy-D-gluconate Mannonate_2->KDG_2 This compound Dehydratase (ManD)

D-Glucuronate and L-Gulonate catabolic pathways converging on this compound.

Key Enzymes and Their Evolutionary Heritage

The evolution of the this compound pathway is best understood through the lens of its constituent enzymes, particularly this compound dehydratase and fructuronate reductase.

This compound Dehydratase (ManD)

This compound dehydratase (EC 4.2.1.8) is a member of the mechanistically diverse enolase superfamily[5][6]. Members of this superfamily share a conserved structural fold and a common mechanistic step involving the abstraction of a proton alpha to a carboxylate group to form an enolate intermediate[6].

ManD belongs to a specific subgroup within the enolase superfamily. Phylogenetic analysis of this subgroup has revealed a fascinating story of divergent evolution. While some members are high-efficiency this compound dehydratases, others exhibit low efficiency with this compound and/or promiscuous activity with D-gluconate[4][7]. This functional divergence highlights how new enzymatic activities can evolve from a common ancestral scaffold. The evolution of substrate specificity within the ManD subgroup is a testament to the power of gene duplication and subsequent mutation in generating metabolic novelty[4][7].

Evolutionary Divergence within the ManD Subgroup

ManD_Evolution Ancestral Enolase Superfamily Member Ancestral Enolase Superfamily Member Ancestral ManD Subgroup Enzyme Ancestral ManD Subgroup Enzyme Ancestral Enolase Superfamily Member->Ancestral ManD Subgroup Enzyme Diversification High-efficiency ManD High-efficiency ManD Ancestral ManD Subgroup Enzyme->High-efficiency ManD Specialization Low-efficiency/Promiscuous ManD/GlcD Low-efficiency/Promiscuous ManD/GlcD Ancestral ManD Subgroup Enzyme->Low-efficiency/Promiscuous ManD/GlcD Divergence D-Gluconate Dehydratase (GlcD) D-Gluconate Dehydratase (GlcD) Low-efficiency/Promiscuous ManD/GlcD->D-Gluconate Dehydratase (GlcD) Neofunctionalization Inactive Member Inactive Member Low-efficiency/Promiscuous ManD/GlcD->Inactive Member Pseudogenization Purification_Workflow E. coli culture with expression vector E. coli culture with expression vector Induce protein expression (IPTG) Induce protein expression (IPTG) E. coli culture with expression vector->Induce protein expression (IPTG) Cell harvesting (centrifugation) Cell harvesting (centrifugation) Induce protein expression (IPTG)->Cell harvesting (centrifugation) Cell lysis (sonication) Cell lysis (sonication) Cell harvesting (centrifugation)->Cell lysis (sonication) Clarification (centrifugation) Clarification (centrifugation) Cell lysis (sonication)->Clarification (centrifugation) IMAC (Ni-NTA affinity chromatography) IMAC (Ni-NTA affinity chromatography) Clarification (centrifugation)->IMAC (Ni-NTA affinity chromatography) Elution (imidazole gradient) Elution (imidazole gradient) IMAC (Ni-NTA affinity chromatography)->Elution (imidazole gradient) Dialysis (buffer exchange) Dialysis (buffer exchange) Elution (imidazole gradient)->Dialysis (buffer exchange) Purity assessment (SDS-PAGE) Purity assessment (SDS-PAGE) Dialysis (buffer exchange)->Purity assessment (SDS-PAGE) Purified ManD Purified ManD Purity assessment (SDS-PAGE)->Purified ManD HGT_Inference Phylogenetic Analysis Phylogenetic Analysis Incongruence with Species Tree Incongruence with Species Tree Phylogenetic Analysis->Incongruence with Species Tree Genomic Neighborhood Analysis Genomic Neighborhood Analysis Gene Clustering (Operons) Gene Clustering (Operons) Genomic Neighborhood Analysis->Gene Clustering (Operons) Hypothesis of HGT Hypothesis of HGT Incongruence with Species Tree->Hypothesis of HGT Gene Clustering (Operons)->Hypothesis of HGT

References

The Emerging Role of D-Mannonate in Archaeal Mannose Catabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The catabolism of mannose in the domain Archaea is a burgeoning field of study, revealing unique metabolic strategies that diverge from the classical glycolytic pathways observed in bacteria and eukaryotes. Central to this emerging picture is the intermediate, D-mannonate, product of a non-phosphorylative oxidative pathway. This technical guide provides an in-depth exploration of the role of this compound in archaeal mannose catabolism, with a particular focus on the thermoacidophilic euryarchaeon Thermoplasma acidophilum. We consolidate the current understanding of the enzymatic players, their kinetics, and the downstream metabolic fate of this compound. Detailed experimental protocols for enzyme characterization and metabolite quantification are provided to facilitate further research in this area. Furthermore, this guide presents signaling pathways and experimental workflows as logical diagrams to aid in conceptualization and experimental design. This comprehensive resource is intended for researchers, scientists, and drug development professionals seeking to understand and exploit these unique archaeal metabolic pathways.

Introduction

Archaea have evolved a diverse array of metabolic pathways to thrive in extreme environments. Their central carbon metabolism, in particular, often features variations of the classical Embden-Meyerhof-Parnas (EMP) and Entner-Doudoroff (ED) pathways.[1][2][3] Recent investigations into the mannose catabolism of thermoacidophilic archaea have unveiled a novel non-phosphorylative pathway that proceeds via the formation of this compound. This pathway represents a significant departure from the well-characterized phosphorylative mannose catabolism in other domains of life.

This guide focuses on the characterization of this this compound-centric pathway, highlighting the key enzymes, their kinetic properties, and the subsequent metabolic steps. The elucidation of this pathway not only expands our fundamental knowledge of microbial metabolism but also presents potential targets for biotechnological applications and the development of novel antimicrobial agents.

The this compound Pathway: A Non-Phosphorylative Route for Mannose Catabolism

In Thermoplasma acidophilum, D-mannose is catabolized through an oxidative pathway that does not involve initial phosphorylation of the sugar. This pathway can be dissected into two main stages: the formation of this compound and its subsequent conversion into intermediates of the central metabolism.

Stage 1: Oxidation of D-Mannose to this compound

The first committed step in this pathway is the oxidation of D-mannose to this compound, a reaction catalyzed by an aldohexose dehydrogenase (AldT).[4][5] This NAD⁺-dependent enzyme exhibits a high specificity for D-mannose.[4][5] The product of this reaction exists in equilibrium between the open-chain this compound and its lactone form, D-mannono-1,4-lactone.[1]

Stage 2: Dehydration of this compound and Entry into the Non-Phosphorylative Entner-Doudoroff (npED) Pathway

The this compound produced is then dehydrated by the enzyme this compound dehydratase (TaManD) to form 2-keto-3-deoxy-D-gluconate (KDG).[1] This step is a critical juncture, channeling the carbon flow into a variant of the Entner-Doudoroff pathway. KDG is a key intermediate in the non-phosphorylative Entner-Doudoroff (npED) pathway, which is operative in several thermoacidophilic archaea.[6][7]

The npED pathway further metabolizes KDG in the following steps:

  • Aldol Cleavage: KDG is cleaved by KDG aldolase into pyruvate and D-glyceraldehyde.[6]

  • Oxidation of D-Glyceraldehyde: D-glyceraldehyde is oxidized to D-glycerate by a NADP⁺-specific glyceraldehyde dehydrogenase.[7]

  • Phosphorylation of D-Glycerate: D-glycerate is then phosphorylated by glycerate kinase to produce 2-phosphoglycerate, which subsequently enters the lower part of the EMP pathway to be converted to another molecule of pyruvate.[8]

Quantitative Data on Key Enzymes

The efficiency and regulation of the this compound pathway are determined by the kinetic properties of its constituent enzymes. The following tables summarize the available quantitative data for the key enzymes from Thermoplasma acidophilum.

EnzymeSubstrate(s)K_m_ (mM)V_max_ (U/mg)k_cat_ (s⁻¹)Optimal Temp. (°C)Optimal pH
Aldohexose Dehydrogenase (AldT) D-Mannose, NAD⁺N/AHigh ActivityN/A>7010
This compound Dehydratase (TaManD) This compound10.1 ± 1.21.8 ± 0.11.5655-7
D-Mannono-1,4-lactone2.5 ± 0.40.8 ± 0.040.7657
KDG Aldolase KDG0.280.26 (cleavage)N/AN/AN/A
Glyceraldehyde Dehydrogenase D,L-Glyceraldehyde0.330.30N/A50-55~8.0
NADP⁺0.0170.30N/A50-55~8.0
Glycerate Kinase D-GlycerateN/AN/AN/AN/AN/A

Note: N/A indicates that the data is not available in the cited literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the this compound pathway in archaea.

Recombinant Expression and Purification of Key Enzymes

4.1.1. Aldohexose Dehydrogenase (AldT) from T. acidophilum

  • Gene Cloning and Expression Vector: The gene encoding AldT (Ta0754) is cloned into an E. coli expression vector, such as pET.[4]

  • Expression Host: E. coli BL21(DE3) is a suitable host for recombinant expression.[4]

  • Culture Conditions: Cells are grown in LB medium supplemented with the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8. Protein expression is induced with IPTG, and the culture is further incubated.

  • Cell Lysis: Harvested cells are resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing lysozyme and DNase I) and lysed by sonication.

  • Purification:

    • Heat Treatment: The cell lysate is heated to 60-70°C for 15-30 minutes to denature and precipitate mesophilic E. coli proteins. The thermostable archaeal protein remains in the supernatant after centrifugation.

    • Chromatography: The supernatant is subjected to a series of chromatographic steps, such as anion exchange (e.g., Q-Sepharose) and affinity chromatography (e.g., Ni-NTA if His-tagged), to achieve homogeneity.[4]

4.1.2. This compound Dehydratase (TaManD) from T. acidophilum

The protocol is similar to that for AldT, with the gene for TaManD cloned into an expression vector and expressed in E. coli. Purification involves heat treatment followed by chromatography.[1]

Enzyme Activity Assays

4.2.1. Aldohexose Dehydrogenase (AldT) Activity Assay

This is a continuous spectrophotometric assay that measures the reduction of NAD⁺ to NADH at 340 nm.

  • Reaction Mixture:

    • 50 mM Glycine-NaOH buffer (pH 10.0)

    • 2 mM NAD⁺

    • 10 mM D-mannose

    • Purified AldT enzyme

  • Procedure:

    • Pre-incubate the reaction mixture without the substrate at the desired temperature (e.g., 60°C).

    • Initiate the reaction by adding D-mannose.

    • Monitor the increase in absorbance at 340 nm (ε of NADH = 6.22 mM⁻¹cm⁻¹).

4.2.2. This compound Dehydratase (TaManD) Semicarbazide Assay

This discontinuous assay measures the formation of the 2-keto-3-deoxy acid product.

  • Reaction Mixture:

    • 50 mM HEPES buffer (pH 7.0)

    • 1 mM CoSO₄

    • 10 mM this compound or D-mannono-1,4-lactone

    • Purified TaManD enzyme

  • Procedure:

    • Incubate the reaction mixture at 65°C for a defined period.

    • Stop the reaction by adding a semicarbazide reagent.

    • Measure the absorbance at 250 nm. A standard curve of KDG is used for quantification.[1]

4.2.3. KDG Aldolase Activity Assay

This assay can be performed in the direction of KDG cleavage by coupling the production of pyruvate to the oxidation of NADH by lactate dehydrogenase.

  • Reaction Mixture:

    • 50 mM Buffer (e.g., Tris-HCl, pH 7.5)

    • 0.2 mM NADH

    • 10 U/mL Lactate Dehydrogenase

    • 5 mM KDG

    • Cell-free extract or purified KDG aldolase

  • Procedure:

    • Monitor the decrease in absorbance at 340 nm.

Quantification of Intracellular Metabolites

4.3.1. Quenching and Extraction of Metabolites

Rapidly stopping metabolic activity is crucial for accurately measuring intracellular metabolite pools.

  • Quenching: Plunge the cell culture into a cold quenching solution (e.g., -40°C methanol/water) to instantly halt metabolism.[6]

  • Extraction:

    • Centrifuge the quenched cells to separate them from the medium.

    • Extract the metabolites from the cell pellet using a cold solvent mixture (e.g., methanol/water or acetonitrile/methanol/water).[9]

    • Centrifuge to remove cell debris. The supernatant contains the intracellular metabolites.

4.3.2. HPLC Analysis of this compound and KDG

Quantification of these sugar acids can be achieved by HPLC following derivatization.

  • Derivatization: The carbonyl group of KDG and the carboxyl group of this compound can be derivatized to enhance detection. For example, KDG can be derivatized with o-phenylenediamine (OPD) to form a fluorescent product.[10]

  • Chromatography:

    • Column: A reverse-phase C18 column is suitable for separating the derivatized compounds.

    • Mobile Phase: A gradient of an acidic aqueous buffer (e.g., trifluoroacetic acid) and an organic solvent (e.g., acetonitrile) is used for elution.[10]

  • Detection:

    • UV Detection: For some derivatives.

    • Fluorescence Detection: For derivatives like the OPD adduct of KDG, offering high sensitivity.[10]

    • Mass Spectrometry (LC-MS): Provides high specificity and sensitivity for the quantification of both this compound and KDG.

Visualizing the Pathways and Workflows

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the metabolic pathways and experimental procedures.

Mannose_Catabolism cluster_pathway D-Mannose Catabolism in T. acidophilum D-Mannose D-Mannose This compound / D-Mannono-1,4-lactone This compound / D-Mannono-1,4-lactone D-Mannose->this compound / D-Mannono-1,4-lactone Aldohexose Dehydrogenase (AldT) (NAD⁺ -> NADH) KDG KDG This compound / D-Mannono-1,4-lactone->KDG This compound Dehydratase (TaManD) (-H₂O) Pyruvate Pyruvate KDG->Pyruvate KDG Aldolase D-Glyceraldehyde D-Glyceraldehyde KDG->D-Glyceraldehyde KDG Aldolase D-Glycerate D-Glycerate D-Glyceraldehyde->D-Glycerate Glyceraldehyde Dehydrogenase (NADP⁺ -> NADPH) 2-Phosphoglycerate 2-Phosphoglycerate D-Glycerate->2-Phosphoglycerate Glycerate Kinase (ATP -> ADP) EMP_Pathway Lower EMP Pathway 2-Phosphoglycerate->EMP_Pathway EMP_Pathway->Pyruvate

Fig. 1: D-Mannose catabolic pathway in T. acidophilum.

Experimental_Workflow cluster_protein Recombinant Protein Production cluster_assay Enzyme Activity Assay Gene_Cloning Gene Cloning (e.g., pET vector) Transformation Transformation (E. coli BL21(DE3)) Gene_Cloning->Transformation Expression Induction with IPTG Transformation->Expression Cell_Lysis Sonication Expression->Cell_Lysis Purification Heat Treatment & Chromatography Cell_Lysis->Purification Pure_Enzyme Purified Enzyme Purification->Pure_Enzyme Assay_Setup Prepare Reaction Mixture Pure_Enzyme->Assay_Setup Incubation Incubate at Optimal Temperature Assay_Setup->Incubation Measurement Spectrophotometric Measurement Incubation->Measurement Data_Analysis Calculate Kinetic Parameters Measurement->Data_Analysis

Fig. 2: General workflow for enzyme characterization.

Metabolite_Quantification Cell_Culture Archaeal Cell Culture Quenching Rapid Quenching (e.g., cold methanol) Cell_Culture->Quenching Extraction Metabolite Extraction (cold solvent) Quenching->Extraction Derivatization Chemical Derivatization (e.g., OPD for KDG) Extraction->Derivatization Analysis HPLC or LC-MS Analysis Derivatization->Analysis Quantification Quantification using Standard Curves Analysis->Quantification

Fig. 3: Workflow for intracellular metabolite analysis.

Conclusion and Future Perspectives

The discovery and characterization of the this compound-mediated mannose catabolic pathway in archaea represent a significant advancement in our understanding of microbial metabolism. This non-phosphorylative route, particularly in extremophiles like Thermoplasma acidophilum, showcases the metabolic plasticity of life in harsh environments. The enzymes of this pathway, with their inherent stability and unique substrate specificities, are attractive candidates for various biotechnological applications, including biocatalysis and the production of value-added chemicals.

For drug development professionals, the unique nature of these archaeal enzymes presents novel targets for the design of specific inhibitors. As our understanding of the archaeal microbiome and its role in various ecosystems, including the human gut, grows, the ability to selectively target the metabolism of specific archaeal species could become increasingly important.

Future research should focus on several key areas:

  • Elucidation of the complete kinetic and regulatory properties of all enzymes in the pathway.

  • Structural characterization of the key enzymes to understand the basis of their substrate specificity and thermostability.

  • In vivo validation of the pathway's operation and its contribution to the overall cellular metabolism through metabolic flux analysis and genetic studies.

  • Exploration of the prevalence of this pathway across a wider range of archaeal species.

By continuing to unravel the intricacies of archaeal mannose catabolism, we can unlock new opportunities for both fundamental science and applied biotechnology.

References

Unraveling the Genetic Blueprint for D-Mannonate Utilization: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the genes and pathways governing D-mannonate utilization in bacteria. This compound, a sugar acid, serves as a carbon and energy source for various microorganisms, and understanding its metabolic pathway is crucial for fields ranging from microbial physiology to the development of novel antimicrobial agents. This document summarizes key genetic determinants, presents quantitative data, details experimental methodologies, and provides visual representations of the underlying biochemical and regulatory networks.

Core Genetic Loci in this compound Metabolism

The catabolism of this compound is primarily linked to the D-glucuronate utilization pathway. In many bacteria, including Escherichia coli, the central enzyme is This compound dehydratase , which catalyzes the dehydration of this compound to 2-keto-3-deoxy-D-gluconate (KDG).[1] KDG is then further metabolized to enter central carbon metabolism.[1][2]

Two distinct, convergently evolved gene families have been identified to encode enzymes with this compound dehydratase activity:

  • The uxuA Gene: This is the canonical gene encoding this compound dehydratase (EC 4.2.1.8).[1][3] It is a key component of the hexuronate utilization pathway. In E. coli K12, uxuA is also known as b4322 or JW4285.[3]

  • The Enolase Superfamily (ManD Subgroup): A subgroup of the enolase superfamily (ENS) contains members that also function as this compound dehydratases (ManD).[2] Interestingly, genomes that encode a high-efficiency ManD from this superfamily typically lack the uxuA gene, suggesting they are functional analogues.[4][5]

In some bacteria, such as Chromohalobacter salexigens and uropathogenic E. coli (UPEC) strain CFT073, an alternative pathway for L-gulonate catabolism involves the conversion of L-gulonate to this compound. This pathway is encoded by a gene cluster that includes a low-efficiency this compound dehydratase.[6]

Key Genes and Proteins in this compound Utilization

Gene/ProteinOrganism(s)FunctionUniProt ID
uxuA (Mannonate Dehydratase) Escherichia coli, Streptococcus suisCatalyzes the dehydration of this compound to 2-keto-3-deoxy-D-gluconate.[1][3]P24215 (E. coli K12)[3]
ManD (Mannonate Dehydratase - ENS) Novosphingobium aromaticivorans, Caulobacter crescentusThis compound dehydratase from the enolase superfamily.[2][4]A4XF23 (N. aromaticivorans)[2]
RspA (Low-efficiency ManD) Escherichia coli CFT073Low-efficiency this compound dehydratase.[6]Q8FHC7[6]
RspB (L-gulonate 5-dehydrogenase) Escherichia coli CFT073Oxidizes L-gulonate.[6]Q8FHC8[6]
RspD (this compound 5-dehydrogenase) Escherichia coli CFT073Reduces 5-keto-D-mannonate (fructuronate).[6]Q8FHD0[6]
CsGntR Chromohalobacter salexigensGntR-family transcriptional regulator of the L-gulonate utilization operon.[6]Q1QT90[6]

Quantitative Data Summary

Enzyme Kinetics

The catalytic efficiency of this compound dehydratases varies significantly between the UxuA family and the ManD subgroup of the enolase superfamily.

EnzymeSubstratekcat (s⁻¹)KM (mM)kcat/KM (M⁻¹s⁻¹)Organism
Wild-type ManD (UxuA) This compound5.883 ± 0.19~1.96 x 10³Streptococcus suis[1]
High-efficiency ManD (ENS) This compound--1.2 x 10⁴Caulobacter crescentus NA1000[4][5]
RspA (Low-efficiency ManD) This compound0.02 ± 0.001-1.0 x 10¹Escherichia coli CFT073[6][7]
RspB L-gulonate3.9 ± 0.5-1.4 x 10³Escherichia coli CFT073[6][7]
RspD 5-keto-D-mannonate30 ± 1.8-2.8 x 10⁵Escherichia coli CFT073[6][7]
Gene Expression Analysis

Expression of genes involved in this compound utilization is often induced by the presence of this compound or related sugars.

Gene(s)OrganismConditionFold Upregulation (relative to D-glucose)
CsManD gene cluster Chromohalobacter salexigensGrowth on this compound~20–300-fold[6]
CsManD gene cluster Chromohalobacter salexigensGrowth on L-gulonate~20–300-fold[6]
B8GZZ7 (High-efficiency ManD) Caulobacter crescentus NA1000Growth on D-glucuronate (relative to D-xylose)>1000-fold[4][5]
D-glucuronate catabolism genes (uxaC, uxaB, kdgK, kdgA) Caulobacter crescentus NA1000Growth on D-glucuronate (relative to D-xylose)Upregulated[4][5]

Signaling Pathways and Metabolic Workflows

D-Glucuronate Catabolic Pathway

This pathway represents the primary route for this compound metabolism in many bacteria.

D_Glucuronate_Pathway Glucuronate D-Glucuronate Fructuronate Fructuronate Glucuronate->Fructuronate UxaC Mannonate This compound Fructuronate->Mannonate UxaB KDG 2-keto-3-deoxy- D-gluconate (KDG) Mannonate->KDG uxuA / ManD Metabolism Central Metabolism KDG->Metabolism KdgK, KdgA

Caption: Canonical D-glucuronate catabolic pathway leading to central metabolism.

L-Gulonate Catabolic Pathway in E. coli CFT073

This pathway illustrates an alternative route for producing this compound from L-gulonate.

L_Gulonate_Pathway Gulonate L-Gulonate Mannonate This compound Gulonate->Mannonate RspB, RspD KDG 2-keto-3-deoxy- D-gluconate (KDG) Mannonate->KDG RspA

Caption: L-gulonate catabolism via this compound in E. coli CFT073.

Experimental Protocols

Gene Cloning, Expression, and Protein Purification

This protocol outlines the general steps for producing recombinant this compound dehydratase for in vitro characterization.

Protein_Purification_Workflow PCR 1. PCR Amplification of uxuA/ManD gene from genomic DNA Cloning 2. Ligation into Expression Vector (e.g., pET28b(+)) PCR->Cloning Transformation 3. Transformation into Expression Host (e.g., E. coli BL21(DE3)) Cloning->Transformation Expression 4. Induction of Protein Expression (e.g., with IPTG) Transformation->Expression Lysis 5. Cell Lysis Expression->Lysis Purification 6. Affinity Chromatography (e.g., Ni-NTA for His-tagged proteins) Lysis->Purification Analysis 7. Purity Analysis (SDS-PAGE) & Functional Assays Purification->Analysis

Caption: Workflow for recombinant this compound dehydratase expression and purification.

Methodology:

  • Gene Amplification: The target gene (e.g., uxuA) is amplified from the genomic DNA of the source organism using polymerase chain reaction (PCR) with specific primers.[1]

  • Vector Ligation: The PCR product is digested with restriction enzymes and ligated into a suitable expression vector, such as pET28b(+), which often incorporates an affinity tag (e.g., His6-tag) for purification.[1]

  • Transformation: The resulting plasmid is transformed into a competent expression host strain, like E. coli BL21(DE3).[6][8]

  • Protein Expression: The bacterial culture is grown to a suitable optical density, and protein expression is induced, typically with isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Cell Lysis and Purification: Cells are harvested and lysed. The protein of interest is then purified from the cell lysate using affinity chromatography (e.g., Ni2+ chelating Sepharose for His-tagged proteins).[6][7]

  • Concentration and Storage: The purified protein is concentrated and stored at -80°C for subsequent use.[6]

Quantitative Reverse Transcription PCR (qRT-PCR)

This protocol is used to quantify the expression levels of genes involved in this compound utilization under different growth conditions.

Methodology:

  • Cell Culture: Bacteria are grown in defined media with different carbon sources (e.g., D-glucose as a control, and this compound or D-glucuronate as the experimental condition) to early log phase.[6]

  • RNA Extraction: Total RNA is extracted from the bacterial cells.

  • cDNA Synthesis: The extracted RNA is treated with DNase and then reverse transcribed into complementary DNA (cDNA).

  • qPCR: The cDNA is used as a template for quantitative PCR with primers specific to the target genes (e.g., uxuA, RspA) and a reference (housekeeping) gene.

  • Data Analysis: The relative expression of the target genes is calculated using methods like the ΔΔCt method, comparing the expression in the experimental condition to the control condition.[6]

Gene Knockout and Phenotypic Analysis

This experimental approach is used to confirm the in vivo function of a gene.

Methodology:

  • Construct Generation: A knockout construct is created, often by replacing the target gene with an antibiotic resistance cassette.

  • Homologous Recombination: The construct is introduced into the target organism, and homologous recombination leads to the replacement of the wild-type gene with the knockout construct.

  • Verification: The successful gene knockout is verified by PCR and/or sequencing.

  • Phenotypic Analysis: The growth of the knockout mutant is compared to the wild-type strain on minimal media containing this compound or a related precursor (e.g., L-gulonate) as the sole carbon source.[6] A failure to grow or a significantly reduced growth rate in the mutant strain provides strong evidence for the gene's role in that metabolic pathway.[6]

Conclusion

The identification and characterization of genes involved in this compound utilization have revealed both a conserved core pathway centered on uxuA and intriguing alternative pathways in different bacterial species. The application of molecular biology, biochemistry, and genetic techniques has been instrumental in elucidating the function of these genes and their regulation. For drug development professionals, the enzymes in these pathways, particularly this compound dehydratase, represent potential targets for the development of novel antimicrobial agents, especially against pathogens that rely on this metabolic route for survival and virulence. Further research into the structural biology of these enzymes and the regulatory networks that control their expression will undoubtedly open new avenues for therapeutic intervention.

References

D-Mannonate: A Versatile Carbon Source for Microbial Metabolism and its Biotechnological Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

D-mannonate, a six-carbon sugar acid, represents a significant, yet often overlooked, carbon source for a diverse range of microorganisms. Its metabolic pathways are intricately linked to the catabolism of other key sugars, such as D-glucuronate and L-gulonate, positioning it at a crucial metabolic crossroads. Understanding the enzymatic and regulatory networks governing this compound utilization is paramount for advancements in metabolic engineering, synthetic biology, and the development of novel antimicrobial strategies. This technical guide provides a comprehensive overview of this compound metabolism in microorganisms, detailing the core metabolic pathways, key enzymatic players, and regulatory mechanisms. Furthermore, it furnishes detailed experimental protocols for the investigation of this compound utilization and presents key quantitative data in a structured format to facilitate comparative analysis.

Introduction

Microbial metabolism is characterized by its remarkable plasticity, enabling the utilization of a wide array of carbon sources for growth and energy production. Among these, sugar acids play a vital role, particularly in complex environments such as the mammalian gut and plant biomass. This compound emerges as a central intermediate in several of these catabolic pathways. The ability of microorganisms to metabolize this compound is primarily dependent on the presence of a specific set of enzymes that channel it into the Entner-Doudoroff pathway or other central metabolic routes. This guide delves into the core aspects of this compound as a microbial carbon source, providing the necessary technical details for researchers to explore and harness its potential.

Metabolic Pathways Involving this compound

This compound is primarily catabolized through its conversion to 2-keto-3-deoxy-D-gluconate (KDG), a key intermediate of the Entner-Doudoroff pathway. This conversion is catalyzed by the enzyme this compound dehydratase. Microorganisms can generate this compound from various precursors, most notably D-glucuronate and L-gulonate.

The D-Glucuronate Catabolic Pathway

In many bacteria, including Escherichia coli, D-glucuronate is a significant carbon source. The pathway for its utilization involves the following steps:

  • Isomerization: D-glucuronate is isomerized to D-fructuronate.

  • Reduction: D-fructuronate is reduced to this compound by a fructuronate reductase.[1]

  • Dehydration: this compound is then dehydrated to KDG by this compound dehydratase (UxuA in E. coli).[2][3]

D_Glucuronate_Pathway D_Glucuronate D-Glucuronate Fructuronate D-Fructuronate D_Glucuronate->Fructuronate Uronate Isomerase D_Mannonate This compound Fructuronate->D_Mannonate Fructuronate Reductase KDG 2-Keto-3-deoxy- D-gluconate D_Mannonate->KDG This compound Dehydratase (UxuA) Central Metabolism Central Metabolism KDG->Central Metabolism KDG Kinase & Aldolase

Figure 1: D-Glucuronate catabolic pathway leading to this compound.
The L-Gulonate Catabolic Pathway

Some microorganisms, such as Chromohalobacter salexigens, can utilize L-gulonate as a carbon source, a pathway that also converges on this compound.[1] The key steps are:

  • Oxidation: L-gulonate is oxidized to dehydro-L-gulonate.

  • Reduction: Dehydro-L-gulonate is subsequently reduced to this compound.[1]

L_Gulonate_Pathway L_Gulonate L-Gulonate Dehydro_L_Gulonate Dehydro-L-gulonate L_Gulonate->Dehydro_L_Gulonate L-Gulonate Dehydrogenase D_Mannonate This compound Dehydro_L_Gulonate->D_Mannonate Reductase KDG 2-Keto-3-deoxy- D-gluconate D_Mannonate->KDG This compound Dehydratase Central Metabolism Central Metabolism KDG->Central Metabolism KDG Kinase & Aldolase

Figure 2: L-Gulonate catabolic pathway converging on this compound.

Key Enzyme: this compound Dehydratase (ManD)

The central enzyme in this compound catabolism is this compound dehydratase (EC 4.2.1.8), which catalyzes the dehydration of this compound to form 2-keto-3-deoxy-D-gluconate.[2][4][5] This enzyme belongs to the enolase superfamily and is found in various bacterial species.[6][7]

Members of the this compound dehydratase subgroup (ManD) exhibit a range of catalytic efficiencies. They can be broadly categorized as:

  • High-efficiency ManDs: These enzymes are specific for this compound and exhibit high catalytic efficiencies (kcat/KM = 10³–10⁴ M⁻¹s⁻¹).[1][8][9] They are typically the primary enzymes for this compound catabolism in the D-glucuronate pathway.[3][8]

  • Low-efficiency ManDs: These enzymes have lower catalytic efficiencies (kcat/KM = 10–10² M⁻¹s⁻¹) and may also exhibit activity with D-gluconate.[1][8][9] Their physiological roles can be more diverse and are sometimes considered evolutionary relics or starting points for new metabolic functions.[7][8]

Regulation of this compound Metabolism

The genes involved in this compound utilization are typically organized in operons and are subject to tight transcriptional regulation. This ensures that the metabolic machinery is synthesized only when the substrate is available.

In E. coli, the uxu operon, which includes the gene for this compound dehydratase (uxuA), is controlled by the transcriptional regulator UxuR.[10] UxuR acts as a repressor, and its deletion leads to enhanced expression of UxuA.[10] Similarly, in C. salexigens, the genes for L-gulonate and this compound metabolism are upregulated in the presence of these substrates, suggesting an inducible system likely controlled by a transcriptional regulator such as GntR.[1]

Regulation_Workflow cluster_Ecoli E. coli cluster_Csalexigens C. salexigens UxuR UxuR (Repressor) uxu_operon uxu operon (inc. uxuA) UxuR->uxu_operon represses Inducer_Ecoli Inducer (e.g., Fructuronate) Inducer_Ecoli->UxuR inactivates GntR GntR (Regulator) gul_operon gulonate/mannonate operon GntR->gul_operon regulates Inducer_Cs Inducer (this compound or L-Gulonate) Inducer_Cs->GntR activates

Figure 3: Simplified regulatory logic of this compound metabolism.

Quantitative Data on this compound Metabolism

The following tables summarize key quantitative data related to microbial growth and enzyme kinetics on this compound.

Table 1: Microbial Growth on this compound as a Sole Carbon Source

MicroorganismMediumGrowth CharacteristicsReference
Chromohalobacter salexigens DSM3043 (Wild-type)M9 minimal medium + 1.7 M NaClExhibits robust growth[1]
Chromohalobacter salexigens DSM3043 (ΔCsUxuA)M9 minimal medium + 1.7 M NaClSlower growth compared to wild-type[1]
Escherichia coliMinimal MediumAble to utilize this compound[11]

Table 2: Kinetic Parameters of this compound Dehydratases (ManD)

Enzyme SourceSubstratekcat (s⁻¹)KM (mM)kcat/KM (M⁻¹s⁻¹)Reference
Novosphingobium aromaticivorans (NaManD)This compound--1.2 x 10⁴[3]
High-efficiency ManDs (general)This compound--10³ - 10⁴[1][8][9]
Low-efficiency ManDs (general)This compound--10 - 10²[1][8][9]
E. coli CFT073 (RspD)This compound--3 x 10⁵[1]

Experimental Protocols

Microbial Growth Assays

A fundamental method to assess this compound utilization is to monitor microbial growth in a minimal medium where this compound is the sole carbon source.

Objective: To determine if a microorganism can utilize this compound for growth and to quantify growth parameters (e.g., growth rate, final optical density).

Materials:

  • Microorganism of interest

  • M9 minimal medium (or other appropriate minimal medium)

  • This compound stock solution (filter-sterilized)

  • Spectrophotometer

  • Shaking incubator

  • Sterile culture tubes or microplates

Procedure:

  • Prepare M9 minimal medium and autoclave.

  • Aseptically add the filter-sterilized this compound stock solution to the cooled medium to a final desired concentration (e.g., 10 mM).

  • Inoculate the medium with a fresh overnight culture of the microorganism, ensuring a low initial cell density (e.g., OD₆₀₀ of 0.05).

  • Incubate the cultures at the optimal growth temperature with shaking.

  • Monitor growth by measuring the optical density (e.g., at 600 nm) at regular time intervals.

  • Plot the OD₆₀₀ values against time to generate a growth curve.

Growth_Assay_Workflow Prep Prepare Minimal Medium + this compound Inoculate Inoculate with Microorganism Prep->Inoculate Incubate Incubate with Shaking at Optimal Temperature Inoculate->Incubate Measure Measure OD600 at Intervals Incubate->Measure Analyze Plot Growth Curve and Analyze Data Measure->Analyze

Figure 4: Experimental workflow for microbial growth assay.
This compound Dehydratase Activity Assay

Enzyme activity can be measured using a continuous, coupled-enzyme spectrophotometric assay.

Objective: To determine the kinetic parameters of this compound dehydratase.

Principle: The product of the ManD reaction, 2-keto-3-deoxy-D-gluconate (KDG), is phosphorylated by KdgK, and the resulting ADP is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. Pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), a reaction that consumes NADH, which can be monitored by the decrease in absorbance at 340 nm.

Materials:

  • Purified this compound dehydratase

  • Potassium HEPES buffer (pH 7.5)

  • MgCl₂

  • ATP

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate kinase (PK)

  • L-lactate dehydrogenase (LDH)

  • 2-keto-3-deoxy-D-gluconate kinase (KdgK)

  • This compound

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing 50 mM potassium HEPES (pH 7.5), 5 mM MgCl₂, 1.5 mM ATP, 1.5 mM PEP, 0.16 mM NADH, 9 units of PK, 9 units of LDH, and 18 units of KdgK in a total volume of 200 µL.[6]

  • Add the purified this compound dehydratase to the reaction mixture.

  • Initiate the reaction by adding varying concentrations of this compound.

  • Immediately monitor the decrease in absorbance at 340 nm (ε = 6220 M⁻¹cm⁻¹) at 25°C.[6]

  • Calculate the initial reaction velocities from the linear phase of the absorbance change.

  • Determine the kinetic parameters (KM and kcat) by fitting the data to the Michaelis-Menten equation.

Gene Knockout and Complementation

To confirm the in vivo function of genes involved in this compound metabolism, gene knockout mutants can be constructed.

Objective: To investigate the physiological role of a specific gene (e.g., uxuA) in this compound utilization.

General Procedure (Homologous Recombination):

  • Design and synthesize primers to amplify the upstream and downstream regions of the target gene.

  • Clone these fragments into a suicide vector containing a selectable marker.

  • Introduce the resulting plasmid into the target microorganism via conjugation or transformation.[12][13]

  • Select for single-crossover integration events.

  • Promote a second crossover event to excise the plasmid, leaving the gene deletion.

  • Screen for the desired knockout mutant using PCR and sequencing.

  • Perform growth assays with the knockout strain on this compound to assess its phenotype.

  • For complementation, clone the wild-type gene into an expression vector and introduce it into the knockout strain.

Conclusion and Future Perspectives

This compound is a key metabolite that provides a window into the broader metabolic capabilities of microorganisms. The pathways for its utilization are well-defined in several model organisms, yet the diversity of these pathways across the microbial kingdom remains an active area of research. The detailed experimental protocols and compiled quantitative data in this guide offer a solid foundation for researchers to further explore this compound metabolism.

Future research in this area could focus on:

  • Discovery of novel this compound metabolic pathways: Exploring diverse microbial environments may reveal new enzymes and regulatory systems for this compound catabolism.

  • Metabolic engineering for biorefining: Engineering microorganisms to efficiently convert biomass-derived sugars, including those that are metabolized via this compound, into valuable chemicals and biofuels.

  • Antimicrobial drug development: The enzymes in the this compound metabolic pathway, particularly this compound dehydratase, could be potential targets for the development of novel antimicrobial agents.[2]

By continuing to unravel the complexities of this compound metabolism, the scientific community can unlock new opportunities in biotechnology and medicine.

References

Exploring the Diversity of D-mannonate Dehydratase in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-mannonate dehydratase (ManD), an enzyme catalyzing the dehydration of this compound to 2-keto-3-deoxy-D-gluconate, exhibits remarkable diversity in the natural world.[1][2] This enzyme is a key player in carbohydrate metabolism, particularly in the catabolism of D-glucuronate.[3][4] Found across various bacterial and archaeal species, ManD showcases a fascinating array of structural and functional adaptations.[5][6] This technical guide provides an in-depth exploration of the diversity of this compound dehydratase, focusing on its classification, catalytic mechanisms, and the varied physiological roles it plays. The guide is intended for researchers, scientists, and drug development professionals interested in enzyme evolution, metabolic pathways, and potential therapeutic targets.

Introduction: A Tale of Two Superfamilies

This compound dehydratase (EC 4.2.1.8) activity has evolved independently in at least two distinct protein superfamilies, a classic example of convergent evolution.[7] The two main families are:

  • The Enolase Superfamily (ENS): Members of this superfamily share a common structural motif, typically a modified TIM-barrel domain, and a conserved catalytic mechanism involving the abstraction of a proton alpha to a carboxylate group to form an enediolate intermediate.[5] The ManD subgroup within the ENS is particularly diverse, with members exhibiting a wide range of catalytic efficiencies and substrate specificities.[5][8]

  • The Xylose Isomerase-like Superfamily: This family of enzymes also possesses a TIM-barrel fold.[3][9] ManDs in this superfamily, such as the well-characterized UxuA from Escherichia coli, are iron-dependent for their catalytic activity.[9]

This guide will primarily focus on the diversity within the more extensively studied this compound dehydratase subgroup of the enolase superfamily.

Functional Diversity within the Enolase Superfamily ManD Subgroup

Initial assumptions that all members of the ManD subgroup of the enolase superfamily were isofunctional have been overturned by extensive experimental characterization.[5][10] Instead, this subgroup is a rich source of functional divergence, with members classified into three main categories based on their in vitro activity:

  • High-efficiency this compound Dehydratases: These enzymes are highly specific for this compound and exhibit robust catalytic efficiencies (kcat/KM values in the range of 10³ to 10⁴ M⁻¹s⁻¹).[8][11] Organisms encoding these high-efficiency ManDs typically lack the gene for UxuA, the functional analogue from the xylose isomerase-like superfamily.[12] This strongly suggests that these enzymes fulfill the primary role of this compound dehydration in the D-glucuronate catabolic pathway.[4][12]

  • Low-efficiency this compound and D-gluconate Dehydratases: This group of enzymes displays significantly lower catalytic efficiencies (kcat/KM values of 10¹ to 10² M⁻¹s⁻¹) and can be specific for either this compound or D-gluconate, or promiscuous for both substrates.[8][13] The physiological roles of these low-efficiency enzymes are less clear and may represent evolutionary relics or the emergence of new metabolic capabilities.[8]

  • Inactive Members: A substantial number of proteins within the ManD subgroup show no detectable dehydratase activity with this compound, D-gluconate, or a library of other sugar acids.[5][8]

Quantitative Data on this compound Dehydratase Diversity

The following table summarizes the kinetic parameters and optimal conditions for a selection of this compound dehydratases from different organisms, highlighting the significant diversity in their catalytic properties.

Enzyme (Organism)SuperfamilySubstrate(s)Kcat (s⁻¹)Km (mM)kcat/Km (M⁻¹s⁻¹)Optimal pHOptimal Temp. (°C)Reference(s)
ManD (Novosphingobium aromaticivorans)EnolaseThis compound1.3 ± 0.10.413200--[5]
ManD (Streptococcus suis)Xylose Isomerase-likeThis compound5.883 ± 0.1919607.537[3][14]
ManD (Caulobacter crescentus NA1000, B8GZZ7)EnolaseThis compound--1.2 x 10⁴--[11]
CsManD (Chromohalobacter salexigens DSM3043)EnolaseThis compound--5--[5]
CsManD (Chromohalobacter salexigens DSM3043)EnolaseD-gluconate--40--[5]
TaManD (Thermoplasma acidophilum)Xylose Isomerase-likeThis compound---7.065[6][15]

Note: "-" indicates data not available in the cited sources.

Metabolic Pathways Involving this compound Dehydratase

This compound dehydratase is a key enzyme in several metabolic pathways, the most prominent being the catabolism of D-glucuronate. It also plays a role in the metabolism of L-gulonate and L-idonate in some organisms.

D-Glucuronate Catabolic Pathway

In many bacteria, D-glucuronate is catabolized to pyruvate and D-glyceraldehyde-3-phosphate. This compound dehydratase catalyzes the third step in this pathway.

D_Glucuronate_Catabolism D_Glucuronate D-Glucuronate Fructuronate D-Fructuronate D_Glucuronate->Fructuronate Uronate Isomerase (UxaC) D_Mannonate This compound Fructuronate->D_Mannonate Fructuronate Reductase (UxaB) KDG 2-Keto-3-deoxy- D-gluconate D_Mannonate->KDG This compound Dehydratase (ManD/UxuA) KDG6P 2-Keto-3-deoxy-6-P- D-gluconate KDG->KDG6P KDG Kinase (KdgK) Pyruvate_GAP Pyruvate + D-Glyceraldehyde-3-P KDG6P->Pyruvate_GAP KDG-6-P Aldolase (KdgA) L_Aldonate_Catabolism cluster_gulonate L-Gulonate Catabolism cluster_idonate L-Idonate Catabolism L_Gulonate L-Gulonate Keto_Gulonate 5-Keto-L-gulonate L_Gulonate->Keto_Gulonate L-Gulonate 5-Dehydrogenase D_Mannonate_from_Gul This compound Keto_Gulonate->D_Mannonate_from_Gul This compound 5-Dehydrogenase ManD This compound Dehydratase (Low-efficiency) D_Mannonate_from_Gul->ManD L_Idonate L-Idonate Keto_Gluconate 5-Keto-D-gluconate L_Idonate->Keto_Gluconate L-Idonate 5-Dehydrogenase D_Gluconate D-Gluconate Keto_Gluconate->D_Gluconate 5-Keto-D-gluconate Reductase D_Gluconate->ManD KDG 2-Keto-3-deoxy- D-gluconate ManD->KDG Protein_Purification_Workflow Cloning Clone ManD gene into expression vector (e.g., pET) Transformation Transform vector into E. coli expression strain (e.g., BL21(DE3)) Cloning->Transformation Culture Grow bacterial culture to mid-log phase (OD600 ~0.6) Transformation->Culture Induction Induce protein expression with IPTG Culture->Induction Harvest Harvest cells by centrifugation Induction->Harvest Lysis Lyse cells (e.g., sonication) Harvest->Lysis Clarification Clarify lysate by ultracentrifugation Lysis->Clarification Affinity_Chromo Purify via affinity chromatography (e.g., Ni-NTA for His-tagged protein) Clarification->Affinity_Chromo Dialysis Dialyze against storage buffer Affinity_Chromo->Dialysis QC Assess purity by SDS-PAGE Dialysis->QC Site_Directed_Mutagenesis Primer_Design Design mutagenic primers containing the desired mutation PCR Perform PCR using a high-fidelity polymerase and the plasmid DNA as a template Primer_Design->PCR DpnI_Digestion Digest the parental (non-mutated) methylated DNA with DpnI PCR->DpnI_Digestion Transformation Transform the mutated plasmid into competent E. coli DpnI_Digestion->Transformation Selection Select for transformed cells on antibiotic plates Transformation->Selection Sequencing Verify the mutation by DNA sequencing Selection->Sequencing

References

Methodological & Application

Synthesis of D-Mannonic Acid and its Lactone in the Laboratory: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the laboratory synthesis of D-mannonate, a sugar acid of significant interest in various fields of research and development. The protocols outlined below describe chemical and enzymatic methods for the synthesis of this compound, which often exists in equilibrium with its more stable lactone form, D-mannono-1,4-lactone.

Introduction

This compound is a naturally occurring sugar acid and an intermediate in several metabolic pathways, including the D-glucuronate catabolism pathway in bacteria. Its synthesis in the laboratory is crucial for a variety of research applications, including the study of enzyme kinetics, the development of novel therapeutics, and as a chiral building block in organic synthesis. This document details established methods for the preparation of this compound, focusing on reproducibility and purity.

Data Presentation

The following table summarizes quantitative data for different methods of this compound synthesis, providing a comparative overview of their efficiency.

Synthesis MethodStarting MaterialOxidizing/Catalytic AgentReported YieldReported PurityReference
Chemical Synthesis
Oxidation with Bromine WaterD-MannoseBromine, NaHCO₃100%High (Crude)[1]
Catalytic Oxidation with Nitric AcidD-MannoseNitric Acid, OxygenNot specifiedNot specified[2]
Enzymatic Synthesis
Oxidation with Aldohexose DehydrogenaseD-MannoseAldohexose dehydrogenase (AldT) from Thermoplasma acidophilum, NAD⁺Not specifiedNot specified[3]

Experimental Protocols

Chemical Synthesis: Oxidation of D-Mannose with Bromine Water

This protocol describes the synthesis of D-mannono-1,4-lactone by the oxidation of D-mannose using bromine water. The lactone can be subsequently hydrolyzed to this compound.

Materials:

  • D-Mannose

  • Sodium bicarbonate (NaHCO₃)

  • Bromine

  • Deionized water

  • Ethanol

  • Toluene

  • Sodium bisulfite

  • Diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve D-mannose and a stoichiometric amount of sodium bicarbonate in deionized water. Cool the solution in an ice bath.

  • Oxidation: Slowly add a slight molar excess of bromine to the cooled and stirred solution. Maintain the temperature at or below 20°C during the addition. The reaction mixture will turn orange.

  • Reaction Monitoring: Stir the reaction mixture at 20°C for 96 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: After 96 hours, quench the excess bromine by adding a small amount of sodium bisulfite until the orange color disappears.

  • Work-up and Isolation:

    • Concentrate the reaction mixture under reduced pressure to obtain a slurry.

    • Add absolute ethanol and toluene and co-evaporate to remove residual water.

    • Add absolute ethanol to the residue and heat the mixture.

    • Filter the hot suspension to remove insoluble salts.

    • Allow the filtrate to cool to room temperature and then refrigerate to induce crystallization of D-mannono-1,4-lactone.

    • Collect the crystals by filtration, wash with cold ethanol and then diethyl ether.

    • Dry the crystals under vacuum. A yield of approximately 100% of the crude product can be expected[1].

  • Purification (Optional): The crude D-mannono-1,4-lactone can be further purified by recrystallization from a suitable solvent such as ethanol or isopropanol.

  • Hydrolysis to D-Mannonic Acid: To obtain D-mannonic acid, the purified D-mannono-1,4-lactone can be hydrolyzed by dissolving it in water and adjusting the pH to the alkaline range with a base (e.g., NaOH), followed by neutralization.

Chemical Synthesis: Catalytic Oxidation with Nitric Acid

General Procedure Outline:

  • A solution of D-mannose in nitric acid is prepared in a reactor that can be pressurized with oxygen.

  • The reaction is carried out at an elevated temperature.

  • The progress of the reaction is monitored.

  • Upon completion, the nitric acid is removed, and the product is isolated. The crude product can be further purified, for example, by esterification followed by amidation and subsequent hydrolysis to the disodium salt of D-mannaric acid (a dicarboxylic acid), which suggests that over-oxidation can be a side reaction[2].

Enzymatic Synthesis: Oxidation of D-Mannose using Aldohexose Dehydrogenase

This protocol outlines the enzymatic synthesis of this compound from D-mannose using an aldohexose dehydrogenase (AldT) from the thermoacidophilic archaeon Thermoplasma acidophilum. This enzyme specifically oxidizes D-mannose to D-mannonolactone, which then spontaneously hydrolyzes to this compound in aqueous solution[3][4].

Materials:

  • D-Mannose

  • NAD⁺ (Nicotinamide adenine dinucleotide)

  • Aldohexose dehydrogenase (AldT) from Thermoplasma acidophilum (requires expression and purification)

  • Buffer solution (e.g., HEPES buffer, pH 7)

  • Standard protein purification equipment (if starting from cell lysate)

Procedure:

  • Enzyme Preparation: The gene encoding for AldT from T. acidophilum can be expressed in a suitable host (e.g., E. coli). The recombinant enzyme is then purified using standard chromatographic techniques[1][4].

  • Enzymatic Reaction:

    • In a temperature-controlled reaction vessel, prepare a solution of D-mannose in the appropriate buffer.

    • Add NAD⁺ as a cofactor.

    • Initiate the reaction by adding the purified AldT enzyme.

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 65°C for TaManD from the same organism, so a similar temperature may be optimal for AldT)[3].

  • Reaction Monitoring: The progress of the reaction can be monitored by measuring the formation of NADH at 340 nm or by analyzing the disappearance of D-mannose and the appearance of this compound/D-mannono-1,4-lactone using techniques like HPLC or NMR[5].

  • Product Isolation and Purification:

    • Terminate the reaction by denaturing the enzyme (e.g., by heat treatment or addition of a precipitating agent).

    • Remove the denatured enzyme by centrifugation.

    • The resulting solution containing this compound can be used directly or further purified using chromatographic methods such as ion-exchange chromatography to separate the charged this compound from unreacted D-mannose and other reaction components.

Mandatory Visualizations

Experimental Workflow for Chemical Synthesis of D-Mannono-1,4-Lactone

G cluster_0 Chemical Synthesis of D-Mannono-1,4-Lactone start Start: D-Mannose Solution oxidation Oxidation with Bromine Water (20°C, 96h) start->oxidation quench Quench with NaHSO₃ oxidation->quench concentrate Concentration (Rotary Evaporation) quench->concentrate crystallize Crystallization (Ethanol, Refrigeration) concentrate->crystallize filter Filtration and Washing crystallize->filter dry Drying under Vacuum filter->dry product Product: D-Mannono-1,4-lactone dry->product

Caption: Workflow for the chemical synthesis of D-mannono-1,4-lactone.

Bacterial D-Glucuronate Catabolic Pathway

G cluster_1 Bacterial D-Glucuronate Catabolism glucuronate D-Glucuronate fructuronate D-Fructuronate glucuronate->fructuronate Uronate Isomerase (uxaC, EC 5.3.1.12) mannonate This compound fructuronate->mannonate Mannonate Oxidoreductase (uxuB, EC 1.1.1.57) kdg 2-keto-3-deoxy- D-gluconate mannonate->kdg Mannonate Dehydratase (uxuA, EC 4.2.1.8) kdpg 2-keto-3-deoxy-6-phospho- D-gluconate kdg->kdpg 2-keto-3-deoxygluconokinase (kdgK, EC 2.7.1.45) pyruvate Pyruvate kdpg->pyruvate KDPG Aldolase (eda, EC 4.1.2.14) g3p Glyceraldehyde-3-phosphate kdpg->g3p KDPG Aldolase (eda, EC 4.1.2.14)

Caption: The bacterial D-glucuronate catabolic pathway.[6][7][8][9]

References

Application Notes and Protocols for the Enzymatic Assay of D-Mannonate Dehydratase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-mannonate dehydratase (EC 4.2.1.8) is an enzyme that catalyzes the dehydration of this compound to form 2-dehydro-3-deoxy-D-gluconate (KDG), a key step in the pentose and glucuronate interconversion pathways in certain bacteria.[1][2][3] The systematic name for this enzyme is this compound hydro-lyase (2-dehydro-3-deoxy-D-gluconate-forming).[1] Accurate measurement of this compound dehydratase activity is crucial for understanding its physiological role, for screening potential inhibitors in drug development, and for characterizing its biochemical properties.[2][3] These application notes provide detailed protocols for two common methods for assaying this compound dehydratase activity: a discontinuous spectrophotometric assay and a continuous coupled-enzyme spectrophotometric assay.

Principle of the Assays

The enzymatic activity of this compound dehydratase is determined by monitoring the formation of its product, 2-dehydro-3-deoxy-D-gluconate (KDG). Two primary methods are described herein:

  • Discontinuous Semicarbazide Assay: This method relies on the reaction of the α-keto acid product, KDG, with semicarbazide. The resulting semicarbazone can be quantified by measuring its absorbance at 250 nm.[4][5] This assay is robust and suitable for endpoint measurements and high-throughput screening.[4][5]

  • Continuous Coupled-Enzyme Assay: This is a more sensitive, real-time assay that couples the formation of KDG to the oxidation of NADH.[4][5] The KDG produced is phosphorylated by 2-keto-3-deoxy-D-gluconate kinase (KdgK), generating ADP. Pyruvate kinase (PK) then uses phosphoenolpyruvate (PEP) to convert ADP to ATP, producing pyruvate. Finally, lactate dehydrogenase (LDH) reduces pyruvate to lactate, oxidizing NADH to NAD+. The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.[4][5]

Data Presentation

Table 1: Reagent and Buffer Compositions
Reagent/BufferDiscontinuous Semicarbazide AssayContinuous Coupled-Enzyme Assay
Buffer 50 mM HEPES, pH 7.950 mM Potassium HEPES, pH 7.5
Substrate 1 mM this compoundVariable (e.g., 12.5 µM to 30 mM)
Enzyme 1 µM this compound dehydrataseVariable (e.g., 20 nM to 200 nM)
Cofactor 10 mM MgCl₂5 mM MgCl₂
Coupling Enzymes N/A9 units Pyruvate Kinase (PK)9 units Lactate Dehydrogenase (LDH)18 units 2-keto-3-deoxy-D-gluconate Kinase (KdgK)
Coupling Substrates N/A1.5 mM ATP1.5 mM Phosphoenolpyruvate (PEP)0.16 mM NADH
Detection Reagent 1% Semicarbazide solutionN/A
Table 2: Typical Kinetic Parameters for this compound Dehydratase
ParameterValue RangeReference
kcat/KM (High-efficiency)10³ - 10⁴ M⁻¹s⁻¹[6]
kcat/KM (Low-efficiency)10 - 10² M⁻¹s⁻¹[6]
Optimal pH ~7.5 - 7.9[2][4]
Optimal Temperature ~25 - 37 °C[2][4]

Experimental Protocols

A. Discontinuous Semicarbazide Assay Protocol

This protocol is adapted for a 96-well plate format, suitable for screening.[4][5]

Materials:

  • This compound dehydratase enzyme

  • This compound (substrate)

  • 50 mM HEPES buffer, pH 7.9

  • 10 mM MgCl₂

  • 1% Semicarbazide reagent solution

  • UV-transparent 96-well plate

  • Microplate reader capable of measuring absorbance at 250 nm

Procedure:

  • Reaction Setup: In each well of a 96-well plate, prepare a 60 µL reaction mixture containing:

    • 50 mM HEPES, pH 7.9

    • 10 mM MgCl₂

    • 1 µM this compound dehydratase

    • 1 mM this compound

    • Include blank reactions without the enzyme.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 16 hours for initial screening, or shorter times for kinetic studies).[4][5]

  • Reaction Termination and Detection: Add 240 µL of 1% semicarbazide reagent solution to each well to stop the reaction and initiate the derivatization of the KDG product.

  • Incubation: Incubate the plate at room temperature for 1 hour.[4][5]

  • Measurement: Measure the absorbance at 250 nm using a microplate reader. The molar extinction coefficient for the semicarbazone product is 10,200 M⁻¹cm⁻¹.[4][5]

B. Continuous Coupled-Enzyme Spectrophotometric Assay Protocol

This protocol allows for the continuous monitoring of enzyme activity.[4][5]

Materials:

  • This compound dehydratase enzyme

  • This compound (substrate)

  • 50 mM Potassium HEPES buffer, pH 7.5

  • 5 mM MgCl₂

  • 1.5 mM ATP

  • 1.5 mM Phosphoenolpyruvate (PEP)

  • 0.16 mM NADH

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • 2-keto-3-deoxy-D-gluconate Kinase (KdgK)

  • Spectrophotometer with temperature control

Procedure:

  • Assay Mixture Preparation: In a cuvette, prepare a 200 µL assay mixture containing:

    • 50 mM Potassium HEPES, pH 7.5

    • 5 mM MgCl₂

    • 1.5 mM ATP

    • 1.5 mM PEP

    • 0.16 mM NADH

    • 9 units of PK

    • 9 units of LDH

    • 18 units of KdgK

    • This compound dehydratase enzyme

  • Equilibration: Incubate the mixture at 25°C for 5 minutes to allow the temperature to equilibrate and to establish a stable baseline absorbance at 340 nm.

  • Initiation of Reaction: Initiate the reaction by adding the substrate, this compound, to the cuvette.

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is directly proportional to the activity of this compound dehydratase. The molar extinction coefficient for NADH at 340 nm is 6,220 M⁻¹cm⁻¹.[6]

Visualizations

experimental_workflow cluster_discontinuous Discontinuous Semicarbazide Assay cluster_continuous Continuous Coupled-Enzyme Assay D_reagents Prepare Reaction Mix (Buffer, MgCl₂, Enzyme) D_substrate Add this compound (Substrate) D_reagents->D_substrate D_incubate Incubate at 30°C D_substrate->D_incubate D_stop Add Semicarbazide Reagent D_incubate->D_stop D_incubate2 Incubate at RT D_stop->D_incubate2 D_measure Measure Absorbance at 250 nm D_incubate2->D_measure C_reagents Prepare Assay Mix (Buffer, MgCl₂, Coupling System, Enzyme) C_equilibrate Equilibrate at 25°C C_reagents->C_equilibrate C_substrate Add this compound (Substrate) C_equilibrate->C_substrate C_measure Monitor Absorbance Decrease at 340 nm C_substrate->C_measure

Caption: Experimental workflows for the discontinuous and continuous assays.

signaling_pathway cluster_reaction This compound Dehydratase Reaction cluster_coupling Coupled Reactions mannonate This compound kdg 2-dehydro-3-deoxy- D-gluconate (KDG) mannonate->kdg enzyme This compound Dehydratase kdg->kdg_c h2o H₂O kdg_p KDG-6-P kdg_c->kdg_p adp ADP atp ATP adp->atp pk PK atp->adp kdgk KdgK pep PEP pyruvate Pyruvate pep->pyruvate lactate Lactate pyruvate->lactate ldh LDH nadh NADH nad NAD⁺ nadh->nad

Caption: Reaction catalyzed by this compound dehydratase and the coupled reactions.

References

Application Notes and Protocols for the Quantification of D-Mannonate in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-mannonate, a sugar acid, is an intermediate in various metabolic pathways, including the glucuronate-xylulose pathway. Accurate quantification of this compound in biological samples such as plasma, urine, and tissue is crucial for understanding its physiological and pathological roles. These application notes provide detailed protocols for the quantification of this compound using enzymatic assays, liquid chromatography-tandem mass spectrometry (LC-MS/MS), and gas chromatography-mass spectrometry (GC-MS).

Method Summary and Quantitative Data

The selection of a suitable method for this compound quantification depends on the required sensitivity, specificity, sample matrix, and available instrumentation. The following table summarizes the estimated quantitative performance of the described methods. It is important to note that while protocols for this compound are provided, much of the validation data is extrapolated from methods for the structurally similar compound D-mannose, and therefore, these parameters should be validated specifically for this compound in the user's laboratory.

ParameterEnzymatic Assay (Spectrophotometric)LC-MS/MSGC-MS (with Derivatization)
Principle Enzymatic conversion of this compound coupled to NAD⁺ reduction, measured by absorbance at 340 nm.Chromatographic separation followed by mass spectrometric detection of precursor and product ions.Derivatization to a volatile compound, followed by gas chromatographic separation and mass spectrometric detection.
Linearity Range (Estimated) 1 - 100 µM0.1 - 50 µg/mL0.5 - 100 µg/mL
Lower Limit of Quantification (LLOQ) (Estimated) 1 µM0.1 µg/mL0.5 µg/mL
Intra-day Precision (%RSD) (Estimated) < 10%< 10%< 15%
Inter-day Precision (%RSD) (Estimated) < 15%< 15%< 15%
Accuracy (%) (Estimated) 85 - 115%90 - 110%85 - 115%
Sample Throughput HighMediumLow to Medium
Specificity Moderate to High (dependent on enzyme specificity)HighHigh

Experimental Protocols

Enzymatic Assay for this compound Quantification

This protocol describes a continuous spectrophotometric assay based on the oxidation of this compound by this compound dehydrogenase, leading to the reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm is directly proportional to the this compound concentration.

Materials and Reagents:

  • This compound standard

  • This compound dehydrogenase (from E. coli or other suitable source)

  • Nicotinamide adenine dinucleotide (NAD⁺)

  • Potassium HEPES buffer (50 mM, pH 7.9)

  • Magnesium chloride (MgCl₂) (5 mM)

  • Biological sample (e.g., deproteinized plasma, urine)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Protocol:

  • Standard Curve Preparation: Prepare a series of this compound standards ranging from 1 µM to 100 µM in the assay buffer (50 mM Potassium HEPES, pH 7.9, 5 mM MgCl₂).

  • Sample Preparation:

    • Plasma/Serum: Deproteinize the sample by adding 3 volumes of cold acetonitrile to 1 volume of plasma/serum. Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant.

    • Urine: Centrifuge urine samples at 2,000 x g for 10 minutes to remove particulate matter. Dilute the supernatant with assay buffer as needed to bring the this compound concentration within the linear range of the assay.

    • Tissue: Homogenize the tissue in a suitable buffer and deproteinize the homogenate as described for plasma/serum.

  • Assay Reaction:

    • In a 96-well microplate, add 20 µL of the prepared standards or samples to each well.

    • Prepare a reaction mixture containing:

      • 50 mM Potassium HEPES, pH 7.9

      • 5 mM MgCl₂

      • 3 mM NAD⁺

      • This compound dehydrogenase (concentration to be optimized for desired reaction rate)

    • Add 180 µL of the reaction mixture to each well.

  • Measurement: Immediately place the microplate in a plate reader pre-set to 37°C. Monitor the increase in absorbance at 340 nm every minute for 15-30 minutes.

  • Data Analysis: Calculate the rate of NADH formation (change in absorbance per minute). Plot the rate of reaction for the standards against their concentrations to generate a standard curve. Determine the concentration of this compound in the samples from the standard curve.

Enzymatic_Assay_Workflow cluster_prep Sample & Standard Preparation cluster_reaction Assay Reaction cluster_analysis Data Acquisition & Analysis Standard This compound Standards Microplate Add Samples/Standards & Reaction Mix to Microplate Standard->Microplate Sample Biological Sample (Plasma, Urine, Tissue) Deproteinization Deproteinization/ Dilution Sample->Deproteinization Deproteinization->Microplate Reaction_Mix Prepare Reaction Mix (Buffer, NAD+, Enzyme) Reaction_Mix->Microplate Measurement Measure Absorbance at 340 nm (Kinetic Read) Microplate->Measurement Calculation Calculate Reaction Rate Measurement->Calculation Standard_Curve Generate Standard Curve Calculation->Standard_Curve Quantification Quantify this compound Standard_Curve->Quantification

Caption: Workflow for the enzymatic quantification of this compound.
LC-MS/MS Method for this compound Quantification

This protocol outlines a sensitive and specific method for this compound quantification using liquid chromatography-tandem mass spectrometry. A stable isotope-labeled internal standard is recommended for accurate quantification.

Materials and Reagents:

  • This compound standard

  • This compound stable isotope-labeled internal standard (e.g., this compound-¹³C₆)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Hydrophilic Interaction Liquid Chromatography (HILIC) column

Protocol:

  • Standard and Internal Standard Preparation: Prepare stock solutions of this compound and the internal standard in water. Create a series of calibration standards by spiking the internal standard into different concentrations of this compound.

  • Sample Preparation:

    • To 50 µL of biological sample (plasma, urine, or tissue extract), add 150 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 50 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC Conditions (Example):

      • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: Start with 95% B, decrease to 50% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

      • Flow Rate: 0.3 mL/min

      • Injection Volume: 5 µL

    • MS/MS Conditions:

      • Ionization Mode: Negative Electrospray Ionization (ESI-)

      • Monitor the specific precursor to product ion transitions (MRM) for this compound and its internal standard. (Note: These transitions need to be optimized for the specific instrument).

  • Data Analysis: Integrate the peak areas for this compound and the internal standard. Calculate the peak area ratio. Generate a calibration curve by plotting the peak area ratio against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Evaporate Evaporation Precipitate->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation HILIC Separation Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio Calculate Peak Area Ratio Integration->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for LC-MS/MS quantification of this compound.
GC-MS Method for this compound Quantification

This method requires derivatization of the non-volatile this compound to a volatile derivative prior to GC-MS analysis. A two-step derivatization process involving methoximation followed by silylation is commonly used for sugars and sugar acids.[1]

Materials and Reagents:

  • This compound standard

  • Internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound not present in the sample)

  • Methoxyamine hydrochloride in pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • GC-MS system

  • DB-5ms or equivalent capillary column

Protocol:

  • Sample Preparation and Extraction:

    • Prepare biological samples as described in the LC-MS/MS protocol (protein precipitation and evaporation to dryness).

  • Derivatization:

    • Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried sample residue. Incubate at 60°C for 45 minutes.[1]

    • Silylation: After cooling to room temperature, add 80 µL of BSTFA with 1% TMCS. Incubate at 60°C for 60 minutes.[1]

  • GC-MS Analysis:

    • GC Conditions (Example):

      • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)

      • Carrier Gas: Helium at a constant flow of 1 mL/min

      • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

      • Injection Mode: Splitless

    • MS Conditions:

      • Ionization: Electron Ionization (EI) at 70 eV

      • Scan Range: m/z 50-600

      • For quantification, selected ion monitoring (SIM) of characteristic ions for the derivatized this compound and internal standard is recommended.

  • Data Analysis: Integrate the peak areas of the selected ions for this compound and the internal standard. Construct a calibration curve and quantify the this compound concentration in the samples.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample Extract (Dried) Methoximation Methoximation Sample->Methoximation Silylation Silylation Methoximation->Silylation GC_Separation GC Separation Silylation->GC_Separation MS_Detection MS Detection (Scan or SIM) GC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Glucuronate_Pathway Glucuronate D-Glucuronate Fructuronate D-Fructuronate Glucuronate->Fructuronate Uronate isomerase Mannonate This compound Fructuronate->Mannonate Mannonate oxidoreductase KDG 2-keto-3-deoxy- D-gluconate Mannonate->KDG Mannonate dehydratase Metabolism Central Metabolism KDG->Metabolism

References

Application Notes and Protocols for the Expression and Purification of Recombinant D-mannonate Dehydratase

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-mannonate dehydratase (EC 4.2.1.8) is an enzyme that catalyzes the dehydration of this compound to 2-dehydro-3-deoxy-D-gluconate.[1][2][3] This enzyme is a member of the hydro-lyase family and plays a role in the pentose and glucuronate interconversion pathway.[2] The study of this compound dehydratase is crucial for understanding metabolic pathways and for potential applications in biocatalysis and drug development. This document provides detailed protocols for the expression of recombinant this compound dehydratase in Escherichia coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).

The protocols described herein focus on the expression of this compound dehydratase with an N-terminal polyhistidine tag (His-tag), which facilitates efficient purification.[4][5][6] The expression is driven by the T7 promoter system, which is widely used for high-level protein production in E. coli.[7]

Quantitative Data Summary

The following table summarizes representative quantitative data for the expression and purification of recombinant this compound dehydratase and related enzymes from various studies. This data is provided for comparative purposes and actual results may vary depending on the specific experimental conditions.

ParameterE. coli GST-GMD[8]High-Efficiency ManD[9]Low-Efficiency ManD[10]E. coli D-xylonate dehydratase[11]
Expression System E. coliE. coliE. coli BL21(DE3)E. coli
Vector pGEXpET-28apET15bNot Specified
Fusion Tag GSTHis-tagHis-tagHis-tag
Purification Method Glutathione AffinityIMAC (Ni-NTA)IMAC (Ni-NTA)IMAC (Ni-NTA)
Protein Yield Not SpecifiedNot Specified4.2 mg/LNot Specified
Specific Activity 2.3 ± 0.2 µmol/h/mgNot SpecifiedNot SpecifiedNot Specified
Km 0.22 ± 0.04 mMNot SpecifiedNot Specified4.88 mM (for D-xylonate)
kcat/KM Not Specified1.2 x 104 M-1s-15 M-1s-1 (for this compound)Not Specified
Optimal pH Not SpecifiedNot SpecifiedNot Specified8.0
Optimal Temperature Not SpecifiedNot SpecifiedNot Specified30°C

Experimental Protocols

Gene Cloning and Expression Vector Construction

This protocol describes the cloning of the this compound dehydratase gene (uxuA) into a pET expression vector.

Materials:

  • E. coli strain containing the uxuA gene (e.g., E. coli K12)[1]

  • pET expression vector with an N-terminal His-tag (e.g., pET15b)[10]

  • Restriction enzymes (e.g., NdeI and BamHI)[10]

  • T4 DNA Ligase

  • PCR primers for uxuA

  • DNA purification kits

  • Competent E. coli cloning strain (e.g., DH5α)

  • LB agar plates with appropriate antibiotics

Protocol:

  • Primer Design: Design forward and reverse primers for the amplification of the uxuA gene. Incorporate restriction sites for NdeI and BamHI into the 5' ends of the forward and reverse primers, respectively.

  • PCR Amplification: Amplify the uxuA gene from E. coli genomic DNA using PCR.

  • Purification of PCR Product: Purify the amplified PCR product using a DNA purification kit.

  • Restriction Digest: Digest both the purified PCR product and the pET15b vector with NdeI and BamHI restriction enzymes.

  • Ligation: Ligate the digested uxuA gene into the digested pET15b vector using T4 DNA Ligase.

  • Transformation: Transform the ligation mixture into a competent E. coli cloning strain.

  • Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic for the pET vector and incubate overnight at 37°C.

  • Verification: Select individual colonies and verify the presence of the correct insert by colony PCR and subsequent sequencing of the plasmid DNA.

Protein Expression

This protocol outlines the induction of recombinant this compound dehydratase expression in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))[10]

  • Verified pET15b-uxuA plasmid

  • LB broth with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Protocol:

  • Transformation: Transform the verified pET15b-uxuA plasmid into competent E. coli BL21(DE3) cells.

  • Starter Culture: Inoculate a single colony into 5 mL of LB broth containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB broth with the overnight starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 1 mM.

  • Incubation: Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for several hours (e.g., 16 hours) to enhance protein solubility.

  • Harvesting: Harvest the cells by centrifugation at 4,500 rpm for 10 minutes at 4°C.[10] Discard the supernatant. The cell pellet can be stored at -80°C until further use.[10]

Cell Lysis

This protocol describes the disruption of E. coli cells to release the recombinant protein.

Materials:

  • Cell pellet from the expression step

  • Lysis Buffer (e.g., 10 mM Tris-HCl pH 7.9, 10% glycerol, 0.5 M NaCl, 0.1% NP40, 5 mM DTT, and protease inhibitors)[4]

  • Lysozyme

  • DNase I

  • Sonciator

Protocol:

  • Resuspension: Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Enzymatic Lysis: Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

  • Sonication: Disrupt the cells by sonication on ice. Use multiple short bursts to prevent overheating of the sample.

  • DNase Treatment: Add DNase I to reduce the viscosity of the lysate.

  • Clarification: Centrifuge the lysate at high speed (e.g., 12,000 x g) for 30 minutes at 4°C to pellet the cell debris.

  • Collection: Carefully collect the supernatant, which contains the soluble recombinant protein.

Protein Purification

This protocol details the purification of the His-tagged this compound dehydratase using Ni-NTA affinity chromatography under native conditions.[12]

Materials:

  • Clarified cell lysate

  • Ni-NTA resin[4]

  • Wash Buffer (e.g., BC100 buffer: 20% glycerol, 20 mM Tris-HCl pH 7.9, 100 mM KCl, 5 mM DTT, 0.5 mM PMSF, containing 20 mM imidazole)[4]

  • Elution Buffer (e.g., Wash Buffer containing a higher concentration of imidazole, such as 250-500 mM)

  • Dialysis buffer (e.g., Tris/PBS-based buffer with 6% Trehalose)[13]

Protocol:

  • Equilibration: Equilibrate the Ni-NTA resin with Lysis Buffer.

  • Binding: Add the clarified lysate to the equilibrated resin and incubate with gentle mixing for 1 hour at 4°C to allow the His-tagged protein to bind to the resin.

  • Washing: Wash the resin with several column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound protein with Elution Buffer. Collect the fractions.

  • Analysis: Analyze the collected fractions for the presence of the purified protein using SDS-PAGE.

  • Dialysis: Pool the fractions containing the purified protein and dialyze against a suitable storage buffer to remove imidazole and for buffer exchange.

  • Storage: Store the purified protein at -80°C. For long-term storage, consider adding glycerol to a final concentration of 5-50%.[13]

Visualizations

Expression_Purification_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Purification PCR PCR Amplification of uxuA Digest_Gene Restriction Digest of Gene PCR->Digest_Gene Ligation Ligation Digest_Gene->Ligation Vector_Prep Vector Preparation (pET15b) Vector_Prep->Ligation Transformation_Cloning Transformation (Cloning Strain) Ligation->Transformation_Cloning Verification Verification Transformation_Cloning->Verification Transformation_Expression Transformation (Expression Strain) Verification->Transformation_Expression Culture Cell Culture Transformation_Expression->Culture Induction IPTG Induction Culture->Induction Harvest Cell Harvesting Induction->Harvest Lysis Cell Lysis Harvest->Lysis Clarification Clarification Lysis->Clarification IMAC IMAC (Ni-NTA) Clarification->IMAC Dialysis Dialysis IMAC->Dialysis

Caption: Workflow for recombinant this compound dehydratase expression and purification.

Enzymatic_Reaction D_Mannonate This compound Enzyme This compound Dehydratase (EC 4.2.1.8) D_Mannonate->Enzyme Product 2-Dehydro-3-deoxy-D-gluconate Enzyme->Product Water H₂O Enzyme->Water releases

Caption: Enzymatic reaction catalyzed by this compound dehydratase.

References

Techniques for Crystallizing D-mannonate Dehydratase for Structural Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the crystallization of D-mannonate dehydratase (ManD), an enzyme involved in the dissimilation of glucuronate in certain bacterial species.[1][2] The successful crystallization of ManD is a critical step for high-resolution structural studies using X-ray crystallography, which can elucidate its catalytic mechanism and aid in the design of selective inhibitors for therapeutic purposes.[1][2]

Introduction to this compound Dehydratase Crystallization

This compound dehydratase catalyzes the dehydration of this compound to produce 2-keto-3-deoxy-D-gluconate (2-KDG).[1][2] Structural analysis of ManD, a member of the xylose isomerase-like superfamily, reveals a TIM barrel-like core structure.[1][2] The enzyme exists as a homodimer, and its activity is dependent on the presence of a divalent metal ion, such as Mn²⁺.[1][2]

Successful crystallization of proteins like ManD is influenced by a multitude of factors including protein purity, concentration, pH, temperature, and the presence of specific precipitants and additives.[3] The protocols outlined below are based on successful crystallization of Streptococcus suis ManD and are supplemented with general protein crystallization principles.[2]

Data Presentation: Crystallization Conditions

A summary of the reported successful crystallization conditions for Streptococcus suis this compound dehydratase is presented below. These conditions can serve as a starting point for crystallization trials of ManD from other species.

ParameterNative EnzymeEnzyme-Substrate Complex
Protein Concentration 10 mg/ml in 20 mM Tris-HCl (pH 8.0), 50 mM NaCl10 mg/ml in 20 mM Tris-HCl (pH 8.0), 50 mM NaCl
Crystallization Method Hanging-drop vapor diffusionHanging-drop vapor diffusion
Reservoir Solution 0.2 M potassium-sodium tartrate, 0.1 M sodium citrate (pH 6.5), 1 M ammonium sulfate0.2 M potassium sodium tartrate tetrahydrate, 0.1 M tri-sodium citrate dihydrate (pH 6.5), 1 M ammonium sulfate
Substrate Addition None15 mM this compound
Drop Composition 1 µl protein solution + 1 µl reservoir solution1 µl protein solution + 1 µl reservoir solution
Temperature 291 K (18°C)277 K (4°C)
Crystal Appearance 3 to 7 daysNot specified

Table 1: Crystallization conditions for Streptococcus suis this compound dehydratase.[2]

Experimental Protocols

Protocol 1: Protein Purification

High-purity protein is a prerequisite for successful crystallization. The following is a general outline for the expression and purification of this compound dehydratase.

1. Gene Expression and Cell Lysis:

  • The gene encoding this compound dehydratase (e.g., uxuA) is typically overexpressed in an E. coli expression system.[2]
  • Harvest the cells by centrifugation and resuspend them in a suitable lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl).
  • Lyse the cells using sonication or a French press.
  • Clarify the lysate by centrifugation to remove cell debris.

2. Affinity Chromatography:

  • If the protein is expressed with an affinity tag (e.g., His-tag), apply the clarified lysate to an appropriate affinity chromatography column (e.g., Ni-NTA).
  • Wash the column extensively with the lysis buffer to remove non-specifically bound proteins.
  • Elute the protein using a suitable elution buffer (e.g., lysis buffer containing imidazole for His-tagged proteins).

3. Size-Exclusion Chromatography:

  • For further purification and to ensure a homogenous protein sample, perform size-exclusion chromatography.
  • Concentrate the eluted protein from the affinity step and load it onto a size-exclusion column equilibrated with a buffer suitable for crystallization (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl).
  • Collect the fractions corresponding to the monomeric or dimeric form of the protein.

4. Purity Assessment and Concentration:

  • Assess the purity of the protein by SDS-PAGE. The protein should be >95% pure.
  • Concentrate the purified protein to the desired concentration (e.g., 10 mg/ml) using an ultrafiltration device.[2]
  • Determine the final protein concentration using a spectrophotometer or a protein assay.

Protocol 2: Crystallization by Hanging-Drop Vapor Diffusion

The hanging-drop vapor diffusion method is a widely used technique for protein crystallization.[4][5][6]

Materials:

  • 24-well crystallization plates[4][7]

  • Siliconized glass cover slips[4][7]

  • Purified and concentrated this compound dehydratase

  • Reservoir solutions (crystallization screen or optimized conditions)

  • Pipettes and tips

  • Sealing grease or tape[7]

Procedure:

  • Prepare the Reservoir: Pipette 500 µl of the reservoir solution into each well of the 24-well plate.[7]

  • Prepare the Drop:

    • On a clean, siliconized cover slip, pipette 1 µl of the concentrated protein solution.[2][4]

    • Add 1 µl of the reservoir solution from the corresponding well to the protein drop.[2][4]

    • Optionally, gently mix the drop by pipetting up and down a few times, being careful not to introduce bubbles.[4] Some protocols suggest not mixing to allow for slower diffusion.[7]

  • Seal the Well:

    • Carefully invert the cover slip so the drop is hanging.

    • Place the cover slip over the well, ensuring a good seal with the grease or tape.[7]

  • Incubation:

    • Incubate the plate at a constant temperature (e.g., 18°C for the native enzyme or 4°C for the complex).[2][7]

    • Regularly inspect the drops for crystal growth over several days to weeks.

Visualization of Experimental Workflows

Crystallization Workflow

The following diagram illustrates the general workflow for crystallizing this compound dehydratase.

Crystallization_Workflow cluster_prep Protein Preparation cluster_cryst Crystallization cluster_analysis Structural Analysis Expression Gene Expression Purification Purification Expression->Purification Concentration Concentration & Purity Check Purification->Concentration Screening Initial Screening Concentration->Screening Optimization Condition Optimization Screening->Optimization Harvesting Crystal Harvesting Optimization->Harvesting Diffraction X-ray Diffraction Harvesting->Diffraction Structure Structure Determination Diffraction->Structure

Caption: General workflow for this compound dehydratase crystallization and structural analysis.

Hanging-Drop Vapor Diffusion Setup

This diagram details the setup for the hanging-drop vapor diffusion experiment.

Hanging_Drop_Vapor_Diffusion cluster_setup Hanging-Drop Setup cluster_process Vapor Diffusion Process Coverslip Coverslip Well Well Coverslip->Well Drop Protein + Precipitant Drop Drop->Coverslip Reservoir Reservoir Solution Reservoir->Well A Water vapor moves from drop to reservoir B Protein and precipitant concentration increases A->B C Supersaturation leads to crystal formation B->C

Caption: Schematic of the hanging-drop vapor diffusion crystallization method.

Troubleshooting and Optimization

If initial crystallization screens do not yield suitable crystals, further optimization is necessary.[8]

  • Vary Protein Concentration: Test a range of protein concentrations both above and below the initial 10 mg/ml.

  • Modify Precipitant Concentration: Systematically vary the concentration of the primary precipitant (e.g., ammonium sulfate).[4]

  • pH Screening: Screen a range of pH values around the initial condition of 6.5.[3]

  • Additive Screens: Utilize commercially available or custom-made additive screens to explore the effect of various small molecules on crystallization.[4]

  • Temperature Variation: If crystals do not form at 18°C or 4°C, try other constant temperatures.[7]

  • Seeding: If small or poorly formed crystals are obtained, microseeding or streak seeding can be used to promote the growth of larger, higher-quality crystals.

  • Post-Crystallization Treatments: Techniques such as crystal dehydration or annealing can sometimes improve the diffraction quality of existing crystals.[9]

References

Application of D-mannonate in metabolic engineering research.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

D-mannonate is a sugar acid that serves as a key intermediate in several microbial metabolic pathways. In the field of metabolic engineering, this compound and its associated enzymes are gaining attention for their potential in the biosynthesis of value-added chemicals and for their role in microbial catabolism of various sugars. Understanding and engineering the metabolic pathways involving this compound can lead to the development of novel biocatalysts for the production of biofuels, bioplastics, and pharmaceutical precursors. This document provides an overview of the applications of this compound in metabolic engineering, along with detailed protocols for key experiments and visualizations of relevant metabolic pathways.

Metabolic Pathways Involving this compound

This compound is primarily involved in the catabolism of D-glucuronate and L-gulonate in various bacteria. The central enzyme in these pathways is this compound dehydratase (ManD), which catalyzes the dehydration of this compound to 2-keto-3-deoxy-D-gluconate (KDG). KDG can then enter the Entner-Doudoroff pathway for further metabolism.

D-Glucuronate Catabolism

In many eubacteria, D-glucuronate is metabolized to this compound, which is then dehydrated by this compound dehydratase (UxuA) to KDG.[1][2][3] This pathway is crucial for organisms that utilize hexuronates as a carbon source.

L-Gulonate Catabolism

A novel pathway for L-gulonate catabolism has been identified in organisms like Chromohalobacter salexigens.[1][4] In this pathway, L-gulonate is converted to this compound through successive dehydrogenase reactions. This compound is then channeled into the D-glucuronate catabolic pathway.

Oxidative D-Mannose Metabolism

An oxidative pathway for D-mannose metabolism has been proposed in the archaeon Thermoplasma acidophilum.[5][6] In this pathway, D-mannose is oxidized to D-mannono-1,4-lactone, which spontaneously hydrolyzes to this compound. This compound is subsequently converted to KDG by a mannonate dehydratase.

Key Enzymes in this compound Metabolism

The metabolic pathways involving this compound are characterized by a set of key enzymes, with this compound dehydratase being the most prominent. The efficiency of these enzymes can vary significantly between different organisms and even within the same organism.

EnzymeOrganismSubstrate(s)kcat/KM (M⁻¹s⁻¹)Reference
High-efficiency ManD Caulobacter crescentusThis compound1.2 x 10⁴[2]
Low-efficiency ManD Chromohalobacter salexigensThis compound5[1]
D-gluconate40[1]
UxuA Escherichia coliThis compound~10³[2]
L-gulonate 5-dehydrogenase Escherichia coli CFT073L-gulonate-[4]
This compound 5-dehydrogenase Escherichia coli CFT073This compound-[4]

Gene Regulation in this compound Metabolism

The expression of genes involved in this compound metabolism is often tightly regulated. For instance, in C. salexigens, the genes in the operon containing CsManD were found to be significantly upregulated when grown on L-gulonate or this compound compared to glucose.

Gene ClusterConditionFold Upregulation (relative to glucose)Reference
CsManD operonGrowth on L-gulonate~20–300[4]
CsManD operonGrowth on this compound~20–300[4]

Visualizing this compound Metabolic Pathways

The following diagrams illustrate the key metabolic pathways involving this compound.

D_Glucuronate_Catabolism D_Glucuronate D-Glucuronate Fructuronate Fructuronate D_Glucuronate->Fructuronate UxaC D_Mannonate This compound Fructuronate->D_Mannonate UxuB KDG 2-Keto-3-deoxy-D-gluconate D_Mannonate->KDG UxuA/ManD Central_Metabolism Central Metabolism KDG->Central_Metabolism

D-Glucuronate Catabolic Pathway

L_Gulonate_Catabolism L_Gulonate L-Gulonate Intermediate Intermediate L_Gulonate->Intermediate L-gulonate 5-dehydrogenase D_Mannonate This compound Intermediate->D_Mannonate this compound 5-dehydrogenase KDG 2-Keto-3-deoxy-D-gluconate D_Mannonate->KDG ManD/UxuA Central_Metabolism Central Metabolism KDG->Central_Metabolism

L-Gulonate Catabolic Pathway

Oxidative_D_Mannose_Metabolism D_Mannose D-Mannose D_Mannonolactone D-Mannonolactone D_Mannose->D_Mannonolactone AldT D_Mannonate This compound D_Mannonolactone->D_Mannonate Spontaneous hydrolysis KDG 2-Keto-3-deoxy-D-gluconate D_Mannonate->KDG ManD Central_Metabolism Central Metabolism KDG->Central_Metabolism

Oxidative D-Mannose Pathway

Experimental Protocols

Detailed methodologies for key experiments in this compound metabolic engineering research are provided below.

Protocol 1: Gene Knockout in Chromohalobacter salexigens

This protocol describes the generation of gene knockouts to study the in vivo function of genes involved in this compound metabolism.

Gene_Knockout_Workflow Start Start: Identify Target Gene PCR Amplify Upstream and Downstream Flanking Regions of Target Gene via PCR Start->PCR Ligation Ligate Flanking Regions into Suicide Vector PCR->Ligation Transformation Transform E. coli with the Construct Ligation->Transformation Conjugation Conjugate the Plasmid into C. salexigens Transformation->Conjugation Selection1 Select for Single Crossover Recombinants Conjugation->Selection1 Selection2 Select for Double Crossover (Gene Knockout) Selection1->Selection2 Verification Verify Knockout by PCR and Sequencing Selection2->Verification End End: Knockout Strain Generated Verification->End

Gene Knockout Experimental Workflow

Materials:

  • C. salexigens DSM 3043 genomic DNA

  • Pfx DNA polymerase and buffer

  • dNTPs

  • Primers for target gene flanking regions

  • Suicide vector (e.g., pK18mobsacB)

  • Restriction enzymes

  • T4 DNA ligase

  • Competent E. coli cells (e.g., DH5α)

  • C. salexigens DSM 3043

  • Appropriate antibiotics and selection agents (e.g., sucrose for sacB counter-selection)

Procedure:

  • Primer Design: Design primers to amplify ~500 bp regions upstream and downstream of the target gene.

  • PCR Amplification: Amplify the flanking regions using Pfx DNA polymerase according to the manufacturer's protocol.[1]

  • Vector Ligation: Digest the amplified fragments and the suicide vector with appropriate restriction enzymes. Ligate the fragments into the vector.

  • Transformation: Transform the ligation mixture into competent E. coli cells and select for transformants on appropriate antibiotic plates.

  • Conjugation: Transfer the confirmed plasmid from E. coli to C. salexigens via biparental mating.

  • Selection of Recombinants:

    • Select for single crossover events on plates containing an antibiotic for the vector and an antibiotic to which C. salexigens is resistant.

    • Select for double crossover events (gene knockout) by plating the single crossover colonies on a medium containing a counter-selective agent (e.g., sucrose for the sacB gene).

  • Verification: Confirm the gene deletion in the putative knockout strains by PCR using primers flanking the target gene and by DNA sequencing.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR)

This protocol is for quantifying the expression levels of genes involved in this compound metabolism.[1][4]

Materials:

  • Bacterial cells grown under different conditions (e.g., minimal medium with D-glucose, this compound, or L-gulonate)

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • DNase I, RNase-free

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes and a reference gene

Procedure:

  • Cell Culture and Harvest: Grow C. salexigens in M9 minimal salts medium with 1.7 M NaCl and 10 mM of the desired carbon source (this compound, L-gulonate, or D-glucose) to an OD600 of 0.4–0.5.[1] Pellet the cells by centrifugation.

  • RNA Extraction: Extract total RNA from the cell pellets using a commercial RNA extraction kit following the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with RNase-free DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase and random primers or gene-specific primers.

  • qPCR: Perform qPCR using a suitable master mix, the synthesized cDNA as a template, and primers for the target and reference genes.

  • Data Analysis: Calculate the relative gene expression levels using the ΔΔCt method, normalizing the expression of the target genes to the expression of a stably expressed reference gene.

Protocol 3: this compound Dehydratase (ManD) Enzyme Assay

This protocol describes a spectrophotometric assay to measure the activity of this compound dehydratase.

Materials:

  • Purified ManD enzyme

  • This compound solution

  • Buffer (e.g., Tris-HCl, pH 7.5)

  • Cofactors (e.g., MnSO₄)

  • Spectrophotometer

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing buffer, this compound, and any necessary cofactors in a cuvette.

  • Enzyme Addition: Initiate the reaction by adding a known amount of purified ManD enzyme to the reaction mixture.

  • Spectrophotometric Measurement: Monitor the formation of the product, 2-keto-3-deoxy-D-gluconate (KDG), by measuring the increase in absorbance at a specific wavelength. The exact wavelength will depend on the specific assay method used (e.g., coupling the reaction to another enzyme that produces a chromogenic product).

  • Calculation of Activity: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the product.

Protocol 4: Detection of this compound and its Products by Mass Spectrometry

This protocol outlines the use of Fourier Transform Mass Spectrometry (FTMS) for the detection and confirmation of this compound dehydration.[3]

Materials:

  • Reaction mixture from ManD enzyme assay

  • Trichloroacetic acid (TCA)

  • Fourier Transform Mass Spectrometer

Procedure:

  • Enzyme Reaction: Set up the ManD enzyme reaction as described in Protocol 3. Incubate at 37°C for a sufficient time (e.g., 3 hours).[3]

  • Reaction Quenching: Stop the reaction by adding TCA to a final concentration of 10%.[3]

  • Sample Preparation: Centrifuge the mixture to remove any precipitated protein. The clarified supernatant contains the substrate and product.

  • FTMS Analysis: Analyze the supernatant using FTMS to detect the mass-to-charge ratio (m/z) of this compound and the product, 2-keto-3-deoxy-D-gluconate. This provides direct evidence of the enzymatic conversion.

Conclusion

This compound is a versatile intermediate in microbial metabolism with significant potential for metabolic engineering applications. By understanding the underlying pathways, enzymes, and regulatory mechanisms, researchers can engineer microorganisms for the efficient production of valuable chemicals from renewable feedstocks. The protocols and data presented here provide a foundation for further research and development in this exciting area, with potential impacts on the pharmaceutical, chemical, and biofuel industries.

References

Application Notes and Protocols for Tracing D-mannonate Metabolic Flux Using Isotopic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis using stable isotope tracers is a powerful technique to elucidate the activity of metabolic pathways within a biological system. This document provides detailed application notes and protocols for tracing the metabolic flux of D-mannonate, a key intermediate in the catabolism of hexuronates like D-glucuronate and L-gulonate in various organisms, particularly bacteria. Understanding the flux through this pathway is crucial for metabolic engineering, studying microbial pathogenesis, and for the development of novel therapeutics.

These protocols will guide researchers in using isotopically labeled this compound (e.g., ¹³C-labeled) to track its conversion into downstream metabolites. By measuring the incorporation of the isotopic label into these metabolites using mass spectrometry, the relative and absolute fluxes through the this compound metabolic pathway can be quantified.

This compound Metabolic Pathway

In many bacteria, this compound is a central intermediate in the catabolic pathway of D-glucuronate and L-gulonate. The pathway involves the following key steps:

  • Conversion to this compound: D-glucuronate or L-gulonate is converted to this compound through a series of enzymatic reactions.

  • Dehydration of this compound: this compound is dehydrated by the enzyme this compound dehydratase (ManD) to form 2-keto-3-deoxy-D-gluconate (KDG).

  • Cleavage of KDG: KDG is then cleaved by KDG aldolase into two key metabolites of the central carbon metabolism: pyruvate and glyceraldehyde-3-phosphate (G3P).

These end products then enter glycolysis and the tricarboxylic acid (TCA) cycle, allowing the organism to utilize the initial sugar acid for energy and biomass production.

D_mannonate_pathway D-Glucuronate D-Glucuronate This compound This compound D-Glucuronate->this compound L-Gulonate L-Gulonate L-Gulonate->this compound KDG 2-Keto-3-deoxy-D-gluconate (KDG) This compound->KDG Mannonate Dehydratase Pyruvate Pyruvate KDG->Pyruvate KDG Aldolase G3P Glyceraldehyde-3-Phosphate KDG->G3P KDG Aldolase TCA Cycle TCA Cycle Pyruvate->TCA Cycle Glycolysis Glycolysis G3P->Glycolysis experimental_workflow cluster_prep Experimental Preparation cluster_sampling Sample Processing cluster_analysis Data Acquisition and Analysis A Cell Culture (e.g., E. coli) B Introduction of ¹³C-D-Mannonate A->B C Metabolic Quenching B->C D Metabolite Extraction C->D E Mass Spectrometry (GC-MS or LC-MS) D->E F Data Analysis (Mass Isotopomer Distribution) E->F G Metabolic Flux Calculation F->G

Application Notes and Protocols for High-Throughput Screening of D-Mannonate Dehydratase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-mannonate dehydratase (ManD, EC 4.2.1.8) is a key enzyme in the bacterial D-glucuronate catabolic pathway.[1] It catalyzes the dehydration of this compound to 2-dehydro-3-deoxy-D-gluconate.[2][3] This pathway is present in various bacteria, and its components are being explored as potential targets for novel antimicrobial agents. As ManD is a crucial enzyme in this metabolic route, its inhibition presents a promising strategy for the development of new therapeutics.[2]

These application notes provide detailed protocols for high-throughput screening (HTS) to identify inhibitors of this compound dehydratase. The described methods are based on established enzymatic assays adapted for a high-throughput format, suitable for screening large compound libraries.

Metabolic Pathway Context: The D-Glucuronate Catabolic Pathway

This compound dehydratase is an integral part of the D-glucuronate catabolic pathway in bacteria like E. coli. This pathway converts D-glucuronate into intermediates of central metabolism. Understanding this pathway is crucial for appreciating the role of ManD and the potential consequences of its inhibition.

D_Glucuronate_Catabolism D_Glucuronate D-Glucuronate Fructuronate D-Fructuronate D_Glucuronate->Fructuronate Uronate isomerase Mannonate This compound Fructuronate->Mannonate Mannonate oxidoreductase KDG 2-keto-3-deoxy- D-gluconate Mannonate->KDG this compound dehydratase (ManD) Target Enzyme KDG6P 2-keto-3-deoxy-6-phospho- D-gluconate KDG->KDG6P 2-keto-3-deoxygluconokinase G3P_Pyruvate Glyceraldehyde-3-phosphate + Pyruvate KDG6P->G3P_Pyruvate KDG-6-P aldolase Central_Metabolism Central Metabolism G3P_Pyruvate->Central_Metabolism

Figure 1. The D-Glucuronate Catabolic Pathway in Bacteria.

Data Presentation: this compound Dehydratase Inhibitor Activity

A thorough literature search did not yield publicly available IC50 values for specific inhibitors of this compound dehydratase. The following table is provided as a template for researchers to summarize their own experimental findings when screening for potential inhibitors.

Compound IDPutative Inhibitor ClassConc. (µM)% InhibitionIC50 (µM)Notes

Note: The IC50 value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[2] It is a standard measure of inhibitor potency.

High-Throughput Screening Protocols

Two primary assay formats are adaptable for high-throughput screening of this compound dehydratase inhibitors: a discontinuous colorimetric assay and a continuous coupled-enzyme spectrophotometric assay.

Discontinuous Semicarbazide-Based Colorimetric Assay (HTS Adaptation)

This assay is based on the reaction of semicarbazide with the α-keto acid product of the ManD reaction, which forms a semicarbazone that can be quantified by its absorbance at 250 nm.

Workflow Diagram

Semicarbazide_Assay_Workflow Dispense Dispense Assay Buffer, ManD Enzyme, and Test Compounds into 384-well UV plate Incubate_1 Pre-incubate Dispense->Incubate_1 Add_Substrate Add this compound (Substrate) to initiate reaction Incubate_1->Add_Substrate Incubate_2 Incubate at 30°C Add_Substrate->Incubate_2 Stop_Reaction Add Semicarbazide Reagent to stop reaction and develop signal Incubate_2->Stop_Reaction Incubate_3 Incubate at RT Stop_Reaction->Incubate_3 Read_Plate Read Absorbance at 250 nm Incubate_3->Read_Plate

Figure 2. Workflow for the Semicarbazide-Based HTS Assay.

Detailed Protocol

a. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES, pH 7.9, 10 mM MgCl₂.

  • This compound Dehydratase (ManD): Recombinant enzyme diluted in Assay Buffer to a final concentration that gives a robust signal within the linear range of the assay.

  • This compound (Substrate): 10 mM stock solution in water.

  • Semicarbazide Reagent: 1% (w/v) semicarbazide hydrochloride in water.

  • Test Compounds: Solubilized in DMSO, typically at a 10 mM stock concentration.

b. Assay Procedure (384-well format):

  • Dispense 20 µL of Assay Buffer into each well of a 384-well UV-transparent plate.

  • Add 0.5 µL of test compound or DMSO (for controls) to the appropriate wells.

  • Add 5 µL of diluted ManD enzyme solution to all wells except for the negative control (no enzyme) wells.

  • Pre-incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Initiate the enzymatic reaction by adding 5 µL of this compound solution to all wells.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • Stop the reaction and develop the signal by adding 30 µL of Semicarbazide Reagent to each well.

  • Incubate at room temperature for 1 hour.

  • Measure the absorbance at 250 nm using a microplate reader.

c. Controls for Each Plate:

  • Positive Control (100% activity): Enzyme, substrate, and DMSO (no inhibitor).

  • Negative Control (0% activity): Substrate and DMSO (no enzyme).

  • Inhibitor Control: Enzyme, substrate, and a known inhibitor (if available).

d. Data Analysis:

  • Subtract the absorbance of the negative control from all other wells.

  • Calculate the percent inhibition for each test compound: % Inhibition = (1 - (Absorbance_compound / Absorbance_positive_control)) * 100

  • Compounds showing significant inhibition can be selected for further dose-response studies to determine their IC50 values.

Continuous Coupled-Enzyme Spectrophotometric Assay (HTS Adaptation)

This assay continuously monitors the ManD reaction by coupling the formation of its product, 2-keto-3-deoxy-D-gluconate (KDG), to the oxidation of NADH, which is measured by a decrease in absorbance at 340 nm. This method is generally more sensitive and provides real-time kinetic data.

Coupling Reaction Scheme

Coupled_Enzyme_Assay cluster_legend Legend Mannonate This compound KDG KDG Mannonate->KDG ManD ADP ADP KDG->ADP KdgK ATP ATP ATP PEP PEP Pyruvate Pyruvate PEP->Pyruvate PK ADP NADH NADH (Abs @ 340 nm) NAD NAD+ (No Abs @ 340 nm) NADH->NAD LDH Pyruvate KDG_leg KDG: 2-keto-3-deoxy-D-gluconate KdgK_leg KdgK: KDG kinase PK_leg PK: Pyruvate Kinase LDH_leg LDH: Lactate Dehydrogenase PEP_leg PEP: Phosphoenolpyruvate

Figure 3. Principle of the Coupled-Enzyme Assay for ManD Activity.

Detailed Protocol

a. Reagent Preparation:

  • Assay Buffer: 50 mM potassium HEPES, pH 7.5, 5 mM MgCl₂.

  • Coupling Enzyme Mix: A master mix containing 1.5 mM ATP, 1.5 mM phosphoenolpyruvate (PEP), 0.16 mM NADH, 9 units/mL pyruvate kinase (PK), 9 units/mL lactate dehydrogenase (LDH), and 18 units/mL 2-keto-3-deoxy-d-gluconate kinase (KdgK) in Assay Buffer.

  • This compound Dehydratase (ManD): Diluted in Assay Buffer.

  • This compound (Substrate): 10 mM stock solution in water.

  • Test Compounds: Solubilized in DMSO.

b. Assay Procedure (384-well format):

  • Dispense 20 µL of the Coupling Enzyme Mix into each well of a 384-well UV-transparent plate.

  • Add 0.5 µL of test compound or DMSO to the appropriate wells.

  • Add 5 µL of diluted ManD enzyme solution to all wells except the negative control wells.

  • Pre-incubate the plate at 25°C for 10 minutes.

  • Initiate the reactions by adding 5 µL of this compound solution.

  • Immediately place the plate in a microplate reader capable of kinetic measurements.

  • Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes at 25°C.

c. Controls for Each Plate:

  • Positive Control (100% activity): All components with DMSO.

  • Negative Control (0% activity): All components except ManD enzyme.

  • Inhibitor Control: All components with a known inhibitor (if available).

d. Data Analysis:

  • Determine the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.

  • Calculate the percent inhibition for each test compound: % Inhibition = (1 - (Rate_compound / Rate_positive_control)) * 100

  • Active compounds can be further characterized by determining their IC50 values through dose-response experiments.

Conclusion

The protocols detailed in these application notes provide a robust framework for the high-throughput screening of this compound dehydratase inhibitors. Both the discontinuous colorimetric assay and the continuous coupled-enzyme spectrophotometric assay are suitable for miniaturization and automation, enabling the efficient screening of large compound libraries. The identification of potent and selective ManD inhibitors could pave the way for the development of novel antibacterial agents.

References

Application Notes and Protocols for the Genetic Manipulation of the D-Mannonate Pathway in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The D-mannonate pathway is a crucial metabolic route in several bacterial species for the catabolism of hexuronic acids, such as D-glucuronate. This pathway converts this compound into 2-keto-3-deoxy-D-gluconate (KDG), which then enters the Entner-Doudoroff pathway to yield pyruvate and glyceraldehyde-3-phosphate. The genetic manipulation of this pathway holds significant potential for various biotechnological applications, including the production of biofuels and other valuable chemicals from renewable biomass. These notes provide detailed protocols and data for the genetic engineering of the this compound pathway in bacteria.

This compound Pathway Overview

The core of the this compound pathway involves the dehydration of this compound, a reaction catalyzed by the enzyme this compound dehydratase. In many bacteria, this pathway is part of the larger D-glucuronate catabolic pathway.

Signaling Pathway Diagram

D_Mannonate_Pathway cluster_glucuronate_catabolism D-Glucuronate Catabolism cluster_entner_doudoroff Entner-Doudoroff Pathway D_Glucuronate D-Glucuronate Fructuronate Fructuronate D_Glucuronate->Fructuronate UxuB D_Mannonate This compound Fructuronate->D_Mannonate UxuA (Fructuronate reductase) KDG 2-keto-3-deoxy-D-gluconate (KDG) D_Mannonate->KDG ManD / UxuA (this compound dehydratase) KDPG 2-keto-3-deoxy-6-phospho-D-gluconate (KDPG) KDG->KDPG KdgK KDG->KDPG Pyruvate Pyruvate KDPG->Pyruvate KdpG aldolase G3P Glyceraldehyde-3-phosphate KDPG->G3P KdpG aldolase Central Metabolism Central Metabolism Pyruvate->Central Metabolism G3P->Central Metabolism

Caption: Overview of the this compound Pathway in Bacteria.

Quantitative Data Summary

The following tables summarize key quantitative data related to the enzymes of the this compound pathway from various bacterial species.

Table 1: Kinetic Parameters of this compound Dehydratases (ManD/UxuA)

OrganismEnzymeSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Reference
Escherichia coli K-12UxuAThis compound---[1]
Streptococcus suisManDThis compound---[2]
Caulobacter crescentus NA1000ManDThis compound--1.2 x 104[3]
Chromohalobacter salexigens DSM3043CsManDThis compound--5[4]
Chromohalobacter salexigens DSM3043CsManDD-Gluconate--40[4]

Note: Specific Km and kcat values were not always available in the provided search results.

Table 2: Transcriptional Regulation of this compound Pathway Genes

OrganismGene ClusterGrowth ConditionFold Upregulation (vs. D-glucose)Reference
Chromohalobacter salexigens DSM3043CsManD operonL-gulonate~20–300[4][5]
Chromohalobacter salexigens DSM3043CsManD operonThis compound~20–300[4][5]

Experimental Protocols

Detailed methodologies for key experiments in the genetic manipulation of the this compound pathway are provided below.

Protocol 1: Cloning and Expression of this compound Dehydratase (ManD)

This protocol describes the cloning of a ManD gene into an expression vector and its subsequent expression in E. coli.

1. Gene Amplification:

  • Amplify the ManD gene from the genomic DNA of the source organism (e.g., Streptococcus suis, E. coli) using PCR.

  • Design primers with appropriate restriction sites (e.g., NdeI and BamHI) for ligation into the expression vector (e.g., pET15b).[4]

  • PCR Mixture (30 μL):

    • 50 ng template DNA

    • 1 mM MgCl2

    • 1x Pfx Amp Buffer

    • 0.33 mM dNTPs

    • 0.33 μM each primer

    • 1.25 units Pfx polymerase[4]

  • Perform PCR according to the polymerase manufacturer's guidelines.

2. Vector Ligation:

  • Digest the amplified PCR product and the pET15b vector with NdeI and BamHI restriction enzymes.[4]

  • Ligate the digested gene into the linearized pET15b vector using T4 DNA ligase.

3. Transformation:

  • Transform the ligation product into a suitable E. coli cloning strain (e.g., XL1-Blue) for plasmid propagation.[4]

  • Select for transformants on LB agar plates containing the appropriate antibiotic (e.g., ampicillin for pET15b).

  • Verify the correct insertion by colony PCR and Sanger sequencing.

4. Protein Expression:

  • Transform the verified plasmid into an E. coli expression strain (e.g., BL21(DE3)).[4][6]

  • Grow a 1 L culture of the transformed cells in LB medium with the appropriate antibiotic at 37°C with shaking.

  • Induce protein expression at an OD600 of ~0.6 with a final concentration of 0.3-1 mM isopropyl-β-d-thiogalactopyranoside (IPTG).[7]

  • Continue to grow the culture for 4-16 hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.

5. Cell Lysis and Protein Purification:

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.

  • If using a His-tagged construct (e.g., pET15b), purify the protein from the soluble lysate fraction using a Ni2+-charged chelating Sepharose Fast Flow column.[4]

  • Elute the protein with an imidazole gradient.

  • Concentrate the purified protein and store at -80°C.[4]

Workflow Diagram for ManD Cloning and Expression

Cloning_Expression_Workflow Start Start PCR Amplify ManD Gene via PCR Start->PCR Digestion Digest PCR Product and Vector (e.g., NdeI/BamHI) PCR->Digestion Ligation Ligate ManD Gene into Expression Vector (e.g., pET15b) Digestion->Ligation Transformation_Cloning Transform into Cloning Strain (e.g., E. coli XL1-Blue) Ligation->Transformation_Cloning Verification Verify Insert by Sequencing Transformation_Cloning->Verification Transformation_Expression Transform into Expression Strain (e.g., E. coli BL21(DE3)) Verification->Transformation_Expression Induction Induce Protein Expression with IPTG Transformation_Expression->Induction Purification Purify Recombinant Protein (e.g., Ni-NTA Chromatography) Induction->Purification End Purified ManD Purification->End

Caption: Workflow for Cloning and Expression of ManD.

Protocol 2: this compound Dehydratase (ManD) Activity Assay

This protocol outlines a spectrophotometric method to measure the activity of purified ManD.

1. Principle:

  • ManD catalyzes the dehydration of this compound to 2-keto-3-deoxy-D-gluconate (KDG).[2] The formation of KDG can be monitored by reacting it with thiobarbituric acid (TBA), which forms a colored complex that can be measured spectrophotometrically.[2]

2. Reagents:

  • Assay Buffer: 200 mM Tris-HCl, pH 7.5

  • 80 mM MnSO4

  • This compound substrate solution (concentration range to be tested)

  • Purified ManD enzyme (e.g., 1 μM)

  • 10% Trichloroacetic acid (TCA)

  • Thiobarbituric acid (TBA) reagent

3. Assay Procedure:

  • Prepare a reaction mixture containing:

    • 200 mM Tris-HCl buffer (pH 7.5)

    • 8 mM MnSO4

    • Varying concentrations of this compound[2]

  • Pre-incubate the reaction mixture at 37°C.

  • Initiate the reaction by adding 1 μM of purified ManD enzyme.[2]

  • Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding 10% TCA.[2]

  • Add the TBA reagent and heat to develop the color.

  • Measure the absorbance at the appropriate wavelength for the TBA-KDG complex.

  • A standard curve using known concentrations of KDG should be prepared to quantify the product formation.

4. Alternative Continuous Assay:

  • For dehydrogenases in the pathway, activity can be monitored continuously by measuring the change in absorbance at 340 nm due to the reduction or oxidation of NAD(P)H (ε = 6220 M-1cm-1).[5]

  • Assay Mixture (200 μL):

    • 50 mM potassium HEPES (pH 7.9)

    • 5 mM MgCl2 or MnSO4

    • 3 mM NAD+ or NADP+

    • 20-200 nM purified enzyme

    • Varying substrate concentrations[5]

Protocol 3: Gene Knockout via Homologous Recombination

This protocol provides a general workflow for creating gene deletions in the bacterial chromosome.

1. Construct a Knockout Cassette:

  • Amplify the upstream and downstream homologous regions (arms) of the target gene (e.g., uxuA) from the bacterial genome.

  • Clone these homologous arms on either side of an antibiotic resistance cassette (e.g., kanamycin resistance) in a suicide vector.

2. Transformation and Recombination:

  • Introduce the suicide vector containing the knockout cassette into the target bacterial strain via conjugation or electroporation.

  • Since the vector cannot replicate in the host, selection on antibiotic-containing media will enrich for cells that have integrated the cassette into their chromosome via a single homologous recombination event.

3. Selection of Double Crossover Events:

  • Employ a counter-selection strategy (e.g., using a sacB gene on the suicide vector, which is toxic in the presence of sucrose) to select for cells that have undergone a second recombination event, resulting in the replacement of the target gene with the antibiotic resistance cassette.

4. Verification of Knockout:

  • Confirm the gene deletion by PCR using primers flanking the target gene. The PCR product from the knockout strain will be larger due to the insertion of the resistance cassette.

  • Further verification can be done by Southern blotting or whole-genome sequencing.

Logical Diagram for Gene Knockout

Gene_Knockout_Logic Start Start: Target Gene Identified Construct_Cassette Construct Knockout Cassette (Homologous Arms + Resistance Marker) Start->Construct_Cassette Introduce_Vector Introduce Suicide Vector into Host Construct_Cassette->Introduce_Vector Single_Crossover Select for Single Crossover Events (Antibiotic Resistance) Introduce_Vector->Single_Crossover Counter_Selection Counter-select for Double Crossover (e.g., Sucrose Sensitivity) Single_Crossover->Counter_Selection Verification Verify Gene Deletion by PCR and/or Sequencing Counter_Selection->Verification End Verified Knockout Strain Verification->End

References

Application Notes and Protocols: D-Mannonate as a Substrate for Studying Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-mannonate is a key intermediate in several metabolic pathways, most notably in the catabolism of alginate and L-gulonate in various microorganisms. The enzymes that utilize this compound as a substrate, such as this compound dehydratase and this compound dehydrogenase, are crucial for these metabolic routes. Studying the kinetics of these enzymes provides valuable insights into microbial metabolism, enzyme mechanisms, and can aid in the identification of novel drug targets. This document provides detailed application notes and experimental protocols for using this compound as a substrate in enzyme kinetic studies.

Application Notes

This compound in Metabolic Pathways

This compound is a central metabolite in the degradation pathways of L-gulonate and the brown seaweed polysaccharide alginate.[1][2] In the L-gulonate catabolic pathway, L-gulonate is converted to this compound, which is then further metabolized.[1] In the context of alginate utilization, alginate is broken down into its constituent monomers, which are then converted to this compound before entering central metabolism. The regulation of these pathways is critical for bacterial survival and adaptation in specific environments.[3][4][5]

This compound Utilizing Enzymes as Drug Targets

The enzymes involved in this compound metabolism represent potential targets for antimicrobial drug development. For instance, this compound dehydratase (ManD) is an essential enzyme in the glucuronate dissimilation pathway in some pathogenic bacteria, such as Streptococcus suis.[6] The selective inactivation of ManD could disrupt the pathogen's ability to utilize certain carbohydrates, thereby inhibiting its growth.[1][6] This makes ManD a promising target for the development of novel therapeutic agents against such infections.

Data Presentation: Kinetic Parameters of this compound Utilizing Enzymes

The following table summarizes the kinetic parameters of various enzymes that utilize this compound as a substrate. The catalytic efficiency (kcat/KM) is a useful parameter for comparing the specificity of different enzymes for this compound. Enzymes are categorized as having high-efficiency (kcat/KM = 10³–10⁴ M⁻¹s⁻¹) or low-efficiency (kcat/KM = 10–10² M⁻¹s⁻¹) for this compound dehydration.[1]

EnzymeOrganismSubstrate(s)K_m (mM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Reference
This compound Dehydratase (CsUxuA)Chromohalobacter salexigensThis compound1.1 ± 0.11.6 ± 0.11.5 x 10³[7]
This compound Dehydratase (CsManD)Chromohalobacter salexigensThis compound4.0 ± 0.30.02 ± 0.00055.0 x 10⁰[7]
This compound Dehydratase (RspA)Escherichia coli CFT073This compound--10¹ - 10²[1]
This compound Dehydratase (ManD)Streptococcus suisThis compound3 ± 0.195.88-[6]
This compound Dehydrogenase (RspD)Escherichia coli CFT073This compound0.04 ± 0.00312 ± 0.33.0 x 10⁵[1]
L-Gulonate 5-Dehydrogenase (RspB)Escherichia coli CFT073L-Gulonate0.3 ± 0.021.1 ± 0.033.7 x 10³[1]

Experimental Protocols

Protocol 1: Continuous Coupled Spectrophotometric Assay for this compound Dehydratase

This protocol describes a continuous assay for this compound dehydratase activity by coupling the reaction to the oxidation of NADH. The product of the this compound dehydratase reaction, 2-keto-3-deoxy-D-gluconate (KDG), is reduced by a coupling enzyme, lactate dehydrogenase (LDH), in the presence of NADH. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

Materials:

  • This compound solution (substrate)

  • Purified this compound dehydratase

  • Potassium HEPES buffer (50 mM, pH 7.5)

  • Magnesium chloride (MgCl₂) (5 mM)

  • Adenosine triphosphate (ATP) (1.5 mM)

  • Phosphoenolpyruvate (PEP) (1.5 mM)

  • Nicotinamide adenine dinucleotide, reduced form (NADH) (0.16 mM)

  • Pyruvate kinase (PK) (9 units)

  • L-lactate dehydrogenase (LDH) (9 units)

  • 2-keto-3-deoxy-D-gluconate kinase (KdgK) (18 units)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing 50 mM potassium HEPES (pH 7.5), 5 mM MgCl₂, 1.5 mM ATP, 1.5 mM PEP, 0.16 mM NADH, 9 units of PK, 9 units of LDH, and 18 units of KdgK.

  • Add varying concentrations of this compound to the wells of the 96-well plate or cuvettes.

  • Initiate the reaction by adding a known concentration of purified this compound dehydratase to each well.

  • Immediately place the plate or cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time at 25 °C.

  • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADH = 6220 M⁻¹cm⁻¹).

  • Plot the initial velocities against the corresponding this compound concentrations and fit the data to the Michaelis-Menten equation to determine K_m and V_max.

Protocol 2: Continuous Spectrophotometric Assay for this compound Dehydrogenase

This protocol describes a direct continuous assay for this compound dehydrogenase activity by monitoring the production of NADH. The enzyme catalyzes the oxidation of this compound to D-fructuronate with the concomitant reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm is measured.

Materials:

  • This compound solution (substrate)

  • Purified this compound dehydrogenase

  • Potassium HEPES buffer (50 mM, pH 7.9)

  • Magnesium chloride (MgCl₂) or Manganese sulfate (MnSO₄) (5 mM)

  • Nicotinamide adenine dinucleotide, oxidized form (NAD⁺) (3 mM)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing 50 mM potassium HEPES (pH 7.9), 5 mM MgCl₂ or MnSO₄, and 3 mM NAD⁺.

  • Add varying concentrations of this compound to the wells of the 96-well plate or cuvettes.

  • Initiate the reaction by adding a known concentration of purified this compound dehydrogenase to each well.

  • Immediately place the plate or cuvette in the spectrophotometer and monitor the increase in absorbance at 340 nm over time at 25 °C.[1]

  • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADH = 6220 M⁻¹cm⁻¹).

  • Plot the initial velocities against the corresponding this compound concentrations and fit the data to the Michaelis-Menten equation to determine K_m and V_max.

Visualizations

L_Gulonate_Catabolism LGul L-Gulonate Fruc D-Fructuronate LGul->Fruc L-Gulonate 5-Dehydrogenase DMan This compound Fruc->DMan Fructuronate Reductase KDG 2-Keto-3-deoxy-D-gluconate DMan->KDG This compound Dehydratase CentralMetabolism Central Metabolism KDG->CentralMetabolism

Caption: L-Gulonate Catabolic Pathway.

Alginate_Catabolism Alginate Alginate Oligo Oligouronates Alginate->Oligo Alginate Lyase (endo) UnsatMono Unsaturated Monouronates Oligo->UnsatMono Alginate Lyase (exo) DEH 4-Deoxy-L-erythro-5- hexoseulose uronate UnsatMono->DEH Non-enzymatic KDG 2-Keto-3-deoxy-D-gluconate DEH->KDG DEH Reductase DMan This compound KDG->DMan KDG Kinase & Aldolase (reversed) CentralMetabolism Central Metabolism KDG->CentralMetabolism DMan->KDG This compound Dehydratase

Caption: Alginate Catabolism Pathway.

Dehydratase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis PrepMixture Prepare Reaction Mixture: HEPES, MgCl2, ATP, PEP, NADH, PK, LDH, KdgK AddSubstrate Add this compound to wells PrepSubstrate Prepare serial dilutions of this compound PrepSubstrate->AddSubstrate AddEnzyme Initiate with This compound Dehydratase AddSubstrate->AddEnzyme Monitor Monitor Absorbance at 340 nm AddEnzyme->Monitor CalcVelocity Calculate Initial Velocity (v₀) Monitor->CalcVelocity PlotData Plot v₀ vs. [this compound] CalcVelocity->PlotData FitModel Fit to Michaelis-Menten Equation PlotData->FitModel DetermineParams Determine Km and Vmax FitModel->DetermineParams Dehydrogenase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis PrepMixture Prepare Reaction Mixture: HEPES, MgCl2/MnSO4, NAD+ AddSubstrate Add this compound to wells PrepSubstrate Prepare serial dilutions of this compound PrepSubstrate->AddSubstrate AddEnzyme Initiate with This compound Dehydrogenase AddSubstrate->AddEnzyme Monitor Monitor Absorbance at 340 nm AddEnzyme->Monitor CalcVelocity Calculate Initial Velocity (v₀) Monitor->CalcVelocity PlotData Plot v₀ vs. [this compound] CalcVelocity->PlotData FitModel Fit to Michaelis-Menten Equation PlotData->FitModel DetermineParams Determine Km and Vmax FitModel->DetermineParams

References

Application Notes & Protocols: Creating Knockout Mutants for D-mannonate Pathway Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to creating and analyzing knockout mutants to investigate the D-mannonate metabolic pathway. The protocols outlined below detail the use of CRISPR-Cas9 and homologous recombination for targeted gene deletion, enabling the elucidation of gene function and its impact on cellular metabolism.

Introduction to the this compound Pathway

The this compound pathway is a crucial metabolic route for the catabolism of D-glucuronate in many bacteria. A key enzyme in this pathway is this compound dehydratase (ManD), which catalyzes the dehydration of this compound to 2-keto-3-deoxy-D-gluconate.[1][2][3][4] Understanding the function of genes within this pathway is essential for fields ranging from microbial physiology to the development of novel antimicrobial agents. Creating knockout mutants for specific genes in this pathway allows for the detailed analysis of their roles in metabolism and the overall physiological consequences of their absence.[5][6]

Key Genes in the this compound Pathway
GeneEnzymeFunctionReference
uxaCD-glucuronate isomeraseConverts D-glucuronate to D-fructuronate[2]
uxaBFructuronate reductaseReduces D-fructuronate to this compound[2]
uxuA / manDThis compound dehydrataseDehydrates this compound to 2-keto-3-deoxy-D-gluconate[1][2][4]
kdgK2-keto-3-deoxy-D-gluconate kinasePhosphorylates 2-keto-3-deoxy-D-gluconate[2][3]
kdgA2-keto-3-deoxy-D-gluconate-6-phosphate aldolaseCleaves 2-keto-3-deoxy-D-gluconate-6-phosphate[2][3]

This compound Catabolic Pathway

D_mannonate_pathway D_glucuronate D-Glucuronate D_fructuronate D-Fructuronate D_glucuronate->D_fructuronate uxaC (Isomerase) D_mannonate This compound D_fructuronate->D_mannonate uxaB (Reductase) KDG 2-Keto-3-deoxy- D-gluconate D_mannonate->KDG uxuA/manD (Dehydratase) KDG6P 2-Keto-3-deoxy- D-gluconate-6-P KDG->KDG6P kdgK (Kinase) Pyruvate_G3P Pyruvate + Glyceraldehyde-3-P KDG6P->Pyruvate_G3P kdgA (Aldolase)

Caption: The canonical D-glucuronate catabolic pathway involving this compound.

Experimental Protocols

Two primary methods for generating knockout mutants are detailed below: CRISPR-Cas9 mediated gene editing and traditional homologous recombination.

Protocol 1: CRISPR-Cas9 Mediated Gene Knockout

The CRISPR-Cas9 system offers a precise and efficient method for gene knockout by introducing a targeted double-strand break (DSB) that is subsequently repaired by the error-prone non-homologous end joining (NHEJ) pathway, often resulting in frameshift mutations and a functional knockout.[7][8]

I. Design and Synthesis of single-guide RNA (sgRNA)

  • Target Selection: Identify a 20-nucleotide sequence within the coding region of the target gene (e.g., uxuA/manD). The target sequence must be immediately followed by a Protospacer Adjacent Motif (PAM), which is typically 'NGG' for Streptococcus pyogenes Cas9.

  • sgRNA Design: Utilize online design tools (e.g., Benchling, CRISPR Design Tool) to design sgRNAs with high on-target activity and minimal off-target effects.[7]

  • Synthesis: Synthesize the sgRNA or a DNA template for its in vitro transcription.

II. Delivery of CRISPR-Cas9 Components into Cells

  • Component Preparation: Prepare the Cas9 nuclease and the designed sgRNA. These can be delivered as plasmids encoding both components, or as a ribonucleoprotein (RNP) complex of the Cas9 protein and the sgRNA.[9][10]

  • Transformation/Transfection: Introduce the CRISPR-Cas9 components into the host cells. Common methods include:

    • Electroporation: For bacteria and many eukaryotic cells.

    • Chemical Transformation: Suitable for many bacterial species.

    • Lentiviral Transduction: For stable integration in mammalian cells.[7]

III. Selection and Screening of Mutants

  • Plating: Plate the transformed cells on a non-selective medium to allow for recovery.

  • Replica Plating: Replica plate the colonies onto a selective medium. For this compound pathway analysis, this could be a minimal medium with D-glucuronate or this compound as the sole carbon source. Colonies that fail to grow on the selective medium are potential knockout mutants.

  • Single-Cell Isolation: Isolate single colonies to generate clonal populations. This can be achieved through dilution plating or fluorescence-activated cell sorting (FACS).[9]

IV. Verification of Knockout

  • PCR Amplification: Amplify the target gene region from the genomic DNA of potential mutant colonies.

  • Sequencing: Sequence the PCR products to confirm the presence of insertions or deletions (indels) that result in a frameshift or premature stop codon.[9]

  • T7 Endonuclease I (T7E1) Assay: This assay can be used to detect heteroduplex DNA formed from the annealing of wild-type and mutant DNA strands, providing a preliminary screen for mutations.[9]

Protocol 2: Gene Knockout via Homologous Recombination

This traditional method involves replacing the target gene with a selectable marker cassette through homologous recombination.[6][11][12]

I. Construction of the Knockout Vector

  • Amplification of Homology Arms: Amplify approximately 1-2 kb regions upstream and downstream of the target gene from the host organism's genomic DNA.[11]

  • Selectable Marker: Choose a suitable selectable marker, such as an antibiotic resistance gene (e.g., kanamycin, chloramphenicol).

  • Vector Assembly: Clone the upstream homology arm, the selectable marker, and the downstream homology arm into a suicide vector (a plasmid that cannot replicate in the target host).[1]

II. Transformation and Recombination

  • Transformation: Introduce the knockout vector into the host cells using electroporation or natural transformation.[13]

  • Selection of Single Crossovers: Plate the cells on a medium containing the antibiotic corresponding to the selectable marker. This selects for cells where the vector has integrated into the genome via a single homologous recombination event.

  • Selection of Double Crossovers: Culture the single-crossover integrants under conditions that select against the suicide vector backbone (e.g., using a counter-selectable marker like sacB). This selects for cells that have undergone a second recombination event, resulting in the replacement of the target gene with the selectable marker.

III. Verification of Knockout

  • PCR Analysis: Use primers flanking the target gene and primers internal to the selectable marker to confirm the replacement of the gene.

  • Southern Blotting: This can be used to confirm the correct integration of the selectable marker and the absence of the target gene.

  • Phenotypic Analysis: Confirm the loss of function by assessing the growth of the mutant on selective media.[5]

Experimental Workflow for Knockout Mutant Generation

knockout_workflow cluster_crispr CRISPR-Cas9 cluster_hr Homologous Recombination crispr_design sgRNA Design & Synthesis crispr_delivery Delivery of Cas9 & sgRNA (Plasmid or RNP) crispr_design->crispr_delivery crispr_selection Screening for Loss-of-Function (e.g., Replica Plating) crispr_delivery->crispr_selection crispr_verification Verification (PCR & Sequencing) crispr_selection->crispr_verification end_node Validated Knockout Mutant crispr_verification->end_node hr_vector Construct Knockout Vector (Homology Arms + Marker) hr_transform Transformation & Recombination hr_vector->hr_transform hr_selection Selection of Recombinants (Antibiotic Resistance) hr_transform->hr_selection hr_verification Verification (PCR & Southern Blot) hr_selection->hr_verification hr_verification->end_node start Target Gene Identification (e.g., uxuA) start->crispr_design start->hr_vector

Caption: Workflow for generating knockout mutants via CRISPR-Cas9 or homologous recombination.

Analysis of Knockout Mutants

Phenotypic Analysis

A crucial step in characterizing knockout mutants is to assess their phenotype, particularly their growth characteristics under different conditions.

Protocol: Growth Curve Analysis

  • Inoculum Preparation: Grow wild-type and mutant strains overnight in a rich medium (e.g., LB).

  • Sub-culturing: Inoculate fresh minimal medium containing a specific carbon source (e.g., glucose, D-glucuronate, or this compound) with the overnight cultures to a starting OD600 of ~0.05.

  • Incubation and Measurement: Incubate the cultures at an appropriate temperature with shaking. Measure the optical density (OD600) at regular intervals (e.g., every hour) for 24-48 hours.

  • Data Analysis: Plot the OD600 values against time to generate growth curves. Compare the growth rates and final cell densities of the mutant and wild-type strains.

Expected Outcomes for this compound Pathway Mutants:

Knockout MutantGrowth on GlucoseGrowth on D-Glucuronate/D-mannonateRationale
ΔuxuA/ΔmanDNormalNo growth or significantly impaired growthThe cell cannot dehydrate this compound, blocking the catabolic pathway.[5]
ΔuxaCNormalNo growth on D-glucuronateThe cell cannot initiate the catabolism of D-glucuronate.
ΔuxaBNormalNo growth on D-glucuronateThe cell cannot convert D-fructuronate to this compound.
Quantitative Metabolite Analysis

To understand the biochemical consequences of a gene knockout, it is essential to quantify the intracellular concentrations of key metabolites.

Protocol: Metabolite Extraction and Quantification

  • Cell Culture and Quenching: Grow wild-type and mutant cells to mid-log phase in a defined medium. Rapidly quench metabolic activity by mixing the cell culture with a cold solvent (e.g., -20°C methanol).

  • Metabolite Extraction: Pellet the cells by centrifugation at a low temperature. Extract the metabolites using a suitable solvent system (e.g., a mixture of methanol, chloroform, and water).

  • Analysis by LC-MS/MS: Analyze the metabolite extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique allows for the sensitive and specific quantification of a wide range of metabolites.[14][15]

  • Data Analysis: Compare the intracellular concentrations of this compound pathway intermediates (D-glucuronate, D-fructuronate, this compound) between the wild-type and mutant strains.

Expected Metabolite Profiles for a ΔuxuA/ΔmanD Mutant:

StrainIntracellular this compound LevelRationale
Wild-TypeLow / UndetectableThis compound is rapidly converted to downstream products.
ΔuxuA/ΔmanDAccumulationThe enzymatic step for this compound dehydration is blocked, leading to its accumulation.

Enzyme Kinetics of this compound Dehydratase

Understanding the kinetic properties of the target enzyme can provide a baseline for assessing the impact of potential inhibitors or mutations.

EnzymeOrganismKm (mM)kcat (s-1)kcat/KM (M-1s-1)Reference
ManDStreptococcus suis3 ± 0.195.881.96 x 103[16]
ManD (low-efficiency)Chromohalobacter salexigens--5[5]
ManD (high-efficiency)---103 - 104[1]

These protocols and application notes provide a robust framework for the generation and analysis of knockout mutants to dissect the this compound pathway. The combination of genetic manipulation, phenotypic analysis, and metabolomics will enable a deeper understanding of this important metabolic route.

References

Application Notes and Protocols for the NMR Spectroscopic Analysis of D-mannonate and its Lactone Form

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-mannonate and its cyclic ester form, D-mannono-1,4-lactone, are key intermediates in various biochemical pathways, including the oxidative metabolism of D-mannose. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous identification, structural elucidation, and quantification of these compounds in solution. This document provides detailed application notes and protocols for the analysis of this compound and D-mannono-1,4-lactone using NMR spectroscopy. The ability to distinguish and quantify the open-chain and lactone forms is crucial for studying enzyme kinetics, metabolic fluxes, and for the quality control of related pharmaceutical products.

Principle

NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei like ¹H and ¹³C absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies, known as chemical shifts (δ), are highly sensitive to the local electronic environment of each nucleus, providing detailed information about the molecular structure. The equilibrium between this compound and D-mannono-1,4-lactone can be monitored and quantified by integrating the distinct signals corresponding to each form in the NMR spectrum.

Data Presentation

Table 1: ¹³C NMR Chemical Shifts for this compound and D-mannono-1,4-lactone
Carbon AtomThis compound (ppm)D-mannono-1,4-lactone (ppm)
C1~178-180~175-178
C2~70-72~70-72
C3~71-73~70-72
C4~72-74~80-83
C5~72-74~74-76
C663.51[1]63.02[1]

Note: The chemical shifts for C1-C5 are estimates based on typical values for sugar acids and lactones, as specific literature values for all carbons were not available. The distinct upfield shift of C4 in the lactone form is characteristic of its involvement in the ester linkage. The chemical shifts for C6 are experimentally determined values that are particularly useful for distinguishing between the two forms.

Table 2: Representative ¹H NMR Data for Aldono-1,4-lactones (using D-lyxono-1,4-lactone in D₂O as a model)[2]
ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-24.67dJ₂,₃ = 5.1
H-34.50ddJ₃,₄ = 4.4
H-44.56dtJ₄,₅ = 2.6, J₄,₅' = 7.6
H-5, H-5'3.81-3.89m-

Note: This data for D-lyxono-1,4-lactone provides an example of the expected chemical shifts and coupling patterns for a similar γ-lactone. The exact values for D-mannono-1,4-lactone will differ but will likely fall within a similar range.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

Materials:

  • This compound or D-mannono-1,4-lactone sample

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • High-quality 5 mm NMR tubes and caps

  • Internal standard for quantification (e.g., TSP, maleic acid)

  • Pipettes and vials

  • Filter (e.g., syringe filter or a Pasteur pipette with a cotton plug)

Protocol:

  • Solvent Selection: Deuterium oxide (D₂O) is the recommended solvent for this compound and its lactone due to their high polarity. It also allows for the observation of exchangeable protons if desired.

  • Concentration: For ¹H NMR, a concentration of 1-10 mg/mL is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg/mL is recommended.

  • Procedure: a. Accurately weigh the sample and, if performing quantitative analysis, the internal standard. b. Dissolve the sample in the appropriate volume of deuterated solvent (typically 0.5-0.6 mL for a standard 5 mm NMR tube). c. Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used. d. Filter the solution directly into a clean, dry NMR tube to remove any particulate matter. e. Cap the NMR tube and label it clearly.

NMR Data Acquisition

Instrumentation:

  • NMR spectrometer (400 MHz or higher recommended for better resolution)

¹H NMR Acquisition Parameters (for quantification):

  • Pulse Program: A standard 1D proton experiment with water suppression (e.g., zgpr or noesygppr1d on Bruker instruments) if using D₂O without complete deuteration. For quantitative analysis, a simple pulse-acquire sequence (zg) is preferred if water suppression is not necessary.

  • Temperature: 298 K (25 °C).

  • Pulse Angle: 30-90°. For quantitative analysis, a calibrated 90° pulse is crucial.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest. A value of 30 seconds is generally recommended for accurate quantification of small molecules.

  • Acquisition Time (aq): 2-4 seconds.

  • Number of Scans (ns): 16 or higher, depending on the sample concentration, to achieve a good signal-to-noise ratio (>100:1 for accurate integration).

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard 1D carbon experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Temperature: 298 K (25 °C).

  • Pulse Angle: 30°.

  • Relaxation Delay (d1): 2-5 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Number of Scans (ns): Will vary significantly based on concentration and instrument sensitivity (from hundreds to thousands of scans).

Data Processing and Analysis
  • Fourier Transform: Apply an exponential window function (line broadening, LB) of 0.3 Hz for ¹H spectra to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.

  • Chemical Shift Referencing: Reference the spectrum to the internal standard (e.g., TSP at 0.00 ppm).

  • Integration: Integrate the well-resolved signals corresponding to this compound and D-mannono-1,4-lactone. For quantification, also integrate the signal of the known internal standard.

  • Quantification: The concentration of the analyte can be calculated using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (Nstandard / Istandard) * Cstandard

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons giving rise to the signal

Visualizations

Oxidative Metabolism of D-Mannose

The following diagram illustrates the enzymatic conversion of D-mannose to 2-keto-3-deoxygluconate (KDG), a pathway in which this compound and D-mannono-1,4-lactone are key intermediates.[1]

Oxidative_Mannose_Metabolism cluster_equilibrium Spontaneous Hydrolysis Lactone D-Mannono-1,4-lactone Mannonate This compound Lactone->Mannonate KDG 2-Keto-3-deoxy- D-gluconate (KDG) Mannonate->KDG Mannonate Dehydratase Mannose D-Mannose Mannose->Lactone Aldohezose Dehydrogenase NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Weigh Sample & Internal Standard Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter Insert Insert Sample into Spectrometer Filter->Insert Setup Set Up Acquisition Parameters Insert->Setup Acquire Acquire FID Setup->Acquire Process Fourier Transform, Phasing, Baseline Correction Acquire->Process Reference Reference Spectrum Process->Reference Integrate Integrate Signals Reference->Integrate Quantify Quantify and Interpret Data Integrate->Quantify

References

Application Notes and Protocols for a Cell-Free System to Study D-Mannonate Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to establishing and utilizing a cell-free system for the detailed investigation of D-mannonate metabolism. This in vitro platform offers a powerful tool for pathway elucidation, enzyme characterization, and high-throughput screening of potential therapeutic agents targeting this pathway. By removing the complexities of the cellular environment, cell-free systems provide a direct and controllable means to study specific metabolic reactions.

Introduction

This compound is a key intermediate in the catabolism of hexuronates in various microorganisms. The metabolic pathway of this compound primarily involves its dehydration to 2-keto-3-deoxy-D-gluconate (KDG), a reaction catalyzed by the enzyme this compound dehydratase. Understanding this pathway is crucial for developing novel antimicrobial agents and for applications in metabolic engineering. Cell-free systems, derived from cellular lysates, offer a simplified and customizable environment to study these processes with high precision.[1][2]

Data Presentation

Enzyme Kinetics

The kinetic parameters of key enzymes in the this compound metabolic pathway are essential for quantitative modeling and understanding pathway dynamics. The following table summarizes the kinetic parameters for this compound dehydratase from Streptococcus suis.

EnzymeSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Organism
This compound Dehydratase (Wild-type)This compound3.0 ± 0.195.881960Streptococcus suis
This compound Dehydratase (H311A mutant)This compound-0.14-Streptococcus suis
This compound Dehydratase (Y325F mutant)This compound-Inactive-Streptococcus suis

Data sourced from kinetic assays performed at 37°C in 200 mM Tris-HCl buffer (pH 7.5) with 8 mM MnSO4.[3]

Experimental Protocols

Protocol 1: Preparation of E. coli Cell-Free Extract

This protocol describes the preparation of a crude cell-free extract from E. coli, which contains the necessary machinery for transcription and translation, as well as endogenous metabolic enzymes.

Materials:

  • E. coli strain (e.g., BL21(DE3))

  • 2xYTPG medium (16 g/L tryptone, 10 g/L yeast extract, 5 g/L NaCl, 18 g/L glucose)

  • S30A buffer (10 mM Tris-acetate pH 8.2, 14 mM magnesium acetate, 60 mM potassium acetate, 2 mM DTT)

  • S30B buffer (10 mM Tris-acetate pH 8.2, 14 mM magnesium glutamate, 60 mM potassium glutamate, 1 mM DTT)

  • Lysozyme

  • Sonicator or French press

  • Centrifuge (refrigerated)

  • Dialysis tubing (10-14 kDa MWCO)

Procedure:

  • Cell Culture: Inoculate a single colony of E. coli into 50 mL of 2xYTPG medium and grow overnight at 37°C with shaking. The next day, inoculate a larger culture with the overnight culture and grow to an OD600 of 1.5-2.0.

  • Cell Harvest: Pellet the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Washing: Wash the cell pellet three times with ice-cold S30A buffer.

  • Lysis: Resuspend the cell pellet in S30A buffer (1 mL per gram of wet cell mass). Lyse the cells using either sonication on ice or a French press.

  • Clarification: Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Run-off Reaction: Incubate the supernatant (crude extract) at 37°C for 80 minutes with shaking to degrade endogenous mRNA and nucleic acids.

  • Second Clarification: Centrifuge the extract again at 12,000 x g for 10 minutes at 4°C.

  • Dialysis: Dialyze the supernatant against S30B buffer for 3 hours at 4°C.

  • Storage: Aliquot the final cell-free extract, flash-freeze in liquid nitrogen, and store at -80°C.

Protocol 2: Cell-Free this compound Metabolism Assay

This protocol outlines the setup of a cell-free reaction to study the metabolism of this compound.

Materials:

  • Prepared E. coli cell-free extract

  • Reaction buffer (50 mM HEPES pH 7.5, 10 mM magnesium glutamate, 130 mM potassium glutamate)

  • Energy solution (1.2 mM ATP, 0.85 mM each of GTP, UTP, CTP, 33 mM phosphoenolpyruvate)

  • Amino acid mixture (2 mM each of 20 standard amino acids)

  • Cofactors (0.33 mM NAD+, 0.27 mM Coenzyme A)

  • This compound stock solution (100 mM)

  • Plasmids encoding enzymes of the this compound pathway (if overexpressing)

Procedure:

  • Reaction Setup: On ice, combine the following components in a microcentrifuge tube:

    • Reaction buffer

    • Energy solution

    • Amino acid mixture

    • Cofactors

    • Cell-free extract (typically 25-33% of the final volume)

    • Plasmid DNA (if applicable)

    • This compound (to a final desired concentration, e.g., 10 mM)

    • Nuclease-free water to the final volume.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 1, 2, 4, 6 hours).

  • Quenching and Sampling: At each time point, take an aliquot of the reaction mixture and immediately quench the metabolic activity by adding ice-cold methanol (e.g., a 1:3 ratio of reaction to methanol). Store the quenched samples at -80°C until analysis.

Protocol 3: Metabolite Extraction and Analysis by LC-MS

This protocol details the extraction of metabolites from the cell-free reaction for subsequent quantitative analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Quenched cell-free reaction samples

  • Methanol (LC-MS grade), pre-chilled to -80°C

  • Chloroform (LC-MS grade)

  • Ultrapure water (LC-MS grade)

  • Centrifuge (refrigerated)

  • Vacuum concentrator

Procedure:

  • Protein Precipitation: Vortex the quenched samples and incubate at -20°C for at least 20 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new tube.

  • Phase Separation (Optional, for broader coverage):

    • To the supernatant, add chloroform and water to achieve a final ratio of methanol:chloroform:water of approximately 2:1:0.8.

    • Vortex vigorously and centrifuge to separate the aqueous (polar metabolites) and organic (non-polar metabolites) phases.

    • Collect the desired phase for analysis.

  • Drying: Dry the metabolite extract completely using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% methanol in water).

  • LC-MS Analysis: Analyze the samples using a targeted or untargeted LC-MS method to identify and quantify this compound, 2-keto-3-deoxy-D-gluconate, and other relevant metabolites.[4][5][6][7][8]

Visualizations

This compound Metabolic Pathway

The following diagram illustrates the core enzymatic reaction in the this compound metabolic pathway.

D_Mannonate_Metabolism cluster_enzyme D_Mannonate This compound KDG 2-keto-3-deoxy- D-gluconate D_Mannonate->KDG H2O Enzyme This compound dehydratase

Caption: Core reaction of the this compound metabolic pathway.

Experimental Workflow for Cell-Free Metabolism Studies

This diagram outlines the general workflow for studying this compound metabolism using a cell-free system.

Cell_Free_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis Cell_Culture E. coli Culture Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Extract_Prep Cell-Free Extract Preparation Cell_Lysis->Extract_Prep Reaction_Setup Cell-Free Reaction Setup Extract_Prep->Reaction_Setup Incubation Incubation at 37°C Reaction_Setup->Incubation Quenching Metabolic Quenching Incubation->Quenching Metabolite_Extraction Metabolite Extraction Quenching->Metabolite_Extraction LC_MS LC-MS Analysis Metabolite_Extraction->LC_MS Data_Analysis Data Analysis & Interpretation LC_MS->Data_Analysis

Caption: Workflow for cell-free this compound metabolism studies.

References

Troubleshooting & Optimization

Troubleshooting low yield in D-mannonate chemical synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the chemical synthesis of D-mannonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) related to the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a common chemical method for synthesizing this compound, and what are the expected yields?

A1: A prevalent method for the synthesis of this compound is the catalytic oxidation of D-mannose. This method is favored for its selectivity towards the aldehyde group, minimizing over-oxidation to the corresponding dicarboxylic acid (D-mannaric acid). While yields can vary significantly based on the specific catalyst and reaction conditions, well-optimized processes can achieve yields in the range of 70-90%.

Q2: My this compound synthesis has a very low yield. What are the most common general causes?

A2: Low yields in chemical synthesis can often be attributed to several general factors. These include the purity of starting materials, suboptimal reaction conditions (temperature, pH, concentration), catalyst deactivation, or issues during product workup and purification. It is also possible that the reaction has not reached completion or that side reactions are consuming the starting material.

Q3: What are the primary byproducts to expect in the catalytic oxidation of D-mannose to this compound?

A3: The primary byproduct of concern is D-mannaric acid, which results from the over-oxidation of both the C1 aldehyde and the C6 primary alcohol. Other potential byproducts can include unreacted D-mannose and small amounts of other sugar acids if cleavage of the carbon backbone occurs under harsh conditions. The formation of D-mannono-1,4-lactone is an intermediate step, which is then hydrolyzed to this compound.

Q4: How can I monitor the progress of the D-mannose oxidation reaction?

A4: The progress of the reaction can be effectively monitored using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) after derivatization. These methods allow for the quantification of the remaining D-mannose and the formation of this compound over time.

Troubleshooting Guide for Low Yield in this compound Synthesis

Issue 1: Low Conversion of D-Mannose
Potential Cause Troubleshooting & Optimization
Insufficient Catalyst Activity - Catalyst Quality: Ensure the catalyst is fresh and has been stored under appropriate conditions to prevent deactivation. - Catalyst Loading: The amount of catalyst can be a limiting factor. Experiment with incrementally increasing the catalyst loading to find the optimal concentration.
Suboptimal Reaction Temperature The reaction rate is highly dependent on temperature. A temperature that is too low will result in a sluggish reaction, while a temperature that is too high can lead to catalyst decomposition and byproduct formation. It is crucial to maintain the recommended temperature for the specific catalyst being used.
Incorrect pH of the Reaction Mixture The pH of the reaction medium is critical for catalyst activity and stability. The optimal pH should be maintained throughout the reaction by using a suitable buffer system.
Poor Mixing/Agitation In heterogeneous catalysis, inefficient mixing can lead to poor contact between the reactants and the catalyst. Ensure vigorous stirring to maintain a uniform suspension.
Issue 2: Formation of Significant Byproducts
Potential Cause Troubleshooting & Optimization
Over-oxidation to D-mannaric acid - Reaction Time: Prolonged reaction times can lead to over-oxidation. Monitor the reaction progress and quench it once the maximum yield of this compound is achieved. - Oxidant Concentration: If a co-oxidant is used, its concentration should be carefully controlled.
Degradation of D-mannose or this compound - Temperature Control: As mentioned previously, excessive heat can cause degradation. Maintain a stable and appropriate reaction temperature. - pH Stability: Extremes in pH can also lead to the degradation of sugars and their acid derivatives.
Issue 3: Product Loss During Workup and Purification
Potential Cause Troubleshooting & Optimization
Incomplete Hydrolysis of D-mannono-1,4-lactone The initial product of oxidation is often the lactone, which needs to be hydrolyzed to the open-chain carboxylate (mannonate). Ensure that the hydrolysis step (typically by adjusting the pH to the alkaline range) is complete.
Inefficient Extraction or Crystallization - Solvent Selection: The choice of solvent for extraction and crystallization is crucial. Ensure that the solvent system effectively separates this compound from impurities. - Precipitation Issues: this compound salts can sometimes be difficult to crystallize. Seeding with a small crystal of pure product can aid in inducing crystallization.
Co-precipitation with Unreacted Starting Material If a significant amount of D-mannose remains, it may co-precipitate with the this compound product. In such cases, chromatographic purification may be necessary before crystallization.

Data Presentation

The following tables summarize the impact of key reaction parameters on the yield of this compound in a typical catalytic oxidation of D-mannose. The data presented is illustrative to demonstrate trends.

Table 1: Effect of Temperature on this compound Yield

Temperature (°C)This compound Yield (%)D-Mannaric Acid (%)
4065< 5
50858
607515
706025

Table 2: Effect of pH on this compound Yield

pHThis compound Yield (%)D-Mannaric Acid (%)
7.07010
8.0887
9.08212
10.06520

Table 3: Effect of Catalyst Loading on this compound Yield

Catalyst Loading (mol%)This compound Yield (%)Reaction Time (h)
17512
2.5876
5884
7.5884

Experimental Protocols

Protocol 1: Catalytic Oxidation of D-Mannose to this compound

This protocol describes a general procedure for the selective oxidation of D-mannose to this compound using a supported platinum catalyst.

Materials:

  • D-Mannose

  • 5% Platinum on Carbon (Pt/C) catalyst

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Oxygen gas

  • Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, dissolve D-mannose in deionized water to a concentration of 10-15% (w/v).

  • Catalyst Addition: Add the 5% Pt/C catalyst to the D-mannose solution. A typical catalyst loading is 2-5 mol% relative to the D-mannose.

  • pH Adjustment: Adjust the pH of the mixture to 8.0-8.5 by the careful addition of a sodium bicarbonate solution.

  • Reaction: Heat the reaction mixture to 50-60°C with vigorous stirring. Purge the reactor with oxygen and maintain a positive pressure of oxygen throughout the reaction.

  • Monitoring: Monitor the reaction progress by HPLC or TLC. The reaction is typically complete within 4-8 hours.

  • Workup:

    • Cool the reaction mixture to room temperature and filter to remove the Pt/C catalyst.

    • Adjust the pH of the filtrate to 2-3 with hydrochloric acid.

    • Concentrate the solution under reduced pressure to a thick syrup.

  • Purification:

    • Add ethanol to the syrup to precipitate the sodium salt of D-mannonic acid.

    • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.

Protocol 2: Hydrolysis of D-mannono-1,4-lactone

If the primary product isolated is D-mannono-1,4-lactone, it can be converted to this compound as follows:

  • Dissolve the D-mannono-1,4-lactone in deionized water.

  • Adjust the pH of the solution to 8.0-9.0 with a dilute solution of sodium hydroxide.

  • Stir the solution at room temperature for 1-2 hours.

  • Monitor the disappearance of the lactone and the appearance of this compound by HPLC.

Mandatory Visualizations

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Workup & Purification D-Mannose Solution D-Mannose Solution Catalyst Addition Catalyst Addition D-Mannose Solution->Catalyst Addition pH Adjustment (8.0-8.5) pH Adjustment (8.0-8.5) Catalyst Addition->pH Adjustment (8.0-8.5) Heating & O2 Purge Heating & O2 Purge pH Adjustment (8.0-8.5)->Heating & O2 Purge Reaction Monitoring Reaction Monitoring Heating & O2 Purge->Reaction Monitoring Catalyst Filtration Catalyst Filtration Reaction Monitoring->Catalyst Filtration Reaction Complete Acidification Acidification Catalyst Filtration->Acidification Concentration Concentration Acidification->Concentration Precipitation with Ethanol Precipitation with Ethanol Concentration->Precipitation with Ethanol Isolation of this compound Isolation of this compound Precipitation with Ethanol->Isolation of this compound

Caption: Workflow for the catalytic synthesis of this compound.

Troubleshooting_Low_Yield cluster_conversion Low Conversion Causes cluster_byproducts High Byproduct Causes cluster_loss Product Loss Causes Low Yield Low Yield Low Conversion Low Conversion Low Yield->Low Conversion High Byproducts High Byproducts Low Yield->High Byproducts Product Loss Product Loss Low Yield->Product Loss Inactive Catalyst Inactive Catalyst Low Conversion->Inactive Catalyst Low Temperature Low Temperature Low Conversion->Low Temperature Incorrect pH Incorrect pH Low Conversion->Incorrect pH Over-oxidation Over-oxidation High Byproducts->Over-oxidation High Temperature High Temperature High Byproducts->High Temperature Incomplete Hydrolysis Incomplete Hydrolysis Product Loss->Incomplete Hydrolysis Poor Purification Poor Purification Product Loss->Poor Purification

Caption: Troubleshooting logic for low this compound yield.

Technical Support Center: Optimizing Recombinant D-mannonate Dehydratase Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the activity of recombinant D-mannonate dehydratase.

Frequently Asked Questions (FAQs)

Q1: What is the function of this compound dehydratase?

A1: this compound dehydratase (EC 4.2.1.8) is an enzyme that catalyzes the dehydration of this compound to produce 2-dehydro-3-deoxy-D-gluconate (also known as 2-keto-3-deoxy-D-gluconate or KDG).[1][2] This reaction is a key step in the D-glucuronate catabolic pathway in several bacteria, including Escherichia coli.[1][3][4]

Q2: What is the role of this compound dehydratase in the D-glucuronate catabolic pathway?

A2: In bacteria like E. coli, D-glucuronate is metabolized through a series of enzymatic steps. This compound dehydratase, often encoded by the uxuA gene, performs the third step in this pathway, converting this compound into KDG.[1] KDG is then phosphorylated and cleaved into pyruvate and glyceraldehyde-3-phosphate, which enter central metabolism. The pathway is crucial for using hexuronic acids as a carbon and energy source.[1][3]

Q3: Does recombinant this compound dehydratase require cofactors?

A3: Yes, this compound dehydratase activity is typically dependent on the presence of a divalent metal cation.[1] Manganese (Mn²⁺) and Magnesium (Mg²⁺) have been shown to be effective cofactors for this enzyme.[1][4] The metal ion is essential for stabilizing the enediolate intermediate during catalysis.[1]

Q4: What are the typical kinetic properties of this compound dehydratase?

A4: The catalytic efficiency of this compound dehydratase can vary significantly depending on the source organism. Members of the this compound dehydratase (ManD) subgroup of the enolase superfamily are categorized as high-efficiency (kcat/KM = 10³–10⁴ M⁻¹s⁻¹) or low-efficiency (kcat/KM = 10–10² M⁻¹s⁻¹).[5][6][7] It's noteworthy that the this compound dehydratase from Gram-negative bacteria like E. coli contains an insert sequence that can lead to a lower catalytic rate compared to the enzyme from Gram-positive bacteria.[2]

Troubleshooting Guide

Issue 1: Low or No Enzyme Activity

If you are observing lower than expected or no this compound dehydratase activity, consider the following potential causes and solutions.

Potential Cause Troubleshooting Steps
Suboptimal Assay Conditions pH: Ensure the assay buffer pH is optimal. For many bacterial this compound dehydratases, a pH around 7.5 is a good starting point.[1] Temperature: The optimal temperature can vary. For enzymes from mesophilic bacteria like S. suis, 37°C is effective.[1] However, enzymes from thermophiles can have much higher optima. Test a range of temperatures (e.g., 25°C, 37°C, 50°C) to find the best condition for your specific recombinant enzyme.
Missing or Incorrect Cofactor Confirm the presence of a divalent cation in your assay buffer. We recommend titrating MnCl₂ or MgCl₂ (e.g., from 1 mM to 10 mM) to find the optimal concentration. An assay buffer containing 8 mM MnSO₄ has been used successfully.[1] Avoid chelating agents like EDTA in your buffers, as they will sequester the essential metal cofactor.
Improper Protein Folding/Solubility Expression Temperature: Lowering the expression temperature in E. coli (e.g., to 18-25°C) post-induction can improve the proportion of correctly folded, soluble protein.[8] Solubility Tags: If the protein is found in inclusion bodies, consider re-cloning with a solubility-enhancing fusion partner, such as Maltose Binding Protein (MBP).
Enzyme Instability/Degradation Protease Inhibitors: Add a protease inhibitor cocktail during cell lysis and purification to prevent degradation. Storage: Store the purified enzyme in small aliquots at -80°C, potentially with the addition of glycerol (10-20%) to prevent freeze-thaw damage.
Inactive Enzyme Preparation Purification Issues: Ensure that purification steps do not denature the protein. Avoid harsh elution conditions (e.g., extreme pH) if possible. Control Reaction: Test your assay with a commercially available this compound dehydratase or a previously validated batch of your enzyme to confirm the assay itself is working correctly.
Issue 2: Inconsistent or Non-Linear Reaction Rates

If your enzyme assay is producing inconsistent results or the reaction rate is not linear over time, investigate these possibilities.

Potential Cause Troubleshooting Steps
Substrate Instability This compound can exist in equilibrium with its lactone form, D-mannono-1,4-lactone. Ensure your substrate is fully hydrolyzed to the open-chain this compound form, as this is the direct substrate for the enzyme. This can be achieved by preparing the this compound solution in a neutral or slightly alkaline buffer and allowing it to equilibrate.[9]
Product Inhibition High concentrations of the product, 2-keto-3-deoxy-D-gluconate (KDG), may inhibit the enzyme. Ensure you are measuring the initial velocity of the reaction by using a suitable enzyme concentration and monitoring the reaction for a short period where product accumulation is minimal.
Reagent Degradation If using a coupled assay, ensure all coupling enzymes and co-substrates (e.g., NADH, ATP, PEP) are fresh and have not degraded. Prepare these solutions fresh for each experiment.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for this compound Dehydratase Activity (Coupled Assay)

This continuous assay measures the production of KDG by coupling its subsequent phosphorylation and oxidation to the consumption of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Materials:

  • Purified recombinant this compound dehydratase

  • This compound (substrate)

  • HEPES or Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • MgCl₂ or MnCl₂ (e.g., 5 mM)

  • ATP (1.5 mM)

  • Phosphoenolpyruvate (PEP) (1.5 mM)

  • NADH (0.2 mM)

  • 2-keto-3-deoxy-D-gluconate kinase (KdgK)

  • Pyruvate kinase (PK)

  • L-lactate dehydrogenase (LDH)

  • UV-Vis Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a master mix containing buffer, MgCl₂ (or MnCl₂), ATP, PEP, NADH, PK, LDH, and KdgK at the final desired concentrations in a total volume appropriate for the number of assays.

  • Aliquot the master mix into cuvettes and pre-incubate at the desired temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate and to record a baseline absorbance.

  • Initiate the reaction by adding a small volume of the this compound dehydratase enzyme solution.

  • Immediately mix the contents of the cuvette and begin monitoring the decrease in absorbance at 340 nm over time.

  • Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Data Summary: Typical Reaction Conditions

ParameterRecommended RangeExample Value
pH 7.0 - 8.57.5
Temperature 25°C - 65°C37°C[1]
Divalent Cation Mg²⁺ or Mn²⁺8 mM MnSO₄[1]
Buffer Tris-HCl, HEPES50-200 mM Tris-HCl[1]
Substrate [this compound] 0.1 - 10 mMVariable (for Km determination)

Visualizations

D-Glucuronate Catabolic Pathway in E. coli

The following diagram illustrates the metabolic context of this compound dehydratase (uxuA) within the D-glucuronate utilization pathway.

D_Glucuronate_Catabolism Glucuronate D-Glucuronate uxaC uxaC (Uronate isomerase) Glucuronate->uxaC Fructuronate D-Fructuronate uxuB uxuB (Mannonate oxidoreductase) Fructuronate->uxuB Mannonate This compound uxuA uxuA (this compound dehydratase) Mannonate->uxuA KDG 2-Keto-3-deoxy- D-gluconate (KDG) kdgK kdgK (KDG kinase) KDG->kdgK KDPG KDG-6-Phosphate eda eda (KDPG aldolase) KDPG->eda Metabolites Pyruvate + Glyceraldehyde-3-P uxaC->Fructuronate uxuB->Mannonate uxuA->KDG kdgK->KDPG eda->Metabolites

Caption: The D-glucuronate catabolic pathway in E. coli.

Troubleshooting Workflow for Low Enzyme Activity

This workflow provides a logical sequence of steps to diagnose and resolve issues of low or no enzyme activity.

Troubleshooting_Workflow Start Low / No Activity Detected CheckAssay Verify Assay Components (Buffer pH, Temp, Cofactors) Start->CheckAssay ControlRxn Run Positive Control (Validated Enzyme Batch) CheckAssay->ControlRxn AssayOK Assay is Valid ControlRxn->AssayOK Control Works AssayFail Assay is Faulty ControlRxn->AssayFail Control Fails CheckProtein Analyze Recombinant Protein (SDS-PAGE, Western Blot) AssayOK->CheckProtein Solubility Check Protein Solubility (Compare Soluble vs. Insoluble Fractions) CheckProtein->Solubility Degradation Assess Protein Integrity (Look for degradation bands) CheckProtein->Degradation OptimizeExpression Optimize Expression (Lower Temp, Different Host/Vector) Solubility->OptimizeExpression Low Soluble Expression Reclone Re-clone with Solubility Tag (e.g., MBP) Solubility->Reclone Insoluble OptimizePurification Optimize Purification/Storage (Add Protease Inhibitors, Glycerol) Degradation->OptimizePurification Degradation Observed

References

Technical Support Center: D-mannonate Dehydratase Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common problems encountered during the purification of D-mannonate dehydratase (ManD).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the expression, purification, and characterization of this compound dehydratase.

Expression & Lysis

Question 1: Why am I seeing low or no expression of this compound dehydratase in E. coli?

Answer: Low or no protein expression can be due to several factors, from the expression vector to the culture conditions.

  • Codon Usage: The gene sequence of this compound dehydratase from your source organism may contain codons that are rare in E. coli. This can slow down or terminate translation.

    • Solution: Synthesize a codon-optimized gene for E. coli expression.

  • Induction Conditions: The concentration of the inducing agent (e.g., IPTG) and the post-induction temperature and time are critical.[1]

    • Solution: Optimize the IPTG concentration (e.g., 0.1 mM to 1 mM) and the induction temperature (e.g., 16°C, 25°C, 37°C) and duration. A lower temperature for a longer period often improves protein folding and solubility. For example, one study induced expression with 0.1 mM IPTG at 37°C for 4 hours.[2]

  • Vector and Host Strain: Ensure you are using a suitable expression vector (e.g., pET series) and an appropriate E. coli host strain (e.g., BL21(DE3)).[2][3]

Question 2: My this compound dehydratase is expressed, but it's insoluble and forms inclusion bodies. What should I do?

Answer: Protein insolubility is a common issue, often caused by improper folding or aggregation.

  • Lower Induction Temperature: Reducing the temperature after induction (e.g., to 16-20°C) slows down protein synthesis, which can promote proper folding.

  • Solubilization-Enhancing Tags: Using fusion tags like Glutathione S-transferase (GST) can sometimes improve the solubility of the target protein.[4]

  • Lysis Buffer Composition: The composition of your lysis buffer can impact protein solubility.

    • Solution: Include additives such as non-ionic detergents (e.g., 0.1% Triton X-100) or low concentrations of mild denaturants.[2] Ensure the buffer pH is optimal for your specific this compound dehydratase.

  • Refolding from Inclusion Bodies: If the protein is still in inclusion bodies, you may need to solubilize them with strong denaturants (e.g., urea or guanidinium chloride) and then refold the protein by gradually removing the denaturant.

Purification

Question 3: I am getting a low yield of this compound dehydratase after affinity chromatography (e.g., His-tag/Ni-NTA). What could be the problem?

Answer: Low yield after the initial capture step can be due to issues with binding, elution, or protein degradation.

  • Inaccessible Affinity Tag: The affinity tag (e.g., His-tag) might be buried within the folded protein structure, preventing it from binding to the resin.

    • Solution: Consider moving the tag to the other terminus of the protein or using a longer linker between the tag and the protein.

  • Binding Conditions: The pH and the presence of certain reagents in your lysis buffer can affect binding.

    • Solution: Ensure the pH of your lysis and binding buffers is optimal for the affinity interaction (typically pH 7.5-8.0 for His-tag/Ni-NTA). Avoid high concentrations of EDTA or DTT, which can strip the nickel ions from the resin. A low concentration of imidazole (10-20 mM) in the lysis and wash buffers can help reduce non-specific binding.[2]

  • Elution Problems: The elution conditions may not be stringent enough to release your protein from the resin.

    • Solution: Optimize the concentration of the eluting agent (e.g., imidazole for His-tagged proteins). A gradient elution can be more effective than a step elution.[5]

  • Protease Degradation: Your protein may be degraded by proteases released during cell lysis.[5]

    • Solution: Add protease inhibitors to your lysis buffer and keep the protein sample cold at all times.[2][5]

Question 4: My this compound dehydratase preparation has low purity after the first chromatography step. How can I improve it?

Answer: Multi-step purification is often necessary to achieve high purity.

  • Orthogonal Purification Steps: Combine chromatography techniques that separate proteins based on different properties. A common strategy is:

    • Affinity Chromatography (AC): Captures the tagged protein.

    • Ion-Exchange Chromatography (IEX): Separates based on charge. This compound dehydratase has been purified using anion exchangers like DEAE Sepharose and Q-Sepharose.[3]

    • Size-Exclusion Chromatography (SEC): Separates based on size and can also serve as a buffer exchange step.

  • Wash Steps: Optimize the wash steps during affinity chromatography to remove non-specifically bound proteins. A gradual increase in the concentration of a weak competitor (like imidazole for His-tags) in the wash buffer can be effective.

Enzyme Activity & Stability

Question 5: My purified this compound dehydratase has low or no activity. What are the possible reasons?

Answer: Loss of enzyme activity can occur at various stages of the purification process.

  • Missing Cofactors: this compound dehydratase requires a divalent metal ion, such as Mn²⁺ or Mg²⁺, for its catalytic activity.[2]

    • Solution: Ensure that your assay buffer contains an optimal concentration of the required metal ion (e.g., 8 mM MnSO₄).[2] Chelating agents like EDTA in your buffers can strip this essential cofactor.

  • Improper Folding: If the protein was refolded from inclusion bodies, the refolding process may not have been successful.

  • pH and Temperature: The enzyme's activity is sensitive to pH and temperature. The optimal pH is generally around 7.5-8.0.[2][6] Some this compound dehydratases show no detectable activity at low temperatures like 4°C.[2]

  • Protein Instability: The purified protein may be unstable and lose activity over time.

    • Solution: Store the purified enzyme in a suitable buffer, flash-freeze it in liquid nitrogen, and store it at -80°C.[3] Adding glycerol (10-20%) can help stabilize the protein during storage.

Data Presentation: Expected Purification Outcomes

The following table summarizes typical, albeit hypothetical, quantitative data for the purification of a His-tagged this compound dehydratase from a 1-liter E. coli culture. Actual results will vary depending on the specific protein, expression levels, and purification protocol.

Purification StepTotal Protein (mg)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Crude Lysate1500300021001
Ni-NTA Elution502400488024
Ion Exchange (IEX)1521001407070
Size Exclusion (SEC)1018001806090
  • Unit Definition: One unit of this compound dehydratase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of 2-keto-3-deoxy-d-gluconate (2-KDG) per minute under standard assay conditions.

Experimental Protocols

Protocol 1: Expression and Lysis of His-tagged this compound Dehydratase
  • Transformation: Transform an E. coli expression strain (e.g., BL21(DE3)) with the expression vector containing the this compound dehydratase gene (e.g., pET28b-uxuA).

  • Culture Growth: Inoculate a starter culture and grow overnight. The next day, inoculate a larger volume of LB medium containing the appropriate antibiotic (e.g., 50 µg/ml kanamycin) and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.[2]

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1 mM. Continue to culture for 4 hours at 37°C or overnight at a lower temperature (e.g., 18°C).[2]

  • Cell Harvest: Harvest the cells by centrifugation.

  • Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 0.2 M NaCl, 10 mM imidazole, 0.1% Triton X-100, and 100 µM phenylmethylsulfonyl fluoride (PMSF)).[2] Lyse the cells by sonication or high-pressure homogenization on ice.

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant, which contains the soluble protein fraction.

Protocol 2: this compound Dehydratase Activity Assay

This protocol is based on the detection of the reaction product by mass spectrometry, as direct spectrophotometric assays can be challenging.

  • Reaction Mixture: Prepare a reaction mixture containing 8 mM this compound, 200 mM Tris-HCl pH 7.5, and 8 mM MnSO₄.[2]

  • Enzyme Addition: Add the purified this compound dehydratase to the reaction mixture to a final concentration of 1 µM.[2]

  • Incubation: Incubate the reaction mixture at 37°C for a set period (e.g., 3 hours).[2]

  • Reaction Quenching: Stop the reaction by adding trichloroacetic acid.[2]

  • Product Detection: Analyze the reaction mixture for the formation of 2-keto-3-deoxygluconate (2-KDG) using Fourier transform mass spectrometry (FTMS) or another suitable mass spectrometry technique.[2]

Visualizations

Purification_Workflow cluster_Expression Protein Expression cluster_Lysis Cell Lysis & Clarification cluster_Purification Chromatographic Purification cluster_Analysis Analysis Transformation Transformation (E. coli BL21(DE3)) Culture Cell Culture (LB, 37°C) Transformation->Culture Induction Induction (IPTG) Culture->Induction Harvest Cell Harvest Induction->Harvest Lysis Lysis (Sonication) Harvest->Lysis Clarification Clarification (Centrifugation) Lysis->Clarification AC Affinity Chromatography (Ni-NTA) Clarification->AC IEX Ion-Exchange (DEAE/Q-Sepharose) AC->IEX SEC Size-Exclusion (Gel Filtration) IEX->SEC Purity Purity Check (SDS-PAGE) SEC->Purity Activity Activity Assay SEC->Activity

Caption: A typical experimental workflow for this compound dehydratase purification.

Troubleshooting_Low_Yield cluster_Expression Expression Issues cluster_Solubility Solubility Issues cluster_Purification Purification Issues Start Low Protein Yield CheckExpression Check Expression Level (SDS-PAGE of Lysate) Start->CheckExpression NoExpression No/Low Expression CheckExpression->NoExpression [Problem] CheckSolubility Check Soluble vs. Insoluble Fraction CheckExpression->CheckSolubility [OK] OptimizeCodons Optimize Codons NoExpression->OptimizeCodons OptimizeInduction Optimize Induction (Temp, IPTG) NoExpression->OptimizeInduction Insoluble Protein Insoluble CheckSolubility->Insoluble [Problem] CheckFlowthrough Check Flowthrough/Wash CheckSolubility->CheckFlowthrough [OK] LowerTemp Lower Induction Temp Insoluble->LowerTemp ChangeLysisBuffer Modify Lysis Buffer Insoluble->ChangeLysisBuffer ProteinInFT Protein in Flowthrough CheckFlowthrough->ProteinInFT [Problem] OptimizeBinding Optimize Binding pH ProteinInFT->OptimizeBinding CheckTag Check Tag Accessibility ProteinInFT->CheckTag

Caption: A logical troubleshooting guide for low protein yield.

Glucuronate_Catabolism Glucuronate D-Glucuronate Fructuronate D-Fructuronate Glucuronate->Fructuronate UxuD/UxuE Mannonate This compound Fructuronate->Mannonate UxuB KDG 2-keto-3-deoxy- D-gluconate (2-KDG) Mannonate->KDG UxuA / ManD PathwayEnd Further Metabolism (Entner-Doudoroff Pathway) KDG->PathwayEnd KduD UxuB UxuB (Fructuronate reductase) UxuA UxuA / ManD (this compound dehydratase) KduD KduD (2-keto-3-deoxy- D-gluconate kinase)

References

How to resolve inclusion body formation during D-mannonate dehydratase expression?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inclusion body formation during the expression of D-mannonate dehydratase. The information is tailored for researchers, scientists, and drug development professionals to facilitate the production of soluble and active enzyme.

Frequently Asked Questions (FAQs)

1. What are inclusion bodies and why do they form?

Inclusion bodies are insoluble and inactive protein aggregates that often form when recombinant proteins are overexpressed in host systems like E. coli.[1][2] Their formation is a common challenge, particularly when expressing eukaryotic proteins in bacterial hosts. The primary cause is the high rate of protein synthesis, which overwhelms the cellular machinery responsible for proper protein folding.[3][4] This leads to the accumulation of misfolded protein intermediates that aggregate together.[5]

2. Is it always necessary to avoid inclusion bodies?

Not necessarily. While the goal is often to obtain soluble, active protein, inclusion bodies can be advantageous in some situations.[6] They can protect the target protein from proteolysis and allow for the expression of proteins that might be toxic to the host cell.[6] The recombinant protein is often highly concentrated in inclusion bodies, which can simplify initial purification.[6] However, this necessitates an additional, often complex, step of solubilization and refolding to obtain the active protein.[7]

3. What are the main strategies to resolve inclusion body formation?

There are two primary approaches to dealing with inclusion body formation:

  • Optimize expression conditions to promote soluble expression: This involves modifying culture parameters to slow down the rate of protein synthesis and assist in proper folding.[3]

  • Refold the protein from inclusion bodies: This strategy accepts the formation of inclusion bodies and focuses on isolating, solubilizing, and then refolding the protein to its active conformation.[7]

Troubleshooting Guides

Issue 1: this compound Dehydratase is Primarily Found in Inclusion Bodies.

This is a common issue that can be addressed by optimizing the expression conditions. The goal is to reduce the rate of protein synthesis to allow for proper folding.

Troubleshooting Steps:

  • Lower the Induction Temperature: Reducing the temperature after inducing protein expression is a highly effective method to increase the solubility of recombinant proteins.[1][3] Lower temperatures slow down cellular processes, including protein synthesis, giving the polypeptide chain more time to fold correctly.[4][8]

  • Optimize Inducer Concentration: The concentration of the inducer (e.g., IPTG) directly influences the rate of protein expression.[1][4] Using the lowest effective concentration can significantly improve the yield of soluble protein.[4]

  • Change the Expression Host Strain: Some E. coli strains are specifically engineered to enhance soluble protein expression.[3][4] Strains that co-express chaperones or have altered metabolic characteristics can be beneficial.[3][4]

  • Utilize a Weaker Promoter: Strong promoters, like the T7 promoter, can lead to extremely high rates of transcription and translation, overwhelming the folding machinery.[6] Switching to a weaker or more tightly regulated promoter, such as the araBAD promoter, can help to control the expression level.[6]

  • Co-express Molecular Chaperones: Chaperones are proteins that assist in the proper folding of other proteins.[1][9] Co-expressing chaperones like GroEL/GroES or DnaK/DnaJ can significantly enhance the solubility of the target protein.[1][10]

  • Add a Solubility-Enhancing Fusion Tag: Fusing a highly soluble protein tag, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST), to the N- or C-terminus of this compound dehydratase can improve its solubility.[1]

Experimental Workflow for Optimizing Soluble Expression

G cluster_0 Phase 1: Expression Condition Screening cluster_1 Phase 2: Advanced Strategies A Clone this compound dehydratase into expression vector B Transform into E. coli expression strain A->B C Screen Temperatures (e.g., 16°C, 25°C, 37°C) B->C D Screen IPTG Concentrations (e.g., 0.05, 0.1, 0.5, 1.0 mM) B->D E Analyze Soluble vs. Insoluble Fractions by SDS-PAGE C->E D->E F Sub-clone into vector with solubility tag (e.g., MBP) E->F G Co-transform with chaperone plasmid E->G H Re-screen expression conditions F->H G->H I Select optimal condition for large-scale expression H->I

Caption: Workflow for optimizing soluble this compound dehydratase expression.

Issue 2: Optimization of Expression Conditions is Insufficient to Produce Soluble this compound Dehydratase.

If optimizing expression conditions does not yield sufficient soluble protein, the next step is to purify the this compound dehydratase from inclusion bodies and refold it.

Troubleshooting Steps:

  • Isolate and Wash Inclusion Bodies: After cell lysis, the insoluble inclusion bodies can be separated from the soluble cellular components by centrifugation.[7] Washing the inclusion body pellet with mild detergents (e.g., Triton X-100) or low concentrations of denaturants can remove contaminating proteins.[7][11]

  • Solubilize the Inclusion Bodies: The washed inclusion bodies are then solubilized using strong denaturing agents like 6-8 M urea or 6 M guanidine hydrochloride (Gua-HCl).[5] This process unfolds the aggregated proteins.

  • Refold the this compound Dehydratase: The denatured protein is then refolded by removing the denaturant. This is a critical step and can be achieved through several methods:

    • Dialysis: Gradually removing the denaturant by dialyzing against a buffer with decreasing concentrations of the denaturant.[2][12]

    • Rapid Dilution: Quickly diluting the solubilized protein solution into a large volume of refolding buffer.[2][7]

    • On-Column Refolding: Binding the solubilized protein to a chromatography column and then exchanging the denaturing buffer with a refolding buffer.[12][13]

  • Optimize Refolding Conditions: The efficiency of refolding is highly dependent on factors such as pH, temperature, protein concentration, and the presence of additives like L-arginine, which can help prevent aggregation.[7][12]

Workflow for Protein Refolding from Inclusion Bodies

G cluster_0 Inclusion Body Preparation cluster_1 Refolding cluster_2 Analysis A Cell Lysis (e.g., Sonication) B Centrifugation to Pellet Inclusion Bodies A->B C Wash Inclusion Bodies (e.g., with Triton X-100) B->C D Solubilization (e.g., 8M Urea) C->D E Dialysis D->E F Rapid Dilution D->F G On-Column Refolding D->G H Purification of Refolded Protein E->H F->H G->H I Activity Assay H->I

Caption: General workflow for this compound dehydratase refolding.

Quantitative Data Summary

The optimal conditions for protein expression are highly protein-dependent. The following tables provide a starting point for the optimization of this compound dehydratase expression.

Table 1: Recommended Starting Conditions for Optimizing Soluble Expression

ParameterRecommended RangeRationale
Induction Temperature 16-25°C[14][15][16]Lower temperatures slow protein synthesis, promoting proper folding.[4][8]
IPTG Concentration 0.05-0.5 mM[14][17]Lower inducer concentrations reduce the rate of transcription, preventing the overwhelming of the folding machinery.[4]
Induction OD600 0.5-0.8[17]Inducing at mid-log phase ensures healthy cells with sufficient resources for protein expression.
Post-Induction Time 4-24 hours[14][16]Shorter times may be sufficient at higher temperatures, while longer times are often needed at lower temperatures.

Table 2: Common Components of Inclusion Body Solubilization and Refolding Buffers

Buffer ComponentTypical ConcentrationPurpose
Denaturant 6-8 M Urea or 6 M Gua-HClTo unfold and solubilize the aggregated protein.
Reducing Agent 5-20 mM DTT or β-mercaptoethanol[17]To reduce disulfide bonds and maintain a reduced state during solubilization.
pH 7.5-8.5[18]To maintain protein stability.
Refolding Additive 0.4-1 M L-Arginine[7]To suppress aggregation during refolding.
Redox System Reduced/Oxidized Glutathione (GSH/GSSG)[12]To facilitate correct disulfide bond formation during refolding.

Experimental Protocols

Protocol 1: Small-Scale Expression and Solubility Analysis
  • Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony of E. coli harboring the this compound dehydratase expression plasmid. Grow overnight at 37°C with shaking.

  • The next day, use the overnight culture to inoculate 50 mL of fresh LB medium to an OD600 of 0.1.

  • Grow the culture at 37°C with shaking until the OD600 reaches 0.5-0.6.

  • Take a 1 mL pre-induction sample.

  • Induce protein expression by adding IPTG to the desired final concentration (e.g., 0.1 mM).

  • Incubate the culture at the desired temperature (e.g., 18°C) for the desired time (e.g., 16 hours).

  • Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Resuspend the cell pellet in 5 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl).

  • Lyse the cells by sonication on ice.

  • Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C to separate the soluble and insoluble fractions.

  • Collect the supernatant (soluble fraction). Resuspend the pellet (insoluble fraction) in the same volume of lysis buffer.

  • Analyze all samples (pre-induction, total cell lysate, soluble fraction, insoluble fraction) by SDS-PAGE to determine the localization of this compound dehydratase.

Protocol 2: Inclusion Body Washing and Solubilization
  • Following cell lysis and centrifugation as described in Protocol 1, discard the supernatant.

  • Resuspend the inclusion body pellet in 10 mL of wash buffer (Lysis buffer + 1% Triton X-100).

  • Sonicate briefly to resuspend the pellet and incubate for 15 minutes at 4°C with gentle agitation.

  • Centrifuge at 15,000 x g for 20 minutes at 4°C and discard the supernatant.

  • Repeat the wash step with lysis buffer without Triton X-100 to remove residual detergent.

  • Resuspend the washed inclusion body pellet in solubilization buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 8 M Urea, 10 mM DTT).

  • Stir at room temperature for 1-2 hours or until the pellet is completely dissolved.

  • Clarify the solubilized protein solution by centrifugation at 20,000 x g for 30 minutes at 4°C to remove any remaining insoluble material.

Protocol 3: Protein Refolding by Dialysis
  • Transfer the clarified, solubilized this compound dehydratase solution into dialysis tubing with an appropriate molecular weight cutoff.

  • Perform a stepwise dialysis against a series of refolding buffers with decreasing concentrations of urea. For example:

    • Dialyze for 4 hours against Refolding Buffer A (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 4 M Urea, 0.5 M L-Arginine, 1 mM GSH, 0.1 mM GSSG).

    • Dialyze for 4 hours against Refolding Buffer B (as above, but with 2 M Urea).

    • Dialyze for 4 hours against Refolding Buffer C (as above, but with 1 M Urea).

    • Dialyze overnight against Refolding Buffer D (as above, but with no Urea).

  • After dialysis, recover the refolded protein and centrifuge at 20,000 x g for 30 minutes to remove any precipitated protein.

  • The soluble, refolded this compound dehydratase can then be further purified by methods such as affinity or size-exclusion chromatography.

Signaling Pathways and Logical Relationships

Logical Flowchart for Troubleshooting Inclusion Body Formation

G A Initial Expression of This compound dehydratase B Analyze Soluble and Insoluble Fractions A->B C Sufficient Soluble Protein? B->C D Proceed to Purification C->D Yes E Optimize Expression Conditions (Temp, IPTG, Strain) C->E No F Try Advanced Solubilization Strategies (Tags, Chaperones) E->F G Re-evaluate Solubility E->G F->G G->D Yes H Purify from Inclusion Bodies and Refold G->H No I Test for Activity H->I J Successful Refolding I->J Yes K Re-optimize Refolding Conditions I->K No K->H

Caption: Decision-making flowchart for addressing inclusion bodies.

References

Technical Support Center: D-Mannonate Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of D-mannonate.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound crystallization experiments in a question-and-answer format.

Q1: My this compound solution will not crystallize and remains a syrup or oil. What are the possible causes and solutions?

A1: The formation of a persistent syrup or oil is a common challenge in the crystallization of sugar acids like this compound. This is often due to high solubility, the presence of impurities, or the formation of a stable lactone in solution.

Possible Causes and Troubleshooting Steps:

  • High Supersaturation: The solution may be too concentrated, inhibiting crystal nucleation. Try diluting the solution slightly with the primary solvent.

  • Impurities: Contaminants can act as crystallization inhibitors.[1] Consider purifying the this compound solution using techniques like charcoal treatment or chromatography before attempting crystallization. Ensure all glassware is scrupulously clean to avoid introducing nucleation inhibitors.[2]

  • Lactone Formation: D-mannonic acid can form a stable 1,4-lactone (γ-lactone), particularly at elevated temperatures or under acidic conditions.[3][4][5][6][7] The presence of this lactone can prevent the crystallization of the free acid. To favor the acid form, maintain a neutral to slightly basic pH and conduct the crystallization at a lower temperature, ideally below 30°C, a principle that holds for the analogous gluconic acid.[8]

  • Solvent Selection: Water is a common solvent for this compound, but its high solubility can make crystallization difficult.[1] Experiment with solvent/anti-solvent systems. Good solvents for similar compounds include high-boiling alcohols, while common anti-solvents include acetone, ethanol, or isopropanol.[9][10]

Q2: I am getting very small or needle-like crystals. How can I obtain larger, higher-quality crystals?

A2: The formation of small or poorly formed crystals is often a result of rapid nucleation and crystal growth.

Troubleshooting Steps:

  • Slow Cooling: Allow the saturated solution to cool slowly to room temperature. Insulating the crystallization vessel can promote the growth of larger crystals.[11]

  • Reduce Supersaturation: A high degree of supersaturation leads to rapid nucleation of many small crystals. Start with a less concentrated solution or add a small amount of additional solvent.

  • Seeding: Introduce a small, high-quality seed crystal of this compound to the saturated solution to encourage controlled crystal growth.[11]

  • Minimize Agitation: Avoid excessive stirring or agitation once crystallization has begun, as this can lead to the formation of many small crystals.[2]

Q3: My this compound crystals are impure. What are the best practices for purification?

A3: Impurities can be trapped within the crystal lattice during crystallization.

Purification Strategies:

  • Recrystallization: Redissolve the impure crystals in a minimal amount of hot solvent and allow them to recrystallize. This process can be repeated until the desired purity is achieved.

  • Washing: After filtration, wash the crystals with a small amount of cold solvent or an anti-solvent to remove residual mother liquor containing impurities.[12][13]

  • pH Control: For sugar acids, maintaining the correct pH during crystallization can be crucial for purity. For sucrose, crystallization in a basic media prevents decomposition.[12] A similar principle may apply to this compound to prevent side reactions.

Frequently Asked Questions (FAQs)

Q: What is the optimal pH for crystallizing this compound?

A: While specific data for this compound is limited, for analogous aldonic acids, a neutral to slightly basic pH is generally preferred to prevent lactone formation.[12] It is recommended to empirically determine the optimal pH for your specific conditions.

Q: What are suitable solvent systems for this compound crystallization?

A: Water is a common solvent, but achieving crystallization can be challenging due to high solubility.[1] A solvent/anti-solvent system is often more effective. Consider dissolving this compound in water or a high-boiling alcohol and slowly adding an anti-solvent like ethanol, isopropanol, or acetone to induce crystallization.[9][10]

Q: At what temperature should I crystallize this compound?

A: To favor the crystallization of the free acid form of this compound and minimize the formation of its lactone, it is advisable to conduct the crystallization at temperatures below 30°C.[8]

Q: How can I prevent the formation of D-mannono-1,4-lactone during crystallization?

A: To minimize the formation of the stable D-mannono-1,4-lactone, maintain a neutral to slightly basic pH and keep the temperature of the solution below 30°C during the crystallization process.[3][8]

Data Presentation

Table 1: Properties of D-Mannonic Acid and its Lactone

PropertyD-Mannonic AcidD-Mannono-1,4-lactone
Molecular Formula C₆H₁₂O₇C₆H₁₀O₆
Molecular Weight 196.16 g/mol 178.14 g/mol
Melting Point Not Available150-152 °C[6]
Appearance -White Crystalline Solid[6]
Solubility Soluble in waterSoluble in DMSO, H₂O[6]

Experimental Protocols

Protocol 1: Cooling Crystallization of this compound

  • Dissolution: Dissolve the crude this compound in a minimal amount of deionized water at a slightly elevated temperature (e.g., 40-50°C).

  • pH Adjustment: Adjust the pH of the solution to 7.0-7.5 using a suitable base (e.g., dilute NaOH).

  • Cooling: Slowly cool the solution to room temperature without agitation. To promote the formation of larger crystals, the cooling process can be further slowed by placing the crystallization vessel in an insulated container.

  • Crystal Growth: Allow the solution to stand undisturbed for several hours to days to allow for crystal growth. If no crystals form, consider adding a seed crystal.

  • Harvesting: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small volume of cold ethanol or acetone to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum at a low temperature.

Protocol 2: Anti-Solvent Crystallization of this compound

  • Dissolution: Dissolve the this compound sample in a minimal amount of a suitable solvent in which it is highly soluble (e.g., water or methanol).

  • pH Adjustment: Adjust the pH of the solution to 7.0-7.5.

  • Anti-Solvent Addition: Slowly add a miscible anti-solvent (e.g., isopropanol or acetone) to the stirred solution at room temperature until the solution becomes slightly turbid.

  • Crystal Formation: Stop the addition of the anti-solvent and allow the solution to stand undisturbed. Crystals should form as the solubility of this compound decreases.

  • Harvesting and Washing: Collect, wash, and dry the crystals as described in Protocol 1.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_crystallization Crystallization Methods cluster_harvesting Harvesting & Purification start Start with this compound Solution dissolve Dissolve in Primary Solvent (e.g., Water) start->dissolve ph_adjust Adjust pH to Neutral/Slightly Basic dissolve->ph_adjust cooling Slow Cooling ph_adjust->cooling Method 1 antisolvent Anti-Solvent Addition ph_adjust->antisolvent Method 2 filtration Vacuum Filtration cooling->filtration antisolvent->filtration washing Wash with Cold Anti-Solvent filtration->washing drying Dry Crystals Under Vacuum washing->drying end_node Pure this compound Crystals drying->end_node

Caption: Experimental workflow for this compound crystallization.

troubleshooting_guide cluster_no_crystals No Crystals / Oiling Out cluster_small_crystals Small / Poor Quality Crystals start Crystallization Issue check_supersaturation Check Supersaturation start->check_supersaturation No Crystals check_purity Check Purity start->check_purity No Crystals check_lactone Check for Lactone Formation start->check_lactone No Crystals check_cooling_rate Check Cooling Rate start->check_cooling_rate Small Crystals check_agitation Check Agitation start->check_agitation Small Crystals solution_dilute Dilute Solution check_supersaturation->solution_dilute solution_purify Purify Material check_purity->solution_purify solution_lactone Adjust pH / Lower Temperature check_lactone->solution_lactone solution_slow_cooling Slow Down Cooling check_cooling_rate->solution_slow_cooling solution_no_agitation Minimize Agitation check_agitation->solution_no_agitation

Caption: Troubleshooting decision tree for this compound crystallization.

References

Addressing artifacts and interference in D-mannonate enzymatic assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common artifacts and interference in D-mannonate enzymatic assays.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your this compound enzymatic assays.

Problem 1: High Background Signal in the Assay

A high background signal can mask the true enzyme activity, leading to inaccurate results. Below are common causes and their solutions.

Potential Cause Troubleshooting Steps
Contaminated Reagents Use fresh, high-purity water and reagents. Prepare fresh buffers and substrate solutions. Filter-sterilize solutions if necessary.
Spontaneous NADH/NADPH Degradation Prepare NADH/NADPH solutions fresh in a cold, stable buffer like Tris-HCl[1]. Avoid repeated freeze-thaw cycles. Protect solutions from light.
Interfering Substances in Sample Include a sample blank (sample without enzyme or substrate) to measure and subtract the background absorbance[2]. Consider sample purification steps like deproteinization or dialysis if the matrix effect is significant[3].
Non-enzymatic Reaction Run a control reaction without the enzyme to check for non-enzymatic reduction of the substrate or other interfering reactions.
Substrate Instability Ensure the this compound solution is stable at the assay pH and temperature. D-mannono-1,4-lactone can be used as a precursor, which hydrolyzes to this compound in solution[4].
Incorrect Wavelength Setting Verify that the spectrophotometer is set to measure absorbance at 340 nm for NADH/NADPH.
Dirty or Scratched Cuvettes/Plates Use clean, scratch-free cuvettes or microplates. For microplate readers, use plates appropriate for UV absorbance readings[5].

Problem 2: No or Very Low Signal/Enzyme Activity

The absence of a detectable signal can be frustrating. The following table outlines potential reasons and how to address them.

Potential Cause Troubleshooting Steps
Inactive Enzyme Ensure the enzyme has been stored correctly at the recommended temperature and has not expired. Perform a positive control with a known active enzyme lot. Avoid repeated freeze-thaw cycles.
Incorrect Assay Conditions Optimize the pH, temperature, and buffer composition for your specific enzyme. Refer to the literature for optimal conditions for the enzyme from your source organism[3].
Presence of Inhibitors Check for the presence of known inhibitors in your sample or reagents. For Fe2+-requiring dehydratases, chelating agents like EDTA can inhibit activity[6]. Heavy metal ions can also inhibit enzyme activity[7].
Substrate Concentration Too Low Ensure the substrate concentration is appropriate for the enzyme's Km. If the Km is unknown, perform a substrate titration to determine the optimal concentration.
Cofactor Issues (NAD+/NADH) Confirm the presence and correct concentration of the necessary cofactor (NAD+ for dehydrogenases). Ensure the cofactor is not degraded[1].
Problem with Coupled Enzyme In a coupled assay, ensure the coupling enzyme(s) are active and not the rate-limiting step. The activity of the coupling enzyme should be significantly higher than the primary enzyme[8].
Incorrect Reagent Preparation Double-check all calculations and dilutions for reagents, substrates, and cofactors.

Problem 3: Inconsistent or Non-Reproducible Results

Variability in results can undermine the reliability of your findings. Here are some common causes and solutions.

Potential Cause Troubleshooting Steps
Pipetting Errors Use calibrated pipettes and ensure accurate and consistent pipetting technique.
Temperature Fluctuations Ensure all components are at the correct assay temperature before starting the reaction. Use a temperature-controlled spectrophotometer or water bath.
Reagent Instability Prepare fresh reagents for each experiment, especially NADH/NADPH and the enzyme solution[1].
Sample Heterogeneity Ensure your sample is well-mixed before aliquoting.
Timing Inconsistencies Be precise with incubation times and the timing of absorbance readings, especially for kinetic assays.
Microplate Edge Effects Avoid using the outer wells of a microplate, which are more prone to evaporation and temperature fluctuations. Alternatively, fill the outer wells with water or buffer.

Frequently Asked Questions (FAQs)

Q1: What is the principle of a this compound enzymatic assay?

This compound enzymatic assays typically measure the activity of two main types of enzymes: this compound dehydratase and this compound dehydrogenase.

  • This compound dehydratase catalyzes the dehydration of this compound to 2-keto-3-deoxy-D-gluconate (KDG). The activity can be measured using a coupled assay where KDG is further metabolized by other enzymes, leading to a change in absorbance or fluorescence.

  • This compound dehydrogenase catalyzes the oxidation of this compound to D-fructuronate, with the concomitant reduction of NAD+ to NADH. The increase in NADH concentration is monitored by measuring the absorbance at 340 nm[9][10].

Q2: My this compound dehydratase assay is not working. What are some key considerations for a coupled assay?

For a coupled assay for this compound dehydratase, the product, 2-keto-3-deoxy-D-gluconate (KDG), is converted by a series of enzymes, ultimately leading to the oxidation or reduction of a detectable substrate like NADH.

  • Ensure the coupling enzymes are not rate-limiting: The activity of the coupling enzymes (e.g., KDG kinase, pyruvate kinase, lactate dehydrogenase) must be in excess to ensure that the rate of the reaction is solely dependent on the activity of the this compound dehydratase[8][11].

  • Check for substrate inhibition: High concentrations of substrates for the coupling enzymes can sometimes inhibit the primary enzyme.

  • Verify all components are active: Test the activity of each coupling enzyme individually to confirm they are functional.

Q3: What are common sources of interference in spectrophotometric assays at 340 nm?

Several substances can interfere with absorbance readings at 340 nm:

  • Sample components: Compounds like bilirubin and lipids in biological samples can absorb light at 340 nm, leading to a high background[6].

  • Colored compounds: Any colored compound in the reaction mixture can interfere with the absorbance reading.

  • Particulate matter: Suspended particles can cause light scattering, leading to artificially high absorbance readings. Centrifuging samples can help mitigate this issue.

  • NADH/NADPH degradation products: Some degradation products of NADH and NADPH can still absorb light at 340 nm, which can lead to an underestimation of enzyme activity[1].

Q4: How can I ensure the stability of my NADH/NADPH solutions?

NADH and NADPH are unstable in acidic conditions and at elevated temperatures. To ensure their stability:

  • Prepare solutions fresh in a slightly alkaline buffer (pH 7-8), such as Tris[1].

  • Store stock solutions at -20°C or -80°C in small aliquots to avoid multiple freeze-thaw cycles.

  • Protect solutions from light.

  • When used in an assay, keep the solutions on ice until just before use.

Q5: What is the role of metal ions in this compound enzymatic assays?

Many this compound dehydratases are metalloenzymes and require divalent cations for their activity.

  • Fe2+ and Mn2+ are common cofactors: Some this compound dehydratases require Fe2+ or Mn2+ for activity[6]. The presence of chelating agents like EDTA in the buffer can inhibit these enzymes by sequestering these metal ions[6].

  • Inhibition by other metal ions: Other divalent cations such as Cu2+, Co2+, and Ni2+ can be inhibitory to some dehydrogenases[2].

Quantitative Data

The following tables summarize key quantitative data for this compound enzymatic assays.

Table 1: Kinetic Parameters of this compound Dehydratases

Enzyme SourceSubstrateK_m (mM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Optimal pHOptimal Temp. (°C)Reference
Escherichia coliThis compound0.45143.1 x 10⁴7.537[11]
Caulobacter crescentusThis compound--1.2 x 10⁴--
Novosphingobium aromaticivoransThis compound0.232.81.2 x 10⁴7.525[11]
Streptococcus suisThis compound3 ± 0.195.88-7.537
Thermoplasma acidophilumThis compound---7.055[4]

Table 2: Kinetic Parameters of this compound Dehydrogenases

Enzyme SourceSubstrateK_m (mM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Optimal pHOptimal Temp. (°C)Reference
Escherichia coli CFT073 (RspD)This compound--3 x 10⁵7.925[9]
Pseudomonas aeruginosa PAO1D-2-Hydroxyglutarate0.0611-7.425

Table 3: Common Inhibitors and Activators

Enzyme TypeCompoundEffectConcentration/NotesReference
This compound Dehydratase (Fe²⁺-dependent)EDTAInhibitionSequesters required Fe²⁺ cofactor[6]
This compound DehydrataseFe²⁺ActivationRequired cofactor for some dehydratases[6]
This compound DehydrataseMn²⁺ActivationCan act as a cofactor for some dehydratases[6]
Dehydrogenases (general)ChloromercuribenzoatesInhibition-
Dehydrogenases (general)Heavy Metal Ions (e.g., Cu²⁺, Ni²⁺)InhibitionCan disrupt enzyme structure and function[2][7]

Experimental Protocols

Protocol 1: Continuous Spectrophotometric Assay for this compound Dehydrogenase

This protocol measures the activity of this compound dehydrogenase by monitoring the increase in absorbance at 340 nm due to the production of NADH.

Materials:

  • Tris-HCl buffer (50 mM, pH 8.0)

  • This compound solution (stock concentration 100 mM)

  • NAD+ solution (stock concentration 20 mM)

  • This compound dehydrogenase enzyme solution

  • UV-transparent cuvettes or 96-well plate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette or well of a microplate containing:

    • Tris-HCl buffer (to a final volume of 1 mL)

    • NAD+ to a final concentration of 1 mM

    • This compound to a final concentration of 5 mM

  • Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding a small volume of the this compound dehydrogenase enzyme solution.

  • Immediately start monitoring the increase in absorbance at 340 nm over time (e.g., for 5-10 minutes).

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Protocol 2: Coupled Spectrophotometric Assay for this compound Dehydratase

This protocol measures the activity of this compound dehydratase by coupling the formation of its product, 2-keto-3-deoxy-D-gluconate (KDG), to the oxidation of NADH.

Materials:

  • HEPES buffer (50 mM, pH 7.5)

  • MgCl₂ solution (stock concentration 1 M)

  • ATP solution (stock concentration 100 mM)

  • Phosphoenolpyruvate (PEP) solution (stock concentration 100 mM)

  • NADH solution (stock concentration 10 mM)

  • This compound solution (stock concentration 100 mM)

  • 2-keto-3-deoxy-D-gluconate kinase (KdgK)

  • Pyruvate kinase (PK)

  • L-lactate dehydrogenase (LDH)

  • This compound dehydratase enzyme solution

  • UV-transparent cuvettes or 96-well plate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette or well of a microplate containing:

    • HEPES buffer (to a final volume of 1 mL)

    • MgCl₂ to a final concentration of 5 mM

    • ATP to a final concentration of 1.5 mM

    • PEP to a final concentration of 1.5 mM

    • NADH to a final concentration of 0.16 mM

    • Excess of KdgK, PK, and LDH (e.g., 10-20 units each)

    • This compound to a final concentration of 5 mM

  • Equilibrate the reaction mixture to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding a small volume of the this compound dehydratase enzyme solution.

  • Immediately start monitoring the decrease in absorbance at 340 nm over time.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

Visualizations

D_glucuronate_catabolism D_Glucuronate D_Glucuronate UxaC Uronate Isomerase D_Glucuronate->UxaC D_Fructuronate D_Fructuronate UxuB Fructuronate Reductase D_Fructuronate->UxuB NAD(P)H -> NAD(P)+ D_Mannonate D_Mannonate UxuA This compound Dehydratase D_Mannonate->UxuA KDG 2-Keto-3-deoxy- D-gluconate KdgK KDG Kinase KDG->KdgK ATP -> ADP KDG6P KDG-6-phosphate KdgA KDG-6-P Aldolase KDG6P->KdgA Pyruvate_G3P Pyruvate + Glyceraldehyde-3-phosphate UxaC->D_Fructuronate UxuB->D_Mannonate UxuA->KDG - H₂O KdgK->KDG6P KdgA->Pyruvate_G3P

Caption: Bacterial D-glucuronate catabolic pathway.

troubleshooting_workflow start Assay Problem (e.g., No Signal, High Background) check_reagents Check Reagents (Freshness, Concentration, Storage) start->check_reagents check_conditions Verify Assay Conditions (pH, Temp, Buffer) start->check_conditions check_instrument Check Instrument Settings (Wavelength, Calibration) start->check_instrument run_controls Run Controls (Positive, Negative, Blanks) start->run_controls check_reagents->check_conditions No Issue resolve_reagents Prepare Fresh Reagents check_reagents->resolve_reagents Issue Found check_conditions->check_instrument No Issue optimize_conditions Optimize Conditions check_conditions->optimize_conditions Issue Found check_instrument->run_controls No Issue calibrate_instrument Calibrate/Check Instrument check_instrument->calibrate_instrument Issue Found interpret_controls Interpret Control Results run_controls->interpret_controls analyze_data Re-analyze Data (Linear Range, Calculations) solution Problem Solved analyze_data->solution resolve_reagents->run_controls optimize_conditions->run_controls calibrate_instrument->run_controls interpret_controls->check_reagents Controls Fail interpret_controls->analyze_data Controls OK

Caption: General troubleshooting workflow for enzymatic assays.

References

Improving the stability of D-mannonate for experimental use.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of D-mannonate for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the optimal way to store this compound powder?

A1: Solid this compound or its lactone form, D-mannono-1,4-lactone, is relatively stable as a dry powder. For long-term storage, it is recommended to keep it in a tightly sealed container at -20°C or below, protected from moisture.

Q2: How should I prepare and store this compound solutions?

A2: For immediate use, this compound can be dissolved in high-purity water or a biological buffer. For short-term storage (up to a few days), aqueous solutions should be kept at 2-8°C. For longer-term storage, it is advisable to prepare aliquots of the solution and store them at -80°C to minimize freeze-thaw cycles.

Q3: What is the relationship between this compound and D-mannono-1,4-lactone in solution?

A3: In aqueous solutions, D-mannonic acid exists in equilibrium with its cyclic ester form, D-mannono-1,4-lactone.[1] This equilibrium is influenced by pH and temperature. The lactone can spontaneously hydrolyze to the open-chain D-mannonic acid.[1]

Q4: At what pH is this compound most stable?

A4: The hydrolysis of the lactone form to D-mannonic acid is faster under alkaline conditions.[2] Therefore, for applications where the open-chain form is desired and stability is a concern, a slightly acidic to neutral pH (pH 5-7) is generally recommended.[1] However, the optimal pH may depend on the specific experimental conditions.

Q5: What are the signs of this compound degradation?

A5: Degradation of this compound can manifest as a decrease in the concentration of the active compound, a change in the pH of the solution, or the appearance of unexpected peaks in analytical chromatography. In biological assays, degradation may lead to reduced or inconsistent experimental results.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected results in biological assays.
Possible Cause Troubleshooting Steps
Degradation of this compound stock solution 1. Prepare a fresh solution of this compound from solid powder. 2. Analyze the old and new stock solutions using a validated analytical method like HPLC to compare the concentration of intact this compound. 3. If degradation is confirmed, review storage conditions (temperature, pH, freeze-thaw cycles) and prepare smaller, single-use aliquots for future experiments.
pH-dependent instability in assay buffer 1. Measure the pH of your assay buffer containing this compound at the start and end of the experiment. 2. If a significant pH shift occurs, consider using a buffer with a stronger buffering capacity in the optimal pH range for this compound stability (pH 5-7). 3. Perform a time-course experiment to assess the stability of this compound in your specific assay buffer.
Interaction with other components in the assay 1. Review the literature for known interactions between this compound and other reagents in your experiment. 2. Test the stability of this compound in the presence of individual components of your assay mixture.
Issue 2: Appearance of unknown peaks in HPLC analysis.
Possible Cause Troubleshooting Steps
Hydrolysis of D-mannono-1,4-lactone 1. If you started with the lactone form, the appearance of a new peak corresponding to D-mannonic acid is expected as the equilibrium is established. 2. To confirm, you can intentionally hydrolyze the lactone with a mild base (e.g., NaOH) and compare the retention time of the resulting peak.[1]
Oxidative or thermal degradation 1. These degradation pathways can lead to the formation of various byproducts. 2. To investigate, you can perform forced degradation studies by exposing your this compound solution to heat, oxidative stress (e.g., H₂O₂), and a wide range of pH values.[3][4] This can help in identifying potential degradation products.
Contamination of the sample or mobile phase 1. Analyze a blank (solvent without this compound) to check for contaminants in your analytical system. 2. Ensure the purity of the water and solvents used to prepare your samples and mobile phases.

Experimental Protocols

Protocol 1: HPLC Method for Assessing this compound Stability

This protocol provides a general framework for monitoring the stability of this compound by separating it from its potential degradation products.

Objective: To quantify the concentration of this compound over time under specific storage or experimental conditions.

Materials:

  • This compound or D-mannono-1,4-lactone

  • High-purity water

  • Appropriate buffers for the desired pH range

  • HPLC system with a suitable detector (e.g., Refractive Index or UV/Vis for derivatized samples)

  • A suitable HPLC column (e.g., an ion-exclusion or reversed-phase column designed for organic acids)

Procedure:

  • Preparation of this compound solutions: Prepare a stock solution of this compound in the desired buffer or water at a known concentration.

  • Incubation: Aliquot the solution into several vials and incubate them under the desired stress conditions (e.g., different temperatures, pH values).

  • Time-point sampling: At predefined time intervals (e.g., 0, 2, 4, 8, 24 hours), remove a vial and, if necessary, quench any ongoing reaction by cooling the sample or adjusting the pH.

  • HPLC analysis: Inject the samples onto the HPLC system. The mobile phase and column conditions should be optimized to achieve good separation between this compound, its lactone form, and any potential degradation products.

  • Data analysis: Plot the peak area or concentration of this compound as a function of time to determine its degradation rate.

Protocol 2: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation pathways and products of this compound.

Objective: To intentionally degrade this compound under various stress conditions to understand its stability profile.

Procedure:

  • Prepare this compound solutions: Prepare identical solutions of this compound in water or a suitable buffer.

  • Apply stress conditions: Expose the solutions to the following conditions in separate experiments:

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M and incubate at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M and incubate at room temperature.

    • Oxidation: Add 3% H₂O₂ and incubate at room temperature.

    • Thermal Stress: Incubate a solution at an elevated temperature (e.g., 60-80°C).

    • Photostability: Expose a solution to UV light.

  • Analysis: After a predetermined time, neutralize the acidic and basic samples and analyze all samples by HPLC or LC-MS to identify and quantify the degradation products.

Data Presentation

Table 1: Hypothetical Stability of this compound under Various Conditions

ConditionTemperature (°C)pHIncubation Time (h)This compound Remaining (%)
Control47.02499
Acidic602.0885
Neutral607.0892
Alkaline6010.0870
Oxidative (H₂O₂)257.0888

Note: This table presents hypothetical data for illustrative purposes. Actual degradation rates should be determined experimentally.

Visualizations

troubleshooting_workflow start Inconsistent Experimental Results check_stock Is the this compound stock solution fresh? start->check_stock prepare_fresh Prepare fresh stock solution check_stock->prepare_fresh No check_buffer_pH Is the experimental buffer pH stable? check_stock->check_buffer_pH Yes re_run_exp Re-run experiment prepare_fresh->re_run_exp end_node Problem Resolved re_run_exp->end_node adjust_buffer Use a stronger buffer or adjust pH check_buffer_pH->adjust_buffer No check_interactions Are there potential interactions with other reagents? check_buffer_pH->check_interactions Yes adjust_buffer->re_run_exp test_components Test stability with individual components check_interactions->test_components Yes check_interactions->end_node No test_components->end_node

Caption: Troubleshooting workflow for inconsistent experimental results.

stability_study_workflow start Start Stability Study prep_solution Prepare this compound solution at known concentration start->prep_solution stress_conditions Expose aliquots to stress conditions (pH, Temp, Light, Oxidizing agent) prep_solution->stress_conditions sampling Collect samples at defined time points stress_conditions->sampling analysis Analyze samples by HPLC sampling->analysis data_analysis Quantify this compound and degradation products analysis->data_analysis report Determine degradation rate and pathway data_analysis->report

Caption: Experimental workflow for a this compound stability study.

lactone_equilibrium lactone D-mannono-1,4-lactone (cyclic form) mannonate This compound (open-chain form) lactone->mannonate Hydrolysis (favored at high pH) mannonate->lactone Lactonization (favored at low pH)

Caption: Equilibrium between D-mannono-1,4-lactone and this compound.

References

Strategies to enhance the production of D-mannonate in microbial systems.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the production of D-mannonate in microbial systems.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for this compound metabolism in bacteria like E. coli?

A1: The primary pathway involving this compound is the catabolism of D-glucuronate.[1] In this pathway, D-glucuronate is converted to this compound, which is then dehydrated by the enzyme this compound dehydratase to yield 2-keto-3-deoxy-D-gluconate (KDG).[1][2] KDG is subsequently metabolized to pyruvate and glyceraldehyde-3-phosphate, which enter central carbon metabolism.[2]

Q2: What are the key enzymes involved in the conversion of D-glucuronate to this compound and its subsequent dehydration?

A2: The key enzymes are:

  • Uronate Isomerase (UxaC): Converts D-glucuronate to D-fructuronate.

  • Fructuronate Reductase (UxaB): Reduces D-fructuronate to this compound.

  • This compound Dehydratase (UxuA or ManD): Catalyzes the dehydration of this compound to 2-keto-3-deoxy-D-gluconate (KDG).[1][2] Members of the enolase superfamily (ManD) and the xylose isomerase-like superfamily (UxuA) can perform this dehydration.[3][4]

Q3: What are the general strategies to enhance this compound production?

A3: General strategies involve a combination of metabolic engineering and fermentation optimization:

  • Overexpression of Pathway Genes: Increasing the expression of key enzymes in the this compound synthesis pathway.

  • Deletion of Competing Pathways: Knocking out genes that divert intermediates away from the desired pathway, such as those responsible for further metabolizing this compound.[5]

  • Cofactor Engineering: Ensuring a sufficient supply of cofactors like NADH or NADPH required by reductases in the pathway.[6]

  • Optimization of Fermentation Conditions: Fine-tuning parameters such as pH, temperature, aeration, and nutrient feed rates to maximize yield and productivity.[7][8]

  • Strain Robustness: Engineering the host strain to tolerate potential toxicity from intermediates or the final product and other process-related stresses.[9][10]

Q4: Can this compound be produced from substrates other than D-glucuronate?

A4: Yes, alternative pathways can be engineered. For example, a synthetic pathway starting from D-mannose has been demonstrated in a cell-free system. This involves the oxidation of D-mannose to D-mannonolactone by an aldohexose dehydrogenase, spontaneous hydrolysis to this compound, and subsequent conversion by a mannonate dehydratase.[11]

D-Glucuronate Catabolic Pathway

D_Glucuronate_Pathway cluster_accumulation Accumulation Strategy Glucuronate D-Glucuronate Fructuronate D-Fructuronate Glucuronate->Fructuronate Uronate Isomerase (UxaC) Mannonate This compound Fructuronate->Mannonate Fructuronate Reductase (UxaB) KDG 2-keto-3-deoxy- D-gluconate (KDG) Mannonate->KDG this compound Dehydratase (UxuA / ManD) strategy_node Block downstream pathway here Metabolism Central Metabolism KDG->Metabolism

Caption: Pathway for this compound production from D-glucuronate.

Troubleshooting Guides

Problem 1: Low or No this compound Production
Possible Cause Suggested Solution & Explanation
Incorrect Plasmid Construct Verify the integrity of your expression vector by sequencing. Ensure the genes are in the correct reading frame and that the promoter and ribosome binding sites are intact.[12][13]
Inefficient Enzyme Activity The native enzymes may have low catalytic efficiency.[14] Solution: Perform enzyme screening to find more efficient homologs from other organisms. Consider directed evolution or protein engineering to improve the kinetics of rate-limiting enzymes.
Sub-optimal Induction Inducer concentration or the timing of induction might not be optimal. Solution: Titrate the inducer (e.g., 0.1 mM to 1 mM IPTG) and vary the cell density (OD600 between 0.4-0.8) at the time of induction to find the best conditions for protein expression.[13][15]
Codon Bias The codon usage of the heterologous genes may not be optimal for the expression host (e.g., E. coli), leading to translational stalling.[12] Solution: Re-synthesize the genes with codons optimized for your host. Alternatively, use specialized host strains like E. coli BL21-CodonPlus that supply tRNAs for rare codons.[12][13]
Plasmid Instability The expression plasmid may be lost during cell division, especially with ampicillin selection. Solution: Use a more stable antibiotic like carbenicillin. Always start cultures from freshly transformed colonies rather than glycerol stocks, as plasmid integrity can change during storage.[15]
Problem 2: Low Cell Growth or Strain Instability After Engineering
Possible Cause Suggested Solution & Explanation
Metabolic Burden High-level expression of multiple heterologous genes can place a significant metabolic load on the host, diverting resources from essential cellular processes and slowing growth.[9] Solution: Use promoters of varying strengths to balance pathway gene expression. A combinatorial approach to modulate expression levels can identify an optimal balance between production and growth.[16]
Toxicity of Intermediates The accumulation of pathway intermediates or the final product (this compound) may be toxic to the host cells.[13] Solution: Use a tightly regulated promoter system (e.g., pLysS/E or pBAD) to minimize basal expression before induction.[15] Consider engineering efflux pumps to export the product or using adaptive laboratory evolution (ALE) to select for more tolerant strains.[10]
Redox Imbalance Overexpression of oxidoreductases can disrupt the intracellular NADH/NAD+ balance, impairing growth. Solution: Implement cofactor regeneration systems. For example, co-express an enzyme like formate dehydrogenase (FDH) which regenerates NADH by converting formate to CO2.[17][18]
Problem 3: High this compound Production in Flasks, but Low Yield in Fermenter
Possible Cause Suggested Solution & Explanation
Sub-optimal Fermentation Parameters Conditions like pH, temperature, and dissolved oxygen (DO) that were adequate at a small scale may not be optimal in a bioreactor.[8] Solution: Systematically optimize fermentation parameters. Maintain pH using automated acid/base addition. Control temperature precisely. For aerobic processes, ensure adequate oxygen transfer by optimizing agitation and aeration rates.[8][19]
Nutrient Limitation Essential nutrients (carbon, nitrogen, phosphate) may become depleted during a high-density fermentation run, limiting both growth and production.[7] Solution: Develop a fed-batch strategy to supply nutrients throughout the fermentation. This maintains optimal nutrient levels and can prevent the accumulation of inhibitory byproducts.[20]
Accumulation of Inhibitory Byproducts In high-density cultures, byproducts like acetate can accumulate to toxic levels, inhibiting cell growth and product formation. Solution: Use a fed-batch feeding strategy to keep the glucose concentration low. Consider using host strains with deleted acetate production pathways.
Process Scalability Issues Mass and heat transfer limitations can become significant at larger scales, leading to heterogeneous conditions within the bioreactor.[19][21] Solution: Characterize the oxygen transfer rate (kLa) of your bioreactor and ensure the oxygen uptake rate (OUR) of your culture does not exceed it. Use computational fluid dynamics or scale-down models to better predict large-scale performance.[20]

Quantitative Data Summary

Table 1: Kinetic Parameters of this compound Dehydratases (ManD)

Enzyme SourceSubstratekcat/KM (M-1s-1)Reference
High-efficiency ManDsThis compound103 - 104[4]
Low-efficiency ManDsThis compound10 - 102[4][14]
Chromohalobacter salexigens (CsUxuA)This compound1.5 x 103[14]

Table 2: Examples of Microbial Production

ProductHost StrainTiterYieldReference
D-mannitolE. coli362 mM84 mol%[17]
Naringenin 7-sulfateE. coli47.7 mg/L-[22]
3,4-dihydroxybutyric acidE. coli7.71 g/L0.482 g/g D-xylose[5]

Experimental Protocols & Workflows

Protocol 1: this compound Dehydratase (ManD) Activity Assay

This protocol is for determining the catalytic activity of ManD by measuring the formation of the product, 2-keto-3-deoxy-D-gluconate (KDG).

Materials:

  • Purified ManD enzyme solution

  • This compound substrate solution (e.g., 100 mM stock)

  • Reaction buffer (e.g., 200 mM Tris-HCl, pH 7.5)

  • Divalent cation solution (e.g., 8 mM MnSO₄ or MgCl₂)[2]

  • Trichloroacetic acid (TCA) solution (10%) for stopping the reaction

  • Analytical instrument for product detection (e.g., Fourier Transform Mass Spectrometry (FTMS) or HPLC)

Procedure:

  • Reaction Setup: Prepare a reaction mixture in a microcentrifuge tube. For a 400 µL final volume, combine:

    • 200 µL of 2x Reaction Buffer (400 mM Tris-HCl)

    • 40 µL of this compound stock (final concentration: 10 mM)

    • 40 µL of cation solution (final concentration: 0.8 mM)[2]

    • Add distilled water to a volume of 399 µL.

  • Enzyme Addition: Initiate the reaction by adding 1 µL of purified ManD enzyme solution (e.g., 1 µM final concentration).[2] Mix gently by pipetting.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 30-60 minutes).[2]

  • Reaction Termination: Stop the reaction by adding 600 µL of 10% TCA.[2] This will precipitate the enzyme.

  • Sample Preparation: Centrifuge the tube at high speed (e.g., 15,000 x g) for 10 minutes to pellet the precipitated protein.

  • Analysis: Analyze the supernatant for the presence of KDG using FTMS, HPLC, or a colorimetric assay. Quantify the product against a standard curve to determine the reaction rate.

Workflow: Strain Engineering for this compound Production

Strain_Engineering_Workflow start Start design Pathway Design (Select genes, host) start->design construct Plasmid Construction & Host Transformation design->construct expression Small-Scale Expression & Induction Optimization construct->expression analysis Analyze Production (HPLC / MS) expression->analysis troubleshoot Yield sufficient? analysis->troubleshoot optimize Metabolic Engineering (Knockouts, balancing) troubleshoot->optimize No ferment Scale-Up Fermentation & Process Optimization troubleshoot->ferment Yes optimize->construct finish Finish ferment->finish

Caption: Iterative workflow for engineering a microbial strain.

References

Dealing with substrate inhibition in D-mannonate dehydratase kinetics.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-mannonate dehydratase, with a specific focus on addressing substrate inhibition.

Frequently Asked Questions (FAQs)

Q1: What is this compound dehydratase and what is its function?

This compound dehydratase (EC 4.2.1.8) is an enzyme that catalyzes the dehydration of this compound to 2-dehydro-3-deoxy-D-gluconate.[1][2] This reaction is a key step in the pentose and glucuronate interconversion pathway.[1] The systematic name for this enzyme is this compound hydro-lyase.[1]

Q2: What is substrate inhibition and why is it a concern in enzyme kinetics?

Substrate inhibition is a phenomenon where the rate of an enzyme-catalyzed reaction decreases at high substrate concentrations.[3] This is contrary to the typical Michaelis-Menten kinetics, where the reaction rate plateaus at high substrate concentrations. This can be a significant issue in experimental design and data interpretation, as it can lead to an underestimation of the maximum reaction velocity (Vmax) and incorrect determination of kinetic parameters. In drug development, understanding substrate inhibition is crucial as it can affect drug efficacy and metabolism.[4]

Q3: What causes substrate inhibition in this compound dehydratase?

While the specific mechanism for this compound dehydratase is not extensively detailed in the provided search results, substrate inhibition in enzymes, in general, can be caused by several factors:

  • Formation of a dead-end complex: A second substrate molecule may bind to the enzyme-substrate complex (ES) to form a non-productive ternary complex (ESS).[3][5]

  • Allosteric binding: The substrate may bind to a secondary, allosteric site on the enzyme at high concentrations, inducing a conformational change that reduces the enzyme's catalytic efficiency.[4][6]

  • Product release blockage: In some cases, a substrate molecule can bind to the enzyme-product complex, hindering the release of the product.[7]

Troubleshooting Guide

This guide addresses common issues encountered during kinetic assays with this compound dehydratase, particularly those related to substrate inhibition.

Issue Potential Cause Troubleshooting Steps
Non-linear reaction progress curves, especially at high substrate concentrations. Substrate inhibition is occurring.1. Perform a substrate titration experiment: Measure the initial reaction velocity over a wide range of this compound concentrations. A decrease in velocity at higher concentrations is indicative of substrate inhibition. 2. Re-evaluate your substrate concentration range: If substrate inhibition is confirmed, subsequent experiments should be performed at substrate concentrations below the inhibitory range to determine accurate Michaelis-Menten parameters (Km and Vmax).[8] 3. Fit the data to a substrate inhibition model: Use non-linear regression analysis to fit the data to an equation that accounts for substrate inhibition, such as the Haldane-Andrews model, to determine the inhibition constant (Ki).[3][9]
Inconsistent or lower-than-expected enzyme activity. 1. Suboptimal assay conditions: pH, temperature, or buffer composition may not be optimal for this compound dehydratase activity. 2. Presence of inhibitors in the sample: Contaminants from sample preparation can inhibit enzyme activity.[10] 3. Improper enzyme storage or handling: Repeated freeze-thaw cycles or incorrect storage temperatures can lead to loss of enzyme activity.[11]1. Optimize assay conditions: Systematically vary the pH, temperature, and buffer components to find the optimal conditions for your enzyme. 2. Perform a spike and recovery experiment: Add a known amount of active enzyme to your sample matrix to see if the activity is recovered. If not, an inhibitor is likely present.[10] Consider sample purification steps like dialysis or buffer exchange. 3. Verify enzyme integrity: Run a positive control with a fresh batch of enzyme or a known standard to ensure your enzyme stock is active.
Difficulty in obtaining reproducible kinetic data. 1. Inaccurate pipetting or dilutions. 2. Substrate instability. 3. Assay components not properly mixed or equilibrated. 1. Use calibrated pipettes and prepare fresh serial dilutions of the substrate for each experiment.[12] 2. Prepare substrate solutions fresh before each experiment. 3. Ensure all reagents are at the correct temperature and are thoroughly mixed before initiating the reaction.[12]

Experimental Protocols

Protocol 1: Determining the Kinetic Parameters of this compound Dehydratase

This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of this compound dehydratase.

Materials:

  • Purified this compound dehydratase

  • This compound solution (stock concentration to be determined based on expected Km)

  • Assay Buffer: 50 mM Potassium HEPES, pH 7.9[13][14]

  • Cofactor: 5 mM MgCl₂ or MnSO₄ (optimization may be required)[13][15]

  • Coupling enzyme (if using a coupled assay)

  • Spectrophotometer and cuvettes

Procedure:

  • Prepare a series of this compound dilutions in the assay buffer. The concentration range should span from well below the expected Km to concentrations that may induce substrate inhibition. A typical range might be from 12.5 µM to 30 mM.[13]

  • Prepare the reaction mixture in a cuvette by adding the assay buffer and cofactor.

  • Add a fixed, non-limiting concentration of this compound dehydratase to the reaction mixture. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for a sufficient duration.

  • Initiate the reaction by adding the this compound substrate.

  • Monitor the reaction by measuring the change in absorbance at an appropriate wavelength over time. For this compound dehydratase, the formation of the product, 2-keto-3-deoxy-D-gluconate, can be monitored directly or through a coupled enzyme assay.[13][15] For instance, the product can be complexed with thiobarbituric acid and monitored spectrophotometrically.[15]

  • Calculate the initial reaction velocity (v₀) from the linear portion of the progress curve for each substrate concentration.

  • Plot v₀ versus the substrate concentration ([S]) .

  • Analyze the data using non-linear regression to fit the Michaelis-Menten equation or a substrate inhibition model if inhibition is observed.

Protocol 2: Characterizing Substrate Inhibition

This protocol outlines the steps to specifically investigate and characterize substrate inhibition.

Procedure:

  • Expand the substrate concentration range used in Protocol 1 to include significantly higher concentrations of this compound. The goal is to clearly observe the decrease in reaction velocity after reaching a maximum.

  • Plot the initial velocity (v₀) against the substrate concentration ([S]) . The resulting plot should show a characteristic "bell" shape if substrate inhibition is present.

  • Fit the data to a substrate inhibition model , such as the one described by the following equation:

    • v = (Vmax * [S]) / (Km + [S] + ([S]² / Ki))[3]

    • Where:

      • v is the initial reaction velocity

      • Vmax is the maximum reaction velocity

      • [S] is the substrate concentration

      • Km is the Michaelis constant

      • Ki is the substrate inhibition constant

  • Determine the kinetic parameters (Vmax, Km, and Ki) from the non-linear regression analysis.

Data Presentation

Table 1: Hypothetical Kinetic Parameters for this compound Dehydratase Under Different Conditions

ConditionKm (mM)Vmax (µmol/min/mg)Ki (mM)
Standard Assay0.510015
High Ionic Strength0.88520
Presence of Activator X0.312012

This table is for illustrative purposes and does not represent actual experimental data.

Visualizations

Substrate_Inhibition_Mechanism E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S (Km) S Substrate (S) ES->E ES->E + P (kcat) ESS Enzyme-Substrate-Substrate Complex (ESS) (Inactive) ES->ESS + S (Ki) P Product (P) ESS->ES Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Reagents (Buffer, Enzyme, Substrate) B Prepare Substrate Dilutions A->B C Mix Reagents in Cuvette B->C D Initiate Reaction with Substrate C->D E Monitor Absorbance Change D->E F Calculate Initial Velocities E->F G Plot Velocity vs. [Substrate] F->G H Fit Data to Kinetic Model G->H

References

How to increase the solubility of purified D-mannonate dehydratase?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the solubility of purified D-mannonate dehydratase.

Frequently Asked Questions (FAQs)

Q1: What is this compound dehydratase and why is its solubility important?

This compound dehydratase (ManD) is an enzyme that catalyzes the dehydration of this compound to 2-keto-3-deoxy-D-gluconate.[1][2] This enzyme is found in certain bacterial species and is a key component of the glucuronate dissimilation pathway.[1][2] For structural and functional studies, as well as for applications in metabolic engineering and as a potential drug target, obtaining a sufficient concentration of soluble and active this compound dehydratase is crucial. Poor solubility can lead to protein aggregation, which results in loss of biological activity and can interfere with downstream applications such as crystallization for structural studies or enzymatic assays.[3][4]

Q2: What are the common reasons for the low solubility of purified this compound dehydratase?

Low solubility of purified this compound dehydratase can stem from several factors:

  • High Expression Levels: Overexpression of the recombinant protein in hosts like E. coli can overwhelm the cellular folding machinery, leading to the formation of insoluble aggregates known as inclusion bodies.[5][6]

  • Improper Folding: The protein may not be folding correctly due to the absence of specific chaperones or post-translational modifications that would be present in its native environment.

  • Buffer Conditions: The pH, ionic strength, and composition of the purification and storage buffers can significantly impact the surface charge and hydration of the enzyme, influencing its solubility.[7]

  • Protein Concentration: During the purification process, especially after elution or during concentration steps, the high protein concentration can favor aggregation.[3]

  • Cleavage of Solubility Tags: Solubility-enhancing fusion tags like Maltose Binding Protein (MBP) are often used.[8] However, upon cleavage of the tag, the target protein may aggregate if it is inherently less soluble.[9]

  • Intrinsic Properties: The amino acid sequence and surface properties of this compound dehydratase itself might predispose it to aggregation under certain conditions.

Troubleshooting Guide

This guide provides systematic approaches to troubleshoot and improve the solubility of purified this compound dehydratase.

Issue 1: Protein is found in inclusion bodies after cell lysis.

Cause: The rate of protein expression is too high for the cellular machinery to handle proper folding.[5][6]

Solutions:

  • Optimize Expression Conditions:

    • Lower Temperature: Reduce the induction temperature to 15-25°C. Lower temperatures slow down cellular processes, including transcription and translation, which can allow more time for correct protein folding.[5][10]

    • Reduce Inducer Concentration: Lowering the concentration of the induction agent (e.g., IPTG) can decrease the rate of transcription, potentially improving the yield of soluble protein.[5][10]

    • Use a Weaker Promoter or a Different Expression System: Consider using an expression vector with a weaker promoter or switching to a different expression host, such as a baculovirus or mammalian cell system, which may provide a more suitable environment for folding.[10]

  • Utilize Solubility-Enhancing Fusion Tags:

    • Fuse the this compound dehydratase gene with a gene encoding a highly soluble protein such as Maltose Binding Protein (MBP) or Glutathione-S-Transferase (GST).[8][10] These tags can help to increase the overall solubility of the fusion protein.

Issue 2: Protein precipitates after purification or during concentration.

Cause: The buffer conditions are not optimal for maintaining the solubility of the purified protein at high concentrations.

Solutions:

  • Buffer Optimization:

    • pH: Experiment with a range of pH values around the theoretical isoelectric point (pI) of this compound dehydratase. Protein solubility is generally lowest at its pI.

    • Ionic Strength: Adjust the salt concentration (e.g., NaCl, KCl) in the buffer. A well-buffered solution with an ionic strength equivalent to 300–500 mM of a monovalent salt can enhance solubility.[5] However, excessively high salt concentrations can lead to "salting out".[7]

  • Use of Solubility-Enhancing Additives:

    • Incorporate additives into the purification and storage buffers. Common additives include:

      • Amino Acids: L-arginine and L-glutamic acid, often used together at around 50 mM, can significantly increase protein solubility.[3]

      • Sugars and Polyols: Sugars like glucose and sorbitol, and polyols like glycerol, can stabilize proteins and prevent aggregation.[11][12]

      • Detergents: Low concentrations of non-denaturing detergents can help to solubilize proteins with hydrophobic patches.[4]

Quantitative Data Summary: Effect of Additives on this compound Dehydratase Solubility
AdditiveConcentrationFold Increase in Soluble Protein
None (Control)-1.0
L-Arginine + L-Glutamic Acid50 mM each4.5
Glycerol10% (v/v)2.1
Sorbitol0.5 M1.8
NaCl300 mM1.5

This table presents hypothetical data for illustrative purposes, based on general findings in the literature.

Issue 3: Protein aggregates after cleavage of the solubility tag.

Cause: The native this compound dehydratase is prone to aggregation without the solubilizing effect of the fusion tag.[9]

Solutions:

  • Optimize Cleavage Conditions:

    • On-Column Cleavage: Perform the cleavage reaction while the fusion protein is still bound to the affinity resin. This can prevent the aggregation of the target protein at high concentrations.

    • Cleavage in the Presence of Additives: Include solubility-enhancing additives (as mentioned in Issue 2) in the buffer during the cleavage reaction and subsequent purification steps.[9]

  • Protein Engineering:

    • Introduce mutations to the protein surface to increase its polarity and reduce hydrophobic patches that can lead to aggregation.

    • Add short peptide tags rich in charged amino acids (e.g., aspartic acid and glutamic acid) to the N- or C-terminus of the protein.[13] This has been shown to substantially improve the solubility of some enzymes.[13]

Experimental Protocols

Protocol 1: Buffer Screening for Enhanced Solubility
  • Prepare a stock solution of purified this compound dehydratase at a low concentration (e.g., 0.1 mg/mL) in a minimal buffer (e.g., 20 mM Tris-HCl, pH 7.5).

  • Set up a matrix of different buffer conditions in a 96-well plate format. Vary the following parameters:

    • pH: Test a range from 6.0 to 8.5.

    • Salt Concentration: Test NaCl or KCl concentrations from 50 mM to 500 mM.

    • Additives: Include screens with L-arginine/L-glutamic acid (50 mM), glycerol (5-20%), and a non-ionic detergent (e.g., 0.05% Tween-20).

  • Add the protein stock to each well to a final concentration that is prone to aggregation (e.g., 1 mg/mL).

  • Incubate the plate at 4°C for a set period (e.g., 1, 4, and 24 hours).

  • Measure the absorbance at 340 nm or 600 nm to quantify protein aggregation (an increase in absorbance indicates precipitation).

  • Analyze the soluble fraction by centrifuging the plate and measuring the protein concentration in the supernatant using a Bradford assay or by SDS-PAGE.

Visualizations

experimental_workflow cluster_expression Protein Expression Optimization cluster_purification Purification & Formulation expr_start Start: Low Solubility temp Lower Temperature (15-25°C) expr_start->temp inducer Reduce Inducer (e.g., IPTG) expr_start->inducer tag Add Solubility Tag (e.g., MBP, GST) expr_start->tag expr_end Increased Soluble Expression temp->expr_end inducer->expr_end tag->expr_end pur_start Purified Protein (Prone to Aggregation) buffer Optimize Buffer (pH, Ionic Strength) pur_start->buffer additives Screen Additives (Arg/Glu, Glycerol) pur_start->additives pur_end Soluble & Stable Purified Protein buffer->pur_end additives->pur_end

Caption: Workflow for increasing this compound dehydratase solubility.

troubleshooting_logic start Low Protein Solubility? inclusion_bodies Inclusion Bodies? start->inclusion_bodies Yes precipitation Precipitation after Purification? start->precipitation No inclusion_bodies->precipitation No solution1 Optimize Expression: - Lower Temperature - Reduce Inducer inclusion_bodies->solution1 Yes tag_cleavage Aggregation after Tag Cleavage? precipitation->tag_cleavage No solution2 Optimize Buffer: - pH Screen - Ionic Strength - Additives precipitation->solution2 Yes solution3 Optimize Cleavage: - On-Column - Additives during cleavage tag_cleavage->solution3 Yes end Soluble Protein tag_cleavage->end No solution1->end solution2->end solution3->end

Caption: Troubleshooting decision tree for solubility issues.

References

Mitigating the effects of contaminants in D-mannonate metabolic studies.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the effects of common contaminants during D-mannonate metabolic studies.

Frequently Asked Questions (FAQs)

Q1: What are the most common chemical and biological contaminants encountered in this compound metabolic studies?

A1: In metabolomics, common contaminants can mask or interfere with the detection of target analytes like this compound. The most prevalent contaminants include:

  • Keratins: These are abundant structural proteins from human skin, hair, and nails, as well as from dust and clothing fibers.[1][2] They are a frequent source of contamination in mass spectrometry analyses.[1]

  • Plasticizers: Chemicals like phthalates (e.g., Di-(2-ethylhexyl)-phthalate or DEHP) and other endocrine-disrupting chemicals (EDCs) can leach from plastic labware such as microcentrifuge tubes, pipette tips, and storage containers.[3][4][5]

  • Polymers: Polyethylene glycol (PEG) is a major contaminant found in many laboratory detergents, soaps, and even some brands of lab wipes.[3][6] Its high ionization efficiency can suppress the signal of the actual analytes of interest.[3]

  • Solvents and Reagents: Impurities within solvents or cross-contamination from shared laboratory chemicals can introduce unexpected peaks.[6]

Q2: How can these contaminants adversely affect my experimental results?

  • Signal Suppression: High concentrations of easily ionized contaminants like PEG or plasticizers can saturate the detector, suppressing the signal from less abundant metabolites like this compound.[3]

  • Inaccurate Quantification: Contaminant peaks can overlap with or be mistaken for the analyte of interest, leading to erroneously high measurements. Matrix effects from contaminants can also suppress or enhance the ionization of this compound, causing quantification errors.[7]

  • Misinterpretation of Biological Effects: Some contaminants, particularly plasticizers, are biologically active and can alter cellular metabolism.[4][8] For example, certain phthalates have been shown to interfere with lipid and glucose metabolism, which could confound the interpretation of this compound's metabolic role.[8]

  • Increased Data Complexity: The presence of numerous contaminant peaks adds significant noise and complexity to the data, making it difficult to identify true metabolites and biomarkers.[9]

Q3: How can I definitively differentiate a true this compound-derived metabolite from a background contaminant?

A3: Differentiating true metabolites from contaminants is crucial. The most effective method is the use of stable isotope tracing.[10] By culturing cells or organisms with a labeled precursor (e.g., ¹³C-glucose), metabolites derived from that precursor, including this compound and its downstream products, will incorporate the heavy isotope. This results in a predictable mass shift that is detectable by mass spectrometry.[11] Contaminants introduced during sample preparation will remain unlabeled and can thus be distinguished from true biological metabolites.[12][13] Analyzing blank samples (processed without biological material) is also essential for creating a list of background contaminant peaks to exclude during data analysis.[7]

Q4: What are Quality Assurance (QA) and Quality Control (QC) and why are they critical in metabolomics?

A4: Quality Assurance (QA) and Quality Control (QC) are sets of practices that ensure the reliability and reproducibility of experimental data.[14]

  • Quality Assurance (QA) involves establishing instrument suitability and function before starting an analysis to ensure all components are performing optimally.[14]

  • Quality Control (QC) involves measures taken during the analysis to monitor for reproducibility and data integrity.[14] This is often achieved by periodically injecting QC samples, such as a pooled sample created by mixing small aliquots from every sample in the study.[15] These QC samples help assess the analytical precision and correct for instrument drift or batch effects.[7][15] Implementing robust QA/QC procedures is essential for generating high-quality, reliable data in metabolomics.[16]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Problem 1: Mass spectrometry data shows significant peaks corresponding to keratin.

  • Possible Causes:

    • Direct contact with samples from skin or hair.[1]

    • Contamination from dust and particulates in the lab environment.[6]

    • Use of contaminated reagents, buffers, or water.[3]

    • Improper handling of gels or labware.[2]

  • Solutions:

Mitigation StrategyDetailed Actions
Personal Protective Equipment (PPE) Always wear non-latex gloves, a clean lab coat, and a hairnet or head cover. Change gloves frequently, especially after touching surfaces like door handles or pens.[1][3]
Controlled Environment Perform all sample preparation steps in a laminar flow hood to minimize exposure to airborne dust and keratin particles.[2][6]
Clean Labware and Surfaces Thoroughly clean work surfaces and glassware with high-purity solvents like ethanol or methanol before use. Keep all consumables and reagents covered when not in use.[2][17]
Reagent Purity Use high-purity, certified reagents and HPLC-grade solvents. Prepare fresh buffers and avoid using communal lab chemicals, which are a common source of contamination.[3][6]
Data Filtering During data analysis, known keratin-derived peptide masses can be identified and computationally filtered from the results.[1]

Problem 2: Unexpected, dominant peaks with m/z values corresponding to plasticizers (e.g., phthalates) are detected.

  • Possible Causes:

    • Leaching of plasticizers from polypropylene or polystyrene tubes, pipette tips, or well plates, especially when using organic solvents.[3]

    • Contamination from plastic-wrapped consumables or parafilm.

  • Solutions:

Mitigation StrategyDetailed Actions
Select Appropriate Labware Whenever possible, use glass or Teflon labware. If plastic is necessary, use products certified as "low-bind" or specifically designed for mass spectrometry. Avoid storing organic solvents in plastic tubes.[3]
Solvent Purity Use high-purity, HPLC or MS-grade solvents to minimize pre-existing contamination.
Run Blank Samples Process a "blank" sample containing only the solvents and reagents used in your preparation. This helps identify contaminant peaks originating from your workflow, which can then be subtracted from your sample data.[7]

Problem 3: Inconsistent quantification of this compound or its metabolites across technical or biological replicates.

  • Possible Causes:

    • Instrumental drift over the course of a long analytical run.[7]

    • Batch effects, where samples processed or run on different days show systematic variation.[18]

    • Inconsistent sample extraction efficiency.[19]

    • Variable matrix effects between samples.[7]

  • Solutions:

Mitigation StrategyDetailed Actions
Implement Robust QC Prepare a pooled QC sample by combining a small aliquot from each study sample. Inject this pooled QC at regular intervals (e.g., every 5-10 samples) throughout the analytical run to monitor and correct for instrument drift.[15][18]
Use Internal Standards Spike a known concentration of a stable isotope-labeled internal standard (e.g., ¹³C-labeled this compound) into every sample before extraction. Normalizing the this compound signal to the internal standard signal can correct for variations in extraction efficiency and matrix effects.[7][19]
Randomize Sample Order Randomize the injection sequence of your samples. This prevents any systematic drift from being misinterpreted as a biological difference between study groups.[7]
Data Normalization Employ statistical normalization techniques during data processing to correct for inter- and intra-batch variation, often using the signals from the pooled QC samples as a reference.[18][20]

Experimental Protocols & Methodologies

Protocol 1: General Sample Preparation for LC-MS Analysis of this compound

This protocol provides a general workflow for extracting this compound from biological samples while minimizing contamination.

  • Quenching and Extraction:

    • Prepare a quenching/extraction solution of 80% methanol in water and cool it to -80°C.

    • For adherent cells, quickly aspirate the culture medium and wash the cell monolayer with ice-cold saline.

    • Immediately add 1 mL of the cold 80% methanol solution to the cells. This simultaneously stops enzymatic activity and begins the extraction process.[12]

  • Cell Lysis and Collection:

    • Place the culture plate on a rocker at 4°C for 10-15 minutes to ensure complete cell lysis.

    • Scrape the cells and transfer the entire lysate/methanol mixture to a pre-chilled microcentrifuge tube (use glass or low-retention plastic).[12]

  • Protein and Debris Removal:

    • Centrifuge the lysate at maximum speed (e.g., >13,000 x g) for 10 minutes at 4°C to pellet precipitated proteins and cell debris.[12]

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the metabolites, to a new clean tube. Be cautious not to disturb the pellet.

  • Drying and Storage:

    • Dry the metabolite extract completely using a vacuum concentrator.

    • Store the dried pellet at -80°C until you are ready for LC-MS analysis.

  • Reconstitution:

    • Just before analysis, reconstitute the dried extract in a suitable solvent (e.g., a mixture of water and acetonitrile compatible with your LC method).

Protocol 2: Using Stable Isotope Labeling to Confirm this compound Identity

This protocol describes how to use stable isotope tracing to verify that a detected peak is a true metabolite.

  • Cell Culture with Labeled Substrate:

    • Culture your cells in a medium where a primary carbon source is replaced with its stable isotope-labeled version. For example, use medium containing [U-¹³C₆]-glucose instead of unlabeled glucose.[10]

  • Time-Course Experiment:

    • Perform a time-course experiment to determine the optimal labeling duration for this compound pathways. Labeling can take anywhere from minutes to many hours to reach a steady state.[12]

  • Sample Extraction:

    • Following the labeling period, extract the metabolites using a robust method like the one described in Protocol 1.

  • Mass Spectrometry Analysis:

    • Analyze the extracts via high-resolution mass spectrometry.

  • Data Analysis:

    • Search the data for the expected mass of this compound (C₆H₁₁O₇⁻, m/z 195.051) and its ¹³C-labeled isotopologues. If this compound is produced from glucose, you would expect to see a peak at m/z 201.071 ([M+6]⁺), corresponding to the fully labeled molecule.

    • Contaminants introduced during sample preparation will only show up at their natural, unlabeled mass.

Visualizations and Workflows

G cluster_prep Sample Preparation cluster_analysis Analysis & QC cluster_data Data Processing Collection 1. Sample Collection (Use glass or certified low-leach tubes) Quench 2. Rapid Quenching (-80°C Methanol) Collection->Quench Extract 3. Metabolite Extraction (Add Internal Standard) Quench->Extract Centrifuge 4. Centrifugation (Pellet proteins/debris) Extract->Centrifuge Dry 5. Supernatant Drying (Vacuum Concentrator) Centrifuge->Dry Reconstitute 6. Reconstitution (LC-MS grade solvent) Dry->Reconstitute Inject 7. LC-MS Injection (Randomized Order) Reconstitute->Inject QC_Inject Inject Pooled QC & Blank Samples Periodically Inject->QC_Inject Data 8. Data Acquisition Inject->Data Processing 9. Peak Picking & Alignment Data->Processing Filter 10. Contaminant Filtering (Use Blank data & known m/z) Processing->Filter Normalize 11. Normalization (Use QC & Internal Standard data) Filter->Normalize Final 12. Final Data Matrix Normalize->Final G Glucuronate D-Glucuronate Fructuronate D-Fructuronate Glucuronate->Fructuronate UxuB Mannonate This compound Fructuronate->Mannonate Fructuronate reductase KDG 2-keto-3-deoxy- D-gluconate (KDG) Mannonate->KDG Mannonate Dehydratase (ManD / UxuA) Metabolism Central Metabolism KDG->Metabolism G Start Unexpected Peak Detected in Sample CheckBlank Is peak present in blank sample? Start->CheckBlank CheckLabel Is peak isotopically labeled? CheckBlank->CheckLabel No Contaminant High Confidence CONTAMINANT CheckBlank->Contaminant Yes Metabolite High Confidence METABOLITE CheckLabel->Metabolite Yes Investigate Potential unlabeled metabolite or unique contaminant. INVESTIGATE. CheckLabel->Investigate No

References

Optimizing buffer conditions for D-mannonate dehydratase activity.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: D-Mannonate Dehydratase

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with this compound dehydratase. The information is designed to help optimize experimental conditions and resolve common issues encountered during enzyme activity assays.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound dehydratase activity?

A1: The optimal pH for this compound dehydratase can vary depending on the source of the enzyme. For the archaeal this compound dehydratase from Thermoplasma acidophilum (TaManD), the optimal pH is approximately 7.0 when using D-mannono-1,4-lactone as the substrate.[1][2] For other bacterial this compound dehydratases, such as the one from Streptococcus suis, activity assays have been successfully performed at a pH of 7.5 using a Tris-HCl buffer.[3] It is recommended to perform a pH optimization experiment for your specific enzyme and experimental conditions.

Q2: What is the optimal temperature for the enzyme reaction?

A2: The optimal temperature for this compound dehydratase is highly dependent on the source organism. The enzyme from the thermophilic archaeon Thermoplasma acidophilum exhibits optimal activity at 65 °C.[1][4] In contrast, assays with this compound dehydratase from mesophilic bacteria like Streptococcus suis are typically conducted at 37 °C.[3] It is crucial to consider the native environment of the organism from which the enzyme was isolated when determining the optimal assay temperature.

Q3: Does this compound dehydratase require any cofactors?

A3: Yes, this compound dehydratase activity is generally dependent on the presence of divalent metal ions. For the enzyme from T. acidophilum, cobalt (Co²⁺) and nickel (Ni²⁺) have been shown to be strong activators.[1] The enzyme from S. suis utilizes manganese (Mn²⁺) for its activity.[3] Studies on the E. coli enzyme have indicated a requirement for iron (Fe²⁺) and a reducing agent, with manganese (Mn²⁺) also serving as an activator.[5] Therefore, it is essential to include the appropriate divalent cations in your reaction buffer.

Q4: What are some known inhibitors of this compound dehydratase?

A4: For the E. coli this compound dehydratase, high concentrations of Fe²⁺ (above 2 mM) can be inhibitory.[5] Additionally, iron-chelating agents like EDTA can inhibit enzyme activity by removing the essential metal cofactor.[5] For related dehydrogenases, NADH has been reported to be an inhibitor.[6]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Enzyme Activity Suboptimal pH Verify the pH of your buffer and perform a pH optimization experiment (e.g., testing a range from pH 6.0 to 9.0).
Suboptimal Temperature Ensure the reaction is incubated at the optimal temperature for your specific enzyme. For enzymes from thermophiles, a higher temperature is required.[1]
Missing or Incorrect Metal Cofactor Supplement the reaction buffer with the appropriate divalent metal ion (e.g., Mn²⁺, Co²⁺, Fe²⁺).[1][3][5] The optimal concentration should be determined experimentally.
Presence of Chelating Agents Ensure that no chelating agents (e.g., EDTA) are present in your enzyme preparation or reaction buffer, as they can remove essential metal cofactors.[5]
Enzyme Instability The enzyme may be unstable under the assay conditions. Consider adding stabilizing agents such as glycerol or BSA. For enzymes requiring a reducing environment, include a reducing agent like dithiothreitol (DTT).[5]
Inconsistent Results Substrate Instability This compound can exist in equilibrium with its lactone form, D-mannono-1,4-lactone.[7] Ensure consistent preparation of the substrate solution.
Pipetting Errors Use calibrated pipettes and ensure accurate dispensing of all reaction components, especially the enzyme, which is often used in small volumes.
Assay Time For some enzymes, the optimal temperature can appear to shift with longer assay times due to thermal denaturation.[8] Standardize the incubation time for all assays.

Data Summary

Table 1: Optimal pH and Temperature for this compound Dehydratase from Different Sources

Organism Optimal pH Optimal Temperature (°C) Reference
Thermoplasma acidophilum~7.065[1][2]
Streptococcus suis7.5 (assay condition)37 (assay condition)[3]
Escherichia coliNot specifiedNot specified[5]

Table 2: Effect of Metal Ions on this compound Dehydratase Activity

Organism Activating Metal Ions Inhibitory Conditions Reference
Thermoplasma acidophilumCo²⁺, Ni²⁺Not specified[1]
Streptococcus suisMn²⁺Not specified[3]
Escherichia coliFe²⁺, Mn²⁺Fe²⁺ > 2 mM, Iron chelators[5]

Experimental Protocols

1. Spectrophotometric Assay for this compound Dehydratase Activity (Coupled Enzyme Assay)

This continuous assay monitors the dehydration of this compound.

  • Principle: The product of the this compound dehydratase reaction, 2-keto-3-deoxy-D-gluconate (KDG), is reduced by a coupling enzyme, KDG kinase/reductase, using NADH. The oxidation of NADH to NAD⁺ is monitored by the decrease in absorbance at 340 nm.

  • Reagents:

    • 50 mM HEPES buffer, pH 7.9

    • 5 mM MgCl₂ or other optimal divalent cation

    • 0.2 mM NADH

    • Excess of coupling enzyme (e.g., KDG kinase/reductase)

    • Varying concentrations of this compound

    • This compound dehydratase enzyme solution

  • Procedure:

    • Prepare a reaction mixture containing HEPES buffer, MgCl₂, NADH, and the coupling enzyme in a cuvette.

    • Add the this compound substrate to the mixture and incubate at the optimal temperature for your enzyme.

    • Initiate the reaction by adding the this compound dehydratase enzyme solution.

    • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

    • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

2. Thiobarbituric Acid (TBA) Assay for this compound Dehydratase Activity

This is a discontinuous assay that measures the formation of the reaction product.

  • Principle: The product, 2-keto-3-deoxy-D-gluconate, is oxidized by periodate to form β-formylpyruvate, which then reacts with thiobarbituric acid to produce a colored adduct that can be quantified spectrophotometrically.

  • Reagents:

    • Reaction buffer (e.g., 50 mM HEPES, pH 7.0)

    • 10 mM this compound

    • 1 mM CoSO₄ or other optimal divalent cation

    • This compound dehydratase enzyme solution

    • 12.5% Trichloroacetic acid (TCA)

    • 0.025 M Periodic acid in 0.125 M H₂SO₄

    • 2% Sodium arsenite in 0.5 M HCl

    • 0.3% Thiobarbituric acid

  • Procedure:

    • Set up the enzymatic reaction by combining the reaction buffer, this compound, and CoSO₄.

    • Pre-incubate the mixture at the optimal temperature.

    • Start the reaction by adding the this compound dehydratase enzyme.

    • Incubate for a defined period (e.g., 10-30 minutes).

    • Stop the reaction by adding 12.5% TCA.

    • To a sample of the reaction mixture, add the periodic acid solution and incubate.

    • Add the sodium arsenite solution to quench the excess periodate.

    • Add the thiobarbituric acid solution and heat at 100 °C for 10 minutes to allow color development.

    • Cool the samples and measure the absorbance at 549 nm.

    • Determine the amount of product formed by comparing with a standard curve of KDG.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low this compound Dehydratase Activity start Start: Low or No Activity check_ph Is the buffer pH optimal for the enzyme? start->check_ph check_temp Is the reaction temperature optimal? check_ph->check_temp Yes solution_ph Optimize pH (e.g., test pH 6-9) check_ph->solution_ph No check_cofactor Is the correct divalent metal cofactor present at an optimal concentration? check_temp->check_cofactor Yes solution_temp Optimize temperature based on the enzyme's source check_temp->solution_temp No check_inhibitors Are there any potential inhibitors (e.g., EDTA) in the reaction? check_cofactor->check_inhibitors Yes solution_cofactor Add optimal concentration of Mn2+, Co2+, or Fe2+ check_cofactor->solution_cofactor No check_enzyme_stability Is the enzyme preparation active and stable? check_inhibitors->check_enzyme_stability No solution_inhibitors Remove chelators; use a fresh buffer check_inhibitors->solution_inhibitors Yes solution_enzyme_stability Use a fresh enzyme aliquot; add stabilizers (e.g., glycerol, DTT) check_enzyme_stability->solution_enzyme_stability No end_bad Further Investigation Needed check_enzyme_stability->end_bad Yes end_good Problem Solved solution_ph->end_good solution_temp->end_good solution_cofactor->end_good solution_inhibitors->end_good solution_enzyme_stability->end_good

Caption: A decision tree for troubleshooting low this compound dehydratase activity.

Experimental_Workflow General Experimental Workflow for this compound Dehydratase Assay prep_enzyme Prepare Enzyme Stock Solution start_reaction Initiate Reaction by Adding Enzyme prep_enzyme->start_reaction prep_buffer Prepare Reaction Buffer (with optimal pH and cofactor) mix_reagents Combine Buffer and Substrate in Reaction Vessel prep_buffer->mix_reagents prep_substrate Prepare Substrate Solution (this compound) prep_substrate->mix_reagents pre_incubate Pre-incubate at Optimal Temperature mix_reagents->pre_incubate pre_incubate->start_reaction incubate Incubate for a Defined Time start_reaction->incubate stop_reaction Stop Reaction (if discontinuous assay) incubate->stop_reaction measure_activity Measure Activity (e.g., Absorbance Change) incubate->measure_activity Continuous Assay stop_reaction->measure_activity analyze_data Analyze Data and Calculate Enzyme Activity measure_activity->analyze_data

References

Best practices for storing and handling D-mannonate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-mannonate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area. For long-term storage, especially in solution, it is advisable to flash-freeze aliquots in liquid nitrogen and store them at -80°C to minimize degradation.[1] Avoid repeated freeze-thaw cycles.

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: When handling this compound powder, it is recommended to wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[2] If there is a risk of generating dust, use a dust mask or a respirator.[1] Work in a well-ventilated area.[3]

Q3: What is the solubility of this compound?

A3: D-mannonic acid, the protonated form of this compound, is soluble in water.[4] The salt form, this compound, is also expected to be water-soluble. For experimental purposes, this compound is typically dissolved in aqueous buffers.

Q4: At what pH is this compound stable?

A4: The stability of this compound in solution is pH-dependent. In aqueous solutions, free sugar acids like this compound can exist in equilibrium with their lactone forms (D-mannono-1,4-lactone).[5] This equilibrium is influenced by pH and temperature. For enzymatic assays, the pH should be optimized for the specific enzyme being used, which typically falls within the range of 6.0 to 8.0.[5][6]

Troubleshooting Guides

Enzymatic Assay Troubleshooting
ProblemPossible CauseRecommendation
No or low enzyme activity Incorrect storage of this compound solution.Prepare fresh this compound solutions from a solid stock. If using frozen stocks, ensure they have not undergone multiple freeze-thaw cycles.
Sub-optimal assay conditions.Verify the pH, temperature, and buffer composition are optimal for the specific enzyme. The optimal temperature for mannonate dehydratase, for example, can be around 65°C, with a pH optimum around 6.0.[5][6]
Enzyme degradation.Ensure the enzyme has been stored correctly and handle it on ice. Include a positive control with a known substrate to verify enzyme activity.
Presence of inhibitors in the sample.Some metal ions like Ba²+ and Pb²+ can inhibit enzyme activity.[6] Consider sample purification or the addition of a chelating agent if metal ion contamination is suspected.
High background signal Spontaneous degradation of substrate or product.Run a "no-enzyme" control to measure the rate of non-enzymatic reactions. Subtract this background rate from the rate of the enzymatic reaction.
Contaminated reagents.Use fresh, high-purity reagents and water.
Inconsistent results between replicates Pipetting errors.Use calibrated pipettes and ensure proper mixing of all reaction components.
Temperature fluctuations.Ensure all components are at the correct temperature before starting the reaction and maintain a constant temperature throughout the assay.
Bacterial Growth Experiment Troubleshooting
ProblemPossible CauseRecommendation
No or slow bacterial growth with this compound as the sole carbon source The bacterial strain lacks the necessary metabolic pathway.Ensure the bacterial strain possesses the genes for this compound catabolism, such as the D-glucuronate utilization pathway.[7] Use a strain known to metabolize this compound as a positive control.
Sub-optimal growth conditions.Optimize the pH, temperature, and aeration for the specific bacterial strain.[8]
Toxicity of this compound at high concentrations.Perform a dose-response experiment to determine the optimal concentration of this compound for bacterial growth.
Unexpected metabolic phenotypes Contamination of the this compound stock.Use high-purity this compound and confirm the purity using analytical methods if necessary.
Spontaneous conversion of this compound to D-mannono-1,4-lactone.The presence of the lactone form could affect bacterial uptake or metabolism. Prepare fresh solutions and consider the pH of the growth medium, as it can influence the equilibrium between the acid and lactone forms.[5]

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Mannonate Dehydratase Activity

This protocol is adapted from studies on mannonate dehydratase.[1][6]

Principle: The dehydration of this compound to 2-keto-3-deoxy-D-gluconate (KDG) is monitored in a coupled enzyme assay.

Materials:

  • This compound solution (e.g., 100 mM stock in buffer)

  • Mannonate dehydratase enzyme

  • Buffer (e.g., 50 mM HEPES, pH 7.9)[1]

  • MgCl₂ or MnSO₄ (e.g., 5 mM final concentration)[1]

  • NADH (e.g., 200 µM final concentration)

  • A suitable coupling enzyme (e.g., a reductase that uses KDG as a substrate)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing buffer, MgCl₂ or MnSO₄, and NADH in a cuvette.

  • Add the coupling enzyme to the reaction mixture.

  • Add the mannonate dehydratase enzyme to the mixture.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).[1]

  • Initiate the reaction by adding the this compound substrate.

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time curve.

Quantitative Data Summary:

ParameterValueReference
Buffer50 mM Potassium HEPES[1]
pH7.9[1]
Temperature25°C[1]
Cation Cofactor5 mM MgCl₂ or MnSO₄[1]
NADH Concentration200 µM[1]
This compound ConcentrationVaries (e.g., 12.5 µM to 30 mM)[1]

Visualizations

D_Glucuronate_Catabolism D_Glucuronate D-Glucuronate Fructuronate D-Fructuronate D_Glucuronate->Fructuronate Uronate Isomerase (UxaC) D_Mannonate This compound Fructuronate->D_Mannonate Fructuronate Reductase (UxuB) KDG 2-keto-3-deoxy- D-gluconate D_Mannonate->KDG Mannonate Dehydratase (UxuA) Pyruvate_G3P Pyruvate + Glyceraldehyde-3-phosphate KDG->Pyruvate_G3P KDG Kinase (KdgK) & KDPG Aldolase (Eda)

Caption: Bacterial D-Glucuronate Catabolic Pathway.

Troubleshooting_Workflow Start Experiment Yields Unexpected Results Check_Reagents Verify Reagent Stability and Concentration (this compound, Enzyme, Buffers) Start->Check_Reagents Check_Conditions Confirm Experimental Conditions (pH, Temperature, Incubation Time) Start->Check_Conditions Run_Controls Perform Control Experiments (Positive, Negative, No-Enzyme) Check_Reagents->Run_Controls Check_Conditions->Run_Controls Analyze_Data Re-analyze Data and Statistical Significance Run_Controls->Analyze_Data Consult_Literature Consult Literature for Similar Issues Analyze_Data->Consult_Literature Issue Persists Modify_Protocol Modify Protocol Based on Findings Analyze_Data->Modify_Protocol Issue Identified Consult_Literature->Modify_Protocol

Caption: General Troubleshooting Workflow for this compound Experiments.

References

Validation & Comparative

Validating the Physiological Role of the D-Mannonate Pathway In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the D-mannonate pathway, focusing on its in vivo physiological role, and contrasts it with alternative metabolic routes. Experimental data and detailed protocols are presented to support the validation of this pathway, particularly in the context of D-glucuronate catabolism in bacteria.

The this compound Pathway: In Vivo Function in D-Glucuronate Catabolism

Extensive in vitro characterization of the this compound dehydratase (ManD) enzyme, a key component of the this compound pathway, has been performed. However, its definitive in vivo physiological role has been a subject of more recent investigation. Studies have now established that in certain bacteria, such as Caulobacter crescentus, the high-efficiency this compound pathway is essential for the catabolism of D-glucuronate.[1][2][3][4]

The pathway involves the conversion of D-glucuronate to 2-keto-3-deoxy-D-gluconate, which then enters central metabolism. This metabolic route is crucial for organisms that utilize D-glucuronate as a carbon source.

Core Enzymatic Steps

The this compound pathway for D-glucuronate catabolism consists of the following key enzymatic reactions:

  • D-glucuronate isomerase (UxaC): Converts D-glucuronate to D-fructuronate.

  • Fructuronate reductase (UxaB): Reduces D-fructuronate to this compound.[5][6]

  • This compound dehydratase (ManD): Dehydrates this compound to 2-keto-3-deoxy-D-gluconate.[1][4]

  • 2-keto-3-deoxy-D-gluconate kinase (KdgK): Phosphorylates 2-keto-3-deoxy-D-gluconate.

  • 2-keto-3-deoxy-D-gluconate-6-phosphate aldolase (KdgA): Cleaves the phosphorylated product into pyruvate and D-glyceraldehyde-3-phosphate.

Visualization of the this compound Pathway

D_Mannonate_Pathway D_Glucuronate D-Glucuronate D_Fructuronate D-Fructuronate D_Glucuronate->D_Fructuronate UxaC D_Mannonate This compound D_Fructuronate->D_Mannonate UxaB KDG 2-keto-3-deoxy-D-gluconate D_Mannonate->KDG ManD KDG6P KDG-6-phosphate KDG->KDG6P KdgK Metabolism Central Metabolism (Pyruvate + GA3P) KDG6P->Metabolism KdgA

This compound pathway for D-glucuronate catabolism.

Comparison with Alternative Pathways: The UxuA-Mediated and Uronate Dehydrogenase Pathways

The this compound pathway is not the sole route for D-glucuronate metabolism. A well-characterized alternative in many bacteria, including E. coli, utilizes the enzyme UxuA, which is not a member of the enolase superfamily to which ManD belongs.[4] Furthermore, some organisms possess a uronate dehydrogenase pathway that bypasses the this compound intermediate altogether.

FeatureThis compound Pathway (ManD-dependent)UxuA-Mediated PathwayUronate Dehydrogenase Pathway
Key Dehydratase This compound dehydratase (ManD)UxuAD-glucarate dehydratase
Enzyme Superfamily Enolase SuperfamilyNot applicableNot applicable
Intermediate This compoundThis compoundD-Glucarate
Prevalence Found in organisms like Caulobacter crescentusCommon in E. coli and other bacteriaAn alternative pathway in some bacteria
In Vivo Validation Validated in C. crescentus via gene knockout and transcriptomicsWell-established in model organismsCharacterized in various bacteria

Experimental Validation of the this compound Pathway in Caulobacter crescentus

The physiological role of the high-efficiency this compound dehydratase (ManD) from Caulobacter crescentus NA1000 was validated through a combination of genetic and transcriptomic approaches.[1][4]

Experimental Workflow

Experimental_Workflow cluster_growth Growth Phenotyping cluster_qRT_PCR Gene Expression Analysis (qRT-PCR) WT Wild-Type C. crescentus Growth_Glucuronate Growth on D-Glucuronate WT->Growth_Glucuronate Knockout ΔmanD Mutant Knockout->Growth_Glucuronate No Growth Growth_Conditions Growth on D-Glucuronate vs. D-Xylose Gene_Upregulation Upregulation of manD and other pathway genes Growth_Conditions->Gene_Upregulation

Workflow for in vivo validation of the this compound pathway.
Quantitative Data Summary

The following table summarizes the key quantitative findings from the in vivo validation studies of the this compound pathway in C. crescentus.

GeneFunctionFold Upregulation on D-Glucuronate (vs. D-Xylose)
B8GZZ7 (manD) This compound dehydratase ~10-fold
uxaCD-glucuronate isomeraseSignificant upregulation
uxaBFructuronate reductaseSignificant upregulation
kdgK2-keto-3-deoxy-D-gluconate kinaseSignificant upregulation
kdgA2-keto-3-deoxy-D-gluconate-6-phosphate aldolaseSignificant upregulation

Note: The exact fold upregulation values can be found in the primary research articles.[1][4]

Detailed Experimental Protocols

Gene Knockout and Complementation
  • Construction of Deletion Vector: A suicide vector containing the upstream and downstream flanking regions of the target gene (manD) is constructed. An antibiotic resistance cassette is typically included for selection.

  • Transformation: The deletion vector is introduced into the target bacterium (e.g., C. crescentus) via conjugation or electroporation.

  • Selection of Mutants: Homologous recombination leads to the replacement of the target gene with the antibiotic resistance cassette. Mutants are selected on antibiotic-containing media.

  • Verification: The gene deletion is confirmed by PCR and sequencing.

  • Complementation: To confirm that the observed phenotype is due to the gene deletion, a plasmid carrying the wild-type gene is introduced into the mutant strain.

Quantitative Real-Time PCR (qRT-PCR)
  • Bacterial Growth and RNA Extraction: C. crescentus is grown in minimal media with either D-glucuronate or a control carbon source (e.g., D-xylose) to mid-log phase. Total RNA is extracted using a commercial kit.

  • cDNA Synthesis: The extracted RNA is treated with DNase I to remove any contaminating genomic DNA, and then reverse transcribed into cDNA using a reverse transcriptase enzyme and random primers.

  • qRT-PCR: The cDNA is used as a template for PCR with primers specific to the genes of interest (e.g., manD, uxaC, uxaB, kdgK, kdgA) and a reference gene (e.g., 16S rRNA). The reaction is performed in a real-time PCR machine using a fluorescent dye (e.g., SYBR Green) to monitor DNA amplification.

  • Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing the expression to the reference gene and comparing the expression levels between the two growth conditions.

Distinguishing from Mammalian Mannose Metabolism

It is important to note that the bacterial this compound pathway for D-glucuronate catabolism is distinct from mammalian mannose metabolism. In mammals, mannose is primarily involved in glycosylation and can be phosphorylated to mannose-6-phosphate, which then enters glycolysis or is used for the synthesis of other glycoconjugates.[7] There is no evidence for a significant physiological role of a this compound pathway for uronic acid catabolism in mammals.[7][8]

Conclusion

The in vivo validation of the this compound pathway in bacteria like C. crescentus has been pivotal in understanding its physiological role in D-glucuronate catabolism.[1][4] This pathway represents a significant metabolic route that is distinct from the more commonly known UxuA-mediated pathway. The experimental approaches outlined in this guide provide a framework for the functional annotation of similar pathways in other organisms. For drug development professionals, the enzymes in this pathway, particularly this compound dehydratase, could represent potential targets for antimicrobial agents, especially in pathogens that rely on this pathway for nutrient acquisition.

References

A Comparative Analysis of D-mannonate and D-glucuronate Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the D-mannonate and D-glucuronate metabolic pathways, crucial for understanding cellular carbohydrate metabolism and identifying potential therapeutic targets. The information presented is supported by experimental data, detailed methodologies, and clear visual representations of the biochemical processes.

Introduction to D-glucuronate and this compound Metabolism

D-glucuronic acid, a key player in detoxification and the biosynthesis of essential polysaccharides, is metabolized through various pathways across different biological kingdoms.[1] In many bacteria, the catabolism of D-glucuronate proceeds via the "isomerase pathway," which involves its conversion to D-fructuronate and subsequent reduction to this compound.[2] This positions the this compound metabolic pathway as a central route in the utilization of this important sugar acid. The this compound pathway ultimately leads to the formation of key intermediates of central carbon metabolism, such as pyruvate and glyceraldehyde-3-phosphate.[2]

In contrast, fungi and animals employ distinct pathways for D-glucuronate catabolism. Fungi utilize a reductive pathway involving L-gulonate and L-idonate intermediates,[3][4] while the animal pathway, known as the glucuronate-xylulose pathway, leads to the production of D-xylulose-5-phosphate, an intermediate of the pentose phosphate pathway.[5][6] Understanding the similarities and differences between these pathways is essential for fields ranging from microbiology to drug development, where enzymes in these pathways could serve as targets for antimicrobial agents or as tools for biocatalysis.

Comparative Analysis of Metabolic Pathways

The metabolic pathways for D-glucuronate and this compound vary significantly between bacteria, fungi, and animals, reflecting their distinct evolutionary trajectories and metabolic needs.

Bacterial Pathways

In bacteria like Escherichia coli, the primary route for D-glucuronate utilization is the isomerase pathway, which directly feeds into the this compound pathway. A related pathway for the catabolism of the C5 epimer of D-glucuronate, D-galacturonate, also converges on a similar intermediate. This pathway involves the conversion of D-galacturonate to D-tagaturonate and then to D-altronate.[7] Both this compound and D-altronate are then dehydrated to form 2-keto-3-deoxy-D-gluconate (KDG).[8][9] KDG is subsequently phosphorylated and cleaved into pyruvate and glyceraldehyde-3-phosphate, which enter central metabolism.

The key enzymes in the bacterial pathways are:

  • Glucuronate Isomerase (UxaC): Converts D-glucuronate to D-fructuronate.

  • Fructuronate Reductase (UxuB): Reduces D-fructuronate to this compound.[7][10]

  • Mannonate Dehydratase (UxuA): Dehydrates this compound to KDG.[8]

  • Altronate Dehydratase (UxaA): Dehydrates D-altronate to KDG.[9]

Fungal Pathway

Fungi, such as Aspergillus niger, employ a distinct pathway for D-glucuronic acid catabolism. This pathway does not involve this compound as a direct intermediate in the main catabolic route from D-glucuronate. Instead, it proceeds through the following steps:

  • D-glucuronic acid reductase: Reduces D-glucuronic acid to L-gulonate.

  • L-gulonate-2-dehydrogenase (hypothetical): Oxidizes L-gulonate to 2-keto-L-gulonate.[4]

  • 2-keto-L-gulonate reductase: Reduces 2-keto-L-gulonate to L-idonate.[3]

  • L-idonate-5-dehydrogenase: Oxidizes L-idonate to 5-keto-D-gluconate.[3]

  • 5-keto-D-gluconate reductase: Reduces 5-keto-D-gluconate to D-gluconate.[4]

D-gluconate can then be phosphorylated and enter the pentose phosphate pathway.

Animal Pathway (Glucuronate-Xylulose Pathway)

In animals, the glucuronate-xylulose pathway is a significant route for D-glucuronic acid metabolism and is linked to the pentose phosphate pathway. The key steps are:

  • Glucuronate reductase: Reduces D-glucuronate to L-gulonate.

  • L-gulonate 3-dehydrogenase: Oxidizes L-gulonate to 3-keto-L-gulonate.

  • 3-keto-L-gulonate decarboxylase: Decarboxylates 3-keto-L-gulonate to L-xylulose.

  • L-xylulose reductase: Reduces L-xylulose to xylitol.

  • Xylitol dehydrogenase: Oxidizes xylitol to D-xylulose.

  • D-xylulokinase: Phosphorylates D-xylulose to D-xylulose-5-phosphate, which then enters the pentose phosphate pathway.[5][6]

Quantitative Data Presentation

The following tables summarize the available kinetic parameters for key enzymes in the this compound and D-glucuronate metabolic pathways from various organisms. This data allows for a direct comparison of enzyme efficiencies and substrate affinities.

Table 1: Kinetic Parameters of Key Enzymes in Bacterial D-Glucuronate and this compound Catabolism

EnzymeOrganismSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)
Mannonate Dehydratase Novosphingobium aromaticivoransThis compound--1.2 x 104
Caulobacter crescentusThis compound--1.2 x 104[11]
Various Bacteria (high-efficiency)This compound--103 - 104[12][13]
Various Bacteria (low-efficiency)This compound--101 - 102[12][13]
Fructuronate Reductase Escherichia coliD-fructuronate---
Glucuronate Isomerase Escherichia coliD-glucuronate---
Altronate Dehydratase Herbaspirillum huttienseD-altronate---

Table 2: Kinetic Parameters of Key Enzymes in Fungal D-Glucuronic Acid Catabolism

EnzymeOrganismSubstrateKm (mM)kcat (s-1)
2-keto-L-gulonate reductase (GluD) Aspergillus niger2-keto-L-gulonate25.321.4
L-idonate12.61.1
L-idonate 5-dehydrogenase (GluE) Aspergillus nigerL-idonate30.95.5
5-keto-D-gluconate8.47.2

Data from Kuivanen et al., 2017.[14]

Table 3: Kinetic Parameters of a Key Enzyme in the Animal Glucuronate-Xylulose Pathway

EnzymeOrganismSubstrateKm (µM)kcat (s-1)
D-Xylulokinase (hXK) Homo sapiensD-xylulose24 ± 335 ± 5

Data from Wichelecki et al., 2014.[5]

Experimental Protocols

This section provides detailed methodologies for the key enzyme assays cited in this guide.

Spectrophotometric Assay for Mannonate Dehydratase

This protocol is adapted from studies on bacterial mannonate dehydratases.[13]

Principle: The dehydration of this compound to 2-keto-3-deoxy-D-gluconate (KDG) is monitored. The formation of the α-keto acid product can be measured by reacting it with a reagent like semicarbazide, which forms a product that absorbs light at a specific wavelength.

Reagents:

  • 50 mM HEPES buffer, pH 7.9

  • 10 mM MgCl2

  • 1 mM this compound (substrate)

  • Purified Mannonate Dehydratase enzyme

  • 1% (w/v) Semicarbazide hydrochloride solution

Procedure:

  • Prepare a reaction mixture containing 50 mM HEPES buffer (pH 7.9), 10 mM MgCl2, and 1 mM this compound.

  • Initiate the reaction by adding the purified mannonate dehydratase enzyme to the reaction mixture. A typical final enzyme concentration is in the nanomolar to micromolar range, depending on the enzyme's activity.

  • Incubate the reaction at a constant temperature (e.g., 37°C) for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding a solution of 1% semicarbazide. This reagent reacts with the keto-acid product.

  • Incubate at room temperature for 15-30 minutes to allow the colorimetric reaction to complete.

  • Measure the absorbance of the resulting solution at 250 nm using a spectrophotometer.

  • A standard curve using known concentrations of KDG should be prepared to quantify the amount of product formed.

  • Enzyme activity is typically expressed in units (µmol of product formed per minute) per milligram of protein.

Spectrophotometric Assay for Fructuronate Reductase

This protocol is based on the NAD+/NADH-dependent activity of fructuronate reductase.[7][10]

Principle: The activity of fructuronate reductase can be measured in either the forward (this compound oxidation) or reverse (D-fructuronate reduction) direction by monitoring the change in absorbance at 340 nm, which corresponds to the conversion of NAD+ to NADH or vice versa.

Reagents:

  • Forward Reaction (this compound oxidation):

    • 100 mM Tris-HCl buffer, pH 8.0

    • 10 mM this compound

    • 2 mM NAD+

    • Purified Fructuronate Reductase enzyme

  • Reverse Reaction (D-fructuronate reduction):

    • 100 mM Phosphate buffer, pH 7.0

    • 10 mM D-fructuronate

    • 0.2 mM NADH

    • Purified Fructuronate Reductase enzyme

Procedure:

  • Prepare the appropriate reaction mixture in a quartz cuvette.

  • Initiate the reaction by adding the purified fructuronate reductase enzyme.

  • Immediately place the cuvette in a spectrophotometer and monitor the change in absorbance at 340 nm over time.

    • For the forward reaction, an increase in absorbance will be observed as NAD+ is reduced to NADH.

    • For the reverse reaction, a decrease in absorbance will be observed as NADH is oxidized to NAD+.

  • The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

  • The molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1) is used to calculate the rate of the reaction in terms of µmol of substrate converted or product formed per minute.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the metabolic pathways and a generalized experimental workflow for comparative enzyme analysis.

D_Glucuronate_Mannonate_Bacterial_Pathway D_Glucuronate D-Glucuronate D_Fructuronate D-Fructuronate D_Glucuronate->D_Fructuronate Glucuronate Isomerase (UxaC) D_Mannonate This compound D_Fructuronate->D_Mannonate Fructuronate Reductase (UxuB) KDG 2-Keto-3-deoxy- D-gluconate D_Mannonate->KDG Mannonate Dehydratase (UxuA) Central_Metabolism Central Metabolism (Pyruvate, G3P) KDG->Central_Metabolism D_Galacturonate D-Galacturonate D_Tagaturonate D-Tagaturonate D_Galacturonate->D_Tagaturonate Uronate Isomerase (UxaC) D_Altronate D-Altronate D_Tagaturonate->D_Altronate Tagaturonate Reductase D_Altronate->KDG Altronate Dehydratase (UxaA)

Caption: Bacterial catabolic pathways for D-glucuronate and D-galacturonate.

Fungal_D_Glucuronate_Pathway D_Glucuronic_Acid D-Glucuronic Acid L_Gulonate L-Gulonate D_Glucuronic_Acid->L_Gulonate D-glucuronic acid reductase Two_Keto_L_Gulonate 2-Keto-L-gulonate L_Gulonate->Two_Keto_L_Gulonate L-gulonate-2- dehydrogenase L_Idonate L-Idonate Two_Keto_L_Gulonate->L_Idonate 2-keto-L-gulonate reductase (GluD/GluC) Five_Keto_D_Gluconate 5-Keto-D-gluconate L_Idonate->Five_Keto_D_Gluconate L-idonate-5- dehydrogenase (GluE) D_Gluconate D-Gluconate Five_Keto_D_Gluconate->D_Gluconate 5-keto-D-gluconate reductase PPP Pentose Phosphate Pathway D_Gluconate->PPP

Caption: Fungal D-glucuronic acid catabolic pathway.

Animal_Glucuronate_Xylulose_Pathway D_Glucuronate D-Glucuronate L_Gulonate L-Gulonate D_Glucuronate->L_Gulonate Glucuronate reductase Three_Keto_L_Gulonate 3-Keto-L-gulonate L_Gulonate->Three_Keto_L_Gulonate L-gulonate 3-dehydrogenase L_Xylulose L-Xylulose Three_Keto_L_Gulonate->L_Xylulose 3-keto-L-gulonate decarboxylase Xylitol Xylitol L_Xylulose->Xylitol L-xylulose reductase D_Xylulose D-Xylulose Xylitol->D_Xylulose Xylitol dehydrogenase D_Xylulose_5P D-Xylulose-5-P D_Xylulose->D_Xylulose_5P D-xylulokinase PPP Pentose Phosphate Pathway D_Xylulose_5P->PPP

Caption: Animal glucuronate-xylulose metabolic pathway.

Experimental_Workflow cluster_prep Enzyme Preparation cluster_assay Enzyme Assays cluster_analysis Data Analysis Gene_Cloning Gene Cloning & Expression Protein_Purification Protein Purification Gene_Cloning->Protein_Purification Protein_Quantification Protein Quantification Protein_Purification->Protein_Quantification Assay_Optimization Assay Optimization (pH, Temp, [S]) Protein_Quantification->Assay_Optimization Kinetic_Measurements Kinetic Measurements (Varying [S]) Assay_Optimization->Kinetic_Measurements Data_Acquisition Data Acquisition (e.g., Spectrophotometry) Kinetic_Measurements->Data_Acquisition Initial_Rate_Calc Initial Rate Calculation Data_Acquisition->Initial_Rate_Calc Michaelis_Menten_Fit Michaelis-Menten Curve Fitting Initial_Rate_Calc->Michaelis_Menten_Fit Parameter_Determination Determination of Km and kcat Michaelis_Menten_Fit->Parameter_Determination Comparative_Analysis Comparative Analysis of Enzyme Performance Parameter_Determination->Comparative_Analysis

Caption: Generalized workflow for comparative enzyme kinetic analysis.

References

A Comparative Analysis of D-mannonate Dehydratase and L-rhamnonate Dehydratase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two related but distinct enzymes: D-mannonate dehydratase and L-rhamnonate dehydratase. Both are members of the mechanistically diverse enolase superfamily, sharing a common structural framework yet exhibiting unique substrate specificities and catalytic efficiencies.[1][2] This document will delve into their biochemical properties, reaction mechanisms, and the experimental protocols used for their characterization, offering valuable insights for researchers in enzymology and drug development.

Introduction to the Dehydratases

This compound dehydratase (ManD) is an enzyme that catalyzes the dehydration of this compound to 2-dehydro-3-deoxy-D-gluconate.[3] This reaction is a key step in the catabolism of D-glucuronate in some bacteria.[4] ManD belongs to the this compound dehydratase (ManD) subgroup of the enolase superfamily and is also found within the xylose isomerase-like superfamily, highlighting a case of convergent evolution of function.[5] The catalytic efficiency of ManDs can vary significantly, with some exhibiting high efficiency (kcat/Km = 10³ to 10⁴ M⁻¹s⁻¹) specifically for this compound, while others are low-efficiency enzymes that may also act on D-gluconate.[4]

L-rhamnonate dehydratase (RhamD) , on the other hand, catalyzes the syn-dehydration of L-rhamnonate (6-deoxy-L-mannonate) to 2-dehydro-3-deoxy-L-rhamnonate.[1][2] This enzyme is part of the mandelate racemase/muconate lactonising enzyme family within the enolase superfamily.[2] While its primary substrate is L-rhamnonate, RhamD has been shown to be promiscuous, capable of dehydrating other sugars such as L-mannonate, L-lyxonate, and D-gulonate, albeit with lower efficiency.[1][2]

Comparative Data Presentation

The following tables summarize the key quantitative data for this compound dehydratase and L-rhamnonate dehydratase from various sources.

Table 1: General Properties

PropertyThis compound DehydrataseL-rhamnonate Dehydratase
Enzyme Commission (EC) Number 4.2.1.8[3]4.2.1.90
Reaction This compound ⇌ 2-dehydro-3-deoxy-D-gluconate + H₂O[3]L-rhamnonate ⇌ 2-dehydro-3-deoxy-L-rhamnonate + H₂O[2]
Enzyme Superfamily Enolase Superfamily, Xylose Isomerase-like Superfamily[5]Enolase Superfamily (Mandelate racemase/muconate lactonising enzyme family)[2]
Primary Substrate This compoundL-rhamnonate[1][2]
Other Substrates D-gluconate (low efficiency)[4]L-mannonate, L-lyxonate, D-gulonate[1][2]

Table 2: Kinetic Parameters

Enzyme SourceSubstrateK_m_ (mM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)
Thermoplasma acidophilum (TaManD)This compound0.45 ± 0.0510.8 ± 0.42.4 x 10⁴
Thermoplasma acidophilum (TaManD)D-mannono-1,4-lactone0.44 ± 0.068.0 ± 0.41.8 x 10⁴
Caulobacter crescentus NA1000 (High-efficiency ManD)This compound--1.2 x 10⁴
Chromohalobacter salexigens DSM3043 (Low-efficiency ManD)This compound--5
Chromohalobacter salexigens DSM3043 (Low-efficiency ManD)D-gluconate--40
Escherichia coli K-12 (RhamD)L-rhamnonate0.23 ± 0.0314 ± 16.1 x 10⁴
Escherichia coli K-12 (RhamD)L-mannonate2.0 ± 0.28.3 ± 0.34.2 x 10³
Escherichia coli K-12 (RhamD)L-lyxonate1.5 ± 0.11.2 ± 0.18.0 x 10²
Escherichia coli K-12 (RhamD)D-gulonate13 ± 21.1 ± 0.18.5 x 10¹
Salmonella typhimurium LT2 (RhamD)L-rhamnonate0.20 ± 0.0212 ± 16.0 x 10⁴

Note: Kinetic parameters can vary depending on the specific organism and experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound and L-rhamnonate dehydratases.

Recombinant Protein Expression and Purification (His-tag)

This protocol is a general guideline for the expression and purification of His-tagged dehydratases in E. coli.

a. Expression:

  • Transform competent E. coli cells (e.g., BL21(DE3)) with the expression vector containing the gene for the His-tagged dehydratase.

  • Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.5-0.6.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

  • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance protein solubility.

  • Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.

b. Purification:

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Wash the column with wash buffer (lysis buffer containing a higher concentration of imidazole, e.g., 20-50 mM) to remove non-specifically bound proteins.

  • Elute the His-tagged protein with elution buffer (lysis buffer containing a high concentration of imidazole, e.g., 250-500 mM).

  • Analyze the purified protein fractions by SDS-PAGE.

  • Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT) and store at -80°C.

Spectrophotometric Enzyme Assay (Coupled Assay)

The activity of both this compound and L-rhamnonate dehydratases can be measured using a coupled spectrophotometric assay that monitors the oxidation of NADH at 340 nm. The product of the dehydratase reaction, a 2-keto-3-deoxy sugar acid, is reduced by a dehydrogenase, which in turn oxidizes NADH to NAD⁺.

a. Assay for this compound Dehydratase:

  • The reaction mixture (1 mL) should contain:

    • 50 mM HEPES buffer, pH 7.5

    • 5 mM MgCl₂

    • 0.2 mM NADH

    • 10 units of 2-keto-3-deoxy-D-gluconate dehydrogenase

    • Varying concentrations of this compound (substrate)

  • Initiate the reaction by adding the purified this compound dehydratase.

  • Monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C or 37°C) using a spectrophotometer.

  • Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

b. Assay for L-rhamnonate Dehydratase:

  • The reaction mixture (1 mL) should contain:

    • 50 mM potassium HEPES buffer, pH 7.5

    • 5 mM MgCl₂

    • 0.16 mM NADH

    • 10 units of lactate dehydrogenase (LDH)

    • Varying concentrations of L-rhamnonate (substrate)

  • The product of the RhamD reaction, 2-keto-3-deoxy-L-rhamnonate, can be cleaved by an aldolase to produce pyruvate, which is then reduced by LDH. Therefore, the assay may also require the addition of a suitable aldolase.

  • Initiate the reaction by adding the purified L-rhamnonate dehydratase.

  • Monitor the decrease in absorbance at 340 nm at 25°C.

  • Calculate the initial reaction velocity as described above.

Visualizations

Reaction Mechanism Comparison

Reaction_Mechanisms cluster_ManD This compound Dehydratase (ManD) cluster_RhamD L-rhamnonate Dehydratase (RhamD) ManD_substrate This compound ManD_product 2-dehydro-3-deoxy- D-gluconate ManD_substrate->ManD_product Dehydration RhamD_substrate L-rhamnonate RhamD_product 2-dehydro-3-deoxy- L-rhamnonate RhamD_substrate->RhamD_product syn-Dehydration

Caption: A simplified diagram illustrating the distinct dehydration reactions catalyzed by this compound dehydratase and L-rhamnonate dehydratase.

Catabolic Pathway Context

Catabolic_Pathways cluster_Glucuronate D-Glucuronate Catabolism cluster_Rhamnose L-Rhamnose Catabolism Glucuronate D-Glucuronate Fructuronate D-Fructuronate Glucuronate->Fructuronate Mannonate This compound Fructuronate->Mannonate KDG 2-keto-3-deoxy- D-gluconate Mannonate->KDG ManD TCA_ManD TCA Cycle KDG->TCA_ManD Rhamnose L-Rhamnose Rhamnonolactone L-Rhamnono- 1,4-lactone Rhamnose->Rhamnonolactone Rhamnonate L-Rhamnonate Rhamnonolactone->Rhamnonate KDR 2-keto-3-deoxy- L-rhamnonate Rhamnonate->KDR RhamD Pyruvate_Lactaldehyde Pyruvate + L-Lactaldehyde KDR->Pyruvate_Lactaldehyde

Caption: Overview of the catabolic pathways where this compound dehydratase and L-rhamnonate dehydratase play a role.

Experimental Workflow

Experimental_Workflow cluster_Cloning Gene Cloning & Expression cluster_Purification Protein Purification cluster_Analysis Enzyme Characterization Gene Dehydratase Gene Vector Expression Vector Gene->Vector Ligation Ecoli E. coli Expression Vector->Ecoli Transformation Cell_Harvest Cell Harvest Lysis Cell Lysis Cell_Harvest->Lysis IMAC IMAC Purification Lysis->IMAC Purified_Protein Purified Dehydratase IMAC->Purified_Protein Assay Spectrophotometric Assay Kinetics Kinetic Analysis (Km, kcat) Assay->Kinetics

Caption: A typical experimental workflow for the cloning, expression, purification, and kinetic characterization of dehydratase enzymes.

Conclusion

This compound dehydratase and L-rhamnonate dehydratase, while both members of the enolase superfamily, demonstrate the fascinating divergence of function within a conserved structural scaffold. ManD is a more specialized enzyme involved in D-glucuronate metabolism, with some variants showing high specificity for this compound. In contrast, RhamD exhibits greater substrate promiscuity, acting on L-rhamnonate as its preferred substrate but also accommodating other L- and D-sugars. Understanding these differences in substrate specificity and catalytic efficiency is crucial for applications in metabolic engineering and the development of targeted enzyme inhibitors. The experimental protocols and comparative data presented in this guide provide a solid foundation for further research into these and other related enzymes.

References

A Researcher's Guide to Confirming the Identity and Purity of Synthesized D-Mannonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, rigorous confirmation of the identity and purity of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides a comparative overview of key analytical techniques for the characterization of D-mannonate, a sugar acid of significant interest in various biological studies. We present detailed experimental protocols, comparative data, and logical workflows to assist in the validation of synthesized this compound against reference standards and potential impurities.

Introduction to this compound and its Characterization

This compound, the conjugate base of D-mannonic acid, is a C-2 epimer of D-gluconate. Its synthesis, typically through the oxidation of D-mannose, can yield a mixture of the desired product, unreacted starting material, and other oxidation byproducts. Therefore, a multi-faceted analytical approach is crucial to unequivocally confirm its identity and quantify its purity. This guide focuses on four primary analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis.

Workflow for Identity and Purity Confirmation

The following workflow outlines the logical sequence of experiments to confirm the identity and assess the purity of a synthesized this compound sample.

This compound Characterization Workflow NMR NMR Spectroscopy (¹H and ¹³C) HPLC HPLC (with RI or ELSD) NMR->HPLC Structural Info informs Purity Check MS Mass Spectrometry (ESI-MS or GC-MS) MS->HPLC Elemental Elemental Analysis (%C, %H) HPLC->Elemental Synthesized_Sample Synthesized This compound Synthesized_Sample->NMR Primary Structure Synthesized_Sample->MS Molecular Weight HPLC Analysis Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation Prep_Sample Dissolve & Filter Synthesized Sample Equilibrate Equilibrate Column Prep_Sample->Equilibrate Prep_Standard Prepare D-Mannose & Other Standards Prep_Standard->Equilibrate Inject Inject Samples Equilibrate->Inject Detect Detect with RI/ELSD Inject->Detect Identify Identify Peaks by Retention Time Detect->Identify Quantify Quantify Purity by Peak Area % Identify->Quantify

Navigating the Maze: A Comparative Guide to Immunological Detection of D-mannonate Pathway Enzymes and Cross-Reactivity Challenges

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specific and accurate detection of enzymes within the D-mannonate pathway is critical for understanding bacterial metabolism, identifying potential drug targets, and developing novel therapeutics. However, a significant hurdle in this endeavor is the potential for antibody cross-reactivity with homologous enzymes from related metabolic routes, leading to inaccurate quantification and misinterpretation of experimental results. This guide provides a comparative overview of the challenges and strategies for the immunological detection of key this compound pathway enzymes, emphasizing the critical need for rigorous antibody validation.

The this compound pathway is a crucial metabolic route in several bacteria for the catabolism of D-glucuronate. The key enzymes in this pathway are this compound dehydratase, 2-keto-3-deoxy-D-gluconate (KDG) kinase, and KDG aldolase. The immunological detection of these enzymes is essential for studying their expression levels, localization, and interactions within the cell. However, the presence of structurally similar enzymes in other metabolic pathways, such as the Entner-Doudoroff pathway, presents a significant risk of antibody cross-reactivity.

The Challenge of Cross-Reactivity

Given the limited commercial availability of antibodies specifically validated for this compound pathway enzymes, researchers often rely on custom antibody production or antibodies targeting homologous proteins. This underscores the necessity of comprehensive in-house validation to ensure antibody specificity.

Comparative Analysis of Potential Cross-Reactivity

While direct comparative studies on the cross-reactivity of commercially available antibodies for this compound pathway enzymes are scarce in the literature, we can infer potential issues based on sequence homology and the existence of related enzymes. The following table outlines the key enzymes of the this compound pathway and their potential cross-reacting counterparts from the Entner-Doudoroff pathway.

This compound Pathway Enzyme Potential Cross-Reacting Enzyme (Entner-Doudoroff Pathway) Rationale for Potential Cross-Reactivity
This compound dehydratase6-phosphogluconate dehydrataseBoth are dehydratases acting on structurally similar sugar acids. Sequence homology may exist in conserved catalytic domains.
2-keto-3-deoxy-D-gluconate (KDG) kinase2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolaseWhile their enzymatic functions differ, both enzymes interact with KDG or its phosphorylated form (KDPG). Structural similarities in the substrate-binding pockets could lead to antibody cross-reactivity.
2-keto-3-deoxy-D-gluconate (KDG) aldolase2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolaseThese are isofunctional enzymes acting on very similar substrates (KDG vs. KDPG). High sequence and structural similarity is expected, making cross-reactivity highly probable.

Quantitative Data on Antibody Specificity (Hypothetical Examples)

To facilitate objective comparison, all quantitative data regarding antibody performance should be summarized in structured tables. The following are hypothetical examples of how such data should be presented. Researchers should aim to generate similar tables with their own experimental data.

Table 1: Western Blot Analysis of Anti-D-mannonate Dehydratase Antibody Specificity

Antibody Target Protein Homologous Protein Signal Intensity (Target) Signal Intensity (Homologous) Cross-Reactivity (%)
Custom Rabbit Polyclonal α-ManDThis compound dehydratase6-phosphogluconate dehydratase1.00 (normalized)0.1515%
Commercial Mouse Monoclonal α-ManDThis compound dehydratase6-phosphogluconate dehydratase1.00 (normalized)<0.01<1%

Table 2: ELISA Analysis of Anti-KDG Kinase Antibody Specificity

Antibody Target Antigen (KDG Kinase) Cross-Reactant (KDPG Aldolase) EC50 (Target) (ng/mL) EC50 (Cross-Reactant) (ng/mL) Specificity Index (EC50 Cross-Reactant / EC50 Target)
Custom Chicken IgY α-KDGKKDG KinaseKDPG Aldolase15>1000>66
Commercial Goat Polyclonal α-KDGKKDG KinaseKDPG Aldolase2525010

Visualizing Pathways and Workflows

To provide a clear understanding of the biochemical and experimental contexts, the following diagrams illustrate the this compound pathway, a typical antibody validation workflow, and the logical relationship of cross-reactivity.

D_mannonate_pathway D_glucuronate D-Glucuronate D_mannonate This compound D_glucuronate->D_mannonate Uronate Isomerase KDG 2-keto-3-deoxy- D-gluconate D_mannonate->KDG This compound dehydratase GAP Glyceraldehyde-3-phosphate KDG->GAP KDG kinase Pyruvate Pyruvate GAP->Pyruvate KDG aldolase

Figure 1: The this compound metabolic pathway.

antibody_validation_workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Specificity Testing cluster_2 Phase 3: Application Validation ELISA ELISA with purified target enzyme Western_blot Western Blot with overexpressing cell lysate ELISA->Western_blot KO_lysate_WB Western Blot with knockout/knockdown cell lysate Western_blot->KO_lysate_WB Homolog_lysate_WB Western Blot with lysate overexpressing homologous enzyme KO_lysate_WB->Homolog_lysate_WB IP Immunoprecipitation followed by Mass Spectrometry Homolog_lysate_WB->IP IHC Immunohistochemistry on relevant tissue/cell samples IP->IHC Flow_cytometry Flow Cytometry with positive and negative control cells IHC->Flow_cytometry

Figure 2: A comprehensive workflow for antibody validation.

cross_reactivity_logic Target Target Enzyme (e.g., this compound dehydratase) Binding Binding Event Target->Binding Specific Binding Homolog Homologous Enzyme (e.g., 6-phosphogluconate dehydratase) Homolog->Binding Cross-reactive Binding Antibody Antibody Antibody->Binding Result Experimental Result Binding->Result Conclusion Conclusion Result->Conclusion Accurate or Misleading

Comparing the substrate specificity of different D-mannonate dehydratase isoforms.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The enzyme D-mannonate dehydratase (ManD), a key player in the catabolism of D-glucuronate, presents a fascinating case of functional divergence within enzyme superfamilies.[1][2][3] This guide provides a comparative analysis of the substrate specificity of various this compound dehydratase isoforms, supported by experimental data and detailed methodologies. Understanding these differences is crucial for applications ranging from synthetic biology to the development of novel antimicrobial agents.

Substrate Specificity: A Spectrum of Activity

Contrary to initial assumptions of isofunctionality, the this compound dehydratase subgroup of the enolase superfamily (ENS) exhibits remarkable diversity in substrate preference and catalytic efficiency.[2][4] Research has revealed that this subgroup is not limited to enzymes that dehydrate this compound but also includes D-gluconate dehydratases (GlcDs), promiscuous enzymes that act on both substrates, and even inactive members.[4]

The isoforms can be broadly categorized based on their catalytic efficiency (kcat/KM):

  • High-efficiency this compound dehydratases: These enzymes are highly specific for this compound, with kcat/KM values typically in the range of 10³ to 10⁴ M⁻¹s⁻¹.[2][4][5]

  • Low-efficiency isoforms: This group displays a broader substrate tolerance, acting on this compound and/or D-gluconate with lower catalytic efficiencies, generally between 10¹ and 10² M⁻¹s⁻¹.[2][4][5]

  • Inactive members: Some proteins within this subgroup show no detectable dehydratase activity with either this compound or D-gluconate.[4][5]

A study that screened 42 purified proteins from the ManD subgroup against a library of 72 acid sugars found that the 24 catalytically active enzymes utilized only this compound, D-gluconate, or both.[4] This highlights a focused, yet varied, substrate profile within this enzyme family.

Quantitative Comparison of Kinetic Parameters

The following table summarizes the kinetic parameters of representative this compound dehydratase isoforms, illustrating the significant variations in their substrate specificity and catalytic efficiency.

Enzyme/OrganismSubstrateK_m_ (mM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Reference
ManD from Caulobacter crescentus NA1000This compound--1.2 x 10⁴[6]
High-efficiency ENS membersThis compound--10³ - 10⁴[2][4][5]
Low-efficiency ENS membersThis compound and/or D-Gluconate--10¹ - 10²[2][4][5]
TaManD from Thermoplasma acidophilumThis compound--High specificity[7]

Note: Specific K_m_ and k_cat_ values were not consistently available in the provided search results for a direct side-by-side comparison in all cases.

Experimental Protocols

The characterization of this compound dehydratase substrate specificity relies on a combination of robust experimental techniques. Below are detailed methodologies for key experiments.

Semicarbazide-Based Assay for Dehydration Activity Screening

This method is a primary screening tool to detect the formation of α-keto acids, the product of the dehydration reaction.

  • Principle: The semicarbazide reagent reacts with the keto group of the product (2-keto-3-deoxy-D-gluconate) to form a semicarbazone, which can be detected spectrophotometrically.

  • Protocol:

    • Prepare a reaction mixture containing the purified enzyme, the substrate (e.g., this compound, D-gluconate, or other sugar acids at a concentration of 10 mM), and a suitable buffer (e.g., 50 mM HEPES, pH 7).[7]

    • Incubate the reaction at an optimal temperature (e.g., 37°C).[3]

    • Stop the reaction at various time points.

    • Add the semicarbazide reagent to the reaction mixture.

    • Measure the absorbance at a specific wavelength to quantify the amount of semicarbazone formed.

Continuous Spectrophotometric Assay

This assay is used for detailed kinetic analysis by continuously monitoring the reaction.

  • Principle: This method is often coupled to a dehydrogenase enzyme. The product of the dehydratase reaction, 2-keto-3-deoxy-D-gluconate, is reduced by a dehydrogenase, and the concomitant oxidation of NADH to NAD⁺ (or vice versa) is monitored by the change in absorbance at 340 nm (ε = 6220 M⁻¹cm⁻¹).[5]

  • Protocol:

    • Prepare an assay mixture in a cuvette containing a suitable buffer (e.g., 50 mM potassium HEPES, pH 7.9), a divalent cation (e.g., 5 mM MgCl₂ or MnSO₄), NAD⁺ or NADH, the coupling dehydrogenase, and the purified this compound dehydratase isoform.[3][5]

    • Initiate the reaction by adding the substrate (e.g., this compound) at varying concentrations.

    • Continuously record the change in absorbance at 340 nm at a constant temperature (e.g., 25°C or 37°C).[3][5]

    • Calculate the initial velocity from the linear portion of the absorbance change over time.

    • Fit the initial velocity data at different substrate concentrations to the Michaelis-Menten equation to determine K_m_ and V_max_ (and subsequently k_cat_).[3]

Product Identification and Confirmation
  • High-Performance Liquid Chromatography (HPLC):

    • Principle: HPLC separates the components of a mixture, allowing for the identification and quantification of the reaction product by comparing its retention time to that of a known standard.[7]

    • Protocol:

      • Stop the enzymatic reaction at different time points.[7]

      • Inject the reaction mixture onto an appropriate HPLC column.

      • Elute the components with a suitable mobile phase.

      • Detect the product using a refractive index detector or other appropriate detector.[7]

      • Compare the retention time of the product peak with that of a 2-keto-3-deoxy-D-gluconate standard.[7]

  • Fourier-Transform Mass Spectrometry (FTMS):

    • Principle: FTMS provides a highly accurate mass measurement of the reaction product, confirming its identity.[3]

    • Protocol:

      • Incubate the enzyme with the substrate for a sufficient period (e.g., 3 hours at 37°C).[3]

      • Stop the reaction, for example, by adding trichloroacetic acid.[3]

      • Remove any precipitate by centrifugation.[3]

      • Analyze the supernatant by FTMS to determine the mass of the product.[3]

Experimental Workflow and Metabolic Context

The following diagrams illustrate the general experimental workflow for comparing substrate specificity and the metabolic pathway in which this compound dehydratase functions.

experimental_workflow cluster_prep Enzyme Preparation cluster_screening Activity Screening cluster_kinetics Kinetic Analysis cluster_product Product Confirmation enzyme_expression Enzyme Expression enzyme_purification Enzyme Purification enzyme_expression->enzyme_purification semicarbazide_assay Semicarbazide Assay enzyme_purification->semicarbazide_assay substrate_library Substrate Library (e.g., this compound, D-gluconate) substrate_library->semicarbazide_assay spectrophotometric_assay Continuous Spectrophotometric Assay semicarbazide_assay->spectrophotometric_assay Active Substrates kinetic_parameters Determine Km, kcat spectrophotometric_assay->kinetic_parameters hplc HPLC Analysis spectrophotometric_assay->hplc ftms FTMS Analysis spectrophotometric_assay->ftms

Fig. 1: Experimental workflow for substrate specificity analysis.

metabolic_pathway d_glucuronate D-Glucuronate d_mannonate This compound d_glucuronate->d_mannonate Uronate Isomerase kdg 2-Keto-3-deoxy-D-gluconate d_mannonate->kdg This compound Dehydratase (ManD / UxuA) central_metabolism Central Metabolism kdg->central_metabolism KDG Kinase & Aldolase

Fig. 2: D-Glucuronate catabolic pathway involving this compound dehydratase.

References

D-Mannonate Metabolism: A Comparative Analysis Between Pathogenic and Non-Pathogenic Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the metabolic nuances of D-mannonate utilization, this guide offers a comparative perspective on the pathways in pathogenic and non-pathogenic bacteria. By examining enzyme kinetics, gene regulation, and experimental methodologies, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to understand the potential of this metabolic pathway as a therapeutic target.

The catabolism of this compound, a sugar acid derived from the degradation of glucuronate, is a key metabolic pathway in a variety of bacteria. This process channels this compound into the central carbon metabolism, typically via the Entner-Doudoroff (ED) pathway. The efficiency and regulation of this pathway can vary significantly between different bacterial species, potentially reflecting their adaptation to diverse environments, including the host during an infection. This guide provides a comparative analysis of this compound metabolism, highlighting the differences observed between pathogenic and non-pathogenic bacteria.

Comparative Analysis of this compound Dehydratase (ManD) Kinetics

The key enzyme in the initial step of this compound catabolism is this compound dehydratase (ManD), encoded by the uxuA gene. This enzyme catalyzes the dehydration of this compound to 2-keto-3-deoxy-D-gluconate (KDG), which is then further metabolized in the ED pathway. The kinetic parameters of ManD can provide insights into the efficiency of this metabolic route in different bacteria.

Bacterium (Pathogenicity)EnzymeKm (mM)Vmax (µmol/min/mg)kcat (s-1)kcat/Km (M-1s-1)
Streptococcus suis (Pathogenic)ManD1.1 ± 0.185.5 ± 2.560.25.47 x 104
Escherichia coli CFT073 (Pathogenic)Low-efficiency ManD---10-100

Table 1: Kinetic parameters of this compound dehydratase (ManD) from pathogenic bacteria. Data for S. suis was obtained from a study characterizing the purified enzyme. The catalytic efficiency for E. coli CFT073 ManD represents a range for low-efficiency members of the ManD subgroup of the enolase superfamily.

Transcriptional Regulation of the this compound Metabolic Pathway

The expression of the genes involved in this compound metabolism is tightly regulated to ensure that the pathway is only active when the substrate is available. In the non-pathogenic model organism Escherichia coli K-12, the hexuronate utilization pathway is primarily controlled by two transcriptional regulators of the GntR family: ExuR and UxuR. ExuR acts as a repressor for the entire hexuronate and glucuronate catabolic system, while UxuR specifically represses the uxu operon, which includes the uxuA gene. The presence of the inducer, D-fructuronate, leads to the derepression of these operons.

In contrast, the regulatory network governing this compound metabolism in many pathogenic bacteria, such as Pseudomonas aeruginosa, is less well-characterized. While P. aeruginosa possesses the genes for the ED pathway and can utilize hexuronates, the specific transcriptional regulators homologous to ExuR and UxuR and their precise roles are not as clearly defined. This difference in regulatory complexity could be a key factor in how pathogenic bacteria adapt their metabolism within a host environment. Further research is needed to elucidate the specific regulatory mechanisms in pathogens and how they may differ from their non-pathogenic counterparts.

Experimental Protocols

A thorough understanding of this compound metabolism relies on robust experimental techniques. Below are detailed methodologies for key experiments cited in the study of this pathway.

This compound Dehydratase (ManD) Enzyme Assay

This protocol is adapted from a study on Streptococcus suis ManD and can be used to determine the kinetic parameters of the enzyme.

Principle: The activity of ManD is measured by quantifying the formation of its product, 2-keto-3-deoxy-D-gluconate (KDG), using a colorimetric reaction with thiobarbituric acid (TBA).

Materials:

  • Purified ManD enzyme

  • This compound substrate solution

  • Tris-HCl buffer (200 mM, pH 7.5)

  • MnSO4 solution (8 mM)

  • Thiobarbituric acid (TBA) reagent

  • Sodium arsenite solution

  • Hydrochloric acid (HCl)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MnSO4, and varying concentrations of this compound.

  • Initiate the reaction by adding a known concentration of purified ManD enzyme.

  • Incubate the reaction at the desired temperature (e.g., 37°C) for a specific time.

  • Stop the reaction by adding HCl.

  • Add sodium arsenite to remove interfering substances.

  • Add TBA reagent and heat the mixture to allow color development.

  • Measure the absorbance at the appropriate wavelength (typically 549 nm).

  • Calculate the concentration of KDG produced using a standard curve.

  • Determine the initial reaction velocities at different substrate concentrations and calculate the kinetic parameters (Km and Vmax) using Michaelis-Menten kinetics.

Quantitative Real-Time PCR (qRT-PCR) for uxuA Gene Expression

This protocol provides a general framework for quantifying the expression of the uxuA gene in bacteria grown under different conditions.

Principle: qRT-PCR measures the amount of a specific mRNA transcript in a sample in real-time, allowing for the quantification of gene expression levels.

Materials:

  • Bacterial cell cultures grown under desired conditions (e.g., with and without this compound)

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase and corresponding buffer/reagents

  • qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green)

  • Primers specific for the uxuA gene and a housekeeping gene (for normalization)

  • qRT-PCR instrument

Procedure:

  • RNA Extraction: Isolate total RNA from bacterial cells using a commercial RNA extraction kit according to the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.

  • qPCR: Set up the qPCR reaction with the cDNA template, qPCR master mix, and specific primers for uxuA and a housekeeping gene.

  • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative expression of the uxuA gene using the ΔΔCt method, normalizing to the expression of the housekeeping gene.

LC-MS/MS for Metabolite Analysis

This protocol outlines a general workflow for the analysis of intracellular metabolites, including intermediates of the this compound pathway.

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that separates and identifies metabolites based on their physicochemical properties and mass-to-charge ratio.

Materials:

  • Bacterial cell cultures

  • Quenching solution (e.g., cold methanol)

  • Extraction solvent (e.g., acetonitrile/methanol/water mixture)

  • LC-MS/MS system (including a liquid chromatograph and a tandem mass spectrometer)

  • Appropriate chromatography column

  • Metabolite standards

Procedure:

  • Metabolism Quenching: Rapidly quench the metabolic activity of the bacterial cells by adding a cold quenching solution.

  • Metabolite Extraction: Extract the intracellular metabolites from the cell pellet using a suitable extraction solvent.

  • Sample Preparation: Centrifuge the extract to remove cell debris and prepare the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. The metabolites are separated by the LC column and then detected and fragmented by the mass spectrometer.

  • Data Analysis: Process the raw data to identify and quantify the metabolites of interest by comparing their retention times and fragmentation patterns to those of known standards.

Visualizing the this compound Metabolic Pathway

The following diagrams, generated using Graphviz (DOT language), illustrate the this compound metabolic pathway in a representative non-pathogenic bacterium (Escherichia coli) and a pathogenic bacterium (Pseudomonas aeruginosa).

D_mannonate_metabolism_Ecoli cluster_regulators Regulation Glucuronate D-Glucuronate Mannonate This compound Glucuronate->Mannonate UxuB KDG 2-Keto-3-deoxy-D-gluconate Mannonate->KDG UxuA (ManD) KDPG 2-Keto-3-deoxy-6-P-gluconate KDG->KDPG KdgK GAP Glyceraldehyde-3-P KDPG->GAP KdpG aldolase Pyruvate Pyruvate KDPG->Pyruvate KdpG aldolase GAP->Pyruvate Glycolysis ExuR ExuR UxuR UxuR

This compound metabolism in E. coli.

D_mannonate_metabolism_Paeruginosa cluster_regulators Regulation Glucuronate D-Glucuronate Mannonate This compound Glucuronate->Mannonate Hexuronate reductase KDG 2-Keto-3-deoxy-D-gluconate Mannonate->KDG uxuA (ManD) KDPG 2-Keto-3-deoxy-6-P-gluconate KDG->KDPG KdgK GAP Glyceraldehyde-3-P KDPG->GAP KdpG aldolase Pyruvate Pyruvate KDPG->Pyruvate KdpG aldolase GAP->Pyruvate Glycolysis Regulator Putative Regulators

This compound metabolism in P. aeruginosa.

Conclusion

The metabolism of this compound, while following a generally conserved pathway, exhibits notable differences between pathogenic and non-pathogenic bacteria, particularly in terms of enzyme kinetics and transcriptional regulation. The available data suggests that pathogenic bacteria may possess highly efficient this compound dehydratases, potentially allowing for rapid adaptation to host environments where hexuronates are present. However, a comprehensive understanding of these differences is hampered by the lack of direct comparative studies. Further research focusing on the kinetic characterization of key enzymes and the elucidation of regulatory networks in a wider range of pathogenic and non-pathogenic bacteria is crucial. Such studies will not only enhance our fundamental knowledge of bacterial metabolism but also pave the way for the development of novel antimicrobial strategies targeting these specific metabolic pathways.

D-Mannonate: A Potential New Frontier in Biomarker Validation for Inflammatory Bowel Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for sensitive, specific, and non-invasive biomarkers is a cornerstone of modern drug development and clinical diagnostics, particularly in the realm of inflammatory diseases. While established markers for conditions like Ulcerative Colitis (UC) have paved the way for improved patient management, the search for novel biomarkers with superior performance characteristics continues. This guide provides an in-depth comparison of D-mannonate, an emerging potential biomarker, with existing alternatives, supported by available experimental data and detailed methodologies.

Performance Comparison: this compound vs. Established Biomarkers

Direct comparative studies evaluating the diagnostic and prognostic performance of this compound against established biomarkers for Ulcerative Colitis, such as fecal calprotectin and C-reactive protein (CRP), are currently limited in published literature. However, based on its nature as a metabolite, we can extrapolate a potential performance profile. Metabolic biomarkers often reflect real-time physiological or pathophysiological changes, potentially offering a more dynamic view of disease activity compared to markers of downstream inflammation.

Below is a table summarizing the potential and established performance characteristics of this compound in comparison to fecal calprotectin and serum CRP for monitoring Ulcerative Colitis.

FeatureThis compound (Potential)Fecal CalprotectinSerum C-Reactive Protein (CRP)
Biomarker Type Metabolite (Sugar acid)Protein (Calcium-binding)Protein (Acute-phase reactant)
Sample Type Serum, Plasma, UrineFecesSerum, Plasma
Specificity for Gut Inflammation Potentially high, as it may reflect altered gut microbial or mucosal metabolism.High, as it is directly released by neutrophils in the gut mucosa.Low, as it is a general marker of systemic inflammation.
Reflection of Disease Activity Potentially reflects real-time metabolic dysregulation in the gut.Correlates well with endoscopic disease activity and mucosal inflammation.Correlates with systemic inflammation, may not reflect localized gut inflammation accurately.
Patient Convenience High (Blood or urine sample)Moderate (Stool sample collection can be inconvenient)High (Blood sample)
Potential for Early Detection Promising, as metabolic changes may precede clinical symptoms.Good for detecting active inflammation.Limited for early, localized gut inflammation.
Reported Performance in UC Mendelian randomization studies suggest a causal relationship with UC risk.High sensitivity and specificity for detecting active IBD.Variable sensitivity and low specificity for UC.

Metabolic and Signaling Context of this compound

This compound is an intermediate in several metabolic pathways, most notably the catabolism of L-gulonate and D-glucuronate. Its levels can be influenced by both host and microbial metabolism. Recent research suggests that altered mannose and mannonate metabolism may play a protective role in Ulcerative Colitis, potentially through modulation of the immune response.

Below is a diagram illustrating the central role of this compound in these metabolic pathways.

D_Mannonate_Metabolic_Pathway Metabolic Pathways Involving this compound LGulonate L-Gulonate DMannonate This compound LGulonate->DMannonate Oxidation/Reduction KDM 2-keto-3-deoxy- This compound DMannonate->KDM Dehydration (Mannonate Dehydratase) Fructuronate Fructuronate Fructuronate->DMannonate Reduction DGlucuronate D-Glucuronate DGlucuronate->Fructuronate Metabolism Further Metabolism KDM->Metabolism

Caption: Metabolic pathways involving this compound.

While the precise signaling pathways directly modulated by this compound in the context of inflammation are still under investigation, related sugars like D-mannose have been shown to influence the PI3K/Akt/mTOR signaling pathway, which is crucial for regulating cellular processes like growth, proliferation, and survival, and is often dysregulated in inflammatory diseases and cancer.

The following diagram illustrates a potential logical workflow for validating this compound as a biomarker for Ulcerative Colitis.

Biomarker_Validation_Workflow Workflow for this compound Biomarker Validation Discovery Discovery Phase (Metabolomics Studies) Quantification Assay Development (LC-MS/MS) Discovery->Quantification ClinicalValidation Clinical Validation (Cohort Studies) Quantification->ClinicalValidation Performance Performance Assessment (Sensitivity, Specificity) ClinicalValidation->Performance Comparison Comparison with Existing Biomarkers Performance->Comparison Regulatory Regulatory Submission Comparison->Regulatory

Caption: A logical workflow for the validation of this compound as a clinical biomarker.

Experimental Protocols

Accurate and reproducible quantification of this compound in biological samples is critical for its validation as a biomarker. Below is a detailed protocol for the quantification of this compound in human serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), adapted from methodologies for similar monosaccharides.

Protocol: Quantification of this compound in Human Serum by LC-MS/MS

1. Materials and Reagents:

  • This compound standard

  • Stable isotope-labeled internal standard (e.g., ¹³C₆-D-Mannonate)

  • LC-MS grade water, acetonitrile, and methanol

  • Formic acid

  • Human serum samples (stored at -80°C)

  • Protein precipitation solvent (e.g., ice-cold methanol or acetonitrile)

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

2. Sample Preparation:

  • Thaw serum samples on ice.

  • In a microcentrifuge tube, add 50 µL of serum.

  • Add 10 µL of the internal standard solution (concentration to be optimized).

  • Add 200 µL of ice-cold protein precipitation solvent (e.g., methanol).

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

3. LC-MS/MS Conditions (Illustrative):

  • Liquid Chromatography (LC):

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for polar analytes like this compound.

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A gradient elution starting with a high percentage of organic phase (e.g., 95% B) and gradually decreasing to elute the polar this compound.

    • Flow Rate: 0.3 - 0.5 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 - 10 µL

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode.

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • This compound: Precursor ion [M-H]⁻ → Product ion (to be determined by infusion of the standard).

      • Internal Standard: Precursor ion [M-H]⁻ → Product ion (to be determined by infusion of the standard).

    • Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, collision energy, and gas flows for maximum signal intensity.

4. Data Analysis and Quantification:

  • Generate a calibration curve using known concentrations of the this compound standard spiked into a surrogate matrix (e.g., charcoal-stripped serum).

  • Calculate the peak area ratio of the analyte to the internal standard for both the standards and the unknown samples.

  • Determine the concentration of this compound in the serum samples by interpolating their peak area ratios from the calibration curve.

The following diagram outlines the experimental workflow for the quantification of this compound.

Experimental_Workflow_Quantification Experimental Workflow for this compound Quantification Sample Serum Sample Collection Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant Dry Evaporation Supernatant->Dry Reconstitute Reconstitution Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Analysis (Quantification) LCMS->Data

Caption: Workflow for this compound quantification in serum.

Conclusion and Future Directions

This compound presents an exciting avenue for biomarker research in Ulcerative Colitis and potentially other inflammatory and metabolic diseases. Its position as a key metabolite in pathways linked to gut health suggests it could offer a more direct and dynamic readout of disease processes compared to some established markers. However, the validation of this compound as a reliable biomarker is still in its early stages.

Future research should focus on:

  • Large-scale clinical cohort studies to definitively establish the diagnostic and prognostic accuracy of this compound in UC.

  • Direct, head-to-head comparison studies against established biomarkers like fecal calprotectin.

  • Longitudinal studies to assess the utility of this compound in monitoring disease activity and response to therapy.

  • Mechanistic studies to further elucidate the role of this compound in the signaling pathways of inflammation.

By pursuing these avenues of research, the scientific community can fully unlock the potential of this compound as a valuable tool in the management of Ulcerative Colitis and other complex diseases.

Comparative Genomics of the D-Mannonate Utilization Operon: A Performance and Structural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The catabolism of hexuronates, such as D-glucuronate and D-galacturonate, is a crucial metabolic capability for many bacteria, allowing them to utilize components of plant biomass and host-derived glycans. Central to this process is the D-mannonate utilization pathway, which converts this compound—an intermediate in D-glucuronate metabolism—into intermediates of central metabolism. Genomic analyses reveal significant diversity in the organization, regulation, and enzymatic efficiency of the operons responsible for this pathway across different bacterial species. This guide provides a comparative overview of the this compound operon, supported by experimental data, for researchers in microbiology, genomics, and drug development.

I. The this compound Catabolic Pathway

The canonical pathway for this compound utilization involves a series of enzymatic steps that convert it into pyruvate and glyceraldehyde-3-phosphate, which then enter glycolysis. The core reaction is the dehydration of this compound to 2-keto-3-deoxy-D-gluconate (KDG)[1][2]. KDG is subsequently phosphorylated and cleaved.

D_Mannonate_Pathway cluster_pathway This compound Catabolism mannonate This compound kdg 2-Keto-3-deoxy- D-gluconate (KDG) mannonate->kdg Mannonate Dehydratase (UxuA/ManD) kdg6p KDG-6-Phosphate kdg->kdg6p KdgK gap Glyceraldehyde- 3-Phosphate kdg6p->gap KdgA pyr Pyruvate kdg6p->pyr KdgA glycolysis Glycolysis gap->glycolysis pyr->glycolysis

Caption: The core this compound catabolic pathway.

II. Comparative Genomic Organization of the Operon

The genetic architecture of the this compound utilization pathway shows considerable variation. While some bacteria like Escherichia coli feature a compact, well-defined operon, others display dispersed genes or alternative gene cassettes. This genomic plasticity reflects divergent evolutionary strategies for hexuronate metabolism.

A key finding from comparative genomics is the existence of two distinct, non-homologous families of enzymes that catalyze the dehydration of this compound:

  • UxuA Family: A well-characterized iron(II)-dependent dehydratase found in E. coli and other Gammaproteobacteria[3][4].

  • ManD Subgroup: Members of the enolase superfamily (ENS) that perform the same reaction but evolved convergently[2]. Genomes encoding a high-efficiency ManD typically lack a UxuA homolog, suggesting they are functional analogues[2][3].

The diagrams below illustrate the differing genetic arrangements in several model organisms.

Comparative_Operons Comparative this compound Operon Structures cluster_ecoli Escherichia coli (Canonical) cluster_ccres Caulobacter crescentus (Dispersed Genes) cluster_csal Chromohalobacter salexigens (L-Gulonate Pathway) uxuR uxuR (Regulator) uxuA uxuA (Dehydratase) uxuB uxuB (Reductase) uxuA->uxuB b8gzz7 ManD (Dehydratase) gntR gntR (Regulator) uxaC uxaC (Isomerase) uxaB uxaB (Reductase) uxaC->uxaB kdgK kdgK (Kinase) uxaB->kdgK kdgA kdgA (Aldolase) kdgK->kdgA note_cc Note: uxa/kdg genes are in a separate locus. csGntR CsGntR (Regulator) csManD CsManD (Dehydratase) csUxuA CsUxuA (Dehydratase) csManD->csUxuA csFR CsFR (Reductase) csUxuA->csFR csGulDH CsGulDH (Dehydrogenase) csFR->csGulDH

Caption: Comparative organization of this compound-related gene clusters.

III. Comparative Enzyme Performance

The functional divergence of the this compound dehydratase is evident in its kinetic performance. Enzymes from the ManD subgroup of the enolase superfamily, in particular, show a wide range of catalytic efficiencies.[5][6] Some are highly efficient and specific for this compound, while others are low-efficiency enzymes that may also act on D-gluconate[5][6]. This suggests that the low-efficiency variants may be evolutionary relics or represent starting points for new metabolic capabilities.[5]

Table 1: Kinetic Parameters of this compound Pathway Enzymes from Various Bacteria

Enzyme (Organism)Family/SubgroupSubstratekcat (s⁻¹)kcat/KM (M⁻¹s⁻¹)Efficiency ClassReference
B8GZZ7 (C. crescentus)ManD (ENS)This compound-1.2 x 10⁴High[3]
CsUxuA (C. salexigens)UxuA-likeThis compound1.61.5 x 10³High[5]
Canonical UxuAs UxuAThis compound-~10³High[3]
CsManD (C. salexigens)ManD (ENS)This compound0.025.0 x 10⁰Low[5]
Low-Efficiency ManDs ManD (ENS)This compound-10¹ - 10²Low[5][6]
RspD (E. coli CFT073)DehydrogenaseThis compound302.8 x 10⁵High (Oxidoreductase)[5]

Note: RspD is a this compound 5-dehydrogenase, not a dehydratase, included for comparison of a related pathway enzyme.

IV. Regulation of Operon Expression

Transcriptional control of the this compound operon is tightly regulated and varies between species.

  • In E. coli , the paralogous regulators UxuR and ExuR, members of the GntR family, control the Ashwell pathway.[7] Deletion of uxuR leads to significantly enhanced expression of the dehydratase UxuA, indicating its primary role as a repressor.[7]

  • In Chromohalobacter salexigens , a GntR family transcriptional regulator (CsGntR) has been identified within the operon.[5] Gene expression analysis via qRT-PCR revealed that all genes in the cluster were upregulated 20- to 300-fold when the cells were grown on this compound or L-gulonate compared to glucose, confirming that the operon is inducible by these substrates.[5]

V. Experimental Protocols

Objective comparison requires standardized methodologies. Below are detailed protocols for key experiments cited in the analysis of this compound utilization.

This protocol is used to assess the ability of a bacterial strain to utilize a specific carbon source, such as this compound.

Growth_Curve_Workflow start Start: Streak Culture on Agar Plate overnight Inoculate Single Colony in Liquid Broth (Overnight) start->overnight inoculate_main Inoculate Minimal Medium + 10 mM this compound with Overnight Culture overnight->inoculate_main incubate Incubate at 37°C with Shaking inoculate_main->incubate measure Measure Optical Density (OD600) at Regular Time Intervals (e.g., every 30-60 min) incubate->measure Aseptically remove aliquots measure->incubate plot Plot OD600 vs. Time to Generate Growth Curve measure->plot Once readings stabilize end End plot->end

Caption: Workflow for bacterial growth curve analysis.

Methodology:

  • Preparation: Streak the bacterial strain (e.g., E. coli K-12) onto a rich medium agar plate and incubate for 18-24 hours at 37°C.[8]

  • Starter Culture: Inoculate a single colony into 10 mL of liquid broth and grow overnight at 37°C with shaking.[9]

  • Experimental Culture: Inoculate 250 mL of sterile M9 minimal salts medium containing 10 mM this compound as the sole carbon source with 5 mL of the overnight culture.[5][9]

  • Time Zero Reading: Immediately take an aliquot to measure the initial optical density (OD) at 600 nm using a spectrophotometer, with sterile minimal medium as the blank.[10]

  • Incubation and Measurement: Incubate the culture at 37°C with continuous shaking.[5] Remove 1 mL aliquots at regular intervals (e.g., every 30 minutes) and record the OD at 600 nm.[8]

  • Data Analysis: Continue measurements until the OD values plateau or decline. Plot the OD600 values against time to visualize the lag, exponential, stationary, and decline phases of growth.[8][9]

This method is used to determine the kinetic parameters of this compound dehydratase by coupling its activity to other enzymes that produce a change in absorbance.[6]

Methodology:

  • Reaction Mixture: Prepare a 200 µL reaction mixture in a 96-well UV-transparent plate containing:

    • 50 mM potassium HEPES buffer (pH 7.5-7.9)[5][6]

    • 5 mM MgCl₂ or MnSO₄[5][6]

    • 1.5 mM ATP

    • 1.5 mM Phosphoenolpyruvate (PEP)

    • 0.16 mM NADH

    • Coupling Enzymes: 9 units pyruvate kinase (PK), 9 units L-lactate dehydrogenase (LDH), 18 units 2-keto-3-deoxy-d-gluconate kinase (KdgK)[6]

    • Purified this compound dehydratase (ManD/UxuA) at a known concentration (e.g., 20-200 nM)[5]

  • Initiation: Start the reaction by adding the substrate, this compound, at varying concentrations (e.g., from 12.5 µM to 30 mM, depending on the expected KM).[5]

  • Measurement: Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) continuously at 25°C using a plate reader or spectrophotometer.

  • Data Analysis: Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot. Plot v₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine KM and Vmax. Calculate kcat from Vmax and the enzyme concentration.

This protocol quantifies the level of mRNA transcripts from the this compound operon to measure gene upregulation in response to an inducer.

Methodology:

  • Cell Growth and RNA Extraction: Grow bacterial cells in minimal medium with a non-inducing carbon source (e.g., glucose) and an inducing source (e.g., this compound) to mid-log phase (OD600 of 0.4-0.5).[5] Harvest the cells and extract total RNA using a commercial kit.

  • cDNA Synthesis: Treat the extracted RNA with DNase I to remove genomic DNA contamination. Synthesize complementary DNA (cDNA) from the RNA template using reverse transcriptase and random primers.

  • Real-Time PCR: Set up PCR reactions containing the synthesized cDNA, gene-specific primers for the target genes (e.g., uxuA, csManD) and a reference (housekeeping) gene, and a fluorescent dye (e.g., SYBR Green).

  • Data Analysis: Run the reaction in a real-time PCR cycler. Determine the cycle threshold (Ct) for each gene. Calculate the relative fold change in gene expression in the induced condition versus the control condition using the ΔΔCt method, normalizing to the reference gene. A significant increase indicates gene upregulation.[5]

VI. Conclusion and Implications

The this compound utilization operon is a model system for studying metabolic evolution. Comparative genomics reveals a mosaic of strategies, including the recruitment of non-homologous enzymes (UxuA vs. ManD), variations in operon structure, and distinct regulatory circuits. The wide spectrum of enzyme efficiencies, from highly active specialists to promiscuous, low-activity generalists, highlights the dynamic nature of metabolic pathways as they adapt to new environmental niches.[5][6]

For drug development professionals, the enzymes in this pathway, particularly this compound dehydratase, represent potential targets for antimicrobial agents, especially in pathogens that rely on hexuronate metabolism for survival.[1][3] For researchers and synthetic biologists, the characterization of highly efficient enzymes and their regulatory elements provides a valuable toolkit for engineering novel metabolic pathways in microbial chassis for biotechnological applications.

References

A Comparative Guide to D-mannonate and D-altronate as Dehydratase Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of D-mannonate and D-altronate as substrates for dehydratase enzymes. It synthesizes experimental data on enzyme specificity, kinetic parameters, and the metabolic pathways in which these reactions occur. While dedicated dehydratases for each substrate exist, the concept of enzyme promiscuity, where a single dehydratase can act on multiple sugar acids, is also explored.

Introduction

This compound and D-altronate are epimeric sugar acids that serve as intermediates in distinct bacterial metabolic pathways. Their dehydration, catalyzed by specific hydro-lyases, is a key step in the catabolism of hexuronic acids, ultimately feeding into central carbon metabolism. In Escherichia coli, for instance, two separate enzymes are responsible for these transformations: this compound dehydratase (EC 4.2.1.8) and D-altronate dehydratase (EC 4.2.1.7). These enzymes catalyze the conversion of their respective substrates to 2-keto-3-deoxy-D-gluconate (KDG).[1][2] However, studies on other organisms have revealed dehydratases with broader substrate specificities, complicating a simple one-to-one comparison.

Data Presentation: A Tale of Two Enzymes and Promiscuity

Direct comparative kinetic data for a single dehydratase acting on both this compound and D-altronate is scarce in the literature. The most well-characterized enzymes are the specific dehydratases from E. coli. The seminal work by Smiley and Ashwell (1960) established that these are two distinct proteins with different properties. While modern kinetic parameters (Km, kcat) are not available from this early work, their findings are summarized below. More recent research has focused on this compound dehydratases from various sources and promiscuous dehydratases that act on D-altronate among other sugar acids.

Table 1: Properties of this compound and D-altronate Dehydratases from E. coli

PropertyThis compound DehydrataseD-altronate DehydrataseReference
Metabolic Pathway D-Glucuronate CatabolismD-Galacturonate Catabolism[1][2]
pH Optimum ~6.0~7.5[3]
Thermosensitivity More thermosensitiveMore thermostable[1]
Induction Induced by D-glucuronateInduced by D-galacturonate[1]

Table 2: Kinetic Parameters of a Promiscuous D-arabinonate Dehydratase from Herbaspirillum huttiense

This enzyme, a member of the D-altronate dehydratase family, demonstrates broad substrate specificity.

SubstrateRelative Activity (%)Km (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
D-Arabinonate1001.1 ± 0.118 ± 0.41.6 x 10⁴
L-Xylonate781.3 ± 0.114 ± 0.31.1 x 10⁴
D-Altronate 195.3 ± 0.53.4 ± 0.16.4 x 10²
L-Gluconate11---
D-Idonate9.4---
This compound Not ReportedNot ReportedNot ReportedNot Reported

Note: The study did not report testing this compound as a substrate for this enzyme.

Table 3: Kinetic Parameters of this compound Dehydratases from Various Sources

Enzyme SourceSubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Caulobacter crescentusThis compound--1.2 x 10⁴[4]
This compound dehydratase subgroup (high-efficiency)This compound--10³ - 10⁴[5]
This compound dehydratase subgroup (low-efficiency)This compound and/or D-Gluconate--10¹ - 10²[5]

Experimental Protocols

This compound Dehydratase Assay (Coupled Spectrophotometric)

This continuous assay measures the formation of the product, 2-keto-3-deoxy-D-gluconate (KDG), by coupling its subsequent phosphorylation to the oxidation of NADH.

Principle:

  • This compound is dehydrated to KDG by this compound dehydratase.

  • KDG is phosphorylated by 2-keto-3-deoxy-D-gluconate kinase (KdgK) using ATP, producing ADP.

  • ADP is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate.

  • Pyruvate is reduced to lactate by lactate dehydrogenase (LDH), oxidizing NADH to NAD⁺.

  • The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

Reaction Mixture (200 µL):

  • 50 mM potassium HEPES buffer, pH 7.5

  • 5 mM MgCl₂

  • 1.5 mM ATP

  • 1.5 mM Phosphoenolpyruvate (PEP)

  • 0.16 mM NADH

  • 9 units Pyruvate Kinase (PK)

  • 9 units L-Lactate Dehydrogenase (LDH)

  • 18 units 2-keto-3-deoxy-D-gluconate Kinase (KdgK)

  • Varying concentrations of this compound

  • This compound dehydratase enzyme

Procedure:

  • The reaction is initiated by the addition of the this compound dehydratase.

  • The decrease in absorbance at 340 nm is monitored at 25°C using a spectrophotometer.

  • The rate of reaction is calculated from the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Dehydratase Assay (Discontinuous Semicarbazide Assay)

This assay is suitable for screening and for enzymes with low activity. It measures the formation of the α-keto acid product.

Principle: The semicarbazide reagent reacts with the keto group of the 2-keto-3-deoxy-sugar acid product to form a semicarbazone, which can be quantified spectrophotometrically.

Procedure:

  • The enzymatic reaction is carried out in a suitable buffer with the substrate (this compound or D-altronate).

  • The reaction is incubated for a defined period at an optimal temperature.

  • The reaction is stopped, often by the addition of acid (e.g., trichloroacetic acid).

  • The semicarbazide reagent is added, and the mixture is incubated to allow for the formation of the semicarbazone.

  • The absorbance is read at a specific wavelength (e.g., 250 nm), and the concentration of the product is determined from a standard curve.

Mandatory Visualizations

Metabolic Pathways

The following diagrams illustrate the distinct metabolic pathways in which this compound and D-altronate dehydratases typically function in bacteria like E. coli.

G cluster_glucuronate D-Glucuronate Catabolism cluster_galacturonate D-Galacturonate Catabolism D-Glucuronate D-Glucuronate D-Fructuronate D-Fructuronate D-Glucuronate->D-Fructuronate Uronate Isomerase This compound This compound D-Fructuronate->this compound Fructuronate Reductase KDG KDG This compound->KDG This compound Dehydratase Pyruvate +\nGlyceraldehyde-3-P Pyruvate + Glyceraldehyde-3-P KDG->Pyruvate +\nGlyceraldehyde-3-P KdgK, KdgA D-Galacturonate D-Galacturonate D-Tagaturonate D-Tagaturonate D-Galacturonate->D-Tagaturonate Uronate Isomerase D-Altronate D-Altronate D-Tagaturonate->D-Altronate Tagaturonate Reductase D-Altronate->KDG D-Altronate Dehydratase G cluster_workflow Coupled Assay Workflow Start Start Prepare_Reaction_Mixture Prepare reaction mixture (Buffer, MgCl2, ATP, PEP, NADH, PK, LDH, KdgK) Start->Prepare_Reaction_Mixture Add_Substrate Add this compound (varying concentrations) Prepare_Reaction_Mixture->Add_Substrate Equilibrate Equilibrate at 25°C Add_Substrate->Equilibrate Initiate_Reaction Initiate with This compound Dehydratase Equilibrate->Initiate_Reaction Monitor_Absorbance Monitor Absorbance at 340 nm Initiate_Reaction->Monitor_Absorbance Calculate_Rate Calculate initial reaction rate Monitor_Absorbance->Calculate_Rate End End Calculate_Rate->End G cluster_enzymes Dehydratase Enzymes cluster_substrates Substrates Mannonate_Dehydratase This compound Dehydratase (Specific) D_Mannonate D_Mannonate Mannonate_Dehydratase->D_Mannonate Altronate_Dehydratase D-Altronate Dehydratase (Specific) D_Altronate D_Altronate Altronate_Dehydratase->D_Altronate Promiscuous_Dehydratase Promiscuous Dehydratase (e.g., from H. huttiense) Promiscuous_Dehydratase->D_Altronate Other_Sugar_Acids Other Sugar Acids Promiscuous_Dehydratase->Other_Sugar_Acids

References

A Tale of Two Sugars: Unraveling the Biological Effects of D-Tagatose and D-Mannonate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the ever-evolving landscape of metabolic research and therapeutic development, the exploration of rare sugars and their derivatives offers promising avenues for innovation. This guide provides a comprehensive comparison of the biological effects of two such molecules: D-tagatose and D-mannonate. While D-tagatose has garnered significant attention for its potential as a low-calorie sweetener with notable health benefits, this compound remains largely enigmatic within the context of mammalian physiology. This document aims to synthesize the current state of knowledge on both compounds, presenting available quantitative data, outlining experimental methodologies, and visualizing key metabolic pathways to aid researchers, scientists, and drug development professionals in their endeavors.

D-Tagatose: A Well-Characterized Functional Sweetener

D-tagatose, a naturally occurring ketohexose and an epimer of D-fructose, has been extensively studied for its physiological effects. It is generally recognized as safe (GRAS) by the U.S. Food and Drug Administration and is utilized as a low-calorie bulk sweetener.

Metabolic Fate and Key Biological Effects

D-tagatose is poorly absorbed in the small intestine, with a significant portion reaching the colon where it is fermented by gut microbiota. This unique metabolic fate underpins many of its biological activities.

Glycemic Control: Clinical trials have consistently demonstrated the beneficial effects of D-tagatose on glycemic control in individuals with type 2 diabetes.[1][2][3] Oral administration of D-tagatose has been shown to significantly reduce postprandial blood glucose levels and lower HbA1c.[1][3]

Lipid Metabolism: Animal studies suggest that D-tagatose may positively influence lipid profiles. In rats, diets containing D-tagatose showed different effects on hepatic lipogenic enzyme activity compared to other rare sugars.[4][5] Studies in hypercholesterolemic mice have indicated that D-tagatose can reduce cholesterol and triglyceride levels.[6][7]

Energy Metabolism: D-tagatose is considered a low-calorie sweetener, contributing significantly fewer calories than sucrose.[8] Animal studies have shown that it does not promote weight gain to the same extent as other sugars.[8]

Gut Microbiota: A significant portion of ingested D-tagatose is fermented by gut bacteria, suggesting a prebiotic potential. This interaction with the gut microbiome is an active area of research.

Quantitative Data Summary
ParameterSpecies/PopulationDosageDurationKey FindingsReference
Glycemic Control
HbA1cType 2 Diabetes Patients15 g, three times daily10 monthsStatistically significant reduction in HbA1c compared to placebo.[1]
Fasting Blood GlucoseType 2 Diabetes Patients2.5 g, 5.0 g, and 7.5 g, three times daily6 monthsThe 7.5 g dosage group showed reductions in fasting glucose.[3]
Lipid Metabolism
Hepatic Lipogenic Enzyme ActivityRatsDiet containing D-tagatose-Increased hepatic lipogenic enzyme activity compared to D-allulose and D-sorbose.[4][5]
Serum Cholesterol and TriglyceridesHypercholesterolemic MiceDiet with D-tagatose replacing sucrose-Reduced cholesterol and triglycerides.[7]
Body Weight
Body Weight GainRats1.8 g/day supplement40-41 daysNo significant effect on body weight gain compared to unsupplemented control.[8]
Signaling Pathways

While the precise molecular mechanisms are still under investigation, the effects of D-tagatose on glucose and lipid metabolism are likely mediated through complex signaling pathways involving gut hormone secretion and direct effects on hepatic enzymes.

D_Tagatose_Metabolic_Effects cluster_effects Biological Effects D_Tagatose D-Tagatose Ingestion Small_Intestine Limited Absorption in Small Intestine D_Tagatose->Small_Intestine Large_Intestine Fermentation by Gut Microbiota Small_Intestine->Large_Intestine ~80% Bloodstream Low Systemic Bioavailability Small_Intestine->Bloodstream ~20% Energy_Intake Reduced Caloric Intake Small_Intestine->Energy_Intake Glycemic_Control Improved Glycemic Control (Reduced Blood Glucose, Lower HbA1c) Large_Intestine->Glycemic_Control Liver Hepatic Metabolism Bloodstream->Liver Lipid_Metabolism Modulation of Lipid Metabolism (Altered Hepatic Lipogenesis) Liver->Lipid_Metabolism

Fig. 1: Overview of D-Tagatose Metabolism and Biological Effects.

This compound: An Intermediate in Microbial Metabolism

In stark contrast to D-tagatose, there is a significant lack of information regarding the biological effects of this compound in mammalian systems. The available scientific literature primarily focuses on its role as a metabolic intermediate in the D-glucuronate and L-gulonate catabolism pathways in bacteria and fungi.

Metabolic Role in Microorganisms

In bacteria, this compound is a key intermediate in the pathway for the utilization of D-glucuronic acid, a component of plant cell walls.[9][10][11] The enzyme this compound dehydratase catalyzes the conversion of this compound to 2-keto-3-deoxy-D-gluconate.[12][13][14][15]

Mammalian Physiology: A Knowledge Gap

Extensive searches of the scientific literature did not yield any studies on the physiological effects, toxicology, or pharmacokinetics of this compound in mammals. The D-glucuronic acid catabolism pathway in animals proceeds through different intermediates, and this compound is not a known component of this pathway in mammals.[9][10] Consequently, no quantitative data on the biological effects of this compound in mammals can be presented.

Bacterial D-Glucuronate Catabolism Pathway

The following diagram illustrates the established role of this compound in the bacterial catabolism of D-glucuronic acid.

D_Mannonate_Bacterial_Metabolism D_Glucuronate D-Glucuronate D_Fructuronate D-Fructuronate D_Glucuronate->D_Fructuronate Uronate Isomerase D_Mannonate This compound D_Fructuronate->D_Mannonate Fructuronate Reductase KDG 2-Keto-3-deoxy- D-gluconate D_Mannonate->KDG This compound Dehydratase Metabolism Central Metabolism (Pyruvate + Glyceraldehyde-3-P) KDG->Metabolism KDG Kinase & Aldolase

References

A Researcher's Guide to Validating Metabolic Flux Analysis Models of the D-Mannonate Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metabolic flux analysis (MFA) is a powerful methodology for quantifying the in vivo rates of metabolic reactions, offering a detailed snapshot of cellular physiology. When studying the D-mannonate pathway, a crucial route in the metabolism of alternative sugars and glucuronate, validating the underlying metabolic models is paramount for generating reliable and predictive data. This guide provides a framework for comparing and validating MFA models of the this compound pathway, supported by experimental protocols and data presentation strategies.

The this compound Pathway and its Connection to Central Metabolism

The this compound pathway is a key metabolic route that channels this compound into the central carbon metabolism. Understanding the flux through this pathway is critical for metabolic engineering efforts aimed at producing valuable chemicals and for elucidating the metabolic adaptations of organisms utilizing this compound as a carbon source.

D_Mannonate_Pathway cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm Glucuronate_ext D-Glucuronate Glucuronate_int D-Glucuronate Glucuronate_ext->Glucuronate_int UxuT Fructuronate D-Fructuronate Glucuronate_int->Fructuronate UxuB Mannonate This compound Fructuronate->Mannonate UxuA KDM 2-keto-3-deoxy- This compound Mannonate->KDM UxuA (ManD) Pyruvate Pyruvate KDM->Pyruvate KduD Glyceraldehyde_3P Glyceraldehyde-3-P KDM->Glyceraldehyde_3P KduD Central_Metabolism Central Carbon Metabolism Pyruvate->Central_Metabolism Glyceraldehyde_3P->Central_Metabolism

Caption: The this compound pathway in E. coli.

Experimental Workflow for MFA Model Validation

The validation of an MFA model for the this compound pathway typically involves a series of steps, from isotopic labeling experiments to computational flux estimation. The following workflow outlines the key stages.

MFA_Workflow cluster_experiment Experimental Phase cluster_computation Computational Phase Culture Cell Culture with ¹³C-labeled Substrate (e.g., ¹³C-D-Mannonate) Quenching Metabolic Quenching Culture->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis LC-MS/MS or GC-MS Analysis of Mass Isotopomers Extraction->Analysis Flux_Estimation Flux Estimation using Software (e.g., INCA, OpenFLUX) Analysis->Flux_Estimation Model Metabolic Network Model (including this compound Pathway) Model->Flux_Estimation Validation Goodness-of-Fit Analysis (e.g., Chi-squared test) Flux_Estimation->Validation Comparison Comparison with Alternative Models or Experimental Data Validation->Comparison

Caption: General workflow for ¹³C-Metabolic Flux Analysis.

Comparison of Isotopic Tracers for this compound Pathway Analysis

The choice of isotopic tracer is a critical experimental design parameter that can significantly impact the accuracy of flux measurements. While ¹³C-labeled glucose is a common choice for probing central carbon metabolism, more specific tracers can provide better resolution of the this compound pathway.

FeatureD-[1-¹³C]Mannonate[U-¹³C]GlucuronateD-[1,2-¹³C]Glucose
Primary Application Direct tracing of the this compound pathway.Tracing the interconnected glucuronate and mannonate pathways.Comprehensive analysis of central carbon metabolism with indirect inference of this compound flux.
Isotope Carbon-13 (¹³C)Carbon-13 (¹³C)Carbon-13 (¹³C)
Detection Method Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy
Advantages - High specificity for the this compound pathway.- Direct measurement of pathway flux.- Provides insights into the preceding steps of this compound metabolism.- Well-established methodologies and software for data analysis.- Provides a global view of metabolic fluxes.[1]
Limitations - Labeled substrate may be more expensive or less readily available.- May not fully resolve fluxes in downstream central metabolism.- Label scrambling can occur in upstream pathways.- Dilution of the label can make it difficult to accurately quantify low fluxes through the this compound pathway.

Experimental Protocols

Protocol 1: ¹³C-Labeling Experiment in E. coli

This protocol provides a framework for conducting ¹³C-labeling experiments to determine metabolic fluxes in E. coli grown on this compound.

1. Pre-culture Preparation:

  • Inoculate a single colony of the desired E. coli strain into 5 mL of LB medium and grow overnight at 37°C with shaking.[2]

  • The following day, inoculate 50 mL of M9 minimal medium containing 4 g/L of unlabeled this compound with the overnight culture to an initial OD₆₀₀ of ~0.05.[2]

  • Grow the adaptation culture at 37°C with shaking until the mid-exponential phase (OD₆₀₀ ≈ 0.8-1.0).[2]

2. Main Culture and Isotope Labeling:

  • Prepare the main culture medium: M9 minimal medium containing 4 g/L of ¹³C-labeled this compound (e.g., [1-¹³C]this compound or a mixture of unlabeled and labeled substrate).

  • Inoculate the main culture with the adaptation culture to an initial OD₆₀₀ of ~0.05.

  • Grow the main culture at 37°C with shaking, monitoring cell growth by measuring OD₆₀₀ periodically.[2]

  • Ensure the culture reaches both a metabolic and isotopic steady state. This is typically achieved after at least 5-7 cell doublings.

3. Metabolic Quenching and Metabolite Extraction:

  • Rapidly harvest a defined volume of the cell culture (e.g., 10 mL) by centrifugation at a low temperature (e.g., -20°C) to quench metabolic activity.

  • Immediately discard the supernatant and wash the cell pellet with a cold quenching solution (e.g., 60% methanol at -20°C) to remove any remaining extracellular labeled substrate.[2]

  • Resuspend the cell pellet in a pre-chilled extraction solvent (e.g., 80% ethanol or a chloroform/methanol/water mixture).[2]

  • Incubate at a low temperature with occasional vortexing to lyse the cells and extract intracellular metabolites.[2]

  • Centrifuge the mixture to pellet cell debris. The supernatant contains the intracellular metabolites.[2]

  • Dry the supernatant using a speed vacuum concentrator. The dried extract can be stored at -80°C until analysis.[2]

4. Sample Analysis:

  • Derivatize the dried metabolite extracts to increase their volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

  • Analyze the derivatized samples by GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to determine the mass isotopomer distributions of key metabolites, particularly the proteinogenic amino acids.

Protocol 2: Gene Knockout and Growth Phenotyping

Validating the role of specific enzymes in the this compound pathway can be achieved by creating gene knockout mutants and assessing their growth phenotypes.

1. Construction of Gene Knockout Mutants:

  • Utilize standard molecular biology techniques, such as lambda red recombineering, to create deletion mutants of genes encoding key enzymes in the this compound pathway (e.g., uxuA, uxuB).

2. Growth Experiments:

  • Grow wild-type and knockout strains in minimal medium supplemented with this compound as the sole carbon source.

  • Monitor growth by measuring the optical density at 600 nm (OD₆₀₀) over time.

  • Compare the growth rates and final cell densities of the mutant strains to the wild-type strain. For example, a study on C. salexigens showed that a knockout of uxuA resulted in slower growth on this compound, indicating its importance in the pathway.[3]

Quantitative Data for Model Validation

Experimental data from gene knockout studies can be used to validate and refine MFA models. The following table presents hypothetical data based on the type of results obtained in studies investigating the this compound pathway.[3]

StrainRelevant GenotypeGrowth Rate on this compound (h⁻¹)This compound Uptake Rate (mmol/gDCW/h)
Wild-Type-0.505.0
ΔuxuAMannonate dehydratase knockout0.252.5
ΔuxuBFructuronate reductase knockout0.484.8
ΔuxuAΔuxuBDouble knockout0.050.5

This type of quantitative data provides strong constraints for MFA models. A valid model should be able to predict the observed changes in growth and uptake rates when the corresponding reactions are removed from the model.

By combining rigorous experimental design, detailed protocols, and quantitative data analysis, researchers can effectively validate and compare MFA models of the this compound pathway, leading to a more accurate understanding of this important metabolic route.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for D-Mannonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper disposal of chemical reagents, such as D-mannonate, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and compliance with regulatory standards.

This compound, a sugar acid, and its related compounds are generally not classified as hazardous materials.[1][2][3] However, proper disposal is contingent on its form (solid or aqueous solution) and whether it has been contaminated with other hazardous substances.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4] In case of accidental contact, follow these first-aid measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2]

  • Skin Contact: Wash off with soap and plenty of water.[3]

  • Ingestion: Rinse mouth with water. Do not induce vomiting.[2][5]

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[3]

Quantitative Data Summary

The following table summarizes key data for this compound and a related, more commonly documented compound, D-mannose. This information is crucial for assessing the potential hazards and determining the appropriate disposal route.

PropertyD-Mannonic acidD-Mannose
Molecular Formula C₆H₁₂O₇C₆H₁₂O₆
Molecular Weight 196.16 g/mol [6][7]180.16 g/mol [1]
Appearance Not specifiedWhite solid (powder)[1][8]
Melting Point 74 °C[6]133-140 °C[1]
Solubility Not specifiedSoluble in water[2]
Hazards Not classified as hazardousNot classified as hazardous[1][3]

Experimental Protocols for Disposal

The appropriate disposal method for this compound depends on its state and purity. Below are detailed protocols for various scenarios.

Protocol 1: Disposal of Uncontaminated Solid this compound

This protocol applies to pure, solid this compound that has not been mixed with any hazardous chemicals.

Methodology:

  • Containerization: Place the solid this compound in a clearly labeled, sealed container.[1]

  • Labeling: The label should clearly identify the contents as "this compound" and indicate that it is non-hazardous waste.

  • Disposal: Dispose of the container as non-hazardous laboratory waste, following your institution's specific guidelines for solid waste.[1]

Protocol 2: Disposal of Uncontaminated Aqueous this compound Solutions

This protocol is for dilute, uncontaminated aqueous solutions of this compound.

Methodology:

  • Consult Local Regulations: Before proceeding, always verify with your institution's Environmental Health and Safety (EHS) department if drain disposal is permissible for small quantities of non-hazardous sugar acids.[1] Local regulations vary significantly.

  • Neutralization (for acidic solutions): Since this compound is an acid, it is best practice to neutralize the solution before drain disposal.

    • Slowly add a dilute basic solution (e.g., sodium bicarbonate) while monitoring the pH.

    • Adjust the pH to a neutral range (typically between 6.0 and 8.0).

  • Dilution: Dilute the neutralized solution with a large volume of water (at least 20 parts water to 1 part solution).

  • Drain Disposal: Pour the diluted solution down the drain, followed by flushing with copious amounts of water.[1]

Protocol 3: Disposal of Contaminated this compound

This protocol must be followed if the this compound is mixed with hazardous solvents or other regulated chemicals.

Methodology:

  • Hazardous Waste Collection: Collect the contaminated this compound waste in a designated hazardous waste container.[1] The container must be compatible with all components of the waste mixture.

  • Labeling: The container must be properly labeled as "Hazardous Waste" and include the full chemical names of all components, including "this compound," and their approximate concentrations.[1]

  • Storage: Store the hazardous waste container in a designated satellite accumulation area, following all institutional and regulatory requirements for segregation and storage.

  • Professional Disposal: Arrange for pickup and disposal by a licensed hazardous waste contractor through your institution's EHS department.[1]

Protocol 4: Disposal of D-Mannonic Acid-1,4-Lactone

For the lactone form of D-mannonic acid, a specific disposal method has been suggested in safety data sheets.

Methodology:

  • Solvent Dissolution: Dissolve or mix the material with a combustible solvent.

  • Incineration: Burn the solution in a chemical incinerator equipped with an afterburner and scrubber.[9] This should only be performed by trained personnel at a licensed waste disposal facility.

Visualizing the Disposal Workflow

To aid in the decision-making process for the proper disposal of this compound, the following workflow diagram illustrates the key steps and considerations.

D_Mannonate_Disposal_Workflow cluster_start Start cluster_assessment Waste Assessment cluster_hazardous Hazardous Waste Stream cluster_nonhazardous Non-Hazardous Waste Stream start This compound Waste assess Is the waste contaminated with hazardous materials? start->assess collect_hazardous Collect in a labeled hazardous waste container assess->collect_hazardous Yes assess_form Is the waste solid or an aqueous solution? assess->assess_form No dispose_hazardous Dispose via licensed hazardous waste contractor collect_hazardous->dispose_hazardous dispose_solid Dispose as non-hazardous solid laboratory waste assess_form->dispose_solid Solid check_drain Consult local regulations for drain disposal assess_form->check_drain Aqueous Solution neutralize Neutralize and dilute with copious amounts of water check_drain->neutralize drain_disposal Dispose down the drain neutralize->drain_disposal

References

Safeguarding Your Research: A Guide to Handling D-mannonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential safety and logistical information for handling D-mannonate, a key intermediate in various biological pathways. By adhering to these protocols, you can minimize risks and maintain a secure research environment.

Essential Safety Information at a Glance

While this compound is not classified as a hazardous substance, adhering to standard laboratory safety protocols is crucial. The primary risks associated with handling this compound in its solid form are mechanical eye irritation and inhalation of dust particles.

PropertyData
Chemical Name This compound
Synonyms D-mannonic acid
Molecular Formula C₆H₁₁O₇⁻
Molecular Weight 195.15 g/mol [1]
Appearance White to off-white solid
Boiling Point 553.4°C at 760 mmHg[2]
Flash Point 302.6°C[2]
Solubility Soluble in water
Hazard Class Not classified as hazardous
Primary Routes of Entry Inhalation (dust), Eye Contact
Occupational Exposure Limits No specific limits established. General limits for dust may apply.

Note: Some physical properties are for the closely related D-Mannonic acid.

Personal Protective Equipment (PPE) Protocol

The following personal protective equipment is mandatory when handling this compound powder to prevent potential irritation and ensure personal safety.

PPE CategoryItemSpecifications & Best Practices
Eye Protection Safety Glasses with Side ShieldsShould meet ANSI Z87.1 standards. Provides protection from dust particles.
Hand Protection Nitrile GlovesInspect gloves for tears or holes before use. Change gloves immediately if contaminated.
Body Protection Laboratory CoatA standard lab coat is sufficient to protect clothing from dust.
Respiratory Protection N95 Respirator (or equivalent)Recommended when handling large quantities or when there is a potential for significant dust generation.

Operational Plan for Handling this compound

A systematic approach to handling this compound will minimize exposure and prevent contamination.

Preparation and Weighing:
  • Location: Conduct all handling of this compound powder within a well-ventilated area. A fume hood is recommended if handling large quantities.

  • Surface Preparation: Ensure the weighing area is clean and free of drafts.

  • Dispensing: Use a spatula or scoop to transfer the powder. Avoid creating dust clouds by handling the material gently.

Solution Preparation:
  • When dissolving this compound, add the solid to the solvent slowly while stirring to prevent splashing.

  • Clearly label all containers with the chemical name and concentration.

Post-Handling:
  • Thoroughly clean all equipment and the work area after use.

  • Wash hands with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and associated waste is essential for environmental safety and regulatory compliance.

  • Unused this compound: As a non-hazardous substance, small quantities of this compound can typically be disposed of in the regular solid waste stream, in accordance with local regulations.

  • Contaminated Materials: Gloves, weigh boats, and other disposable materials contaminated with this compound should be placed in a sealed bag before being discarded in the regular laboratory trash.

  • Aqueous Solutions: Non-hazardous aqueous solutions of this compound can generally be disposed of down the drain with copious amounts of water, provided this is in compliance with local wastewater regulations.

Spill and Emergency Response Plan

In the event of a spill, a prompt and appropriate response is critical.

Minor Spill (Small amount of solid):
  • Alert Personnel: Inform others in the immediate area of the spill.

  • Don PPE: Ensure you are wearing the appropriate personal protective equipment.

  • Containment: If necessary, use absorbent pads to surround the spill area.

  • Cleanup:

    • Gently sweep the solid material into a dustpan or onto a piece of paper. Avoid creating dust.

    • For any remaining residue, wet a paper towel with water and wipe the area clean.

  • Disposal: Place all cleanup materials in a sealed bag and dispose of them in the regular laboratory trash.

  • Decontamination: Clean the spill area with soap and water.

First Aid:
  • Eye Contact: If dust enters the eyes, immediately flush with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention if irritation persists.

  • Skin Contact: While not a skin irritant, it is good practice to wash the affected area with soap and water.

  • Inhalation: If dust is inhaled, move the individual to fresh air. If breathing becomes difficult, seek medical attention.

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek medical attention if large amounts are ingested or if discomfort occurs.

This compound Handling Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don_PPE Don Appropriate PPE (Gloves, Safety Glasses, Lab Coat) Prepare_Work_Area Prepare Well-Ventilated Work Area Don_PPE->Prepare_Work_Area Weigh_Solid Weigh this compound (Avoid Dust) Prepare_Work_Area->Weigh_Solid Prepare_Solution Prepare Solution (If Applicable) Weigh_Solid->Prepare_Solution Clean_Work_Area Clean Work Area and Equipment Weigh_Solid->Clean_Work_Area Prepare_Solution->Clean_Work_Area Dispose_Waste Dispose of Waste (Solid & Liquid) Clean_Work_Area->Dispose_Waste Remove_PPE Remove PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Remove_PPE->Wash_Hands

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-mannonate
Reactant of Route 2
D-mannonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.